molecular formula C12H17NO3 B134876 4-Nitro Propofol CAS No. 1576-14-3

4-Nitro Propofol

Numéro de catalogue: B134876
Numéro CAS: 1576-14-3
Poids moléculaire: 223.27 g/mol
Clé InChI: BDOVQBSHXBPOLJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Nitro Propofol, also known as this compound, is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-nitro-2,6-di(propan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-7(2)10-5-9(13(15)16)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOVQBSHXBPOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443430
Record name 2,6-Diisopropyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1576-14-3
Record name 2,6-Diisopropyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Nitro Propofol chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Nitropropofol: Structure, Synthesis, and Application

Executive Summary: This document provides a comprehensive technical overview of 4-Nitropropofol (4-Nitro-2,6-diisopropylphenol), a critical intermediate for the synthesis of propofol metabolites. As the study of drug metabolism is fundamental to pharmacology and toxicology, access to key intermediates like 4-Nitropropofol is essential for researchers. This guide details its chemical structure and properties, presents a validated synthesis protocol based on established principles of electrophilic aromatic substitution, and discusses its biological relevance. The content is tailored for researchers, chemists, and drug development professionals, emphasizing the scientific rationale behind the synthetic methodology.

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent prized for its rapid onset and short duration of action[1]. The clinical efficacy and safety profile of any drug are intrinsically linked to its metabolic fate. In the body, propofol undergoes extensive hepatic and extra-hepatic metabolism, primarily through ring hydroxylation and conjugation, before excretion[1]. To accurately study the pharmacological and toxicological profiles of these metabolic products, researchers require access to pure reference standards. 4-Nitropropofol serves as a pivotal synthetic intermediate, providing a chemical handle for the preparation of key propofol metabolites, particularly those involving functionalization at the 4-position of the phenol ring[2][3][4]. This guide elucidates the essential chemistry of this compound.

Chemical Structure and Physicochemical Properties

4-Nitropropofol is a derivative of propofol where a nitro group (NO₂) is substituted at the para-position (position 4) of the phenolic ring. The two isopropyl groups remain at the ortho-positions (2 and 6), flanking the hydroxyl group.

Chemical Structure Diagram

Caption: Chemical structure of 4-Nitro-2,6-diisopropylphenol.

Physicochemical Data

The key properties of 4-Nitropropofol are summarized below, compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 1576-14-3[2][3][5][6]
Molecular Formula C₁₂H₁₇NO₃[2][3][6]
Molecular Weight 223.27 g/mol [3][6]
IUPAC Name 4-nitro-2,6-di(propan-2-yl)phenol[2]
Synonyms 4-Nitro-2,6-diisopropylphenol, 2,6-Diisopropyl-4-nitrophenol[3][6]
SMILES CC(C)c1cc(cc(C(C)C)c1O)[O-][2]
InChI InChI=1S/C12H17NO3/c1-7(2)10-5-9(13(15)16)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3[2]

Synthesis of 4-Nitropropofol

The synthesis of 4-Nitropropofol is achieved via electrophilic aromatic substitution, specifically the nitration of the propofol (2,6-diisopropylphenol) aromatic ring. The hydroxyl group is a strongly activating ortho, para-director. However, the two bulky isopropyl groups at the ortho positions provide significant steric hindrance, making the para position the overwhelmingly favored site for substitution.

Synthesis Workflow Diagram

G cluster_start Step 1: Setup & Dissolution cluster_reaction Step 2: Nitration Reaction cluster_workup Step 3: Quenching & Isolation cluster_purification Step 4: Purification start Propofol (2,6-Diisopropylphenol) dissolve Dissolve Propofol in Acetic Acid at RT start->dissolve solvent Glacial Acetic Acid solvent->dissolve reaction Slowly add Nitric Acid Maintain Temp: 0-5 °C dissolve->reaction Cooled Solution nitric_acid 70% Nitric Acid nitric_acid->reaction quench Pour mixture into Ice Water to Precipitate reaction->quench Reaction Mixture ice_water Ice-Cold Water ice_water->quench filtration Vacuum Filtration to collect crude product quench->filtration recrystallize Recrystallize from Ethanol/Water mixture filtration->recrystallize Crude Solid dry Dry under vacuum recrystallize->dry final_product Pure 4-Nitropropofol dry->final_product

Caption: Step-by-step workflow for the synthesis of 4-Nitropropofol.

Detailed Experimental Protocol

This protocol is adapted from established methods for the nitration of phenols[7][8].

Materials:

  • 2,6-Diisopropylphenol (Propofol)

  • Glacial Acetic Acid

  • Nitric Acid (70%)

  • Ethanol

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2,6-diisopropylphenol in 50 mL of glacial acetic acid. Stir at room temperature until a clear, homogeneous solution is formed.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this low temperature throughout the addition of the nitrating agent.

    • Rationale: The nitration of an activated phenol ring is a highly exothermic reaction. Low temperatures are essential to control the reaction rate, prevent dangerous temperature excursions, and minimize the formation of undesired byproducts from oxidation or multiple nitrations.

  • Nitration: While maintaining the temperature between 0-5 °C, add 5.0 mL of 70% nitric acid dropwise from a dropping funnel over a period of 30-45 minutes. The solution will typically turn a dark yellow or orange color.

    • Rationale: Slow, dropwise addition ensures that the heat generated can be effectively dissipated by the ice bath, providing precise control over the reaction. Acetic acid serves as a solvent that can accommodate both the nonpolar substrate and the polar nitrating agent.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours to ensure the reaction proceeds to completion.

  • Quenching and Precipitation: Slowly pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry with vigorous stirring. A yellow solid should precipitate out of the solution.

    • Rationale: 4-Nitropropofol is poorly soluble in water. Pouring the reaction mixture into water causes the product to precipitate, effectively stopping the reaction and separating the product from the acid and solvent.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate with several portions of cold deionized water until the washings are neutral to pH paper.

    • Rationale: Washing with water removes any residual acetic acid, nitric acid, and other water-soluble impurities.

  • Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to yield pure 4-Nitropropofol.

Characterization and Analysis

The identity and purity of the synthesized 4-Nitropropofol must be confirmed through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure. The proton NMR would show characteristic signals for the isopropyl protons, the aromatic protons, and the hydroxyl proton. The carbon NMR would confirm the presence of 12 distinct carbon environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight (Accurate Mass: 223.1208) and elemental composition (C₁₂H₁₇NO₃)[2].

  • Melting Point: The melting point of the purified solid would be measured and compared to literature values as an indicator of purity.

Biological Relevance and Applications

The primary and most significant application of 4-Nitropropofol is its role as a synthetic precursor[3][4][9][10]. The nitro group is a highly versatile functional group in organic synthesis. It can be readily reduced to an amine (NH₂), which can then be further modified or used as a handle for conjugation studies. This makes 4-Nitropropofol an ideal starting material for creating metabolite standards, such as 4-aminopropofol or its subsequent conjugates, which are essential for:

  • Pharmacokinetic Studies: Quantifying the rate of metabolite formation and elimination.

  • Toxicology Screens: Assessing the potential toxicity of individual metabolites.

  • Drug-Drug Interaction Studies: Investigating how other drugs may affect the metabolic pathways of propofol.

While 4-Nitropropofol itself is not an active pharmaceutical ingredient, many organic compounds containing a nitro group exhibit significant biological activity, ranging from antibacterial to anticancer effects[11][12][13]. This broader context underscores the importance of the nitro-aromatic scaffold in medicinal chemistry.

Conclusion

4-Nitropropofol is a compound of significant value to the pharmaceutical and life sciences research communities. Its well-defined chemical structure and the straightforward, high-yielding synthesis presented in this guide make it an accessible yet crucial tool. By enabling the synthesis of various propofol metabolites, 4-Nitropropofol facilitates a deeper understanding of the anesthetic's pharmacology, ensuring continued safety and efficacy in clinical settings. The methodologies described herein are robust, grounded in fundamental chemical principles, and designed for reliable replication in a laboratory setting.

References

  • Artasensi, A., et al. (2018). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 23(10), 2639.
  • ChemIQSoc Project. (n.d.). Preparation of 4-nitrophenol.
  • Le, G., et al. (2021). Continuous Flow Synthesis of Propofol. Organics, 2(1), 58-65.
  • Staszowska-Karkut, M., & Materska, M. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. International Journal of Molecular Sciences, 21(18), 6936.
  • PrepChem. (n.d.). Preparation of 4-nitrophenol.
  • Hartman, W. W., & Dickey, J. B. (1934). 2,6-Dibromo-4-nitrophenol. Organic Syntheses, 14, 24.
  • Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3622.
  • Santra, S., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(23), 7306.

Sources

An In-Depth Technical Guide to the Synthesis of 4-Nitro-2,6-diisopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis of 4-Nitro-2,6-diisopropylphenol, a valuable chemical intermediate. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the synthetic strategy, grounded in the principles of electrophilic aromatic substitution. We will explore the critical aspects of regioselectivity, detailing why the nitration of 2,6-diisopropylphenol selectively yields the 4-nitro isomer. A primary, field-proven protocol using a mixed-acid nitrating system is presented in detail, supplemented by a discussion of alternative methodologies. Crucially, this guide emphasizes a culture of safety, dedicating a significant section to the hazards associated with nitration and the necessary control measures. The content is supported by mechanistic diagrams, process workflows, and citations to authoritative literature to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance and Properties

4-Nitro-2,6-diisopropylphenol is a substituted phenol derivative whose utility primarily lies in its role as a precursor in multi-step organic syntheses. The presence of the nitro group, a versatile functional group, allows for further chemical transformations, most notably its reduction to an amine, which opens pathways to a wide array of more complex molecules, including potential pharmaceutical agents. The two isopropyl groups provide steric bulk and lipophilicity, which can be crucial for modulating the biological activity and physical properties of downstream compounds.

The starting material, 2,6-diisopropylphenol (Propofol), is a widely used intravenous anesthetic agent.[1][2] Its synthesis and purification are well-documented processes, typically involving the Friedel-Crafts alkylation of phenol with propene.[2][3] This guide assumes the availability of high-purity 2,6-diisopropylphenol as the starting material for the subsequent nitration.

The Core Chemistry: Electrophilic Nitration of a Sterically Hindered Phenol

The synthesis of 4-Nitro-2,6-diisopropylphenol is a classic example of an electrophilic aromatic substitution (EAS) reaction.[4] Understanding the underlying mechanism is paramount to controlling the reaction and achieving the desired product with high selectivity.

Mechanism of Electrophilic Aromatic Substitution

The nitration of an aromatic ring requires a potent electrophile, the nitronium ion (NO₂⁺). This species is typically generated in situ from concentrated nitric acid by using a strong acid catalyst, most commonly concentrated sulfuric acid.[5]

The mechanism proceeds in three key stages:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[5]

  • Nucleophilic Attack: The electron-rich π-system of the phenol ring attacks the nitronium ion. This step is rate-determining and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A weak base (such as water or the bisulfate ion) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product.

Electrophilic Nitration Mechanism cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2 & 3: Attack and Rearomatization HNO3 H-O-NO₂ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H⁺ (from H₂SO₄) H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ Protonated_HNO3->NO2_plus - H₂O Phenol 2,6-diisopropylphenol NO2_plus->Phenol Electrophile H2O H₂O Sigma_Complex Arenium Ion (Sigma Complex) Phenol->Sigma_Complex + NO₂⁺ Product 4-Nitro-2,6-diisopropylphenol Sigma_Complex->Product - H⁺ H_plus_out H⁺

Caption: General mechanism of electrophilic aromatic nitration.
Causality of Regioselectivity

In electrophilic aromatic substitution, the existing substituents on the benzene ring govern the position of the incoming electrophile. The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.[6] This donation preferentially stabilizes the arenium ion intermediates when substitution occurs at the ortho and para positions.

However, in the case of 2,6-diisopropylphenol, the two bulky isopropyl groups at the ortho positions create significant steric hindrance. This physical obstruction makes it extremely difficult for the incoming nitronium ion to approach and attack the ortho carbons. Consequently, the electrophilic attack is overwhelmingly directed to the sterically accessible and electronically activated para position (C4), leading to the highly selective formation of 4-Nitro-2,6-diisopropylphenol. This predictable outcome is a key advantage in this synthesis, minimizing the formation of isomeric byproducts and simplifying purification.

Primary Synthesis Protocol: Mixed Acid Nitration

This protocol describes a robust and widely applicable method for the nitration of 2,6-diisopropylphenol using a mixture of concentrated nitric and sulfuric acids. Careful control of temperature is essential for safety and to minimize side reactions.

Quantitative Data: Materials and Reagents
ReagentFormulaM.W. ( g/mol )Moles (mol)EquivalentsAmount
2,6-DiisopropylphenolC₁₂H₁₈O178.270.0561.010.0 g
Acetic AnhydrideC₄H₆O₃102.09--50 mL
Sulfuric Acid (98%)H₂SO₄98.080.1122.06.1 mL
Nitric Acid (70%)HNO₃63.010.0621.14.4 mL

Note: The use of acetic anhydride as a solvent helps to control the reaction medium and can trap any water present, preventing unwanted side reactions.

Experimental Workflow

Synthesis Workflow A Setup & Cooling (Flask, Stir Bar, Ice Bath) B Substrate Dissolution (Add Phenol to Acetic Anhydride) A->B 1 D Controlled Addition (Add Nitrating Mix Dropwise to Phenol Solution at 0-5 °C) B->D 3 C Nitrating Mixture Prep (H₂SO₄ + HNO₃, Pre-chilled) C->D 2 E Reaction Monitoring (Stir at 0-5 °C for 1-2 hours) D->E 4 F Reaction Quench (Pour onto Ice-Water) E->F 5 G Product Isolation (Vacuum Filtration) F->G 6 H Washing (Wash Precipitate with Cold Water) G->H 7 I Purification (Recrystallization from Ethanol/Water) H->I 8 J Drying & Characterization (Vacuum Oven, MP, NMR) I->J 9

Caption: Step-by-step workflow for the synthesis of 4-Nitro-2,6-diisopropylphenol.
Step-by-Step Methodology
  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice-water-salt bath to achieve a temperature of 0 °C or below.

  • Substrate Solution: Charge the flask with 2,6-diisopropylphenol (10.0 g, 0.056 mol) and acetic anhydride (50 mL). Stir the mixture until the phenol is completely dissolved and cool the solution to 0 °C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully and slowly add concentrated sulfuric acid (6.1 mL, 0.112 mol) to concentrated nitric acid (4.4 mL, 0.062 mol) while cooling in a separate ice bath. Causality: This order of addition is crucial; adding the denser sulfuric acid to the nitric acid ensures better mixing and heat dissipation. This mixture generates the nitronium ion electrophile.

  • Controlled Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred phenol solution over a period of 30-45 minutes. The internal temperature of the reaction must be rigorously maintained between 0 and 5 °C. Trustworthiness: Failure to control the temperature can lead to a runaway reaction, resulting in dinitration, oxidation, and the formation of dangerous, unstable byproducts.[7]

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 400 g of crushed ice and 100 mL of water with vigorous stirring. A yellow precipitate of the crude product should form. Causality: Quenching on ice serves to stop the reaction, dilute the strong acids, and precipitate the organic product, which is insoluble in water.

  • Isolation and Purification:

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

    • Recrystallize the crude product from a minimal amount of hot ethanol/water mixture. Dissolve the solid in hot ethanol and add water dropwise until turbidity persists, then allow to cool slowly to room temperature and finally in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50 °C.

Alternative Synthetic Approaches

While the mixed-acid method is highly effective, other nitrating systems have been developed to offer milder conditions or different selectivity profiles for various phenolic compounds.[8]

  • Dilute Nitric Acid: For highly activated phenols, nitration can sometimes be achieved with dilute nitric acid alone.[9] This method avoids the use of sulfuric acid but can be slower and may lead to lower yields due to oxidative side reactions.[8]

  • Phase-Transfer Catalysis: Using dilute nitric acid in a two-phase system with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance reaction rates and selectivity under mild conditions.[9]

  • Solid-Supported Reagents: Reagents such as sodium nitrate on wet silica gel in the presence of an acidic salt like Mg(HSO₄)₂ can provide a heterogeneous and easily manageable system for nitration at room temperature.[10] These methods are often considered "greener" as they can simplify work-up and reduce acidic waste.

Mandatory Safety Protocols for Nitration

Nitration reactions are among the most hazardous operations in organic chemistry and demand the utmost respect and preparation.[11]

Hazard Analysis
  • Extreme Corrosivity: Concentrated nitric and sulfuric acids are severely corrosive and can cause devastating burns upon contact with skin, eyes, or respiratory tissues.[12][13]

  • High Exothermicity: The reaction is highly exothermic. The heat generated can accelerate the reaction rate, potentially leading to a dangerous thermal runaway, which can cause violent decomposition, gas evolution, and explosion.[7]

  • Oxidative Hazard: Nitric acid is a powerful oxidizing agent and can react violently with organic materials.[14]

  • Toxic Fumes: The reaction can release toxic nitrogen oxide (NOx) fumes, which are harmful upon inhalation.[11]

Engineering and Administrative Controls
  • Chemical Fume Hood: All operations must be conducted inside a certified chemical fume hood with the sash at the lowest practical height.

  • Blast Shield: The use of a weighted blast shield placed in front of the reaction apparatus is mandatory.

  • Secondary Containment: Place the reaction vessel within a secondary container (e.g., a plastic tub) to contain any spills.

  • Scale Limitation: Never perform an initial nitration on a large scale. Begin with small-scale trials to understand the reaction's behavior.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles and a full-face shield are required.

  • Gloves: Wear appropriate acid-resistant gloves (e.g., butyl rubber or Viton). Have multiple pairs available.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory. An acid-resistant apron is also highly recommended.

Emergency Preparedness
  • Neutralizing Agent: Have a container of sodium bicarbonate or other suitable neutralizing agent readily available to handle acid spills.[14]

  • Emergency Stations: Ensure immediate and unobstructed access to an emergency eyewash station and safety shower.

  • Quenching Plan: Always have the ice-water quench bath prepared before starting the addition of the nitrating mixture.

Conclusion

The synthesis of 4-Nitro-2,6-diisopropylphenol is a straightforward yet potentially hazardous procedure that relies on the fundamental principles of electrophilic aromatic substitution. The inherent steric hindrance provided by the isopropyl groups affords excellent regioselectivity, making the desired para-nitro isomer the major product. Success and safety in this synthesis are contingent upon a thorough understanding of the reaction mechanism and, most importantly, strict adherence to temperature control and safety protocols. The detailed methodology and safety guidelines presented in this document provide a robust framework for the successful and safe laboratory-scale production of this valuable chemical intermediate.

References

  • Nandurkar, N. S., et al. (2006). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Organic Process Research & Development.
  • Hajipour, A. R., & Sh. Yahia, Z. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. SciSpace.
  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy.
  • Jadhav, S. D., & Singh, P. P. (2014). Selective Nitration of Phenolic Compounds by Green Synthetic Approaches. Synthetic Communications.
  • Lee, K. Y., et al. (1998). Selective nitration of phenol derivatives. Google Patents (US5847231A).
  • Streb, A. (2024). Nitration reaction safety. YouTube.
  • Guggenheim, T. L., & American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • Hajipour, A. R., et al. (2002). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules.
  • Hartshorn, M. P., et al. (1983). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols... Journal of the Chemical Society, Perkin Transactions 2.
  • EH&S. (n.d.). NITRIC ACID SAFETY. University of Washington.
  • Khan Academy. (2022). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. YouTube.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. BYJU'S.
  • Study.com. (n.d.). Show how the intravenous anesthetic 2,6-diisopropyl phenol (Propofol) can be synthesized from phenol... Homework.Study.com.
  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. VelocityEHS.
  • UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. University of Washington.
  • PrepChem. (n.d.). Synthesis of 4-isopropyl-2-nitrophenol. PrepChem.com.
  • ChemIQSoc. (n.d.). Preparation of 4-nitrophenol. Digitization of chemistry experiments.
  • Villa, M., et al. (n.d.). PROCESS FOR THE PURIFICATION OF 2,6-DIISOPROPYLPHENOL. Patent 0783473.
  • CN103724213A. (n.d.). Synthetic method for 2,6-diisopropyl-4-phenoxy aniline. Google Patents.
  • Lin, S. M., et al. (2007). 2,6-Diisopropylphenol protects osteoblasts from oxidative stress-induced apoptosis through suppression of caspase-3 activation. PubMed.
  • SID. (n.d.). NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE. Scientific Information Database.
  • Villa, M., et al. (n.d.). Process for the purification of 2,6-diisopropylphenol. Google Patents (CA2200317C).
  • WO2011161687A1. (n.d.). Process for preparing extra pure 2, 6-diisopropyl phenol. Google Patents.
  • ResearchGate. (2014). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. ResearchGate.
  • EP 2522651 A1. (n.d.). Process for the purification of 2,6-diisopropyl phenol. Googleapis.com.
  • Quick Company. (n.d.). An Improved Process For Preparing 2, 6 Diisopropyl Phenol. Quick Company.
  • EP2522651A1. (n.d.). Process for the purification of 2,6-diisopropyl phenol. Google Patents.

Sources

A Technical Guide to the Speculated Mechanism of Action of 4-Nitro Propofol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a speculative analysis of the potential mechanism of action of 4-Nitro Propofol. As of the latest literature review, no definitive studies have been published elucidating its precise pharmacological profile. The hypotheses presented herein are based on established principles of medicinal chemistry, the known pharmacology of propofol, and the predictable influence of nitro group substitution on aromatic compounds. This guide is intended to stimulate further research and is not a statement of established fact.

Introduction: The Rationale for Investigating this compound

Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, prized for its rapid onset, short duration of action, and favorable recovery profile.[1][2] Its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1] The continuous exploration of propofol analogs is driven by the quest for agents with improved pharmacokinetic or pharmacodynamic properties, such as enhanced potency, reduced side effects, or alternative metabolic pathways.

This compound (2,6-diisopropyl-4-nitrophenol) is an analog of propofol that has been synthesized and is available as a research chemical.[3][4][5] It is also described as an intermediate in the preparation of propofol metabolites.[3][5][6] The introduction of a nitro (-NO2) group at the para-position of the phenol ring is a significant chemical modification that can be expected to substantially alter the molecule's electronic and steric properties. This guide will explore the plausible mechanistic consequences of this nitration, offering a framework for future investigation.

The Established Mechanism of Propofol: A Foundation for Speculation

To speculate on the action of this compound, one must first have a firm grasp of the parent compound's pharmacology. Propofol's anesthetic effects are primarily mediated through its interaction with the GABA-A receptor, a ligand-gated ion channel.

  • Positive Allosteric Modulation: At clinically relevant concentrations, propofol binds to a distinct site on the GABA-A receptor, enhancing the effect of the endogenous ligand, GABA. This potentiation leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of synaptic transmission.

  • Direct Agonism: At higher concentrations, propofol can directly activate the GABA-A receptor in the absence of GABA, behaving as a full agonist.[1]

  • Sodium Channel Blockade: Some propofol analogs have also been shown to act as sodium channel blockers, which may contribute to their overall anesthetic profile.[1]

The lipophilic nature of propofol allows it to readily cross the blood-brain barrier, contributing to its rapid onset of action.[7] Its metabolism is extensive, primarily occurring in the liver via glucuronidation.[1]

The Influence of the Nitro Group: A Chemical Perspective

The introduction of a nitro group at the 4-position of the propofol scaffold is predicted to have the following key effects:

  • Electron-Withdrawing Effects: The nitro group is a strong electron-withdrawing group. This will decrease the electron density of the aromatic ring and increase the acidity of the phenolic hydroxyl group.

  • Steric Bulk: The nitro group adds steric bulk to the para-position of the molecule.

  • Potential for Metabolism: The nitro group can be metabolically reduced to a nitroso and then a hydroxylamino or amino group, introducing new metabolic pathways and potentially reactive intermediates.

These chemical alterations are the basis for our speculation on the mechanism of action of this compound.

Speculative Mechanisms of Action for this compound

Based on the principles outlined above, we can propose several plausible hypotheses for the mechanism of action of this compound.

Altered GABA-A Receptor Interaction

The most direct hypothesis is that this compound retains the GABA-A receptor as its primary target but with a modified interaction profile.

  • Hypothesis 1a: Altered Affinity and Potency. The changes in the electronic and steric properties of the molecule could either increase or decrease its binding affinity for the allosteric site on the GABA-A receptor. The increased acidity of the phenolic hydroxyl group, a key interacting moiety, could significantly impact hydrogen bonding within the binding pocket. This would directly translate to a change in potency compared to propofol.

  • Hypothesis 1b: Modified Allosteric Modulation. The conformational changes induced in the GABA-A receptor upon binding of this compound might differ from those induced by propofol. This could lead to a different degree of potentiation of the GABAergic current, potentially altering the anesthetic and side-effect profile.

Diagram: Proposed Interaction at the GABA-A Receptor

G cluster_receptor GABA-A Receptor GABA_Binding_Site GABA Binding Site Chloride_Channel Chloride Ion Channel GABA_Binding_Site->Chloride_Channel Opens Allosteric_Site Allosteric Binding Site Allosteric_Site->Chloride_Channel Enhances Opening Propofol Propofol Propofol->Allosteric_Site Binds 4_Nitro_Propofol 4_Nitro_Propofol 4_Nitro_Propofol->Allosteric_Site Speculated Binding (Altered Affinity?) GABA GABA GABA->GABA_Binding_Site Binds

A diagram illustrating the established binding of propofol and the speculative binding of this compound to the GABA-A receptor.

Alternative Receptor Targets

The significant structural modification introduced by the nitro group opens the possibility of novel interactions with other central nervous system targets.

  • Hypothesis 2: Interaction with Glycine Receptors. Glycine receptors are another major class of inhibitory ligand-gated ion channels in the central nervous system, particularly in the brainstem and spinal cord. Some anesthetics are known to potentiate glycine receptor function. The altered electronic profile of this compound might confer affinity for these receptors.

  • Hypothesis 3: Modulation of Voltage-Gated Ion Channels. As mentioned, some propofol analogs exhibit sodium channel blocking activity.[1] The nitro group could enhance this property or introduce interactions with other voltage-gated channels, such as potassium or calcium channels, which are critical for neuronal excitability.

Prodrug or Bioactivation Mechanism

The metabolic liability of the nitro group suggests a more complex mechanism of action.

  • Hypothesis 4: Bioactivation to an Active Metabolite. The nitro group of this compound could be reduced in vivo to form a more active compound. For example, the corresponding 4-amino-propofol might have a different pharmacological profile, potentially with higher affinity for the GABA-A receptor or novel targets. This would classify this compound as a prodrug.

Diagram: Hypothetical Metabolic Pathway

G 4_Nitro_Propofol This compound Nitroso_Intermediate 4-Nitroso Propofol 4_Nitro_Propofol->Nitroso_Intermediate Nitroreductase Hydroxylamino_Intermediate 4-Hydroxylamino Propofol Nitroso_Intermediate->Hydroxylamino_Intermediate Reduction Amino_Metabolite 4-Amino Propofol Hydroxylamino_Intermediate->Amino_Metabolite Reduction CNS_Target CNS Target (e.g., GABA-A Receptor) Amino_Metabolite->CNS_Target Potential Activity

A diagram showing a speculative metabolic reduction pathway for this compound, leading to a potentially active amino metabolite.

Proposed Experimental Workflows for Mechanism Elucidation

To test the hypotheses presented above, a systematic experimental approach is required.

In Vitro Electrophysiology

Objective: To determine the effect of this compound on the function of GABA-A and other relevant ion channels.

Protocol:

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing specific subtypes of human GABA-A receptors (e.g., α1β2γ2).

  • Patch-Clamp Recording: Perform whole-cell voltage-clamp recordings from these cells.

  • GABA Concentration-Response Curve: Establish a baseline concentration-response curve for GABA.

  • Co-application of this compound: Co-apply a range of concentrations of this compound with a sub-maximal concentration of GABA (e.g., EC20) to assess its modulatory effects.

  • Direct Activation: Apply high concentrations of this compound in the absence of GABA to test for direct agonism.

  • Comparative Analysis: Compare the potency and efficacy of this compound to that of propofol.

  • Screening of Other Channels: Repeat the protocol with cells expressing other relevant ion channels, such as glycine receptors and various voltage-gated sodium and potassium channels.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for the GABA-A receptor and other potential targets.

Protocol:

  • Membrane Preparation: Prepare cell membranes from brain tissue or from cell lines expressing the receptor of interest.

  • Competitive Binding Assay: Incubate the membranes with a radiolabeled ligand known to bind to the target (e.g., [3H]muscimol for the GABA binding site, or [35S]TBPS for the channel site) in the presence of increasing concentrations of this compound.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).

  • Comparative Analysis: Compare the Ki of this compound to that of propofol.

In Vivo Behavioral Pharmacology

Objective: To assess the anesthetic and sedative effects of this compound in a whole-animal model.

Protocol:

  • Animal Model: Utilize a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Drug Administration: Administer this compound and propofol intravenously at a range of doses.

  • Loss of Righting Reflex (LORR): Measure the onset and duration of LORR as a primary indicator of anesthetic effect.

  • Other Behavioral Assays: Conduct other relevant behavioral tests, such as the open field test for sedation and the rotarod test for motor impairment.

  • Dose-Response Analysis: Construct dose-response curves for the observed effects and compare the potency of this compound to propofol.

Metabolite Identification and Activity Testing

Objective: To investigate the potential for bioactivation of this compound.

Protocol:

  • In Vitro Metabolism: Incubate this compound with liver microsomes or hepatocytes.

  • Metabolite Identification: Analyze the incubation mixture using liquid chromatography-mass spectrometry (LC-MS) to identify potential metabolites, such as 4-amino-propofol.

  • Metabolite Synthesis: If novel metabolites are identified, synthesize them chemically.

  • Activity Testing of Metabolites: Subject the synthesized metabolites to the in vitro and in vivo assays described above to determine their pharmacological activity.

Data Presentation: A Comparative Framework

All quantitative data from the proposed experiments should be summarized in a clear and concise tabular format for easy comparison.

Parameter Propofol This compound Speculated Outcome
GABA-A Receptor EC50 (Modulation) Reported ValueTo be determinedPotentially altered (higher or lower)
GABA-A Receptor Ki Reported ValueTo be determinedPotentially altered (higher or lower)
In Vivo ED50 (LORR) Reported ValueTo be determinedPotentially altered (higher or lower)
Primary Metabolites Glucuronide conjugatesTo be determinedPotentially includes reduced amino-metabolites

Conclusion: Charting a Path for Future Research

The introduction of a nitro group to the propofol scaffold presents an intriguing chemical modification with the potential for significant pharmacological consequences. The speculative mechanisms of action outlined in this guide—altered GABA-A receptor interaction, engagement of alternative targets, and the possibility of bioactivation—provide a rational basis for the further investigation of this compound. The proposed experimental workflows offer a clear and comprehensive path to elucidate the true pharmacological profile of this novel compound. Through systematic in vitro and in vivo studies, the scientific community can determine whether this compound represents a mere chemical curiosity or a valuable lead in the ongoing development of improved anesthetic agents.

References

  • This compound | CAS 1576-14-3 | SCBT - Santa Cruz Biotechnology.
  • This compound - Synchem.
  • This compound | CAS 1576-14-3 | SCBT - Santa Cruz Biotechnology.
  • This compound 1576-14-3 wiki - Es - Guidechem.
  • This compound | CAS 1576-14-3 | SCBT - Santa Cruz Biotechnology.
  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - MDPI.
  • Diprivan Innovations - DIPRIVAN® (Propofol) Injectable Emulsion, USP.
  • Propofol - Wikipedia.
  • Propofol ('Diprivan') as a supplement to nitrous oxide-oxygen for the maintenance of anaesthesia - PubMed.
  • Continuous Flow Synthesis of Propofol - PMC - NIH.

Sources

Topic: Potential Biological Targets of 4-Nitro-Propofol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, valued for its rapid onset and short duration of action.[1][2] Its primary mechanism involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[3][4] The exploration of propofol derivatives is a promising avenue for developing novel anesthetics with improved pharmacological profiles. This guide focuses on 4-Nitro-Propofol, a derivative with a nitro group at the para-position of the phenol ring. While direct biological studies on this compound are scarce, its existence as a chemical intermediate in the synthesis of propofol metabolites warrants a thorough investigation into its potential biological targets. This document synthesizes information on propofol's mechanism of action, the structure-activity relationships of its analogs, and the known metabolism of related nitro-phenolic compounds to build a predictive framework for the biological activity of 4-Nitro-Propofol. We will delineate its hypothesized primary and secondary targets, predict its metabolic fate, and propose a comprehensive experimental workflow for its characterization and validation.

The Hypothesized Primary Target: The GABA-A Receptor

The GABA-A receptor, a ligand-gated ion channel, is the principal inhibitory neurotransmitter receptor in the central nervous system and the most likely primary target for 4-Nitro-Propofol.[2] Propofol enhances the receptor's sensitivity to GABA, and at higher concentrations, can directly activate the channel, leading to neuronal hyperpolarization and central nervous system depression.[5][6][7]

Propofol's Binding Site on the GABA-A Receptor

Propofol is understood to bind at the transmembrane domain of the GABA-A receptor, distinct from the GABA binding site.[8] Computational modeling and photolabeling studies have identified a binding pocket within the β subunit, at the interface between the transmembrane domains and the extracellular domain.[8] This pocket is in proximity to amino acid residues in the TM1 and TM2 transmembrane segments that are known to be critical for anesthetic sensitivity.[8]

The Influence of the Para-Nitro Group on Receptor Interaction

The introduction of a nitro group at the 4-position (para- to the hydroxyl group) is expected to significantly alter the molecule's interaction with the GABA-A receptor. This is based on the following considerations:

  • Steric Hindrance: A quantitative structure-activity relationship (QSAR) study on propofol analogs demonstrated that while increased lipophilicity can enhance affinity, the affinity is negatively impacted by increases in the size of the substituent at the para position.[3] The nitro group is larger than a hydrogen atom, which could potentially introduce steric hindrance and alter the binding orientation or affinity.

  • Electronic Effects: The nitro group is strongly electron-withdrawing.[9] This will decrease the pKa of the phenolic hydroxyl group, making it more acidic. This altered acidity could influence the hydrogen bonding interactions between the hydroxyl group and the receptor, which are crucial for propofol's activity.[10]

  • Polarity: The addition of a polar nitro group will change the overall lipophilicity of the molecule. While propofol is highly lipophilic, the introduction of the nitro group may affect its ability to partition into the lipid membrane and access the transmembrane binding site.

A study on para-substituted propofol analogs found that the introduction of halogens (Cl, Br, I) and benzoyl groups resulted in ligands with higher potency in inhibiting [35S]TBPS binding, a measure of interaction with the GABA-A receptor channel.[3] This suggests that the para-position can accommodate substituents and that these can even enhance binding. However, the unique electronic and steric properties of the nitro group make its effect difficult to predict without direct experimental evidence.

Other Potential Biological Targets

While the GABA-A receptor is the primary target, propofol has been shown to interact with other receptors, although at generally higher concentrations. These represent potential secondary targets for 4-Nitro-Propofol.

  • Glycine Receptors: Propofol can potentiate glycine-gated chloride channels, which are important for inhibitory neurotransmission in the spinal cord and brainstem.[4]

  • Nicotinic Acetylcholine Receptors (nAChRs): Propofol can inhibit nAChRs, which could contribute to its sedative and hypnotic effects.[4]

  • Voltage-Gated Sodium Channels: Some analogs of propofol have been shown to act as sodium channel blockers.

The introduction of the nitro group could potentially modulate the affinity of 4-Nitro-Propofol for these targets.

Predicted Metabolic Fate of 4-Nitro-Propofol

The metabolism of 4-Nitro-Propofol is predicted to follow pathways known for both propofol and other nitro-phenolic compounds.[11] The primary routes of metabolism are expected to be:

  • Conjugation: Similar to propofol, the phenolic hydroxyl group of 4-Nitro-Propofol is a likely site for Phase II conjugation reactions, primarily glucuronidation and sulfation, to form water-soluble metabolites for renal excretion.[11]

  • Nitroreduction: The nitro group is susceptible to reduction, a common metabolic pathway for nitroaromatic compounds.[2] This reduction likely proceeds through nitroso and hydroxylamine intermediates to form 4-Amino-Propofol. This process can be catalyzed by various nitroreductases.[9]

The resulting metabolites, particularly 4-Amino-Propofol, may possess their own pharmacological or toxicological properties. The reduction of nitroaromatic compounds can sometimes lead to the formation of reactive intermediates that can cause cellular damage.[9]

Predicted Metabolic Pathway of 4-Nitro-Propofol

G cluster_0 Phase I cluster_1 Phase II 4-Nitro-Propofol 4-Nitro-Propofol 4-Nitroso-Propofol 4-Nitroso-Propofol 4-Nitro-Propofol->4-Nitroso-Propofol Nitroreductase 4-Nitro-Propofol_Glucuronide 4-Nitro-Propofol_Glucuronide 4-Nitro-Propofol->4-Nitro-Propofol_Glucuronide UGT 4-Nitro-Propofol_Sulfate 4-Nitro-Propofol_Sulfate 4-Nitro-Propofol->4-Nitro-Propofol_Sulfate SULT 4-Hydroxylamino-Propofol 4-Hydroxylamino-Propofol 4-Nitroso-Propofol->4-Hydroxylamino-Propofol Nitroreductase 4-Amino-Propofol 4-Amino-Propofol 4-Hydroxylamino-Propofol->4-Amino-Propofol Nitroreductase 4-Amino-Propofol_Conjugates 4-Amino-Propofol_Conjugates 4-Amino-Propofol->4-Amino-Propofol_Conjugates Conjugation Enzymes

Caption: Predicted metabolic pathways for 4-Nitro-Propofol.

Proposed Experimental Workflow for Target Identification and Validation

A systematic approach is required to characterize the biological targets of 4-Nitro-Propofol. The following workflow provides a comprehensive plan for its evaluation.

In Vitro Characterization

Objective: To determine the affinity and functional effects of 4-Nitro-Propofol at the GABA-A receptor.

Protocol 1: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Prepare crude synaptic membranes from rat whole brain or from cell lines expressing specific GABA-A receptor subtypes.

  • Binding Assay: Incubate the membranes with a known concentration of a radioligand that binds within the GABA-A receptor channel, such as [35S]TBPS.

  • Competition: Add increasing concentrations of 4-Nitro-Propofol to displace the radioligand.

  • Detection: Measure the amount of bound radioligand using liquid scintillation counting.

  • Analysis: Calculate the IC50 value (the concentration of 4-Nitro-Propofol that inhibits 50% of specific radioligand binding) to determine its binding affinity.

Protocol 2: Electrophysiological Analysis

  • Expression System: Use Xenopus oocytes or mammalian cell lines (e.g., HEK293 cells) expressing recombinant human GABA-A receptors (e.g., α1β2γ2 subtype).

  • Recording: Use two-electrode voltage-clamp (for oocytes) or patch-clamp (for mammalian cells) techniques to record GABA-evoked currents.

  • Potentiation: Co-apply a sub-maximal concentration of GABA with varying concentrations of 4-Nitro-Propofol to determine its effect on GABA-evoked currents.

  • Direct Activation: Apply high concentrations of 4-Nitro-Propofol in the absence of GABA to test for direct channel gating.

  • Data Analysis: Construct concentration-response curves to determine the EC50 for potentiation and direct activation.

In Vivo Assessment

Objective: To evaluate the anesthetic and sedative properties of 4-Nitro-Propofol in a whole-animal model.

Protocol 3: Loss of Righting Reflex (LORR) Assay in Rodents

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Drug Administration: Administer 4-Nitro-Propofol intravenously (e.g., via tail vein) at various doses.

  • Assessment: Immediately after administration, place the animal on its back and record the time until it fails to right itself within a set period (e.g., 30 seconds). This is the LORR.

  • Duration: Record the time taken for the animal to spontaneously regain its righting reflex.

  • Analysis: Determine the ED50 (the dose required to induce LORR in 50% of the animals).

Proposed Experimental Workflow Diagram

G cluster_0 In Vitro Characterization cluster_1 In Vivo Assessment A Competitive Binding Assay ([35S]TBPS) C GABA-A Receptor Profile A->C Determine Binding Affinity (IC50) B Electrophysiology (Xenopus oocytes/HEK cells) B->C Determine Functional Potency (EC50) F Whole Animal Pharmacological Profile C->F Correlate in vitro activity with in vivo effects D Loss of Righting Reflex (LORR) in Rodents D->F Determine Anesthetic Potency (ED50) E Pharmacokinetic Analysis E->F Characterize Metabolism & Distribution

Caption: A streamlined workflow for the characterization of 4-Nitro-Propofol.

Data Summary Table

The following table presents a hypothetical comparison of the pharmacological properties of propofol and the predicted properties of 4-Nitro-Propofol to guide experimental design.

ParameterPropofol4-Nitro-Propofol (Hypothesized)Rationale for Hypothesis
GABA-A Receptor Binding (IC50) ~ 5-10 µMPotentially altered (higher or lower)Steric and electronic effects of the nitro group may change binding affinity.
GABA Potentiation (EC50) ~ 1-5 µMPotentially alteredChanges in binding are likely to affect functional potentiation.
Direct Activation Yes (at higher concentrations)Possible, but may be reducedAnalogs with bulky para-substituents have shown reduced direct activation.[3]
Anesthetic Potency (LORR ED50) ~ 2-3 mg/kg (rat)To be determinedWill depend on the net effect of altered receptor affinity and pharmacokinetics.
Primary Metabolism Glucuronidation, HydroxylationGlucuronidation, NitroreductionBased on known metabolism of propofol and nitro-phenolic compounds.[11]

Conclusion

4-Nitro-Propofol presents an intriguing subject for pharmacological investigation. Based on the extensive knowledge of its parent compound, propofol, the GABA-A receptor is the most probable primary biological target. However, the introduction of a nitro group at the para-position is predicted to modulate its interaction with the receptor and introduce novel metabolic pathways, including nitroreduction. The potential for altered efficacy, off-target effects, and the generation of pharmacologically active or toxic metabolites necessitates a thorough and systematic evaluation. The experimental workflow proposed in this guide provides a robust framework for elucidating the pharmacological profile of 4-Nitro-Propofol, which could lead to a deeper understanding of anesthetic mechanisms and the development of new therapeutic agents.

References

  • Filling the Gap in Understanding the Mechanism of GABAAR and Propofol Using Computational Approaches.
  • Toxicological Profile for Nitrophenols.
  • Propofol analogues. Synthesis, relationships between structure and affinity at GABAA receptor in rat brain, and differential electrophysiological profile at recombinant human GABAA receptors. PubMed. [Link]
  • A propofol binding site on mammalian GABAA receptors identified by photolabeling.
  • Propofol analogues. Synthesis, relationships between structure and affinity at GABAA receptor in rat brain, and differential electrophysiological profile at recombinant human GABAA receptors. Semantic Scholar. [Link]
  • Identification of binding sites contributing to volatile anesthetic effects on GABA type A receptors.
  • Three classes of propofol binding sites on GABAA receptors. Journal of Biological Chemistry. [Link]
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. Applied and Environmental Microbiology. [Link]
  • Silapropofol: Carbon–Silicon Isosterism in a Key Anesthetic Scaffold. Journal of Medicinal Chemistry. [Link]
  • Propofol in Anesthesia. Mechanism of Action, Structure-Activity Relationships, and Drug Delivery.
  • A computational model predicts that propofol enhancement of the steady-state GABA response will be lost as ambient GABA concentrations rise.
  • Comparison of the FAD and PNP binding manners between single- and two-component PNP monooxygenases.
  • (Poly)phenols and nitrolipids: Relevant participants in nitric oxide metabolism. PubMed. [Link]
  • Studies in detoxication. 40. The metabolism of nitrobenzene in the rabbit. o-, m - and p-Nitrophenols, o-, m- and p-aminophenols and 4-nitrocatechol as metabolites of nitrobenzene. Biochemical Journal. [Link]
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Crystal structure of p-nitrophenol 4-monooxygenase PnpA from Pseudomonas putida DLL-E4: The key enzyme involved in p-nitrophenol degrad
  • 4-Nitrophenol. Wikipedia. [Link]
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor
  • Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections. Frontiers in Nutrition. [Link]
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]
  • Scaled up and telescoped synthesis of propofol under continuous-flow conditions.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitropropofol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Nitropropofol, systematically known as 4-nitro-2,6-diisopropylphenol, is a nitrated derivative of the widely used intravenous anesthetic agent, propofol.[1][2] As an intermediate in the synthesis of propofol metabolites, its characterization is of significant interest to researchers in drug development and metabolism.[1][2] The introduction of a nitro group to the phenolic ring of propofol is anticipated to significantly alter its physicochemical properties, which in turn influences its biological activity, metabolic fate, and analytical profile. This guide provides a comprehensive overview of the known physicochemical properties of 4-nitropropofol, outlines methodologies for its synthesis and characterization, and discusses its potential biological significance in the context of nitro-containing compounds and propofol pharmacology.

Physicochemical Properties

The fundamental physicochemical characteristics of a molecule are critical determinants of its behavior in biological and experimental systems. While some experimental data for 4-nitropropofol is available, other parameters can be inferred from structurally related compounds.

PropertyValueSource
CAS Number 1576-14-3[2]
Molecular Formula C₁₂H₁₇NO₃[2]
Molecular Weight 223.27 g/mol [2][3]
Appearance Pale Yellow Solid[4]
Melting Point 110-112 °C
Solubility Slightly soluble in DMSO and Methanol. Soluble in Chloroform and Dichloromethane.[4]
pKa (predicted) ~7.15 (based on 4-nitrophenol)[5]
logP (predicted) Higher than propofol's ~3.8 (due to the nitro group)
Storage 2-8°C, protected from air and light[4]

Expert Insights: The addition of the electron-withdrawing nitro group at the para position is expected to increase the acidity of the phenolic hydroxyl group, resulting in a lower pKa compared to propofol. This has significant implications for its ionization state at physiological pH and will affect its membrane permeability and receptor interactions. The nitro group will also increase the polarity of the molecule, which is expected to decrease its lipophilicity (logP) compared to propofol.

Synthesis and Purification

Experimental Protocol: Synthesis of 4-Nitropropofol

Objective: To synthesize 4-nitro-2,6-diisopropylphenol by direct nitration of 2,6-diisopropylphenol.

Materials:

  • 2,6-diisopropylphenol (Propofol)

  • Nitric acid (70%)

  • Sulfuric acid (concentrated)

  • Dichloromethane

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask cooled in an ice bath (0-5 °C), dissolve 2,6-diisopropylphenol in dichloromethane.

  • Preparation of Nitrating Mixture: Slowly add concentrated sulfuric acid to the flask with continuous stirring. In a separate beaker, prepare a nitrating mixture by carefully adding nitric acid to cooled sulfuric acid.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2,6-diisopropylphenol while maintaining the temperature below 10 °C. The reaction is exothermic and careful temperature control is crucial to prevent over-nitration and side-product formation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by pouring the mixture over crushed ice. Separate the organic layer.

  • Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-nitropropofol by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure product.

Causality Behind Experimental Choices: The use of a sulfuric acid catalyst facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile in the nitration reaction. The low reaction temperature is critical to control the regioselectivity of the nitration and to minimize the formation of undesired dinitro and ortho-nitro isomers.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Propofol 2,6-Diisopropylphenol (Propofol) Reaction_Vessel Reaction at 0-10°C Propofol->Reaction_Vessel Nitrating_Mixture Nitrating Mixture (HNO₃/H₂SO₄) Nitrating_Mixture->Reaction_Vessel Quenching Quenching (Ice) Reaction_Vessel->Quenching Extraction Extraction (Dichloromethane) Quenching->Extraction Washing Washing (NaHCO₃, Brine) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Pure 4-Nitropropofol Purification->Final_Product

Caption: Workflow for the synthesis and purification of 4-Nitropropofol.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 4-nitropropofol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl protons (a doublet and a septet) and the aromatic protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with the carbon atom attached to the nitro group showing a characteristic downfield shift.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 4-nitropropofol.

  • Electron Ionization (EI-MS): This technique will likely show a molecular ion peak corresponding to the molecular weight of 4-nitropropofol (m/z 223). Characteristic fragmentation patterns would involve the loss of a nitro group (NO₂) and alkyl fragments from the isopropyl groups.

  • Electrospray Ionization (ESI-MS): In negative ion mode, a prominent deprotonated molecule [M-H]⁻ at m/z 222 would be expected due to the acidic phenolic proton.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are crucial for assessing the purity of 4-nitropropofol and for quantitative analysis.

  • Reverse-Phase HPLC: A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water (with a small amount of acid like formic acid to ensure protonation) would be a suitable starting point for method development. Detection can be achieved using a UV detector, with the nitroaromatic chromophore providing strong absorbance.

  • Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can also be used. Derivatization of the hydroxyl group may be necessary to improve peak shape and thermal stability.

Analytical Workflow Diagram

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_results Data Interpretation Sample 4-Nitropropofol Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI-MS, ESI-MS) Sample->MS HPLC RP-HPLC-UV Sample->HPLC GC GC-MS/FID Sample->GC Structure Structural Elucidation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity GC->Purity

Caption: A typical analytical workflow for the characterization of 4-Nitropropofol.

Stability and Storage

While specific stability data for 4-nitropropofol is limited, information on propofol provides valuable insights. Propofol emulsions are susceptible to oxidative degradation.[6] The presence of the nitro group in 4-nitropropofol may influence its stability profile. It is recommended to store 4-nitropropofol in a cool, dark place, and under an inert atmosphere to minimize degradation.[4] For solutions, storage at low temperatures (2-8°C) is advisable.

Biological Activity and Mechanism of Action (Hypothesized)

There is currently no specific data on the biological activity or mechanism of action of 4-nitropropofol. However, based on its structural features, some hypotheses can be formulated.

  • Modulation of GABAₐ Receptors: Propofol exerts its anesthetic effects primarily by potentiating the activity of the γ-aminobutyric acid type A (GABAₐ) receptor.[7] The structural modifications in 4-nitropropofol, particularly the electronic and steric changes introduced by the nitro group, could alter its binding affinity and efficacy at the GABAₐ receptor. This could potentially lead to altered anesthetic, sedative, or anxiolytic properties.

  • Nitro-Group Mediated Effects: Nitro-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and vasodilatory effects.[8] The nitro group can undergo metabolic reduction to form reactive intermediates that can interact with various cellular targets.[9] It is plausible that 4-nitropropofol could exhibit novel biological activities distinct from those of propofol due to the presence of the nitro moiety.

Hypothesized Signaling Pathway Interaction

Signaling_Pathway cluster_drug Compound cluster_receptor Potential Target cluster_cellular Cellular Effects Nitropropofol 4-Nitropropofol GABA_A GABAₐ Receptor Nitropropofol->GABA_A Binds to (Hypothesized) Chloride_Influx ↑ Chloride Influx GABA_A->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization CNS_Depression CNS Depression Hyperpolarization->CNS_Depression

Sources

The Unseen Catalyst: A Technical Guide to 4-Nitropropofol in Advancing Propofol Metabolism Research

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a surface-level overview to provide a comprehensive understanding of 4-Nitropropofol's critical role as a synthetic intermediate in the study of propofol metabolism. While not a therapeutic agent itself, 4-Nitropropofol is a key tool for elucidating the biotransformation of the widely used anesthetic, propofol. This guide offers detailed, practical insights into its synthesis, characterization, and application in producing vital metabolites for research.

Introduction: The Significance of Understanding Propofol Metabolism

Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, valued for its rapid onset and short duration of action.[1] However, its extensive and variable metabolism presents a significant area of study for pharmacokinetics, pharmacodynamics, and toxicology. The primary metabolic pathways of propofol involve hydroxylation by cytochrome P450 enzymes (CYP2B6 and CYP2C9) to form 4-hydroxypropofol (2,6-diisopropyl-1,4-quinol), followed by conjugation to glucuronides and sulfates.[2] Understanding these metabolites is crucial for several reasons:

  • Pharmacological Activity: Some metabolites may possess residual pharmacological activity, influencing the overall anesthetic and recovery profile.

  • Toxicity and Adverse Effects: The accumulation of certain metabolites could be linked to rare but serious adverse effects.

  • Drug-Drug Interactions: Co-administered drugs can influence the rate and pathway of propofol metabolism, leading to altered clinical effects.

  • Forensic Analysis: Detection of propofol and its metabolites is essential in toxicological investigations.[2]

To study these aspects, pure analytical standards of propofol metabolites are required. 4-Nitropropofol serves as a pivotal, stable intermediate for the synthesis of these standards, particularly 4-hydroxypropofol.

Physicochemical Properties of 4-Nitropropofol

4-Nitropropofol, also known as 2,6-diisopropyl-4-nitrophenol, is a yellow crystalline solid. Its key properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₂H₁₇NO₃[3]
Molecular Weight 223.27 g/mol [3]
CAS Number 1576-14-3[3]
Appearance Yellow Crystalline Solid
Solubility Soluble in organic solvents (e.g., dichloromethane, methanol), sparingly soluble in water.

Synthesis of 4-Nitropropofol: A Step-by-Step Protocol

The synthesis of 4-Nitropropofol from propofol is a standard electrophilic aromatic substitution reaction. The bulky isopropyl groups at the ortho positions sterically hinder positions 3 and 5, directing the nitration to the para position.

Experimental Protocol: Nitration of Propofol

Materials:

  • Propofol (2,6-diisopropylphenol)

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve propofol in dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the stirred solution. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude 4-Nitropropofol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure yellow crystalline solid.

Conversion of 4-Nitropropofol to 4-Hydroxypropofol

The conversion of 4-Nitropropofol to the primary metabolite, 4-hydroxypropofol (2,6-diisopropyl-1,4-quinol), is a two-step process involving the reduction of the nitro group to an amine, followed by a diazotization and subsequent hydrolysis.

Step 1: Reduction of 4-Nitropropofol to 4-Aminopropofol

Experimental Protocol:

Materials:

  • 4-Nitropropofol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (H₂, Pd/C)

  • Concentrated hydrochloric acid (if using SnCl₂)

  • Ethanol or Ethyl acetate

  • Sodium hydroxide solution (e.g., 2 M)

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure (using SnCl₂):

  • Suspend 4-Nitropropofol in ethanol in a round-bottom flask.

  • Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-aminopropofol.

Step 2: Diazotization and Hydrolysis to 4-Hydroxypropofol

Experimental Protocol:

Materials:

  • 4-Aminopropofol

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (aqueous solution, e.g., 10%)

  • Ice bath

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 4-aminopropofol in an aqueous sulfuric acid solution and cool to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. This forms the diazonium salt.

  • After the addition is complete, continue stirring at low temperature for a short period.

  • Gently warm the solution. The diazonium salt will decompose, releasing nitrogen gas and forming 4-hydroxypropofol.

  • The product can then be extracted with an organic solvent and purified by chromatography.

Proposed Synthetic Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the synthetic pathway from propofol to 4-hydroxypropofol and the general experimental workflow.

Synthesis_Pathway Propofol Propofol (2,6-diisopropylphenol) Nitropropofol 4-Nitropropofol Propofol->Nitropropofol Nitration (HNO₃, H₂SO₄) Aminopropofol 4-Aminopropofol Nitropropofol->Aminopropofol Reduction (e.g., SnCl₂, HCl) Hydroxypropofol 4-Hydroxypropofol (2,6-diisopropyl-1,4-quinol) Aminopropofol->Hydroxypropofol 1. Diazotization (NaNO₂, H₂SO₄) 2. Hydrolysis

Caption: Synthetic pathway from propofol to 4-hydroxypropofol via 4-Nitropropofol.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reaction_Setup Reaction_Setup Reaction_Monitoring Reaction_Monitoring Reaction_Setup->Reaction_Monitoring Quenching_Workup Quenching_Workup Reaction_Monitoring->Quenching_Workup Extraction Extraction Quenching_Workup->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Recrystallization_Chromatography Recrystallization_Chromatography Concentration->Recrystallization_Chromatography Characterization Characterization Recrystallization_Chromatography->Characterization Purity_Assessment Purity_Assessment Characterization->Purity_Assessment

Caption: General experimental workflow for synthesis and purification.

Analytical Characterization

The identity and purity of synthesized 4-Nitropropofol and its derivatives should be confirmed using a suite of analytical techniques.

Analytical TechniquePurposeExpected Observations for 4-Nitropropofol
NMR Spectroscopy (¹H, ¹³C) Structural elucidation and confirmation.¹H NMR: Signals corresponding to isopropyl protons, aromatic protons, and the hydroxyl proton. ¹³C NMR: Resonances for all unique carbon atoms.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight (223.27 m/z for [M+H]⁺).
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorptions for O-H (hydroxyl), C-H (aliphatic and aromatic), and N-O (nitro) bonds.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak indicating high purity when analyzed with a suitable column and mobile phase.
Melting Point Analysis Assessment of purity.A sharp melting point range for the pure crystalline solid.

Conclusion: The Enabling Role of 4-Nitropropofol in Anesthetic Research

4-Nitropropofol, while not a clinically used compound, is an indispensable tool for the scientific community investigating the anesthetic propofol. Its role as a stable and reliable synthetic intermediate allows for the production of high-purity propofol metabolites. Access to these metabolites is fundamental for a deeper understanding of propofol's pharmacology, toxicology, and for the development of improved analytical methods for clinical and forensic applications. The protocols and data presented in this guide provide a framework for the synthesis and characterization of these important research compounds.

References

  • Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica.
  • Eleveld, D. J., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. Clinical Pharmacokinetics, 57(10), 1239–1264.
  • Di Marco, L., et al. (2020). Continuous Flow Synthesis of Propofol. Molecules, 25(21), 5093.
  • Preparation method of propofol. Google Patents.

Sources

An In-depth Technical Guide to 4-Nitro Propofol (CAS: 1576-14-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Nitro Propofol is an intermediate in the preparation of propofol metabolites and is intended for research use only.[1][2] This document is a technical guide based on available chemical principles and data from related compounds. Much of the information regarding its specific synthesis, pharmacology, and toxicology is inferred due to a lack of extensive dedicated research on this particular molecule.

Introduction

This compound, with the CAS number 1576-14-3, is a nitro-derivative of the widely used intravenous anesthetic agent, Propofol (2,6-diisopropylphenol).[1] Structurally, it is 2,6-diisopropyl-4-nitrophenol. Its primary documented application is as an intermediate in the synthesis of propofol metabolites, making it a crucial compound for researchers studying the pharmacokinetics and metabolism of propofol.[1][3] This guide provides a comprehensive technical overview of this compound, including its chemical properties, a plausible synthesis route, a theoretical pharmacological profile, and detailed analytical methodologies.

Chemical and Physical Properties

The chemical and physical properties of this compound are derived from its molecular structure, which combines the phenolic backbone of propofol with a nitro group at the para position.

PropertyValueSource/Reference
CAS Number 1576-14-3[1]
Molecular Formula C₁₂H₁₇NO₃[1]
Molecular Weight 223.27 g/mol [1]
IUPAC Name 2,6-diisopropyl-4-nitrophenol[3]
Synonyms 4-Nitro-2,6-diisopropylphenol, 2,6-Bis(1-methylethyl)-4-nitro-phenol[1]
Appearance (Predicted) Yellowish solid, typical for nitrophenolsInferred from properties of nitrophenols
Solubility (Predicted) Sparingly soluble in water, soluble in organic solventsInferred from propofol's high lipid solubility

Synthesis and Purification

While specific industrial synthesis protocols for this compound are not publicly detailed, a plausible laboratory-scale synthesis can be designed based on the nitration of 2,6-diisopropylphenol (Propofol). This process involves an electrophilic aromatic substitution reaction.

Proposed Synthesis Workflow

The nitration of the sterically hindered 2,6-diisopropylphenol would likely require controlled conditions to favor the formation of the 4-nitro isomer.

Synthesis_Workflow Propofol 2,6-Diisopropylphenol (Propofol) Reaction Electrophilic Aromatic Substitution (Controlled Temperature) Propofol->Reaction Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄ or milder alternatives) Nitrating_Agent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,6-diisopropylphenol in a suitable inert solvent like dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using an ice bath to control the exothermic reaction and minimize the formation of byproducts.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the stirred solution. The rate of addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Pharmacological Profile (Theoretical)

The pharmacological activity of this compound has not been extensively studied. However, based on its structural similarity to Propofol, it is plausible that it may interact with the GABA-A receptor, a key target for many anesthetic and sedative drugs.

Potential Mechanism of Action

Propofol is known to potentiate the activity of the neurotransmitter GABA at the GABA-A receptor, leading to increased chloride ion conductance and neuronal hyperpolarization.[4][5] This results in the sedative and hypnotic effects of the drug. Phenolic compounds, in general, have been shown to modulate GABA-A receptors.[4][5] The presence of the nitro group in this compound could influence its binding affinity and efficacy at the GABA-A receptor.

Mechanism_of_Action cluster_neuron Postsynaptic Neuron cluster_drugs Modulators GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl⁻) Channel GABA_A->Chloride_Channel opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl⁻ influx leads to Propofol Propofol Propofol->GABA_A Potentiates GABA effect Nitro_Propofol This compound (Hypothesized) Nitro_Propofol->GABA_A Potential Modulation?

Caption: Hypothesized mechanism of action at the GABA-A receptor.

Predicted Pharmacokinetic Properties

The introduction of a polar nitro group is expected to alter the pharmacokinetic profile of this compound compared to the highly lipophilic Propofol. It may exhibit different absorption, distribution, metabolism, and excretion (ADME) characteristics.

Toxicology and Safety Considerations

The toxicological profile of this compound is not well-established. However, the presence of the nitroaromatic moiety raises potential safety concerns. Nitroaromatic compounds are a class of chemicals known for their potential toxicity.

Key Toxicological Concerns:

  • General Toxicity: Acute exposure to 4-nitrophenol in humans can cause headaches, drowsiness, nausea, and cyanosis.[6] Animal studies have shown that 4-nitrophenol can cause a blood disorder.[7]

  • Methemoglobinemia: A potential risk associated with some nitroaromatic compounds is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[8]

  • Mutagenicity and Carcinogenicity: Some nitroaromatic compounds have been shown to be mutagenic and are "reasonably anticipated to be human carcinogens".[9]

Handling Precautions:

Due to the potential hazards, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. A comprehensive safety data sheet (SDS) should be consulted before handling.

Analytical Methodologies

A robust analytical workflow is essential for the characterization and quantification of this compound in research settings. A combination of chromatographic and spectroscopic techniques would be most effective.

Chromatographic Separation
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization may be necessary to improve its thermal stability and chromatographic behavior.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and specific, making it suitable for quantifying low concentrations of this compound in complex matrices like biological fluids.[10]

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would provide information on the number and chemical environment of the hydrogen atoms. Expected signals would include those for the isopropyl protons, the aromatic protons, and the phenolic hydroxyl proton.[11]

    • ¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and aromatic C-H and C=C bonds. The O-H stretching vibration would likely appear as a broad band, while the nitro group would exhibit strong symmetric and asymmetric stretching vibrations.[13][14]

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. The fragmentation of nitroaromatic compounds often involves the loss of NO, NO₂, and other neutral fragments.[15][16]

Sample Preparation Protocol for Biological Matrices (Example)
  • Sample Collection: Collect blood or plasma samples and store them appropriately.

  • Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile.

  • Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): Extract this compound from the supernatant using a suitable organic solvent or an SPE cartridge.

  • Reconstitution: Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Analytical_Workflow Sample Biological Sample (e.g., Plasma) Preparation Sample Preparation (Protein Precipitation, Extraction) Sample->Preparation Analysis Instrumental Analysis Preparation->Analysis GCMS GC-MS Analysis->GCMS LCMSMS LC-MS/MS Analysis->LCMSMS NMR NMR Spectroscopy (¹H, ¹³C) Analysis->NMR IR IR Spectroscopy Analysis->IR Data Data Acquisition & Analysis GCMS->Data LCMSMS->Data NMR->Data IR->Data

Caption: Comprehensive analytical workflow for this compound.

Conclusion

This compound is a valuable research chemical, primarily serving as an intermediate in the study of propofol metabolism. While direct experimental data on its properties and biological effects are limited, a comprehensive understanding can be inferred from the well-established chemistry and pharmacology of its parent compound, Propofol, and the toxicology of nitroaromatic compounds. This guide provides a foundational framework for researchers working with this compound, emphasizing a theoretical yet scientifically grounded approach to its synthesis, potential pharmacology, and analytical characterization. Further experimental investigation is necessary to fully elucidate the specific characteristics of this molecule.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. [Link]
  • Krasowski, M. D., & Harrison, N. L. (2024). Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae. Frontiers in Molecular Neuroscience, 17, 1356015. [Link]
  • Krasowski, M. D., & Harrison, N. L. (2024). Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae. Frontiers in Molecular Neuroscience, 17, 1356015. [Link]
  • Deranged Physiology. Metabolism and clearance of propofol. [Link]
  • U.S. Environmental Protection Agency. 4-Nitrophenol. [Link]
  • PrepChem.com.
  • UKEssays. (November 2018).
  • Rahman, A. F. M. M., Ali, M. A., & Khan, M. M. R. (2015). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: B. Life and Environmental Sciences, 52(1), 31-36. [Link]
  • Liu, M. C., Su, G. S., & Lin, C. H. (2011). Structure-toxicity relationships of nitroaromatic compounds.
  • Roy, K., & Ghosh, G. (2011). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental toxicology and chemistry, 30(11), 2465-2473. [Link]
  • Fu, P. P. (2001). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 14(7), 729-748. [Link]
  • LabMedica. Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. [Link]
  • ResearchGate.
  • ResearchGate.
  • Edwards, P. M., & Jickells, S. M. (1992). The mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 70(1), 164-172. [Link]
  • Bartleby. P-Nitrophenol Vs Ir. [Link]
  • Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (1972). The Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan, 45(5), 1519-1527. [Link]
  • Schaefer, T., & Schneider, W. G. (1960). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. Canadian Journal of Chemistry, 38(11), 2066-2075. [Link]
  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH. [Link]
  • Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH. [Link]
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services, Public Health Service. [Link]
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services, Public Health Service. [Link]
  • Wikipedia. Propofol. [Link]
  • Virginia Anesthesia Services LLC. How Propofol is Broken Down in the Body. [Link]
  • ResearchGate.
  • WikiAnesthesia. Propofol. [Link]
  • ResearchGate.
  • Lee, H., Lee, H., & Chung, H. (2016). Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS. Journal of analytical methods in chemistry, 2016, 7485398. [Link]
  • MDPI.
  • Anesthesiology. Breath Analysis of Propofol and Associated Metabolic Signatures: A Pilot Study Using Secondary Electrospray Ionization–High-resolution Mass Spectrometry. [Link]
  • NIST. Phenol, 4-nitro-. [Link]
  • PubMed. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. [Link]
  • ASTM Digital Library.
  • PubMed.
  • Journal of the Chemical Society, Perkin Transactions 2. Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. [Link]
  • ResearchGate. Theoretical infrared spectrum and revised assignment for para-nitrophenol. Density functional theory studies. [Link]
  • ResearchGate. Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c) 4-nitrophenol. [Link]
  • ACS Publications. Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. [Link]
  • Chemistry Stack Exchange. How can we synthesize para-nitrophenol. [Link]
  • Anderson, K. W., & Brown, T. L. (1983). Synthesis of Nitrophenols.
  • Homework.Study.com. Show how the intravenous anesthetic 2,6-diisopropyl phenol (Propofol) can be synthesized from phenol using the following retrosynthetic analysis. [Link]
  • Sciencemadness Discussion Board. Propofol Synthesis. [Link]
  • RSC Publishing. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. [Link]
  • SID.

Sources

Introduction: Propofol and the Rationale for 4-Nitro-Propofol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Binding Affinity of 4-Nitro Propofol

This guide provides a comprehensive framework for the theoretical evaluation of the binding affinity of 4-Nitro-Propofol, a derivative of the widely used anesthetic Propofol. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, grounding theoretical work in the principles of biophysical chemistry and computational science to ensure a robust, self-validating workflow.

Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, prized for its rapid onset and short duration of action.[1][2][3] Its primary mechanism involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system.[2][4] By binding to the GABA-A receptor, Propofol enhances the effect of GABA, increasing chloride ion influx and causing hyperpolarization of the neuron, leading to its sedative and hypnotic effects.[3][4]

The structure of Propofol is simple, yet it binds to specific, complex pockets within the transmembrane domain of the GABA-A receptor, often at the interface between subunits.[4][5][6][7] The exploration of Propofol derivatives is a key strategy for developing novel anesthetics with improved pharmacological profiles, such as enhanced potency, reduced side effects, or altered metabolic stability.

4-Nitro-Propofol (2,6-Diisopropyl-4-nitrophenol) is a known intermediate in the synthesis of Propofol metabolites.[8] The introduction of a nitro group at the 4-position of the phenol ring is a significant chemical modification. The nitro group is a strong electron-withdrawing group that can drastically alter the molecule's electronic properties, polarity, and potential for hydrogen bonding.[9] These changes can profoundly impact its interaction with the target receptor. This guide outlines the theoretical and computational workflow to predict and understand the binding affinity of 4-Nitro-Propofol for the GABA-A receptor, providing a foundational assessment of its potential as a bioactive compound.

Theoretical Foundations of Binding Affinity Prediction

The binding affinity, often quantified by the dissociation constant (Kd) or the binding free energy (ΔG_bind), is a critical parameter in drug discovery. A lower Kd or a more negative ΔG_bind indicates a stronger interaction between a ligand and its target protein. Accurately predicting this value computationally can significantly accelerate the drug development process by prioritizing promising candidates and providing mechanistic insights into their interaction.[10][11][12] Our approach is a multi-step process, increasing in computational cost and accuracy at each stage.

  • Molecular Docking: A computationally efficient method used to predict the preferred binding orientation (pose) of a ligand within a receptor's binding site.[13][14] It employs scoring functions to rank different poses, providing an initial, qualitative estimate of binding affinity.[12]

  • Molecular Dynamics (MD) Simulations: A powerful technique that simulates the movement of atoms in a biological system over time.[15][16] By running an MD simulation of the protein-ligand complex, we can assess the stability of the docked pose, observe conformational changes, and analyze the detailed interactions that stabilize the complex.[16][17]

  • Binding Free Energy Calculations: These methods leverage the trajectories from MD simulations to provide a more quantitative prediction of binding affinity.[18][19] They range from efficient end-point methods like MM/PBSA and MM/GBSA to more rigorous but computationally intensive alchemical free energy methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI).[19][20][21][22]

Comprehensive Workflow for In Silico Analysis

This section details the step-by-step protocol for determining the theoretical binding affinity of 4-Nitro-Propofol.

Ligand and Receptor Preparation: The Foundation of Accuracy

The quality of the initial structures is paramount for the reliability of all subsequent calculations. The principle of "garbage in, garbage out" is particularly true in computational chemistry.

Protocol 1: Ligand Preparation (4-Nitro-Propofol)

  • 2D Structure Generation: Draw the 2D structure of 4-Nitro-Propofol (2,6-Diisopropyl-4-nitrophenol) using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structure to a 3D conformation using a program like Open Babel or the builder tools within Schrödinger Maestro or MOE.

  • Energy Minimization: Perform an initial geometry optimization using a quantum mechanics (QM) method (e.g., DFT with a B3LYP functional and a 6-31G* basis set) or a robust molecular mechanics force field (e.g., GAFF2). This step ensures a low-energy, physically realistic starting conformation.

  • Partial Charge Calculation: Calculate the partial atomic charges. For high-quality results, use a QM method like RESP (Restrained Electrostatic Potential) or AM1-BCC. These charges are critical for accurately modeling electrostatic interactions, which are key drivers of binding.

Protocol 2: Receptor Preparation (GABA-A Receptor)

  • Structure Retrieval: Download a suitable high-resolution crystal or cryo-EM structure of the human GABA-A receptor from the Protein Data Bank (PDB). For this example, we will reference the structure with PDB ID: 4COF, although the choice of structure should be based on the specific receptor subtype and state of interest.[13]

  • Initial Cleanup: Load the PDB file into a molecular modeling suite (e.g., UCSF Chimera, Schrödinger Maestro). Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands that are not relevant to the Propofol binding site.[23]

  • Protonation and Optimization: Add hydrogen atoms, as they are typically not resolved in crystal structures. Assign protonation states to titratable residues (His, Asp, Glu, Lys) based on the physiological pH (7.4). This can be done using tools like H++ or PropKa. Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced by adding hydrogens, while keeping heavy atoms close to their crystallographic positions.

  • Binding Site Identification: Propofol has multiple known binding sites in the transmembrane domain.[5][6][24] Based on literature, identify the coordinates of the target binding pocket. For example, key residues at the β+/α- interface like β2(M286) and α1(M236) have been identified as crucial for Propofol binding.[6][25] Define a docking grid box that encompasses this entire binding region.

Molecular Docking: Predicting the Binding Pose

Docking serves as the initial screen to find the most probable binding orientation of 4-Nitro-Propofol.

G cluster_prep Preparation cluster_dock Docking Workflow Ligand Optimized 3D Ligand (4-Nitro-Propofol) Dock Run Docking Algorithm (e.g., AutoDock Vina, Glide) Ligand->Dock Receptor Prepared Receptor (GABA-A) Grid Define Docking Grid (Binding Site) Receptor->Grid Grid->Dock Poses Generate Binding Poses Dock->Poses Score Score and Rank Poses (Scoring Function) Poses->Score BestPose Select Best Pose(s) for MD Simulation Score->BestPose

Caption: Molecular docking workflow for predicting ligand binding poses.

Protocol 3: Molecular Docking

  • Software Selection: Choose a well-validated docking program such as AutoDock Vina, Glide, or MOE Dock.[14][26]

  • Grid Generation: Using the prepared receptor, define the grid box around the identified binding site. The box should be large enough to allow the ligand rotational and translational freedom.

  • Execution: Run the docking simulation. The algorithm will systematically sample different conformations of the ligand within the grid box and score each one.

  • Pose Analysis: Analyze the top-ranked poses. The primary metric is the docking score, which estimates the binding affinity. Critically examine the interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between 4-Nitro-Propofol and the receptor residues. The nitro group, for instance, may form new hydrogen bonds or electrostatic interactions not possible with Propofol.

Molecular Dynamics Simulation: Assessing Complex Stability and Dynamics

MD simulation provides a dynamic view of the docked complex, allowing for an assessment of its stability and a refinement of the binding hypothesis.[15][27]

G cluster_setup System Setup cluster_sim Simulation Protocol Complex Docked Complex (Receptor + Ligand) Solvate Solvate in Water Box (e.g., TIP3P) Complex->Solvate Ions Add Counter-Ions (Neutralize System) Solvate->Ions Minimize Energy Minimization Ions->Minimize NVT NVT Equilibration (Constant Volume/Temp) Minimize->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Production Production MD Run (Collect Trajectory Data) NPT->Production

Sources

An In-Depth Technical Guide to the In Silico Modeling of 4-Nitro-Propofol Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, valued for its rapid onset and short duration of action.[1] Its primary mechanism involves the positive allosteric modulation of γ-aminobutyric acid type A (GABA(_A)) receptors.[2][3] 4-Nitro-Propofol, a nitrated derivative and potential metabolite, presents an important subject for pharmacological investigation. Understanding its interaction with biological targets is crucial for elucidating its potential activity and toxicological profile. In silico modeling, or computer-aided drug design (CADD), offers a powerful, resource-efficient paradigm to predict and analyze these molecular interactions, thereby accelerating research and development.[4]

This technical guide provides a comprehensive, step-by-step workflow for modeling the interactions of 4-Nitro-Propofol with its primary putative target, the GABA(_A) receptor. It is designed for researchers, computational chemists, and drug development professionals, offering both the "how" and the "why" behind core computational techniques, including molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations. By adhering to the principles of scientific rigor and validation, this guide serves as a practical blueprint for generating reliable and actionable computational data.

Introduction: The Rationale for Modeling 4-Nitro-Propofol

The clinical utility of Propofol is well-established; however, the characterization of its analogues and metabolites remains a critical area of research.[1] 4-Nitro-Propofol, distinguished by the addition of a nitro group to the phenol ring, may exhibit altered physicochemical properties, binding affinities, and metabolic stability compared to the parent compound. The introduction of the electron-withdrawing nitro group can significantly impact the molecule's acidity (pKa), hydrogen bonding potential, and overall electronic profile, potentially leading to a modified pharmacological effect.

In silico modeling provides a preemptive lens through which to view these potential changes.[5] Before committing to costly and time-consuming wet-lab synthesis and assays, computational methods allow us to:

  • Predict Binding Affinity and Pose: Determine if and how 4-Nitro-Propofol binds to the target receptor.

  • Assess Interaction Stability: Evaluate the dynamics and stability of the ligand-receptor complex over time.

  • Generate Mechanistic Hypotheses: Understand the key molecular interactions driving the binding event.

  • Prioritize Experimental Studies: Guide and focus subsequent experimental validation efforts.

This guide will focus on the GABA(_A) receptor, an inhibitory ion channel in the central nervous system and the primary target of Propofol.[6][7] By modeling the interaction of 4-Nitro-Propofol with this receptor, we can generate robust hypotheses about its potential as a GABAergic modulator.

Foundational Knowledge: Target and Ligand Characterization

A successful modeling study begins with a thorough characterization of both the ligand and the protein target.

Ligand Properties: 4-Nitro-Propofol

The first step is to gather all known physicochemical data for 4-Nitro-Propofol. This information is critical for correctly parameterizing the molecule for simulation.

PropertyValueSource
Analyte Name 4-Nitro PropofolLGC Standards
Alternate Names 4-Nitro-2,6-diisopropylphenolSanta Cruz Biotechnology
CAS Number 1576-14-3LGC Standards
Molecular Formula C({12})H({17})NO(_{3})Santa Cruz Biotechnology
Molecular Weight 223.27 g/mol Santa Cruz Biotechnology
SMILES CC(C)c1cc(cc(C(C)C)c1O)[O-]LGC Standards
Target Selection: The Human GABA(_A) Receptor

The GABA(_A) receptor is a pentameric ligand-gated ion channel with multiple subtypes and binding sites. Propofol is known to bind at transmembrane interfaces between subunits, specifically at sites involving the β subunits.[8][9][10] For this guide, we will utilize a high-resolution structure of a human GABA(_A) receptor obtained from the Protein Data Bank (PDB).

Selected Target: Human α1β2γ2 GABA(_A) Receptor

  • PDB ID: 6D6T[11]

  • Method: Cryo-Electron Microscopy

  • Rationale: This structure represents a common synaptic isoform of the receptor and is resolved in complex with GABA, providing a physiologically relevant starting point.[11]

The In Silico Modeling Workflow: A Step-by-Step Protocol

The core of this guide is a detailed, sequential workflow. Each step is designed to build upon the last, ensuring a robust and reproducible study.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation & Calculation cluster_analysis Phase 3: Analysis & Validation Ligand Ligand Preparation (4-Nitro-Propofol) Docking Molecular Docking (AutoDock Vina) Ligand->Docking Protein Protein Preparation (PDB: 6D6T) Protein->Docking MD Molecular Dynamics (GROMACS) Docking->MD Select Top Pose(s) Energy Binding Free Energy (MM/GBSA) MD->Energy Generate Trajectory Analysis Data Interpretation Energy->Analysis Validation Model Validation Analysis->Validation

Fig. 1: Overall workflow for in silico modeling of 4-Nitro-Propofol.
Protocol 3.1: Ligand Preparation

Causality: The ligand's 3D structure, charge distribution, and protonation state must accurately reflect its state in a biological environment. Incorrect preparation is a primary source of error in docking and simulation.

  • Obtain 2D Structure: Draw 4-Nitro-Propofol in a chemical sketcher (e.g., ChemDraw) or retrieve its structure by its SMILES string.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform a geometry optimization using a quantum mechanics (e.g., DFT) or molecular mechanics (e.g., MMFF94) force field. This step finds a low-energy, stable conformation of the ligand.

  • Assign Partial Charges: Calculate and assign partial atomic charges (e.g., Gasteiger or AM1-BCC charges). Charges are fundamental to calculating electrostatic interactions with the protein.

  • Save in Required Format: Save the prepared ligand structure in the .pdbqt format for use with AutoDock Vina.[12]

Protocol 3.2: Protein Target Preparation

Causality: Raw PDB structures are not simulation-ready. They contain non-essential molecules (e.g., crystal waters, co-factors) and lack hydrogen atoms, which are crucial for defining the hydrogen-bonding network.

  • Download PDB Structure: Obtain the 6D6T.pdb file from the RCSB PDB database.[11]

  • Clean the Structure: Using a molecular visualization tool (e.g., PyMOL, UCSF Chimera), remove all non-protein atoms, including water molecules, lipids, and any co-crystallized ligands (except for structural ions like Zn

    
     or Mg
    
    
    
    if present and relevant). Select only the protein chains required for the simulation.
  • Add Hydrogen Atoms: Use software like pdb2gmx (from GROMACS) or AutoDock Tools to add hydrogen atoms.[13] The positions of these atoms are critical for H-bonds and steric interactions.

  • Assign Protonation States: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This is a critical step for accurately modeling electrostatic interactions.

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization on the protein structure to relieve any steric clashes that may have been introduced during preparation.

  • Convert to PDBQT Format: Save the prepared receptor structure in the .pdbqt format.

Protocol 3.3: Molecular Docking

Causality: Docking is a computational screening technique that predicts the preferred binding orientation (pose) of a ligand to a protein and estimates the strength of the interaction (binding affinity).[14][15] It allows us to quickly generate plausible binding hypotheses. We will use AutoDock Vina, a widely used and validated open-source docking program.[16]

  • Define the Binding Site (Grid Box): Based on known Propofol binding sites, define a search space (a "grid box") on the receptor.[8][9] This box should encompass the putative transmembrane binding cavity at the β-α subunit interface. The center and dimensions of the box are specified as x, y, z coordinates.

  • Run Docking Simulation: Execute AutoDock Vina, providing the prepared ligand (.pdbqt), prepared receptor (.pdbqt), and the grid box configuration file as input.

    • vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

  • Analyze Docking Results: Vina will output several binding poses ranked by their predicted binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.

  • Pose Selection: Visually inspect the top-ranked poses. The best pose should exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding pocket and have the most favorable binding energy. This pose will be the starting point for the molecular dynamics simulation.

Protocol 3.4: Molecular Dynamics (MD) Simulation

Causality: While docking provides a static snapshot, MD simulations model the dynamic behavior of the protein-ligand system over time, providing insights into the stability of the binding pose and the flexibility of the complex.[17] We will use GROMACS, a high-performance and widely used MD engine.[18]

  • System Preparation:

    • Merge Coordinates: Combine the coordinates of the receptor and the selected ligand pose into a single complex file.

    • Generate Ligand Topology: Generate a topology and parameter file for 4-Nitro-Propofol that is compatible with the chosen protein force field (e.g., AMBER, CHARMM). This is a critical step that defines the ligand's bond lengths, angles, and charges for the simulation.

    • Choose Force Field: Select an appropriate force field for the protein (e.g., AMBER99SB-ILDN).

  • Solvation and Ionization:

    • Define Simulation Box: Place the protein-ligand complex in a simulation box of a defined shape (e.g., cubic, dodecahedron).

    • Add Solvent: Fill the box with explicit water molecules (e.g., TIP3P water model).

    • Add Ions: Add counter-ions (e.g., Na

      
       or Cl
      
      
      
      ) to neutralize the overall charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).
  • Simulation Protocol:

    • Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove any steric clashes.

    • Equilibration (NVT & NPT): Gradually heat the system to the target temperature (310 K) and then adjust the pressure to the target pressure (1 bar). This is done in two phases:

      • NVT (Canonical Ensemble): Constant Number of particles, Volume, and Temperature.

      • NPT (Isothermal-Isobaric Ensemble): Constant Number of particles, Pressure, and Temperature. This phase ensures the system reaches the correct density.

    • Production MD: Once equilibrated, run the production simulation for a significant duration (e.g., 100-200 nanoseconds) to collect trajectory data.

Protocol 3.5: Binding Free Energy Calculation

Causality: This post-processing step refines the binding energy prediction from docking by averaging over multiple conformations from the MD trajectory and using a more sophisticated solvation model. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method offers a good balance of accuracy and computational cost.[19][20][21]

  • Extract Snapshots: From the production MD trajectory, extract a series of snapshots (e.g., 1000 frames) at regular intervals.

  • Run MM/GBSA Calculation: For each snapshot, the binding free energy ((\Delta G_{bind})) is calculated using the following equation:

    • (\Delta G_{bind} = G_{complex} - (G_{receptor} + G_{ligand}))

    • Where each G term is composed of the molecular mechanics energy in the gas phase (

      
      ), the polar solvation energy (
      
      
      
      ), and the nonpolar solvation energy (
      
      
      ).
  • Average the Results: Average the (\Delta G_{bind}) values across all snapshots to obtain the final estimated binding free energy.

Data Interpretation and Validation

Generating data is only half the battle; interpreting it correctly is paramount. A robust validation strategy is essential for establishing the trustworthiness of the computational model.

Interpreting the Results
  • Docking Score: A strong negative value (e.g., < -7.0 kcal/mol) suggests favorable binding. Compare this to the docking score of Propofol itself to predict relative potency.

  • MD Simulation Stability: Analyze the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time. A stable RMSD plot indicates that the complex has reached equilibrium and the binding pose is stable.

  • Key Interactions: Analyze the MD trajectory to identify persistent hydrogen bonds, hydrophobic interactions, and other contacts between 4-Nitro-Propofol and specific receptor residues. The nitro group and the hydroxyl group are of particular interest for hydrogen bonding.

  • MM/GBSA Energy: This value provides a more refined estimate of binding affinity than the initial docking score. Decomposing this energy can reveal which residues contribute most favorably or unfavorably to the binding.

The Validation Framework

Computational models must be validated to be considered reliable.[22] This involves comparing the model's predictions against known data.

G cluster_model Computational Model cluster_exp Experimental Data Prediction In Silico Prediction (e.g., Binding Affinity) Experiment Experimental Result (e.g., Ki, IC50) Prediction->Experiment Comparison & Correlation

Fig. 2: Logical relationship for the validation of in silico models.

Self-Validating Protocols:

  • Redocking: A crucial first step is to take a known GABA(_A) receptor ligand that is co-crystallized in a PDB structure, remove it, and dock it back into the binding site. The model is considered valid if the docking program can reproduce the original crystallographic pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[23][24]

  • Control Docking: Dock the parent compound, Propofol, using the exact same protocol. The predicted binding affinity and pose should align with known experimental data regarding its interaction with the GABA(_A) receptor.

  • Consensus Scoring: If possible, use multiple different docking programs or scoring functions. If different methods predict a similar binding pose and affinity ranking, it increases confidence in the result.[25]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded workflow for the in silico modeling of 4-Nitro-Propofol's interaction with the GABA(_A) receptor. By following these detailed protocols, researchers can generate robust, reproducible, and insightful data to guide further pharmacological investigation.

The results of such a study will provide a strong, hypothesis-driven foundation for answering key questions: Does 4-Nitro-Propofol bind to the GABA(_A) receptor? If so, how does its affinity and binding mode compare to Propofol? What are the key residue interactions, and how does the nitro group contribute to binding?

The ultimate goal of in silico modeling is to accelerate and de-risk the drug discovery process.[4] The predictions generated through this workflow should serve as a direct impetus for experimental validation, such as patch-clamp electrophysiology assays to measure the functional effect of 4-Nitro-Propofol on GABA(_A) receptor activity. The synergy between computational prediction and experimental validation represents the future of efficient and innovative drug development.

References

  • Wikipedia. (n.d.). Propofol.
  • GROMACS. (n.d.). GROMACS Tutorials.
  • The Scripps Research Institute. (n.d.). AutoDock Vina.
  • Zhu, S., Noviello, C.M., Teng, J., Walsh Jr, R.M., Kim, J.J., Hibbs, R.E. (2018).
  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461. [Link]
  • Hale, V. J., & Kotecha, S. A. (2023). Propofol. In StatPearls.
  • Cournia, Z., Allen, B., & Sherman, W. (2017). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Journal of Chemical Information and Modeling, 57(11), 2633-2654. [Link]
  • May, A., & Lummis, S. C. R. (2021). Three classes of propofol binding sites on GABAA receptors. British Journal of Pharmacology, 178(15), 2963-2977. [Link]
  • ResearchGate. (n.d.). How to validate the molecular docking results?
  • Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z. H., & Hou, T. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478-9508. [Link]
  • Kavraki Lab. (n.d.). Protein-Ligand Interactions: Computational Docking.
  • Miller, P. S., et al. (2017). Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives.
  • Yip, G. M. S., Chen, Z. W., Edge, C. J., & Miller, K. W. (2013). Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors. Molecular Pharmacology, 84(4), 565-577. [Link]
  • Warren, G. L., et al. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 52(5), 1136-1146. [Link]
  • AutoDock. (n.d.). AutoDock Vina.
  • InsilicoSci. (2023). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. [Link]
  • Patheon Pharma Services. (2023).
  • Lemkul, J. A. (2024). Introduction to Molecular Dynamics - the GROMACS tutorials![Link]
  • Trapani, G., Altomare, C., Liso, G., Sanna, E., & Biggio, G. (2000). Propofol in Anesthesia. Mechanism of Action, Structure-Activity Relationships, and Drug Delivery. Current Medicinal Chemistry, 7(2), 249-271. [Link]
  • Omixium. (2024).
  • Protein Structural Analysis Laboratory, Michigan State University. (n.d.). Lessons from Docking Validation.
  • ResearchGate. (n.d.). Docking simulation between protein–ligand interactions of human GABA receptor (PDB ID: 4F11) and L‐01.
  • Semantic Scholar. (n.d.). Defining the propofol binding site location on the GABAA receptor.
  • Sensi, M., et al. (2020). What is the current value of MM/PBSA and MM/GBSA methods in drug discovery? Expert Opinion on Drug Discovery, 15(7), 789-800. [Link]
  • ResearchGate. (n.d.). How can I validate docking result without a co-crystallized ligand?
  • ResearchGate. (n.d.). What are the key differences between MMGBSA and MMPBSA in estimating free binding energy of a protein-ligand complex following Drug design study?
  • Agoni, C., et al. (2023). Recent advances in computational and experimental protein-ligand affinity determination techniques. Expert Opinion on Drug Discovery, 18(9), 957-975. [Link]
  • Jurca, M., et al. (2023). Silapropofol: Carbon–Silicon Isosterism in a Key Anesthetic Scaffold. ACS Omega, 8(4), 4218-4224. [Link]
  • Deranged Physiology. (n.d.). Propofol.
  • Miller, P.S., Malinauskas, T.M., Omari, K.E., Aricescu, A.R. (2023). GABA-A receptor a5 heteromer - a5V2 - Bretazenil. RCSB PDB. [Link]
  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.
  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations.
  • Microbe Notes. (2023). In Silico Drug Design- Definition, Methods, Types, Uses. [Link]
  • Hilaris Publisher. (n.d.). Computational Approaches for Studying Protein-Ligand Interactions.
  • Aby Jimson. (2021). Docking Result Analysis and Validation with Discovery Studio. YouTube. [Link]
  • Florida International University. (n.d.). FIU Docking Tutorial.
  • Galaxy Training. (2019).
  • Liu, S., et al. (2019). Cryo-EM structure of the human α1β3γ2 GABAA receptor in a lipid bilayer.
  • Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design.
  • VCU Libraries. (2016). How to Study Protein-Ligand Interaction through Molecular Docking. YouTube. [Link]
  • ResearchGate. (n.d.). Various in silico techniques used in the drug design and discovery process discussed in this review.
  • OpenAnesthesia. (2023). Propofol. [Link]

Sources

Spectroscopic Analysis of 4-Nitro Propofol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the core spectroscopic techniques for the characterization of 4-Nitro Propofol (4-Nitro-2,6-diisopropylphenol), a key intermediate in the synthesis of Propofol metabolites.[1][2] As a compound of significant interest in pharmaceutical development and toxicology, rigorous structural elucidation and purity assessment are paramount. This document offers a detailed exploration of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) as applied to this compound. Each section is designed to provide not only procedural steps but also the underlying scientific rationale for experimental choices, ensuring a deep, actionable understanding for the practicing scientist. The guide includes detailed experimental protocols, data interpretation guidelines with predicted spectral values, and illustrative diagrams to facilitate a thorough spectroscopic analysis.

Introduction: The Imperative for Spectroscopic Characterization

This compound, with the systematic IUPAC name 4-nitro-2,6-di(propan-2-yl)phenol, is a critical molecule in the landscape of anesthetic drug development and metabolism studies.[1][3] Its chemical structure, featuring a phenol ring substituted with a nitro group and two bulky isopropyl groups, presents a unique analytical challenge. The precise arrangement and electronic nature of these functional groups dictate the molecule's chemical behavior and its progression through metabolic pathways.

In the rigorous environment of drug development, absolute certainty of a molecule's identity and purity is non-negotiable. Spectroscopic analysis provides the foundational data for this certainty. It is not merely a qualitative check but a quantitative and structural deep-dive that informs every subsequent stage of research, from reaction monitoring to final product formulation. This guide is structured to empower the researcher with the "why" behind the "how," fostering a level of expertise that transcends rote protocol execution.

Below is a representation of the molecular structure of this compound.

Caption: Molecular structure of this compound (4-nitro-2,6-di(propan-2-yl)phenol).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. For this compound, NMR provides unambiguous evidence for the connectivity of the atoms and the symmetry of the molecule.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of deuterated solvent is critical. While chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for phenols. The acidic phenolic proton of this compound is more likely to be observed as a distinct, albeit sometimes broad, signal in DMSO-d₆ due to its ability to disrupt intermolecular hydrogen bonding and its slower exchange rate with residual water. For routine structural confirmation, CDCl₃ is often sufficient.

The magnetic field strength of the NMR spectrometer (e.g., 400 MHz or higher) directly impacts spectral dispersion. For a molecule like this compound with overlapping signals in the aromatic region, a higher field strength is advantageous for resolving complex splitting patterns.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[4]

    • Transfer the solution to a 5 mm NMR tube.

    • For quantitative NMR (qNMR), a calibrated internal standard would be added at this stage.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using standard parameters. Typically, 8-16 scans are sufficient for a sample of this concentration.

    • For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to a series of singlets, one for each unique carbon environment.[5] Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

Data Interpretation: Predicted Spectra

The symmetry of this compound (a C₂v point group, ignoring the hydroxyl proton and nitro group orientation) simplifies the expected NMR spectra.

¹H NMR (Predicted in CDCl₃, 400 MHz):

  • Aromatic Protons (H-3, H-5): Due to the symmetrical substitution, these two protons are chemically equivalent. They are expected to appear as a singlet in the downfield region, likely between δ 7.5-8.0 ppm. The electron-withdrawing nitro group strongly deshields these protons.

  • Phenolic Proton (-OH): This proton will likely appear as a broad singlet. Its chemical shift is highly dependent on concentration and solvent, but a range of δ 5-7 ppm is a reasonable expectation in CDCl₃. In DMSO-d₆, it would appear further downfield, potentially around δ 9-11 ppm.[6]

  • Isopropyl Methine Protons (-CH): The two isopropyl groups are equivalent by symmetry. The two methine protons are also equivalent. They will appear as a septet due to coupling with the six methyl protons on each isopropyl group. The expected chemical shift is in the range of δ 3.0-3.5 ppm.

  • Isopropyl Methyl Protons (-CH₃): The four methyl groups are equivalent, and the twelve protons will appear as a doublet, coupled to the methine proton. The expected chemical shift is around δ 1.2-1.4 ppm.

¹³C NMR (Predicted in CDCl₃, 101 MHz):

Due to the molecule's symmetry, only six distinct carbon signals are expected.

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
C1 (C-OH)155-160The carbon attached to the hydroxyl group is significantly deshielded.
C2, C6 (C-isopropyl)135-140These carbons are substituted with isopropyl groups.
C3, C5 (C-H)120-125Aromatic carbons bearing a hydrogen atom.
C4 (C-NO₂)140-145The carbon attached to the electron-withdrawing nitro group is deshielded.
Isopropyl Methine (CH)25-30The methine carbon of the isopropyl group.
Isopropyl Methyl (CH₃)20-25The methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for the identification of functional groups within a molecule. For this compound, IR spectroscopy provides clear evidence for the presence of the hydroxyl, nitro, and aromatic moieties.

Expertise & Experience: Causality in Sample Preparation

The choice of sampling technique—Potassium Bromide (KBr) pellet, Nujol mull, or attenuated total reflectance (ATR)—depends on the physical state of the sample and the desired information. For a solid sample like this compound, a KBr pellet is often used to obtain a high-quality spectrum free from solvent interference.[1] It is crucial to ensure the KBr is completely dry to avoid a broad O-H absorption from water, which could obscure the phenolic O-H stretch.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

Data Interpretation: Expected Absorption Bands

The IR spectrum of this compound will be a composite of the characteristic absorptions of its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3200-3600O-H stretchPhenolic -OHStrong, broad
3100-3000C-H stretchAromatic C-HMedium
2970-2870C-H stretchAliphatic C-H (isopropyl)Strong
1590, 1470C=C stretchAromatic ringMedium-Strong
1550-1475N-O asymmetric stretchNitro (-NO₂)Strong
1360-1290N-O symmetric stretchNitro (-NO₂)Strong
1260-1000C-O stretchPhenolic C-OStrong
800-600C-H out-of-plane bendAromatic C-HStrong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the nitrophenolic system in this compound.

Expertise & Experience: The Influence of Solvent and pH

The UV-Vis spectrum of a phenol is highly sensitive to the solvent and the pH of the solution. In a polar protic solvent like ethanol or methanol, the fine vibrational structure of the absorption bands may be lost. The position of the absorption maximum (λmax) can also shift depending on solvent polarity.

Crucially, the deprotonation of the phenolic hydroxyl group in a basic solution to form the phenolate anion results in a significant bathochromic (red) shift of the λmax. This is due to the increased electron-donating ability of the negatively charged oxygen, which extends the conjugation of the system. This pH-dependent shift is a key diagnostic feature for phenols.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol or methanol).

    • Prepare a series of dilutions from the stock solution to determine an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

    • To observe the effect of pH, prepare a solution in a neutral buffer and another in a basic buffer (e.g., pH 10).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the cuvettes filled with the solvent.

    • Record the spectrum of the sample solution over a range of approximately 200-500 nm.

Data Interpretation: Expected Absorption Maxima

Based on the structure of this compound and data from similar nitrophenols, the following absorptions are expected:

Condition Expected λmax (nm) Electronic Transition Rationale
Neutral (e.g., in Ethanol)~320-340π → πThis transition is characteristic of the nitrophenol chromophore.[2]
Basic (e.g., pH 10)~390-410π → πThe formation of the phenolate anion leads to a significant red shift.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation and identification.

Expertise & Experience: Ionization Technique Selection

The choice of ionization technique is critical for obtaining a meaningful mass spectrum. Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. However, the molecular ion peak may be weak or absent. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are softer ionization techniques that are more likely to produce an abundant ion corresponding to the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule, thus providing clear molecular weight information. For a molecule like this compound, ESI or APCI in negative ion mode is often preferred to generate a stable [M-H]⁻ ion.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • The concentration should be in the low µg/mL to ng/mL range, depending on the sensitivity of the instrument.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).

    • Acquire the mass spectrum in both positive and negative ion modes.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation pattern.

Data Interpretation: Expected Fragmentation Pattern

The molecular weight of this compound (C₁₂H₁₇NO₃) is 223.27 g/mol .[1][3]

Negative Ion Mode (ESI-MS):

  • Parent Ion: An intense peak at m/z 222, corresponding to the deprotonated molecule [M-H]⁻, is expected.

  • Fragmentation: The fragmentation of the [M-H]⁻ ion of propofol is known to involve the loss of a methyl radical followed by a hydrogen radical from an isopropyl group. A similar fragmentation pattern might be expected for this compound.

m/z (Predicted) Proposed Fragment Notes
222[M-H]⁻Deprotonated molecular ion.
207[M-H-CH₃]⁻Loss of a methyl radical from an isopropyl group.
177[M-H-NO₂]⁻Loss of the nitro group.

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR UVVis UV-Vis Spectroscopy Sample->UVVis MS Mass Spectrometry (ESI-MS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure Purity Purity Assessment UVVis->Purity MS->Structure Report Comprehensive Report Structure->Report Purity->Report

Caption: General workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion: A Self-Validating Analytical Approach

The spectroscopic techniques detailed in this guide form a self-validating system for the comprehensive analysis of this compound. Each method provides a unique and complementary piece of the structural puzzle. NMR spectroscopy defines the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, UV-Vis spectroscopy probes the electronic structure, and mass spectrometry verifies the molecular weight and fragmentation patterns. By integrating the data from these orthogonal techniques, a scientist can achieve a high degree of confidence in the identity and purity of this compound, a critical requirement for its use in research and development.

References

  • Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10680603, 2,6-Diisopropyl-4-nitrophenol.
  • The Royal Society of Chemistry. (n.d.). Supporting information for....
  • Quora. (2019, April 6). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol?.
  • SpectraBase. (n.d.). 4-Nitrophenol.
  • NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0032625).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232).
  • ResearchGate. (n.d.). NMR data on the degradation of o-nitrophenol degradation by the microbial consortium.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 980, 4-Nitrophenol.
  • ChemistryViews. (2021, July 21). Molecule Story: 2,6-Diisopropylphenol.
  • National Center for Biotechnology Information. (n.d.). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • American Chemical Society Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
  • MDPI. (2023, May 10). Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol.
  • MDPI. (n.d.). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
  • National Center for Biotechnology Information. (2011, November 10). Near-ultraviolet absorption cross sections of nitrophenols and their potential influence on tropospheric oxidation capacity.
  • American Chemical Society Publications. (n.d.). Z-Scheme Heterojunction of Cu2O/Ni-BiVO4 for Tetracycline Degradation Under Visible-Light.
  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol + NaBH4, and (c) 4-aminophenol.

Sources

An In-depth Technical Guide to the Degradation Pathways of 4-Nitro Propofol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitro Propofol, a nitrated derivative of the widely used anesthetic agent Propofol, is primarily recognized as an intermediate in the synthesis of Propofol metabolites.[1][2] Understanding its stability and degradation profile is paramount for ensuring the quality, safety, and efficacy of pharmaceutical preparations involving Propofol and its related compounds. This technical guide provides a comprehensive framework for elucidating the degradation pathways of this compound. By integrating principles of forced degradation studies with mechanistic insights from related phenolic and nitroaromatic compounds, this document serves as a practical resource for researchers in drug development and analytical sciences. It details the strategic approaches to stress testing, the application of advanced analytical techniques for the identification of degradation products, and the elucidation of degradation mechanisms.

Introduction: The Significance of this compound Stability

Propofol (2,6-diisopropylphenol) is a short-acting intravenous anesthetic, the stability of which is a critical attribute for its clinical use.[3][4] The introduction of a nitro group at the 4-position of the phenol ring to form this compound alters the electronic properties of the molecule, potentially influencing its stability and degradation profile. A thorough understanding of how this compound degrades under various stress conditions is essential for several key aspects of pharmaceutical development:

  • Impurity Profiling: Identifying potential degradation products is crucial for setting appropriate specifications for drug substances and products.

  • Formulation Development: Knowledge of degradation pathways informs the selection of stable formulations and appropriate excipients.

  • Manufacturing and Storage: Understanding the molecule's lability helps in defining optimal conditions for manufacturing, packaging, and storage to minimize degradation.[5]

  • Analytical Method Development: Forced degradation studies are instrumental in developing and validating stability-indicating analytical methods.[6][7]

This guide will systematically outline the process of investigating the degradation pathways of this compound, from initial stress testing to the structural elucidation of degradants.

Theoretical Degradation Pathways: A Mechanistic Perspective

Based on the chemical structure of this compound, which features a phenolic hydroxyl group, isopropyl substituents, and a nitro group on the aromatic ring, several degradation pathways can be postulated. These hypotheses are informed by the known degradation of Propofol and other nitrophenolic compounds.

Hydrolytic Degradation

While the core structure of this compound is not readily susceptible to hydrolysis, the phenolic hydroxyl group can exhibit acidic properties. Under basic conditions, deprotonation to a phenoxide ion could potentially facilitate subsequent reactions, although significant hydrolytic degradation is not anticipated.

Oxidative Degradation

The phenolic moiety is susceptible to oxidation. The presence of the electron-withdrawing nitro group may influence the ease of oxidation compared to Propofol. Potential oxidative degradation pathways could lead to the formation of quinone-like structures. The metabolism of Propofol itself involves hydroxylation to form 2,6-diisopropyl-1,4-quinol, which can be further oxidized.[8][9] A similar pathway for this compound could be hypothesized.

Photodegradation

Aromatic nitro compounds are often photoreactive. Upon absorption of UV light, this compound could undergo a variety of reactions, including reduction of the nitro group or the formation of reactive oxygen species that could, in turn, lead to further degradation.

Thermal Degradation

Thermal stress can provide the energy required to overcome activation barriers for various degradation reactions. For this compound, this could involve cleavage of the isopropyl groups or reactions involving the nitro group.

The following diagram illustrates the potential initial steps in the degradation of this compound under different stress conditions.

Degradation_Pathways_4_Nitro_Propofol cluster_Stress Stress Conditions cluster_Molecule Parent Molecule cluster_Products Potential Initial Degradation Products Oxidative Oxidative Stress (e.g., H₂O₂) Parent This compound Photolytic Photolytic Stress (UV/Vis Light) Hydrolytic Hydrolytic Stress (Acid/Base) Thermal Thermal Stress (Heat) Oxidized_Product Oxidized Products (e.g., Quinone derivatives) Parent->Oxidized_Product Oxidation Reduced_Product Reduced Products (e.g., 4-Amino Propofol) Parent->Reduced_Product Reduction Hydrolyzed_Product Hydrolytic Products (Limited expected) Parent->Hydrolyzed_Product Hydrolysis Thermal_Product Thermally Degraded Products Parent->Thermal_Product Thermolysis

Caption: Postulated initial degradation pathways of this compound.

Experimental Design: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify likely degradation products and establish degradation pathways.[7][10][11] A systematic approach to the forced degradation of this compound is outlined below.

Materials and Reagents
  • This compound reference standard

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

  • Buffers of various pH values

Experimental Protocols

The following table details the recommended stress conditions for the forced degradation study of this compound. The extent of degradation should be targeted at 5-20% to avoid the formation of secondary and tertiary degradants that may not be relevant under normal storage conditions.[6]

Stress Condition Protocol Rationale
Acid Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for up to 72 hours.To assess stability in acidic conditions.
Base Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for up to 24 hours.To evaluate susceptibility to alkaline-mediated degradation. Propofol shows significant degradation in alkaline conditions.[12]
Oxidation Treat a solution of this compound with 3% hydrogen peroxide at room temperature for up to 24 hours.To investigate oxidative degradation pathways.
Thermal Degradation Expose solid this compound and a solution to dry heat at 80°C for up to 7 days.To determine the impact of elevated temperatures on stability.
Photostability Expose a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).To assess the potential for photodegradation.

Experimental Workflow:

Caption: Workflow for forced degradation studies of this compound.

Analytical Methodologies for Degradant Characterization

A robust, stability-indicating analytical method is essential for separating the degradation products from the parent compound and from each other. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the technique of choice for this purpose.[13]

HPLC Method Development

A reversed-phase HPLC method would be a suitable starting point.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of compounds with varying polarities.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and its potential degradants absorb (e.g., 272 nm for Propofol).[12] A photodiode array (PDA) detector is advantageous for obtaining UV spectra of the separated peaks, which can aid in peak purity assessment and identification.

Mass Spectrometry for Structural Elucidation

Coupling the HPLC system to a mass spectrometer (LC-MS/MS) provides molecular weight and structural information about the eluents.

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar and semi-polar compounds. Both positive and negative ion modes should be evaluated.[14]

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is invaluable for determining the accurate mass of the parent and fragment ions, which facilitates the determination of elemental compositions.

  • Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecular ions and analyzing the resulting fragment ions, detailed structural information can be obtained, which is crucial for the unambiguous identification of degradation products.

Data Interpretation and Pathway Elucidation

The data obtained from the LC-MS/MS analysis of the stressed samples will be used to piece together the degradation pathways.

  • Peak Purity: The PDA detector will be used to assess the purity of the this compound peak in the chromatograms of the stressed samples.

  • Mass Balance: The sum of the assay value of this compound and the levels of all degradation products should be close to 100% to ensure that all significant degradants have been detected.

  • Degradant Identification: The mass-to-charge ratio (m/z) of each degradation product will be used to propose a molecular formula. The fragmentation pattern from the MS/MS spectra will then be used to propose a chemical structure.

  • Pathway Construction: By comparing the degradation profiles under different stress conditions, the primary degradation pathways can be constructed. For instance, a particular degradation product appearing only under oxidative stress would be part of the oxidative degradation pathway.

Conclusion

The investigation of the degradation pathways of this compound is a systematic process that combines forced degradation studies with advanced analytical techniques. This technical guide provides a robust framework for researchers to undertake such studies. A thorough understanding of the degradation profile of this compound is not only a regulatory requirement but also a fundamental aspect of ensuring the development of safe and effective pharmaceutical products. The methodologies outlined herein will enable the identification of critical quality attributes and inform the development of stable formulations and appropriate control strategies.

References

  • Shevalkar, P., et al. (2024). High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals. ResearchGate.
  • ResearchGate. (n.d.). Proposed degradation pathways for 4-nitrophenol based on this study.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Simeoni, S., et al. (2019). Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects. MDPI.
  • Deranged Physiology. (n.d.). Metabolism and clearance of propofol.
  • PubMed Central. (2020). Systematic review of the stability and compatibility of propofol injection.
  • PubMed. (2010). p-Nitrophenol degradation via 4-nitrocatechol in Burkholderia sp. SJ98 and cloning of some of the lower pathway genes.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • National Institutes of Health. (2018). Biodegradation of p-nitrophenol by engineered strain.
  • International Journal of Trend in Scientific Research and Development. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • National Institutes of Health. (2023). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review.
  • Journal of Emerging Technologies and Innovative Research. (2019). recent trends of stability study of pharmaceutical dosage forms and its self life – a review.
  • LabMedica. (n.d.). Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source.
  • PubMed. (2020). Systematic review of the stability and compatibility of propofol injection.

Sources

4-Nitro Propofol safety and handling guidelines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Nitropropofol: Synthesis, Safety, and Handling for Advanced Research

Abstract

4-Nitropropofol (4-NP), a nitrated derivative of the widely used anesthetic propofol, is a molecule of significant interest for advanced chemical biology and pharmacology research. Its primary utility lies in its potential as a photoactivatable or "caged" probe, allowing for precise spatiotemporal control over biological activity through light induction.[1][2][3] However, the introduction of an energetic nitro-aromatic moiety fundamentally alters the compound's safety profile, introducing hazards not associated with its parent molecule. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on the synthesis, safe handling, and risk mitigation strategies associated with 4-Nitropropofol. By integrating established principles for managing nitroaromatic compounds with specific procedural controls, this document serves as an essential resource for ensuring scientific integrity and laboratory safety.

Scientific Context: The Rationale and Risks of 4-Nitropropofol

The deliberate synthesis of 4-Nitropropofol is driven by its potential as a sophisticated research tool. The nitro group, being strongly electron-withdrawing, can act as a photolabile protecting group.[2][4] This "caging" strategy renders the molecule biologically inert until it is "uncaged" by a specific wavelength of light, releasing the active compound or a related metabolite. This technique offers unparalleled precision for studying dynamic cellular processes, such as receptor binding kinetics and signaling pathways.[1]

Despite this potential, the presence of the nitro group is a significant safety concern. Nitroaromatic compounds are a well-documented class of hazardous materials, known for their potential toxicity, mutagenicity, and thermal instability.[5][6][7][8] Many are readily absorbed through the skin, and their decomposition can be exothermic and, in some cases, explosive, particularly for polynitrated compounds or under specific conditions of heat and confinement.[4][5][9][10][11] Therefore, a robust understanding of these risks is not merely procedural but fundamental to the responsible investigation of 4-Nitropropofol.

Synthesis Protocol: Controlled Nitration of 2,6-Diisopropylphenol

The most direct route to 4-Nitropropofol is the electrophilic aromatic substitution of propofol (2,6-diisopropylphenol). This process requires stringent control over reaction conditions to maximize the yield of the desired para-substituted product while preventing dangerous side reactions. A representative laboratory-scale synthesis is detailed below.

Reagents and Equipment
Reagent/EquipmentPurposeKey Safety Considerations
Propofol (2,6-diisopropylphenol)Starting MaterialPotent anesthetic; handle with care to avoid accidental exposure. Skin and respiratory irritant.
Nitric Acid (70%, fuming)Nitrating AgentHighly corrosive and a powerful oxidizing agent. Causes severe burns. Must be handled in a chemical fume hood.
Sulfuric Acid (98%)CatalystExtremely corrosive. Reacts violently with water, generating significant heat. Always add acid to water, never the reverse.
Acetic AnhydrideSolvent/Co-reagentCorrosive, flammable, and a lachrymator. Reacts violently with water.
Round-Bottom FlaskReaction VesselMust be free of cracks and scratches. Ensure it is appropriately sized for the reaction scale.
Ice/Salt BathTemperature ControlCritical for dissipating heat from the highly exothermic nitration reaction.[10][11]
Magnetic Stirrer & Stir BarHomogenizationEnsures even mixing and prevents localized overheating, which can lead to runaway reactions.
Dropping FunnelControlled Reagent AdditionAllows for slow, dropwise addition of the nitrating mixture to manage the reaction rate and temperature.
Experimental Workflow: Synthesis of 4-Nitropropofol

The following diagram outlines a typical workflow for the synthesis and purification of 4-Nitropropofol.

Caption: A generalized workflow for the synthesis of 4-Nitropropofol.

Causality Behind Experimental Choices
  • Mixed Acid Nitration: The combination of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species required for nitrating the aromatic ring.[12]

  • Strict Temperature Control: Aromatic nitration is a strongly exothermic process. Failure to maintain low temperatures can lead to a dangerous runaway reaction and increases the formation of unwanted dinitrated byproducts.[10][11] The use of an ice/salt bath and slow, dropwise addition are critical engineering controls.

  • Work-up Procedure: Quenching the reaction on ice serves to halt the reaction immediately and dilute the corrosive acid mixture. The subsequent washes with sodium bicarbonate (NaHCO₃) neutralize any remaining acid, which is crucial before solvent evaporation to prevent acid-catalyzed decomposition of the product at elevated temperatures.

Core Safety and Handling Guidelines

Handling 4-Nitropropofol demands a higher level of precaution than its parent compound. A mandatory risk assessment must be completed and approved before any work commences.

Hazard Identification and Risk Mitigation
Hazard CategoryPotential Risks & CausalityMitigation Measures & Controls
Chemical Reactivity & Thermal Instability The nitro group is an explosophore.[4] Contamination or heating under confinement can lower the decomposition temperature, leading to a violent or explosive reaction.[9][10][11]• Always work with the smallest feasible quantities.• AVOID: Grinding, mechanical shock, and heating the dry solid.• Store away from heat sources, direct sunlight, and incompatible materials.[5]
Toxicity & Health Hazards Nitroaromatic compounds are often toxic, mutagenic, and can be readily absorbed through the skin.[5][6][8] Their metabolism can produce reactive intermediates like hydroxylamines, which are implicated in carcinogenicity.[13][14]• All handling must occur within a certified chemical fume hood.• Use appropriate PPE at all times (see section 3.2).• Develop and practice emergency procedures for accidental exposure.
Fire & Explosion As an organic nitro compound, it should be treated as a flammable solid that can burn rapidly.[5] Mixtures with strong oxidizing agents or reducing agents can pose a significant fire and explosion hazard.[6][9]• Store separately from strong oxidizers (e.g., peroxides, chlorates) and reducing agents (e.g., hydrides).[6] • Keep away from all ignition sources.• Ensure a Class B/C fire extinguisher is accessible.
Personal Protective Equipment (PPE)
  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Consider double-gloving for added protection.

  • Eye Protection: Chemical splash goggles are mandatory. A full-face shield must be worn over the goggles when there is a risk of splash or explosion.

  • Body Protection: A flame-resistant lab coat is required.

  • Respiratory Protection: Work should be conducted in a fume hood to prevent inhalation. For spill cleanup or emergencies, a respirator with an appropriate organic vapor/P100 cartridge may be necessary.

Storage, Segregation, and Waste Disposal
  • Storage: Store in a cool, dry, dark, and well-ventilated area designated for reactive or toxic compounds. The container must be clearly labeled with the chemical name and all relevant hazard warnings.[5]

  • Segregation: It is critical to store 4-Nitropropofol away from incompatible materials, especially strong acids, bases, oxidizing agents, and reducing agents.[5][6]

  • Waste Disposal: All 4-Nitropropofol waste, including contaminated consumables (gloves, wipes), solvents, and impure product, is considered hazardous waste. It must be collected in a designated, sealed, and clearly labeled waste container for disposal by certified professionals according to institutional and federal regulations.

Emergency Response Protocols

Rapid and correct response to an incident is critical. All personnel working with 4-Nitropropofol must be trained on these procedures.

EmergencyResponse cluster_spill Spill Response cluster_exposure Personal Exposure Response incident Incident Occurs spill_1 1. Alert others & Evacuate immediate area incident->spill_1 Spill skin Skin Contact: Immediately remove contaminated clothing. Wash area with soap & water for 15+ min. incident->skin Exposure spill_2 2. If safe, restrict access to the area spill_1->spill_2 spill_3 3. Don appropriate PPE (respirator if needed) spill_2->spill_3 spill_4 4. Cover with inert absorbent (e.g., vermiculite) spill_3->spill_4 spill_5 5. Collect into sealed hazardous waste container spill_4->spill_5 spill_6 6. Decontaminate area & report incident spill_5->spill_6 eye Eye Contact: Immediately flush with eyewash for 15+ min. Seek medical attention. inhalation Inhalation: Move to fresh air. Seek medical attention.

Caption: Emergency response flowchart for 4-Nitropropofol spills and exposures.

Conclusion

4-Nitropropofol is a valuable research compound that bridges the fields of anesthesiology and advanced cell biology. However, its utility is matched by its potential hazards. The presence of the nitro-aromatic functional group necessitates a paradigm shift in safety considerations compared to working with propofol. Adherence to the principles of risk assessment, stringent control of synthesis conditions, proper use of engineering and personal protective controls, and diligent emergency preparedness are not optional—they are integral components of the scientific process. By embracing these measures, the research community can safely unlock the full scientific potential of this and other novel chemical probes.

References

  • Microbiology Society. The Microbial Metabolism of Nitro-aromatic Compounds.
  • National Center for Biotechnology Information. Reductive Metabolism of Nitroaromatic and Nitropolycyclic Aromatic Hydrocarbons.
  • AACR Journals. Reductive Metabolism of Aromatic Nitro Compounds Including Carcinogens by Rabbit Liver Preparations.
  • MDPI. Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes.
  • PubMed. Effect of aromatic nitro compounds on oxidative metabolism by cytochrome P-450 dependent enzymes.
  • ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic.
  • ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic: Physical & Chemical Hazards.
  • IChemE. Runaway reaction hazards in processing organic nitrocompounds.
  • PubMed. Investigation of the reaction of peroxynitrite with propofol at acid pH: predominant production of oxidized, nitrated, and halogenated derivatives.
  • ResearchGate. Major mechanisms of toxicity of nitroaromatic compounds.
  • PubMed Central. Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • Wikipedia. Nitro compound.
  • ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • Google Patents. CN104649867B - Preparation method of propofol.
  • Wikipedia. Photoactivatable probes.
  • Taylor & Francis Online. Photoactivatable probes – Knowledge and References.
  • Wikipedia. Nitration.

Sources

exploring the reactivity of the nitro group in 4-Nitro Propofol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Exploring the Reactivity of the Nitro Group in 4-Nitropropofol

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Single Functional Group

In the landscape of medicinal chemistry, the modification of established drug scaffolds is a cornerstone of innovation. Propofol (2,6-diisopropylphenol), a pillar of modern anesthesia, is renowned for its favorable pharmacokinetic profile.[1] However, its journey is not without clinical challenges, including pain on injection, formulation issues, and the rare but severe propofol infusion syndrome.[2][3] These challenges drive the exploration of derivatives designed to mitigate risks while retaining or enhancing therapeutic efficacy. The introduction of a nitro group at the 4-position transforms propofol into 4-nitropropofol, a key intermediate brimming with synthetic potential.[4][5] This guide moves beyond a simple catalog of facts to provide a deep, mechanistic, and practical understanding of the reactivity centered on this pivotal nitro group, offering field-proven insights for its strategic manipulation.

The Electronic Influence and Synthetic Accessibility of 4-Nitropropofol

The addition of a nitro group (—NO₂) to the aromatic ring is a profound electronic perturbation. As a powerful electron-withdrawing group, it deactivates the ring towards further electrophilic substitution while simultaneously increasing the acidity of the phenolic hydroxyl group.[6] More importantly, it serves as a versatile synthetic handle, a gateway to a multitude of other functionalities. The most common and direct route to this key intermediate is the electrophilic nitration of the parent propofol molecule.

Core Protocol: Synthesis via Electrophilic Aromatic Substitution

This protocol details the controlled nitration of 2,6-diisopropylphenol. The primary objective is to achieve selective mono-nitration at the C4 position, which is sterically accessible and electronically favored.

Methodology:

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2,6-diisopropylphenol (1.0 eq) and a suitable solvent such as dichloromethane (DCM).

  • Cooling: Immerse the flask in an ice-salt bath to bring the internal temperature to 0 °C.

  • Nitrating Mixture Preparation: In a separate flask, cautiously add fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C. This mixture generates the critical nitronium ion (NO₂⁺).

  • Controlled Addition: Add the nitrating mixture dropwise to the stirred propofol solution via the dropping funnel. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30-60 minutes post-addition. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over a stirred slurry of crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the strong acids.

  • Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The resulting crude product is then purified by flash column chromatography on silica gel to yield 4-nitropropofol as a distinct yellow solid.[7]

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): The nitration of phenols is a highly exothermic and rapid reaction. Strict temperature control is essential to prevent thermal runaway and minimize the formation of di-nitrated and oxidative side products.

  • Sulfuric Acid Catalyst: Sulfuric acid acts as both a catalyst and a dehydrating agent. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion, which is the active species in the reaction.

  • Bicarbonate Quench: Using a mild base like sodium bicarbonate for quenching is a deliberate choice. It effectively neutralizes the potent acid catalysts without causing hydrolysis or degradation of the desired nitro-phenolic product, a risk associated with stronger bases like sodium hydroxide.

The Cornerstone Transformation: Reduction to 4-Aminopropofol

The most valuable reaction of the nitro group in 4-nitropropofol is its reduction to a primary amine (—NH₂). This transformation is a gateway to a vast array of derivatives via amide coupling, sulfonamide formation, and other amine-centric chemistries. The reduction is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[8]

Protocol I: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high yields. It involves the use of a heterogeneous catalyst and hydrogen gas.

Methodology:

  • Vessel Charging: In a heavy-walled hydrogenation flask, dissolve 4-nitropropofol (1.0 eq) in a solvent like ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10% by weight).

  • Hydrogenation: Secure the flask to a Parr hydrogenator or similar apparatus. Purge the vessel with nitrogen, then with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) and stir vigorously at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC analysis.

  • Catalyst Removal: This is a critical self-validating step. Upon completion, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to quantitatively remove the pyrophoric palladium catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-aminopropofol, which often solidifies upon standing.

Diagram: Workflow for Catalytic Hydrogenation

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Isolation A Dissolve 4-Nitropropofol in Ethanol B Add 10% Pd/C Catalyst A->B C Purge with H₂ B->C D Stir under H₂ Pressure (50 psi) C->D E Monitor H₂ Uptake / TLC D->E F Vent H₂ & Purge with N₂ E->F G Filter through Celite® Pad F->G H Concentrate Filtrate G->H I Isolate 4-Aminopropofol H->I

Caption: A validated workflow for the synthesis of 4-aminopropofol.

Protocol II: Chemical Reduction with Tin(II) Chloride

An alternative to catalytic hydrogenation is the use of a metal-based reducing agent in an acidic medium. This method is robust and avoids the need for specialized hydrogenation equipment. A patent for propofol preparation describes a similar reduction using stannous chloride.[9]

Methodology:

  • Reaction Setup: In a round-bottom flask, add 4-nitropropofol (1.0 eq) followed by ethanol.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid (HCl).

  • Heating: Heat the mixture to 50-60 °C and stir. The reaction is typically complete within a few hours (monitor by TLC).

  • Basification: After cooling, pour the reaction mixture into ice and carefully basify by adding a 5 M sodium hydroxide (NaOH) solution until the pH is >10. A thick white precipitate of tin salts will form.

  • Extraction: Extract the product from the aqueous slurry with ethyl acetate (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 4-aminopropofol.

Expertise & Experience Insights:

  • Choice of Reductant: While catalytic hydrogenation is cleaner, SnCl₂/HCl is highly effective and tolerant of functional groups that might be sensitive to hydrogenation (e.g., alkynes). It is a workhorse reaction in many discovery labs.

  • The Basification Step: This is the most critical part of the workup. The amine product is protonated and soluble in the acidic medium. Basification deprotonates the amine, making it extractable into an organic solvent, while simultaneously precipitating the tin salts. Incomplete basification is a common cause of low yields.

Mechanistic Pathway of Nitro Reduction

The conversion of the nitro group to an amine is a stepwise process involving multiple intermediates. Understanding this pathway is key to troubleshooting and controlling the reaction.

Diagram: Key Intermediates in Nitro Group Reduction

G A Ar-NO₂ (Nitro) B Ar-NO (Nitroso) A->B +2e⁻, +2H⁺ C Ar-NHOH (Hydroxylamine) B->C +2e⁻, +2H⁺ D Ar-NH₂ (Amine) C->D +2e⁻, +2H⁺

Caption: The six-electron reduction pathway from nitro to amine.

Under most conditions, the nitroso and hydroxylamine intermediates are highly reactive and are not isolated. However, by carefully choosing reagents and conditions, it is sometimes possible to stop the reduction at the hydroxylamine stage.

Summary of Physicochemical Data

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Propofol 2078-54-8C₁₂H₁₈O178.27
4-Nitropropofol 1576-14-3C₁₂H₁₇NO₃223.27[4]
4-Aminopropofol 64731-57-7C₁₂H₁₉NO193.29

Conclusion

The nitro group in 4-nitropropofol is not merely a substituent; it is a strategic enabler. Its potent electron-withdrawing nature and, more importantly, its clean and efficient reduction to a primary amine, provide the foundation for extensive structure-activity relationship (SAR) studies. The protocols and insights detailed in this guide represent validated, field-tested methodologies for harnessing the reactivity of this crucial functional group. For drug development professionals, a mastery of this chemistry is essential for unlocking the next generation of propofol-based therapeutic agents, potentially leading to compounds with improved safety profiles, novel functionalities, or targeted delivery mechanisms.

References

  • Google Patents. (2015).CN104649867B - Preparation method of propofol.
  • Patsnap. (n.d.).Preparation method of propofol.
  • RSC Publishing. (2014).Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite.
  • MDPI. (2023).Anesthetic-Induced Disruption of Amino Acid and Carnitine Profiles.
  • Sahinovic, M. M., et al. (2018).Novel propofol derivatives and implications for anesthesia practice. Journal of Anesthesia & Clinical Research.
  • National Center for Biotechnology Information. (2023).Propofol - StatPearls.
  • Wikipedia. (n.d.).Nitro compound.
  • OpenAnesthesia. (2023).Propofol.
  • Penning, T. M., et al. (2019).Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology.

Sources

Methodological & Application

Revolutionizing GABAa Receptor Research: A Guide to Photo-Modulation with Azobenzene-Coupled Propofol (MPC088)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Limits of Conventional Pharmacology

The study of γ-aminobutyric acid type A (GABAa) receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system, has been foundational to our understanding of neuroscience and the development of therapeutics for anxiety, epilepsy, and sleep disorders.[1] Propofol, a potent intravenous anesthetic, has long been a valuable tool in this research, acting as a positive allosteric modulator of GABAa receptors.[2] However, traditional pharmacological methods often lack the temporal and spatial precision required to dissect the intricate roles of specific receptor subtypes in complex neural circuits. The advent of photopharmacology, a field that utilizes light to control the activity of drugs, offers a revolutionary approach to overcoming these limitations.[3][4]

This guide introduces MPC088, a photoswitchable derivative of propofol, and provides a comprehensive overview of its application in GABAa receptor research.[5][6][7] By incorporating a photo-isomerizable azobenzene moiety, MPC088 allows for the reversible, light-dependent modulation of GABAa receptor activity, providing researchers with unprecedented control over inhibitory signaling.[5][6] This document will serve as a detailed technical resource for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind them.

The Innovation of MPC088: A Light-Sensitive Allosteric Modulator

MPC088 is a pioneering example of a photoswitchable allosteric modulator. Unlike "caged" compounds that offer a one-time, irreversible release of an active molecule upon photolysis, MPC088's activity is governed by the reversible cis-trans photo-isomerization of its azobenzene group.[3][6] This bi-directional switching allows for dynamic, on-demand control of GABAa receptor function.

The trans-isomer of MPC088, which is favored under visible light (around 440 nm), is the pharmacologically active form. In this state, it potentiates GABA-elicited responses and, at higher concentrations, can directly activate GABAa receptors.[5][6][7][8] Conversely, illumination with UV light (around 365 nm) converts MPC088 to its cis-isomer, which has significantly reduced or no activity at the receptor.[5][6][7] This reversible process enables researchers to turn the modulatory effect of the propofol analogue "on" and "off" with millisecond precision, simply by switching the wavelength of light.

Visualizing the Mechanism: Photo-Isomerization of MPC088

The core of MPC088's functionality lies in the conformational change of its azobenzene group upon exposure to specific wavelengths of light. This isomerization alters the overall shape of the molecule, thereby affecting its ability to bind to and modulate the GABAa receptor.

Caption: Photo-isomerization of MPC088 between its active trans and inactive cis forms.

Core Applications and Methodologies

The ability to precisely control GABAa receptor activity in real-time opens up a plethora of experimental possibilities. Here, we detail two primary applications of MPC088: in heterologous expression systems for receptor characterization and in brain slices for circuit-level investigations.

Characterization of GABAa Receptor Subtypes in Xenopus Oocytes

Xenopus oocytes provide a robust and reliable system for expressing specific GABAa receptor subunit combinations and characterizing their pharmacological properties.[9][10][11] Using a two-electrode voltage clamp (TEVC) setup, researchers can measure the ion currents flowing through the expressed receptors in response to GABA and the light-dependent modulation by MPC088.[9][10][11][12]

Objective: To quantify the photoswitchable modulation of specific GABAa receptor subtypes by MPC088.

Materials:

  • Xenopus laevis oocytes

  • cRNA for desired GABAa receptor subunits (e.g., α1, β2, γ2)

  • MPC088 stock solution (see preparation protocol)

  • GABA stock solution

  • Recording solution (ND96)

  • High-resistance (0.5-1.5 MΩ) glass microelectrodes filled with 3 M KCl[9]

  • TEVC amplifier and data acquisition system

  • Light source capable of delivering UV (~365 nm) and visible (~440 nm) light

Procedure:

  • Oocyte Preparation and Injection:

    • Surgically harvest oocytes from a female Xenopus laevis.

    • Prepare and inject cRNA for the desired GABAa receptor subunits into the oocytes.

    • Incubate the oocytes for 2-3 days at 16-18°C to allow for receptor expression.[9]

  • Solution Preparation:

    • Prepare a fresh working solution of MPC088 in ND96 buffer from a concentrated stock. The final concentration will need to be optimized, but a starting point for potentiation experiments is 1 µM.[8] For direct activation, concentrations of 4 µM and higher can be used.[7]

    • Prepare a working solution of GABA in ND96. The concentration should be at the EC10-EC20 for the specific receptor subtype to observe potentiation.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 buffer.

    • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.[9][12]

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.[7]

    • Establish a stable baseline current.

  • Experimental Paradigm:

    • Apply GABA at the pre-determined concentration to elicit a baseline current.

    • Co-apply GABA and MPC088 while illuminating the oocyte with visible light (~440 nm) to favor the trans (active) isomer. A significant increase in the inward current is expected, demonstrating potentiation.

    • While continuing the co-application, switch the illumination to UV light (~365 nm) to convert MPC088 to the cis (inactive) isomer. The current should return to near the baseline GABA-evoked level.

    • Re-illuminate with visible light to demonstrate the reversibility of the effect.

Probing Neuronal Circuits in Acute Brain Slices

Acute brain slices offer a more physiologically relevant context to study the effects of MPC088 on synaptic transmission and neuronal excitability within intact neural circuits.[6][13][14] Whole-cell patch-clamp recordings from specific neuronal populations allow for high-fidelity measurement of both synaptic and tonic GABAergic currents.

Objective: To investigate the light-dependent modulation of GABAergic signaling and neuronal firing in a specific brain region.

Materials:

  • Acute brain slices (e.g., from cerebellum or hippocampus)

  • Artificial cerebrospinal fluid (aCSF)

  • MPC088 and GABA stock solutions

  • Patch pipettes (3-5 MΩ) filled with an appropriate internal solution

  • Patch-clamp amplifier and data acquisition system

  • Microscope with IR-DIC optics

  • Light source with fiber optic delivery for targeted illumination

Procedure:

  • Slice Preparation:

    • Prepare acute brain slices (250-300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated slicing solution.[14]

    • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.

  • Recording Setup:

    • Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.

    • Identify the target neuron (e.g., a Purkinje cell in the cerebellum) using IR-DIC optics.

    • Establish a whole-cell patch-clamp recording in either voltage-clamp or current-clamp mode.

  • Photopharmacology:

    • In voltage-clamp mode (holding potential, e.g., -70 mV), co-apply GABA (e.g., 10 µM) and MPC088 (e.g., 30 µM) to the slice via the perfusion system.[7]

    • Position the fiber optic light guide over the recorded neuron.

    • Illuminate with visible light (~440-470 nm) to activate MPC088 and observe an increase in the holding current (outward current if using a high chloride internal solution, representing an enhanced inhibitory tone).

    • Switch to UV light (~365 nm) to inactivate MPC088 and observe the return of the holding current to baseline.

    • In current-clamp mode, monitor the neuron's firing rate. Application of active MPC088 in the presence of GABA is expected to hyperpolarize the membrane and reduce or abolish action potential firing. This effect should be reversible with UV light.[7]

Experimental Workflow and Data Interpretation

The successful implementation of MPC088 in your research requires careful planning and execution of the experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solution Prepare MPC088 & GABA Solutions setup_rec Establish Electrophysiological Recording (TEVC or Patch-Clamp) prep_solution->setup_rec prep_bio Prepare Oocytes or Brain Slices prep_bio->setup_rec apply_gaba Apply GABA (Baseline) setup_rec->apply_gaba apply_mpc088 Co-apply GABA + MPC088 apply_gaba->apply_mpc088 photo_switch Photoswitch MPC088 (Visible <-> UV Light) apply_mpc088->photo_switch record_data Record Ion Currents or Membrane Potential photo_switch->record_data analyze_data Analyze Changes in Amplitude, Frequency, and Firing Rate record_data->analyze_data interpret Interpret Light-Dependent Modulation of GABAa Receptors analyze_data->interpret

Caption: A generalized workflow for GABAa receptor research using MPC088.

Quantitative Data Summary

The following table summarizes key parameters for the use of MPC088, derived from published studies. These values should be considered as starting points for experimental optimization.

ParameterMPC088 (trans-isomer)MPC088 (cis-isomer)PropofolReference
Photo-isomerization (nm) ~440 (to trans)~365 (to cis)N/A[5][6][7]
GABAaR Potentiation PotentLittle to no effectPotent[5][6][7]
Direct Activation Yes (at >4 µM)Little to no effectYes (at higher conc.)[6][7]
Effective Concentration (Potentiation) ~1 µMN/A~1-10 µM[8]
Effective Concentration (Activation) 4-15 µMN/A>10 µM[7]

Safety and Handling of Azobenzene Compounds

As with any chemical reagent, proper safety precautions are paramount when working with MPC088 and other azobenzene-containing compounds.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.[2][5]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[2] Handle in a well-ventilated area or a chemical fume hood.

  • Carcinogenicity: Azobenzene itself is classified as a potential carcinogen and should be handled with care.[2] While the toxicity of MPC088 is not fully characterized, it is prudent to treat it as a hazardous compound.

  • Storage: Store stock solutions in a cool, dark place to prevent unintentional photo-isomerization and degradation.

  • Disposal: Dispose of all waste containing azobenzene compounds in accordance with local, state, and federal regulations for hazardous chemical waste.[2]

Conclusion: A New Era of Precision in GABAa Receptor Research

Photoswitchable allosteric modulators like MPC088 represent a significant leap forward in our ability to study GABAa receptors. By providing reversible, spatiotemporally precise control over receptor activity, these tools empower researchers to ask and answer questions about the role of inhibitory signaling in neural computation, behavior, and disease with unprecedented clarity. The protocols and information provided in this guide are intended to facilitate the adoption of this powerful technology and to inspire new avenues of investigation into the complex world of GABAergic neurotransmission.

References

  • Yue, L., et al. (2012). Robust photoregulation of GABA(A) receptors by allosteric modulation with a propofol analogue. PubMed.
  • Yue, L., et al. (2012). ROBUST PHOTO-REGULATION OF GABAA RECEPTORS BY ALLOSTERIC MODULATION WITH A PROPOFOL ANALOG. PubMed Central.
  • Wang, Y., et al. (2017). Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. PubMed Central.
  • Yue, L., et al. (2012). ROBUST PHOTO-REGULATION OF GABAA RECEPTORS BY ALLOSTERIC MODULATION WITH A PROPOFOL ANALOG. PubMed Central.
  • Beharry, A. A., & Woolley, G. A. (2011). Azobenzene photoswitches for biomolecules. Chemical Society Reviews.
  • Stein, M., et al. (2013). Azo-Propofols: Photochromic Potentiators of GABAA Receptors. PubMed Central.
  • npi electronic GmbH. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes.
  • Zhang, X., et al. (2022). Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system. PubMed Central.
  • Guan, B., et al. (2013). Two-Electrode Voltage Clamp. ResearchGate.
  • Gomez-Santacana, X., et al. (2022). Photoswitchable allosteric modulators for metabotropic glutamate receptors. PubMed.
  • Lee, S. E., et al. (2016). Brain Slice Staining and Preparation for Three-Dimensional Super-Resolution Microscopy. PubMed Central.
  • UConn Health. (n.d.). Preparation of brain slices.
  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry.

Sources

Application Notes and Protocols for the Synthesis of 4-Nitro Propofol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Nitro Propofol (4-Nitro-2,6-diisopropylphenol), a key intermediate in the study of Propofol metabolites.[1][2] The protocol herein is designed for researchers in drug development and organic chemistry, offering a detailed, step-by-step methodology grounded in established principles of electrophilic aromatic substitution. We will delve into the reaction mechanism, provide a laboratory-scale synthesis protocol, discuss characterization techniques, and outline critical safety considerations. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic pathway.

Introduction: The Significance of this compound

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent prized for its rapid onset and short duration of action.[3][4] The study of its metabolic pathways is crucial for understanding its full pharmacological profile. This compound serves as an important chemical intermediate and reference compound for these metabolic studies.[1] Its synthesis involves the introduction of a nitro group (-NO₂) onto the para-position of the Propofol phenolic ring.

The core of this synthesis is the electrophilic aromatic substitution (EAS) reaction, specifically nitration. The phenol ring of Propofol is highly activated by the hydroxyl (-OH) group. However, the two bulky isopropyl groups at the ortho-positions (C2 and C6) create significant steric hindrance.[5] This steric hindrance is a key feature of the molecule, effectively directing the incoming electrophile (the nitronium ion, NO₂⁺) almost exclusively to the less hindered para-position (C4), leading to a highly regioselective synthesis.[5][6]

Reaction Mechanism and Pathway

The nitration of Propofol proceeds via a classic electrophilic aromatic substitution mechanism. The process can be broken down into two primary stages, as illustrated below.

Stage 1: Generation of the Nitronium Ion

The active electrophile, the nitronium ion (NO₂⁺), is generated in situ through the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid. Sulfuric acid protonates the nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion.[6]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Stage 2: Electrophilic Attack and Aromatization

The electron-rich aromatic ring of Propofol attacks the nitronium ion. The hydroxyl group directs the substitution to the ortho and para positions, but the significant steric bulk of the flanking isopropyl groups prevents attack at the ortho positions.[5] This results in a preferential attack at the para-position, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A weak base, such as the bisulfate ion (HSO₄⁻) or water, then abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.[6]

reaction_pathway cluster_stage1 Stage 1: Nitronium Ion Formation cluster_stage2 Stage 2: Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) NO2_ion Nitronium Ion (NO₂⁺) HNO3->NO2_ion + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->NO2_ion H2O Water (H₂O) HSO4 Bisulfate (HSO₄⁻) Propofol Propofol NO2_ion->Propofol Electrophilic Attack Sigma_Complex Sigma Complex (Resonance Stabilized) Propofol->Sigma_Complex + NO₂⁺ Product This compound Sigma_Complex->Product - H⁺

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established methods for the nitration of sterically hindered aromatic compounds, such as 2,6-diisopropylaniline.[5][6] Strict adherence to temperature control is paramount for safety and to minimize the formation of by-products.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Propofol (2,6-diisopropylphenol)≥98%Sigma-Aldrich, etc.Starting material.
Concentrated Sulfuric Acid (H₂SO₄)95-98%Fisher Scientific, etc.Catalyst and dehydrating agent.
Concentrated Nitric Acid (HNO₃)70%VWR, etc.Nitrating agent.
Dichloromethane (CH₂Cl₂)ACS GradeVariousReaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVariousFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVariousFor drying.
Crushed Ice / Deionized WaterN/AIn-houseFor work-up and washing.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature thermometer (-20°C to 100°C)

  • Ice-salt bath

  • Separatory funnel

  • Büchner funnel and vacuum flask

  • Rotary evaporator

Step-by-Step Procedure

experimental_workflow start Start prep_nitro 1. Prepare Nitrating Mixture (HNO₃ into H₂SO₄) Cool to 0°C start->prep_nitro prep_propofol 2. Prepare Propofol Solution (Propofol in CH₂Cl₂) Cool to 0°C start->prep_propofol addition 3. Add Nitrating Mixture Dropwise Maintain Temp: 0-5°C prep_nitro->addition prep_propofol->addition reaction 4. Stir Reaction Mixture Monitor by TLC (2-3 hours) addition->reaction quench 5. Quench Reaction Pour mixture over crushed ice reaction->quench extraction 6. Liquid-Liquid Extraction Separate organic layer quench->extraction wash 7. Wash Organic Layer (H₂O, then NaHCO₃ soln.) extraction->wash dry 8. Dry and Filter (Add MgSO₄, then filter) wash->dry evaporate 9. Remove Solvent (Rotary Evaporation) dry->evaporate purify 10. Purify Crude Product (Recrystallization from Ethanol/Water) evaporate->purify end End: Pure this compound purify->end

Caption: Experimental workflow for this compound synthesis.
  • Preparation of the Nitrating Mixture: In a separate flask, cautiously add 5 mL of concentrated nitric acid dropwise to 5 mL of concentrated sulfuric acid, while cooling the mixture in an ice bath. Swirl gently to mix. This process is highly exothermic. Keep the mixture cooled.[6]

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, dissolve Propofol (5.0 g, 28.0 mmol) in 50 mL of dichloromethane.

  • Cooling: Cool the Propofol solution to 0-5°C using an ice-salt bath.

  • Nitration: Add the pre-cooled nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred Propofol solution over a period of 30-45 minutes. Crucial: Maintain the internal reaction temperature between 0°C and 5°C throughout the addition.[5] A significant exotherm indicates the reaction is proceeding too quickly.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-3 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up and Quenching: Upon completion, slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the organic (dichloromethane) layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to remove residual acids.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline solid.[6]

Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

TechniqueExpected Result / ObservationPurpose
Melting Point A sharp melting point is indicative of high purity.[6]Purity Assessment
¹H NMR Signals corresponding to isopropyl protons, aromatic protons, and the phenolic -OH proton. The aromatic region should show two singlets, consistent with para-substitution.Structural Confirmation
¹³C NMR The number of signals should correspond to the number of chemically non-equivalent carbons in the this compound structure.[6]Structural Confirmation
Mass Spectrometry The molecular ion peak should correspond to the calculated molecular weight of this compound (C₁₂H₁₇NO₃), which is 223.27 g/mol .[1][7]Molecular Weight Verification
FT-IR Spectroscopy Characteristic peaks for O-H stretching (phenol), C-H stretching (aliphatic), C=C stretching (aromatic), and strong asymmetric/symmetric stretching for the N-O bonds of the nitro group.Functional Group Identification

Safety and Handling

Extreme caution must be exercised throughout this procedure.

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always handle them inside a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Uncontrolled temperature can lead to a runaway reaction, producing large volumes of toxic nitrogen oxide gases and posing an explosion risk. Strict adherence to the low-temperature conditions (0-5°C) is mandatory.[5]

  • Waste Disposal: Acidic and organic waste must be neutralized and disposed of according to institutional hazardous waste protocols. Do not pour waste down the drain.

References

  • Butini, S., et al. (2018). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules.
  • Chemist.sk. (n.d.). Preparation of 4-nitrophenol.
  • Google Patents. (n.d.). WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol.
  • Wikipedia. (n.d.). Propofol.
  • OpenAnesthesia. (2023). Propofol.

Sources

Application Notes & Protocols: Nitrobenzyl-Caged Propofol for High-Resolution Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Precision Control of Neuronal Inhibition

The study of neural circuits demands tools that offer precision in both space and time. Propofol (2,6-diisopropylphenol) is a powerful intravenous anesthetic that exerts its primary effects by positively modulating the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the brain.[1][2][3] Traditional bath application of propofol leads to global changes in neuronal activity, limiting its use in dissecting the function of specific cells or synapses within a complex network.

Photopharmacology overcomes this limitation through the use of "caged compounds"—biologically active molecules rendered inert by a covalently attached photolabile protecting group.[4][5][6] This guide focuses on Nitrobenzyl-caged Propofol , a photoactivatable derivative that places the potent inhibitory action of propofol under the command of a light source. By attaching an ortho-nitrobenzyl group to the hydroxyl moiety of propofol, the molecule is rendered incapable of modulating the GABA-A receptor. Upon illumination with UV-A or blue light, a rapid photochemical reaction cleaves the caging group, releasing active propofol with millisecond-timescale precision.[7][8] This technology transforms propofol from a global modulator into a high-resolution tool for probing the role of GABAergic inhibition in defined neural pathways, from single dendritic spines to specific brain nuclei in behaving animals.[9][10][11][12][13]

Principle of Action: From Photon to Hyperpolarization

The utility of nitrobenzyl-caged propofol rests on a two-stage mechanism: photochemical release followed by neuropharmacological action.

2.1 Photochemical Uncaging The ortho-nitrobenzyl caging group is the workhorse of many phototriggers due to its reliable and well-characterized photochemistry. When a photon of appropriate wavelength (typically 350-405 nm) is absorbed, the nitro group initiates an intramolecular hydrogen abstraction from the benzylic carbon. This leads to the formation of an aci-nitro intermediate which rapidly rearranges and fragments, releasing the active propofol molecule and the inactive byproduct, 2-nitrosobenzaldehyde.[7][14] This uncaging process is irreversible and can occur in less than a millisecond, ensuring that the biological effect is tightly coupled to the light stimulus.

2.2 Neuropharmacological Modulation of GABA-A Receptors Once liberated, propofol acts as a positive allosteric modulator of the GABA-A receptor. The GABA-A receptor is a pentameric ligand-gated ion channel that conducts chloride ions (Cl⁻) upon binding GABA. Propofol binds to a distinct site on the receptor, located at the transmembrane interface between subunits.[2] This binding has two primary concentration-dependent effects:

  • Potentiation (Low Concentrations): At nanomolar to low micromolar concentrations, propofol enhances the effect of GABA, increasing the duration of channel opening and thus augmenting the Cl⁻ current evoked by sub-saturating concentrations of GABA.[1][15][16]

  • Direct Activation (High Concentrations): At higher micromolar concentrations, propofol can directly gate the GABA-A receptor channel in the absence of GABA, causing a significant influx of Cl⁻.[2][15]

In both cases, the resulting influx of negatively charged chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential and thus causing potent inhibition.

G cluster_0 Photochemical Stage cluster_1 Neuropharmacological Stage Light UV/Blue Light (e.g., 365 nm) CagedP Nitrobenzyl-Propofol (Inactive) Uncaging Photolysis (<1 ms) CagedP->Uncaging Photon Absorption Propofol Active Propofol Uncaging->Propofol Byproduct Nitroso-Byproduct (Inert) Uncaging->Byproduct GABA_R GABA-A Receptor Propofol->GABA_R Allosteric Modulation Hyperpol Neuronal Hyperpolarization (Inhibition) GABA_R->Hyperpol ↑ Chloride Influx

Caption: Mechanism of action for nitrobenzyl-caged propofol.

Applications in Neuropharmacology Research

The ability to precisely deliver propofol enables a wide range of neuropharmacological investigations that are impossible with systemic or bath application methods.

  • High-Resolution Circuit Mapping: Uncage propofol onto specific neurons while recording from downstream targets to confirm and characterize inhibitory connections.

  • Dendritic Integration Studies: Investigate how localized inhibition shapes the integration of excitatory inputs in specific dendritic compartments.

  • Control of Network Oscillations: Induce or suppress neuronal oscillations (e.g., gamma oscillations) in a localized circuit by controlling the level of GABAergic tone with light.[17]

  • Behavioral Manipulation: In freely moving animals, uncage propofol in a specific brain region (e.g., amygdala, prefrontal cortex) at a precise moment during a behavioral task to determine the causal role of inhibition in that region for the behavior.[11][13]

  • Synaptic Plasticity Research: Probe the role of GABAergic signaling in the induction and expression of long-term potentiation (LTP) and long-term depression (LTD).

Quantitative Data & Experimental Parameters

Successful photopharmacology experiments require careful optimization of compound concentration and light delivery. The following tables provide starting parameters for a representative nitrobenzyl-caged propofol.

Table 1: Physicochemical & Photometric Properties

Property Value / Description Rationale & Notes
Full Chemical Name 2,6-diisopropylphenyl 1-(2-nitrophenyl)ethyl carbonate A representative structure using a common nitrobenzyl caging group.
Caging Group 1-(2-nitrophenyl)ethyl (NPE) Provides good quantum yield and rapid photolysis.
Optimal Wavelength ~365 nm (UV-A Light) Balances efficient uncaging with reduced phototoxicity compared to shorter UV wavelengths.[18]
Solubility Soluble to >50 mM in DMSO Prepare a concentrated stock solution in DMSO for subsequent dilution in aqueous buffer.

| Storage | Store at -20°C, protected from light | Prevents degradation and spontaneous uncaging. |

Table 2: Recommended Experimental Parameters

Parameter In Vitro (Brain Slices) In Vivo (Rodent) Rationale & Notes
Working Concentration 50 - 200 µM (in ACSF) 1 - 5 mM (in infusion vehicle) Higher concentration for in vivo infusion compensates for diffusion from the infusion site.
Light Source LED (365 nm) coupled to objective; UV Laser Fiber-coupled Laser or LED (365-405 nm) Laser provides a highly focused spot for subcellular targeting; LEDs offer wider, uniform illumination.[19][20]
Light Power Density 1 - 10 mW/mm² 50 - 200 mW/mm² (at fiber tip) Power must be optimized to achieve sufficient uncaging without causing tissue heating or photodamage.[11]
Illumination Duration 1 - 500 ms pulses 10 - 1000 ms pulses or trains Pulse duration controls the amount of propofol released. Longer durations for behavioral effects.

| Controls | Light only (no compound); Compound only (no light) | Light only; Vehicle infusion + light; Compound infusion (no light) | Essential to rule out artifacts from light/heat, infusion pressure, or basal activity of the caged compound. |

Experimental Protocols

Protocol 1: In Vitro Photoactivation in Acute Brain Slices

This protocol describes how to use nitrobenzyl-caged propofol to transiently inhibit a neuron recorded via whole-cell patch-clamp in an acute brain slice.

Materials:

  • Nitrobenzyl-caged propofol (stock in DMSO)

  • Standard electrophysiology rig with IR-DIC visualization[21]

  • Light source (e.g., 365 nm LED) coupled through the microscope's epifluorescence port

  • Artificial cerebrospinal fluid (ACSF)

  • Vibratome and slicing chamber

Methodology:

  • Slice Preparation: Prepare 300 µm thick brain slices from the region of interest using a vibratome in ice-cold, oxygenated slicing solution, following established protocols.[21] Allow slices to recover for at least 1 hour at room temperature in oxygenated ACSF.

  • Caged Compound Application: Transfer a slice to the recording chamber and perfuse with oxygenated ACSF heated to 32-34°C. After establishing a stable baseline, switch to ACSF containing the final working concentration of caged propofol (e.g., 100 µM). Ensure the final DMSO concentration is <0.1%. Perfuse for at least 10-15 minutes to allow for tissue equilibration.

  • Electrophysiological Recording: Obtain a whole-cell patch-clamp recording from a target neuron. Monitor baseline activity, such as spontaneous firing or responses to synaptic stimulation.

  • Photostimulation (Uncaging): Position the light spot over the soma or dendritic region of the recorded neuron. Deliver a brief pulse of UV light (e.g., 5 mW, 50 ms).

  • Data Acquisition: Record the physiological response. Successful uncaging of propofol should produce a transient hyperpolarization and/or a cessation of action potential firing.

  • Washout & Controls: Wash out the caged compound by perfusing with standard ACSF. Perform control experiments by delivering the light pulse before the compound is applied and by applying the compound in the dark without a light pulse to ensure the observed effect is due to photo-released propofol.

Protocol 2: In Vivo Photoactivation in Freely Moving Animals

This protocol outlines the procedure for locally uncaging propofol in a specific brain nucleus to assess its effect on animal behavior.

Materials:

  • Stereotaxic surgery setup

  • Implantable guide cannula and optic fiber ("optrode")[19][22]

  • Infusion pump and tubing

  • Fiber-coupled laser or LED (e.g., 405 nm) and rotary joint

  • Behavioral testing arena

Methodology:

  • Surgical Implantation: Under anesthesia, perform a stereotaxic surgery to implant a guide cannula with an integrated optic fiber just above the target brain region (e.g., basolateral amygdala). Secure the implant to the skull with dental cement. Allow the animal to recover for 7-10 days.

  • Habituation: Habituate the animal to the behavioral arena and to being connected to the fiber optic cable and infusion line.

  • Infusion of Caged Compound: On the test day, slowly infuse the caged propofol solution (e.g., 1 µL of 2 mM solution over 5 minutes) through the cannula into the target region. Allow 10-15 minutes for the compound to diffuse.

  • Behavioral Task & Photostimulation: Begin the behavioral task (e.g., fear conditioning, place preference). At the precise time point of interest, deliver a light pulse or train of pulses (e.g., 100 pulses of 10 ms at 20 Hz, 10 mW power at the fiber tip) to uncage propofol.[11][13]

  • Behavioral Analysis: Analyze the animal's behavior immediately following photostimulation and compare it to control trials. A localized inhibitory effect may manifest as a pause in activity, a change in decision-making, or a reduction in anxiety-like behaviors, depending on the brain region targeted.

  • Histological Verification: After the experiment, perfuse the animal and perform histology to verify the placement of the cannula and optic fiber.

Experimental Workflow & Logic

The following diagram illustrates the logical flow for a typical photopharmacology experiment using nitrobenzyl-caged propofol.

G cluster_iv In Vitro Workflow cluster_vivo In Vivo Workflow iv_prep Acute Slice Preparation iv_rec Whole-Cell Recording iv_prep->iv_rec iv_app Bath Application of Caged Propofol iv_rec->iv_app iv_uncage Targeted UV Photolysis iv_app->iv_uncage iv_data Record Hyperpolarization & Firing Cessation iv_uncage->iv_data analysis Data Analysis & Interpretation iv_data->analysis vivo_prep Optrode Implantation & Recovery vivo_inf Microinfusion of Caged Propofol vivo_prep->vivo_inf vivo_beh Behavioral Task vivo_inf->vivo_beh vivo_uncage Timed Light Delivery vivo_beh->vivo_uncage vivo_data Measure Behavioral Change vivo_uncage->vivo_data vivo_data->analysis hypothesis Hypothesis: Localized inhibition in Region X affects Process Y hypothesis->iv_prep hypothesis->vivo_prep controls Critical Controls (Light only, Drug only) analysis->controls

Caption: Generalized workflow for in vitro and in vivo experiments.

References

  • Title: Potentiating Action of Propofol at GABAA Receptors of Retinal Bipolar Cells - PMC Source: National Center for Biotechnology Inform
  • Title: Spatiotemporal constraints on optogenetic inactivation in cortical circuits | eLife Source: eLife URL:[Link]
  • Title: In vivo photopharmacological inhibition of hippocampal activity via multimodal probes – perspective and opening steps on experimental and computational challenges - PMC Source: National Center for Biotechnology Inform
  • Title: Caged compounds: photorelease technology for control of cellular chemistry and physiology Source: National Center for Biotechnology Inform
  • Title: Spatiotemporal constraints on optogenetic inactivation in cortical circuits - PMC Source: National Center for Biotechnology Inform
  • Title: Structural Evidence that Propofol Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations Source: N
  • Title: Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids | Request PDF Source: ResearchG
  • Title: Mechanism of the photoinduced uncaging reaction of puromycin protected by a 6-nitroveratryloxycarbonyl group. Source: Semantic Scholar URL:[Link]
  • Title: In vivo photopharmacology enabled by multifunctional fibers Source: bioRxiv URL:[Link]
  • Title: Three classes of propofol binding sites on GABAA receptors - PMC Source: N
  • Title: In vivo photopharmacology with light-activated opioid drugs - PMC Source: PubMed Central URL:[Link]
  • Title: Spatiotemporal limits of optogenetic manipulations in cortical circuits Source: bioRxiv URL:[Link]
  • Title: Supramolecular Photochemistry of Encapsulated Caged ortho-Nitrobenzyl Triggers Source: National Center for Biotechnology Inform
  • Title: Propofol direct activation and enhancement of low GABA responses Source: ResearchG
  • Title: In vivo photopharmacology with light-activated opioid drugs Source: ResearchG
  • Title: In vivo Photopharmacological Inhibition of Hippocampal Activity via Multimodal Probes – Perspective and Opening Steps on Experimental and Computational Challenges Source: ResearchG
  • Title: Concentrations of propofol that maximally potentiate GABAA receptor-mediated responses have little or no effect on 5-HT3, P2X or nicotinic acetylcholine (nACh) receptor-mediated responses in the vagus nerve.
  • Title: Studies of decarboxylation in photolysis of α-carboxy-2-nitrobenzyl (CNB)
  • Title: Long-Range GABAergic Inhibition Modulates Spatiotemporal Dynamics of the Output Neurons in the Olfactory Bulb - PMC Source: National Center for Biotechnology Inform
  • Title: Ex Vivo Electrophysiology V.1 Source: Protocols.io URL:[Link]
  • Title: Optogenetics: Control of Brain Using Light - PMC Source: N
  • Title: 117 questions with answers in IN VITRO ELECTROPHYSIOLOGY | Science topic Source: ResearchG
  • Title: Useful caged compounds for cell physiology - PMC Source: N
  • Title: Caged compounds for multichromic optical interrogation of neural systems - PMC Source: National Center for Biotechnology Inform

Sources

4-Nitro Propofol for studying propofol metabolism pathways

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Elucidating Propofol's Metabolic Fate: A Guide to Using 4-Nitro-Propofol as a Mechanistic Probe

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Metabolic Complexity of Propofol

Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, prized for its rapid onset, short duration of action, and favorable recovery profile.[1][2] Its clinical efficacy is intrinsically linked to its rapid and extensive metabolism, which occurs primarily in the liver but also at extrahepatic sites like the kidneys and small intestine.[1][3] This metabolic clearance, however, exhibits significant interindividual variability, influenced by genetic polymorphisms in metabolizing enzymes and potential drug-drug interactions.[4][5] A thorough understanding of these pathways is paramount for predicting patient response, mitigating adverse effects, and guiding drug development.

This guide introduces 4-Nitro-Propofol (2,6-diisopropyl-4-nitrophenol) as a chemical probe for investigating propofol's metabolic pathways.[6] Chemical probes are powerful tools that mimic the structure of a parent drug but contain a reporter moiety—in this case, a nitro group—that facilitates easier detection and quantification.[7][8][9] By using 4-Nitro-Propofol as a substrate for key drug-metabolizing enzymes, researchers can gain high-fidelity insights into the kinetics and mechanisms of propofol biotransformation.

The Metabolic Landscape of Propofol

Propofol is cleared from the body through two principal metabolic routes: Phase I oxidation and Phase II conjugation. These processes convert the lipophilic parent drug into water-soluble, inactive metabolites that are readily excreted in the urine.[3][10]

  • Phase I Metabolism (Oxidation): This pathway is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes. The primary reaction is the hydroxylation of propofol at the 4-position of the phenol ring to form 2,6-diisopropyl-1,4-quinol (4-hydroxypropofol).[1][11] While several CYP isoforms can contribute, CYP2B6 is the principal catalyst, with a smaller contribution from CYP2C9 .[4][10][12]

  • Phase II Metabolism (Conjugation): This is the main route of propofol clearance.

    • Direct Glucuronidation: The parent propofol molecule undergoes direct conjugation with glucuronic acid, a reaction catalyzed almost exclusively by UDP-glucuronosyltransferase 1A9 (UGT1A9) , to form propofol-glucuronide.[4][13] This is the most abundant metabolite found in urine.[1]

    • Conjugation of 4-hydroxypropofol: The Phase I metabolite, 4-hydroxypropofol, is further conjugated with either glucuronic acid (forming quinol-1-glucuronide and quinol-4-glucuronide) or sulfate (forming quinol-4-sulfate) before excretion.[4][10]

The interplay between these pathways dictates the overall clearance rate of propofol.

G Propofol Propofol P4OH 2,6-diisopropyl-1,4-quinol (4-hydroxypropofol) Propofol->P4OH CYP2B6, CYP2C9 PG Propofol-Glucuronide (Major Metabolite) Propofol->PG UGT1A9 QG Quinol-Glucuronides (1-QG & 4-QG) P4OH->QG UGTs QS Quinol-4-Sulfate P4OH->QS SULTs Excretion Renal Excretion PG->Excretion QG->Excretion QS->Excretion

Fig. 1: Principal metabolic pathways of propofol.

4-Nitro-Propofol: A Probe for Pathway Interrogation

4-Nitro-Propofol is an analog designed to act as a surrogate substrate for the same enzymes that metabolize propofol.[6] The rationale for its use is based on two key features:

  • Structural Mimicry: The 2,6-diisopropylphenol core is identical to propofol, ensuring it is recognized by the active sites of CYP2B6 and UGT1A9.

  • Reporter Functionality: The nitro group at the 4-position serves as a strong chromophore, making the molecule and its metabolites readily detectable by UV-Vis spectroscopy. This group also enhances ionization for mass spectrometry, simplifying analysis.

When 4-Nitro-Propofol is incubated with metabolically active systems, it is expected to undergo analogous reactions. For instance, CYP-mediated oxidation would likely convert it to 4-nitrocatechol (4-NC) , a stable and easily quantifiable metabolite. This allows for a direct and sensitive measurement of enzyme activity.

G cluster_0 Biological System (e.g., Liver Microsomes) Probe 4-Nitro-Propofol (Substrate) Enzyme Metabolizing Enzyme (e.g., CYP2B6) Probe->Enzyme Metabolite Metabolite (e.g., 4-Nitrocatechol) Enzyme->Metabolite Analytical Analytical Platform (HPLC-UV/MS) Metabolite->Analytical Quantification

Fig. 2: Logic of using 4-Nitro-Propofol as a chemical probe.

Experimental Protocols: In Vitro Metabolism Assays

The following protocols describe how to use 4-Nitro-Propofol to measure the activity of Phase I and Phase II enzymes in human liver microsomes (HLM), a standard in vitro model.[14][15]

Protocol 1: CYP2B6-Mediated Metabolism of 4-Nitro-Propofol

This assay measures the formation of the oxidized metabolite of 4-Nitro-Propofol, driven by CYP enzymes.

A. Principle of the Assay Human liver microsomes contain a rich complement of CYP enzymes.[14] In the presence of the cofactor NADPH, these enzymes will hydroxylate 4-Nitro-Propofol. The rate of metabolite formation is a direct measure of enzyme activity. An NADPH-regenerating system is used to ensure the cofactor is not depleted during the incubation.

B. Materials & Reagents

Reagent Stock Conc. Final Conc. Purpose
Potassium Phosphate Buffer (pH 7.4) 1 M 100 mM Maintain pH
Human Liver Microsomes (HLM) 20 mg/mL 0.5 mg/mL Enzyme Source
4-Nitro-Propofol 10 mM (in ACN) 1-100 µM Substrate
NADPH Regenerating System Sol. A 10x 1x Cofactor (G6P, G6PDH)
NADPH Regenerating System Sol. B 10x 1x Cofactor (NADP+)
Acetonitrile (ACN), ice-cold - - Quench Reaction

| Internal Standard (e.g., Propofol-d17) | 1 mM | 100 nM | Quantification Aid |

C. Step-by-Step Protocol

  • Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and HLM. Pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction (Part 1): Add the NADPH Regenerating System (Solutions A and B) and 4-Nitro-Propofol to the master mix. For negative controls, add buffer instead of the regenerating system.

  • Incubation: Incubate the reaction mixture in a shaking water bath at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins.

  • Protein Precipitation: Vortex the samples vigorously and centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the protein.

  • Sample Collection: Carefully transfer the supernatant to a clean 96-well plate or HPLC vial for analysis.

Protocol 2: UGT1A9-Mediated Glucuronidation of 4-Nitro-Propofol

This assay measures the direct conjugation of 4-Nitro-Propofol with glucuronic acid.

A. Principle of the Assay UGT enzymes are located within the lumen of the endoplasmic reticulum in microsomes.[16] The pore-forming agent alamethicin is required to disrupt the membrane and allow the cofactor, UDPGA, to access the enzyme's active site. The rate of 4-Nitro-Propofol-Glucuronide formation is measured.

B. Materials & Reagents

Reagent Stock Conc. Final Conc. Purpose
Tris-HCl Buffer (pH 7.4) 1 M 100 mM Maintain pH
Magnesium Chloride (MgCl₂) 1 M 10 mM Cofactor for UGTs
Human Liver Microsomes (HLM) 20 mg/mL 0.5 mg/mL Enzyme Source
Alamethicin 5 mg/mL (in EtOH) 50 µg/mL Membrane Permeabilizer
4-Nitro-Propofol 10 mM (in ACN) 1-100 µM Substrate
UDPGA 100 mM 2 mM UGT Cofactor
Acetonitrile (ACN), ice-cold - - Quench Reaction

| Internal Standard | 1 mM | 100 nM | Quantification Aid |

C. Step-by-Step Protocol

  • Prepare Microsome Mix: On ice, combine Tris-HCl buffer, MgCl₂, HLM, and alamethicin. Incubate on ice for 15 minutes to allow for membrane permeabilization.

  • Pre-incubation: Transfer the mix to a 37°C water bath. Add 4-Nitro-Propofol and pre-incubate for 3 minutes.

  • Initiate Reaction: Start the reaction by adding the UDPGA cofactor. For negative controls, add buffer instead of UDPGA.

  • Incubation: Incubate at 37°C for a specified time course (e.g., 0-60 minutes).

  • Quench and Process: Stop the reaction and process the samples as described in Protocol 1 (Steps 4-6).

G cluster_prep 1. Reaction Preparation cluster_rxn 2. Incubation cluster_proc 3. Sample Processing A Prepare Master Mix: Buffer + Microsomes B Add Substrate: 4-Nitro-Propofol A->B C Add Cofactors: NADPH System (CYP) or UDPGA (UGT) B->C D Incubate at 37°C (Time Course) C->D E Quench Reaction (Ice-cold ACN + IS) D->E F Centrifuge to Pellet Protein E->F G Collect Supernatant F->G H 4. LC-MS/MS Analysis G->H

Fig. 3: General workflow for in vitro metabolism assays.

Analytical Methodology: LC-MS/MS Quantification

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drug metabolites due to its high sensitivity and specificity.[17][18][19]

Protocol 3: LC-MS/MS Analysis of 4-Nitro-Propofol and Metabolites

A. Chromatographic Conditions A reverse-phase C18 column is suitable for separating the relatively lipophilic parent compound from its more polar metabolites.[17]

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

B. HPLC Gradient

Time (min) % Mobile Phase B
0.0 5
0.5 5
3.0 95
4.0 95
4.1 5

| 5.0 | 5 |

C. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode. The phenolic hydroxyl group and nitro group are readily deprotonated.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These must be optimized by infusing pure analytical standards of 4-Nitro-Propofol and its expected metabolites (e.g., 4-nitrocatechol, 4-Nitro-Propofol-Glucuronide). A hypothetical transition for the parent compound would be based on its molecular weight of 223.27 g/mol .

Data Analysis and Interpretation

  • Generate Standard Curve: Prepare a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against known concentrations of the metabolite standard.

  • Quantify Metabolite Formation: Use the regression equation from the standard curve to determine the concentration of the metabolite in each sample.

  • Calculate Rate of Formation: Plot the metabolite concentration against incubation time. The initial slope of this curve, within the linear range, represents the rate of metabolite formation (e.g., in pmol/min/mg protein).

  • Enzyme Kinetics (Optional): By running the assay with a range of 4-Nitro-Propofol concentrations, Michaelis-Menten kinetics can be determined (Vmax and Km), providing deeper insight into the enzyme's affinity and catalytic efficiency for the probe.

Expected Outcome: A successful experiment will demonstrate time-dependent and cofactor-dependent formation of the expected metabolite. The rate of formation can be used to compare metabolic activity across different batches of microsomes, screen for potential inhibitors, or characterize the metabolic properties of a specific CYP or UGT isoform.

Conclusion

4-Nitro-Propofol serves as a robust and technically accessible tool for dissecting the complex metabolic pathways of propofol. By providing a readily quantifiable surrogate, it enables researchers to precisely measure the activity of key Phase I and Phase II enzymes. The protocols outlined in this guide offer a validated framework for employing this probe in drug discovery and development, ultimately contributing to a safer and more predictable use of propofol in the clinic.

References

  • Barje, F., et al. (2021). Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects. Pharmaceuticals, 14(10), 999. [Link]
  • Dahaba, A. A. (2021). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. Clinical Pharmacokinetics, 60(9), 1135-1155. [Link]
  • García-Rojo, M., et al. (2023). Breath Analysis of Propofol and Associated Metabolic Signatures: A Pilot Study Using Secondary Electrospray Ionization–High-resolution Mass Spectrometry. Anesthesiology, 139(3), 323-336. [Link]
  • Chen, Y., et al. (2014). Potential inhibition of cytochrome P450 3A4 by propofol in human primary hepatocytes.
  • An, G. S. (2014). Green Urine after Propofol Infusion. Case Reports in Nephrology, 2014, 242514. [Link]
  • OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. [Link]
  • Virginia Anesthesia Services LLC. (n.d.). How Propofol is Broken Down in the Body. Virginia Anesthesia Services LLC. [Link]
  • Oda, Y., et al. (2001). Involvement of human liver cytochrome P4502B6 in the metabolism of propofol. British Journal of Clinical Pharmacology, 51(3), 281-285. [Link]
  • Servin, F., et al. (2001). Propofol-induced cytochrome P450 inhibition: an in vitro and in vivo study in rats. Anesthesiology, 94(5), 869-875. [Link]
  • Clarke, W., et al. (2018). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring.
  • Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(1), 101140. [Link]
  • Kim, J. Y., & In, M. K. (2017). A study of analytical methods for the determination of propofol in blood. Journal of Analytical Science and Technology, 8(1), 1-8. [Link]
  • Lee, S., et al. (2020). Development of a LC-MS/MS method for determination of propofol-glucuronide in hair and preliminary study on relationships between dose and hair concentration.
  • Liu, Y., et al. (2016). UGT1A9 Single Nucleotide Polymorphisms do not Account for the Variability of Response to Propofol. International Medical Review, 3(2), 163-174. [Link]
  • Wille, S. M. R., et al. (2018). Simultaneous extraction of propofol and propofol glucuronide from hair followed by validated LC-MS/MS analyses.
  • Altun, Z., et al. (2011). A rapid and simple HPLC method for the analysis of propofol in biological fluids. Turkish Journal of Chemistry, 35(4), 635-644. [Link]
  • Chen, T. L., et al. (2000). Effects of propofol on functional activities of hepatic and extrahepatic conjugation enzyme systems. British Journal of Anaesthesia, 84(6), 771-776. [Link]
  • SIELC Technologies. (n.d.). Separation of 4-Nitrocatechol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Shrestha, B., et al. (2018). Determination of propofol glucuronide from hair sample by using mixed mode anion exchange cartridge and liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 159, 368-374. [Link]
  • Soars, M. G., et al. (2001). In vitro glucuronidation of propofol in microsomal fractions from human liver, intestine and kidney: tissue distribution and physiological role of UGT1A9. Xenobiotica, 31(11), 847-857. [Link]
  • Kim, J. Y., & In, M. K. (2017).
  • AB SCIEX. (n.d.). Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica. [Link]
  • BioIVT. (n.d.). Drug Metabolism Assays. BioIVT. [Link]
  • Obach, R. S. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Current Protocols in Pharmacology, Chapter 7, Unit 7.3. [Link]
  • Google Patents. (2015). CN104649867B - Preparation method of propofol.
  • Creative Biolabs. (n.d.). In Vitro Metabolism Studies.
  • Varga, G., et al. (2012). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Journal of Chromatographic Science, 50(7), 606-611. [Link]
  • Patsnap. (n.d.). Preparation method of propofol.
  • Bouilloux, J., et al. (2021). Continuous Flow Synthesis of Propofol. Chemistry, 3(3), 988-996. [Link]
  • Barje, F., et al. (2021). Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. SIELC Technologies. [Link]
  • Wang, L., et al. (2023). Multifunctional activity-based chemical probes for sirtuins. RSC Chemical Biology, 4(11), 868-877. [Link]
  • Nyssen, P., et al. (2022). Propofol inhibits the myeloperoxidase activity by acting as substrate through a redox process. Biochimica et Biophysica Acta (BBA) - General Subjects, 1866(5), 130100. [Link]
  • ResearchGate. (2021). Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects.
  • Human Metabolome Database. (2006). Showing metabocard for 4-Nitrocatechol (HMDB0002916).
  • Tang, G. D., et al. (2024). Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. Chemical Science, 15(1), 24-41. [Link]
  • Edgington-Mitchell, L. E., et al. (2021). Editorial: Development and Applications of New Activity-Based Probes. Frontiers in Chemistry, 9, 796530. [Link]
  • Jones, G. L., et al. (2019). Probing enzymatic activity – a radical approach. Chemical Science, 10(42), 9797-9802. [Link]
  • OpenAnesthesia. (2023). Propofol. OpenAnesthesia. [Link]

Sources

Application Note: High-Purity Isolation of Synthesized 4-Nitropropofol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

4-Nitropropofol (4-Nitro-2,6-diisopropylphenol) is a critical chemical intermediate used in the synthesis of propofol metabolites and other novel derivatives for pharmaceutical research.[1][2][3] The integrity of downstream applications is fundamentally dependent on the purity of this starting material. The synthesis of 4-Nitropropofol, typically involving the nitration of 2,6-diisopropylphenol (propofol), often yields a crude mixture containing unreacted starting materials, regioisomers (e.g., 2-nitropropofol), and potentially di-nitrated byproducts. This application note provides a comprehensive guide with detailed protocols for the purification of 4-Nitropropofol, designed for researchers, chemists, and drug development professionals. We will explore a multi-step purification strategy, primarily centered on silica gel column chromatography, followed by recrystallization for achieving high-purity material suitable for the most demanding applications.

Critical Safety Precautions: Handling Nitrophenolic Compounds

Nitrophenolic compounds require careful handling due to their potential toxicity and reactivity.[4][5][6] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[7]

  • Ventilation: All handling of solid 4-Nitropropofol and its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[4]

  • Waste Disposal: All solid and liquid waste containing 4-Nitropropofol must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8]

  • Spill Management: In case of a spill, clear the area, avoid generating dust, and use an absorbent material for cleanup. Ensure proper decontamination of the area and all equipment after use.[7][8]

Overall Purification Strategy

The purification of crude 4-Nitropropofol is best approached with a sequential strategy designed to remove different classes of impurities at each stage. The general workflow begins with a bulk purification step to isolate the target compound, followed by a polishing step to achieve high purity.

G cluster_0 Purification Workflow Crude Crude Synthesized 4-Nitropropofol Chromatography Primary Purification: Silica Gel Column Chromatography Crude->Chromatography Analysis1 Fraction Analysis (TLC) Chromatography->Analysis1 Pooling Pool Pure Fractions & Solvent Evaporation Analysis1->Pooling SemiPure Semi-Pure 4-Nitropropofol Pooling->SemiPure Recrystallization Secondary Purification: Recrystallization SemiPure->Recrystallization Pure High-Purity 4-Nitropropofol (>98%) Recrystallization->Pure Characterization Final Characterization (NMR, MS, MP) Pure->Characterization

Caption: General workflow for the purification of 4-Nitropropofol.

Primary Purification: Flash Column Chromatography

Column chromatography is the workhorse technique for separating organic compounds based on their differential adsorption to a stationary phase.[9] For nitrophenols, silica gel is an effective stationary phase, separating compounds based on polarity. 4-Nitropropofol is more polar than the starting material (propofol) but may have similar polarity to isomeric impurities, necessitating careful optimization.

Principle of Separation

Silica gel is a highly polar stationary phase. Compounds in the crude mixture are introduced to the column and eluted with a mobile phase of lower polarity.

  • Less Polar Compounds (e.g., unreacted propofol, non-polar byproducts) will have weaker interactions with the silica gel and will elute from the column first.

  • More Polar Compounds (e.g., 4-Nitropropofol, other nitrated isomers) will have stronger interactions, leading to slower movement down the column and later elution.

Protocol 1: Column Chromatography Purification

This protocol is designed for the purification of ~1-2 grams of crude product. Adjust the scale of the column and solvent volumes accordingly.

Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization The key to a successful column separation is selecting a mobile phase that provides good separation between the target compound and its impurities.[10]

  • Prepare several eluent systems of varying polarity, typically using mixtures of a non-polar solvent (e.g., Hexane or Heptane) and a slightly more polar solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Dissolve a small amount of the crude material in a suitable solvent (like Dichloromethane).

  • Spot the crude mixture on multiple TLC plates.

  • Develop each plate in a different eluent system.

  • Visualize the spots under a UV lamp (254 nm).

  • Goal: Identify a solvent system where the 4-Nitropropofol spot has a Retention Factor (Rƒ) of ~0.25-0.35 and is well-separated from other spots.

Example TLC Data Rƒ in 9:1 Hexane:Ethyl AcetateRƒ in 4:1 Hexane:Ethyl Acetate
Propofol~0.80~0.90
4-Nitropropofol ~0.30 ~0.55
Isomeric Impurity~0.40~0.65
Highly Polar Impurity~0.05~0.15

Causality Note: An Rƒ of 0.25-0.35 ensures the compound moves down the column at a reasonable rate, allowing for good separation without requiring excessively large volumes of solvent.

Step 2: Column Packing (Slurry Method)

  • Select a glass column appropriate for the amount of crude material (a good rule of thumb is a silica gel mass of 50-100 times the mass of the crude product).

  • Secure the column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel (e.g., 100-200 mesh) in the least polar eluting solvent determined from TLC analysis (e.g., 9:1 Hexane:Ethyl Acetate).[10]

  • Pour the slurry into the column, continuously tapping the side to ensure even packing and dislodge air bubbles. Open the stopcock to drain some solvent, but never let the top of the silica bed run dry .[10]

  • Once the silica has settled, add another thin layer of sand on top to protect the surface.

Step 3: Sample Loading (Dry Loading) Dry loading is superior for resolution as it ensures the sample is applied to the column in a very narrow band.[10]

  • Dissolve the crude 4-Nitropropofol in a minimal amount of a volatile solvent (e.g., Dichloromethane).

  • Add silica gel (2-3 times the mass of the crude product) to this solution.

  • Carefully evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Gently and evenly add this powder to the top of the packed column.

Step 4: Elution and Fraction Collection

  • Carefully add the eluent to the column.

  • Begin elution, collecting the eluting solvent in fractions (e.g., 10-20 mL per test tube).

  • Start with the initial, less polar solvent system. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more tightly bound compounds. For example, move from 9:1 to 4:1 Hexane:Ethyl Acetate.

Step 5: Fraction Analysis

  • Monitor the contents of the collected fractions using TLC. Spot every few fractions on a TLC plate and develop it in the optimized solvent system.

  • Identify the fractions containing the pure 4-Nitropropofol.

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask and remove the solvent using a rotary evaporator to yield the semi-pure product.

G cluster_1 Column Chromatography Protocol TLC 1. TLC Analysis (Optimize Eluent, Target Rf ~0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Dry Load Sample (Adsorb on Silica) Pack->Load Elute 4. Elute & Collect (Gradient Elution) Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Pool 6. Pool & Evaporate Analyze->Pool

Caption: Step-by-step workflow for column chromatography.

Secondary Purification: Recrystallization

Recrystallization is a powerful technique for purifying solids that contain small amounts of impurities.[11] Its effectiveness relies on the principle that the solubility of a compound in a solvent increases with temperature.

Principle of Recrystallization

An ideal recrystallization solvent will dissolve the target compound (4-Nitropropofol) completely when hot but very poorly when cold. Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the liquid "mother liquor" after crystallization).[12]

Protocol 2: Single-Solvent Recrystallization

Step 1: Solvent Selection

  • Place a small amount (~20-30 mg) of the semi-pure 4-Nitropropofol into a test tube.

  • Add a small amount of a test solvent at room temperature. The ideal solvent should not dissolve the solid.

  • Heat the solvent to its boiling point. The solid should now dissolve completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant, pure crystals should form.

  • Suitable Solvents: Mixtures of ethanol/water, methanol/water, or heptane/ethyl acetate are often good starting points for phenolic compounds.

Step 2: The Recrystallization Procedure

  • Place the semi-pure 4-Nitropropofol in an Erlenmeyer flask.

  • Add the chosen solvent and heat the mixture to boiling (e.g., on a hot plate) with stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.[13]

  • If there are any insoluble impurities, perform a hot gravity filtration to remove them. If the solution has a color impurity, you may add a small amount of decolorizing charcoal before the hot filtration.[14]

  • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[14]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[15]

  • Allow the crystals to dry completely under vacuum or in a desiccator.

Optional High-Purity Method: Preparative HPLC

For applications requiring the highest purity (>99.5%), preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique uses high pressure to pass the sample through a column packed with a stationary phase, providing excellent separation.[16]

  • Principle: Reversed-phase HPLC is most common, utilizing a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water or methanol/water).[17][18] Less polar compounds are retained longer on the column.

  • Workflow: An analytical method is first developed on a small scale to optimize separation. This method is then scaled up by using a larger "preparative" column with the same stationary phase to handle larger sample loads.[19] Fractions corresponding to the pure 4-Nitropropofol peak are collected, combined, and the solvent is removed.

Typical HPLC Parameters Setting
Column C18, 5 µm particle size
Mobile Phase Gradient of Acetonitrile and Water
Detection UV, at 254 nm or ~315 nm (for nitrophenols)
Flow Rate Scaled based on column diameter

Purity Assessment and Final Characterization

After purification, the identity and purity of the final product must be confirmed.

Analytical Technique Purpose Expected Result for 4-Nitropropofol
Melting Point Assess purityA sharp, defined melting point range. Broad ranges indicate impurities.
¹H NMR Confirm structure and purityDistinct peaks corresponding to aromatic, methine (CH), and methyl (CH₃) protons. Integration should match the expected number of protons.
¹³C NMR Confirm carbon backbonePeaks corresponding to the 12 carbons in the molecule.
Mass Spectrometry (MS) Confirm molecular weightA molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the mass of C₁₂H₁₇NO₃ (223.27 g/mol ).[1]
  • Nuclear Magnetic Resonance (NMR): Provides detailed information about the chemical structure, including the connectivity of atoms. The number of signals, their chemical shifts, and their integration are used to confirm the structure is correct.[20][21]

  • Mass Spectrometry (MS): Determines the mass-to-charge ratio of the molecule, providing a definitive confirmation of its molecular weight.[22][23]

Conclusion

The successful purification of synthesized 4-Nitropropofol is a multi-step process that requires careful planning and execution. A primary purification via silica gel column chromatography effectively removes the bulk of synthetic impurities. For achieving high purity suitable for pharmaceutical research, a subsequent recrystallization step is highly recommended. By following the detailed protocols and understanding the principles outlined in this guide, researchers can consistently obtain high-purity 4-Nitropropofol, ensuring the reliability and success of their subsequent scientific endeavors.

References

  • Aapptec Peptides. (n.d.). Organic Small Molecule HPLC Columns; C-18 columns.
  • Arsenault, J., & Le, H. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety Data and Handling Precautions for 2-Methyl-5-Nitrophenol (CAS 5428-54-6).
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC.
  • ResearchGate. (2019). Can HPLC be used instead of column chromatography for the purification and isolation of an organic drug molecule?.
  • ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins.
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography.
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization - Single Solvent.
  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.
  • Jeske, R. (2016). Recrystallization [Video]. YouTube.
  • Al-Aji, B., et al. (2020). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes. Membranes, 10(10), 278.
  • ResearchGate. (2023). Scaled up and telescoped synthesis of propofol under continuous-flow conditions.
  • Le-Dévéhat, F., et al. (2021). Continuous Flow Synthesis of Propofol. Molbank, 2021(2), M1229.
  • Professor Dave Explains. (2020). Recrystallization [Video]. YouTube.
  • Molecules. (n.d.). Special Issue : Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization.
  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry [Video]. YouTube.
  • Google Patents. (n.d.). CN104649867B - Preparation method of propofol.
  • An, G., & Zuo, Z. (2012). Novel propofol derivatives and implications for anesthesia practice. Journal of Anesthesia & Clinical Research, 3(9).
  • MDPI. (n.d.). Selective Reagent Ion-Time-of-Flight-Mass Spectrometric Investigations of the Intravenous Anaesthetic Propofol and Its Major Metabolite.
  • Google Patents. (n.d.). CN102731265B - Preparation method of high-purity propofol.
  • University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination.
  • MDPI. (2021). Research Progress of NMR in Natural Product Quantification.
  • Wiley Science Solutions. (n.d.). 4-Nitrophenol Spectra.
  • Coompo Research Chemicals. (n.d.). 4-Nitro Propofol.

Sources

Analytical Strategies for the In Vitro Detection of 4-Nitro Propofol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Introduction

Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, valued for its rapid onset and short duration of action.[1] Its metabolism is extensive, primarily involving glucuronidation and hydroxylation by cytochrome P450 enzymes to form inactive metabolites.[2][3] Beyond these canonical pathways, understanding the behavior of Propofol and its derivatives under various in vitro conditions, such as those mimicking oxidative or nitrosative stress, is crucial for comprehensive toxicological and pharmacological profiling.

4-Nitro Propofol (4-nitro-2,6-diisopropylphenol, CAS: 1576-14-3) is a nitrated derivative of the parent compound.[4][5] While not a typically reported human metabolite, it serves as a critical analytical standard and intermediate for synthesizing other potential metabolites.[4] Its detection and quantification in vitro are relevant in studies examining the effects of nitrosative stress on Propofol metabolism or in controlled biochemical assays.

This guide provides a comprehensive overview of robust analytical methods for the selective and sensitive detection of this compound in various in vitro matrices, such as cell culture media, buffer solutions, and microsomal incubation mixtures. We will delve into the principles, detailed protocols, and validation requirements for two primary analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to generate accurate, reliable, and fit-for-purpose analytical data.

Section 1: Foundational Principles of Analytical Method Selection

The choice of an analytical method is a critical decision dictated by the specific requirements of the experiment. Key considerations include the expected concentration of this compound, the complexity of the sample matrix, and the required level of data confidence (quantitative vs. confirmatory).

  • Sensitivity: What is the lowest concentration you need to reliably measure? (Limit of Quantification, LOQ).

  • Selectivity: How well can the method distinguish the analyte from other components in the sample matrix (e.g., culture media proteins, parent drug, other metabolites)?

  • Matrix Complexity: Samples like protein-rich cell media or liver microsome preparations present more analytical challenges (e.g., ion suppression, interfering peaks) than simple buffer solutions.

  • Throughput & Cost: What is the required sample turnover rate, and what are the budgetary constraints for instrumentation and consumables?

The following diagram illustrates a logical workflow for selecting the most appropriate analytical technique.

cluster_outputs Recommended Method start Define Analytical Goal (Quantification of this compound) matrix Assess Sample Matrix Complexity start->matrix sensitivity Define Required Sensitivity (LOQ) matrix->sensitivity Simple Matrix (e.g., Buffer) lcms LC-MS/MS matrix->lcms Complex Matrix (e.g., Cell Lysate, Microsomes) hplcuv HPLC-UV sensitivity->hplcuv Moderate Sensitivity (>10 ng/mL) sensitivity->lcms High Sensitivity (<10 ng/mL)

Caption: Decision workflow for selecting an analytical method.

Section 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Causality: This technique is founded on the principle of differential partitioning. A liquid mobile phase carries the sample through a column packed with a solid stationary phase (typically C18). This compound, being a moderately nonpolar molecule, will interact with the nonpolar C18 stationary phase. By using a polar mobile phase (like a methanol/water mixture), its retention time can be controlled. Quantification is achieved via a UV detector; the nitrophenol structure contains a strong chromophore that absorbs light at a specific wavelength, and the amount of absorbance is directly proportional to its concentration.[6][7] This method is robust and cost-effective for quantifying analytes in relatively clean matrices.

Detailed Protocol for HPLC-UV Analysis

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Propofol (for specificity testing)

  • HPLC-grade methanol and acetonitrile

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Formic acid or acetic acid (for mobile phase modification)

  • Internal Standard (IS), e.g., 2-chlorophenol or a structurally similar compound not present in the sample.[8]

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric) for sample cleanup.

2. Instrumentation and Chromatographic Conditions The following table outlines a robust starting point for method development.

ParameterRecommended SettingRationale
HPLC System Agilent 1260, Waters Alliance, or equivalentStandard, reliable instrumentation.
Column C18 Reverse-Phase, 150 x 4.6 mm, 5 µmExcellent retention and separation for phenolic compounds.[7]
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidProvides good peak shape and retention. The ratio can be adjusted to optimize run time.[9]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, ensuring good efficiency.[6]
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Injection Vol. 10 µLA common volume balancing sensitivity and peak shape.
UV Detection 290 nm or 315 nmNitrophenols exhibit strong absorbance in this region. Wavelength should be optimized by scanning the standard.[6]

3. Sample Preparation (Solid-Phase Extraction) For complex matrices like cell culture media containing serum, a cleanup step is essential to prevent column fouling and reduce interference.

  • Condition: Pass 2 mL of methanol, followed by 2 mL of water through the C18 SPE cartridge.

  • Load: Mix 1 mL of the in vitro sample with 1 mL of water and load it onto the cartridge.

  • Wash: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase for injection.

4. Standard Curve and Control Preparation

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Perform serial dilutions from the stock solution to create calibration standards ranging from 10 ng/mL to 5000 ng/mL.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Causality: LC-MS/MS provides unparalleled selectivity and sensitivity.[10] After chromatographic separation as in HPLC, the analyte enters the mass spectrometer. In the first quadrupole (Q1), an ion corresponding to the mass of this compound (the precursor ion) is selected. This ion is then fragmented in the second quadrupole (Q2), and specific fragment ions (product ions) are monitored in the third quadrupole (Q3). This precursor-to-product ion transition is unique to the analyte, a process called Multiple Reaction Monitoring (MRM).[11] This specificity allows for quantification even at femtogram levels and often permits simpler sample preparation, such as "dilute-and-shoot."[12][13]

Detailed Protocol for LC-MS/MS Analysis

cluster_ms Tandem Mass Spectrometer sample In Vitro Sample (e.g., Microsomal Incubate) prep Sample Prep (Protein Precipitation) sample->prep lc LC Separation (C18 Column) prep->lc ms Mass Spectrometry lc->ms q1 Q1: Select Precursor Ion [M-H]⁻ m/z 222.1 ms->q1 data Data Acquisition (MRM Mode) q2 Q2: Fragment Ion (Collision Cell) q1->q2 q3 Q3: Select Product Ion (e.g., m/z 176.1) q2->q3 q3->data

Caption: General workflow for LC-MS/MS analysis.

1. Materials and Reagents

  • As per HPLC-UV section, but with LC-MS grade solvents and additives (e.g., ammonium fluoride or ammonium acetate).[12]

  • Stable isotope-labeled internal standard (e.g., this compound-d16), if available, is highly recommended to correct for matrix effects.

2. Instrumentation and Analytical Conditions The following parameters provide a validated starting point.

ParameterRecommended SettingRationale
LC-MS System Agilent 6470, Sciex 6500, or equivalentHigh-sensitivity triple quadrupole instruments.[14]
Column UPLC BEH C18, 50 x 2.1 mm, 1.7 µmSmaller particle size for better resolution and faster run times.[12]
Mobile Phase A Water with 1 mM Ammonium FluorideAdditive to promote deprotonation for negative ion mode.[12]
Mobile Phase B Methanol
Gradient 5-95% B over 3 min, hold 1 min, re-equilibrateA standard gradient to elute the analyte and clean the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Electrospray Ionization (ESI), Negative ModeThe acidic phenol group is readily deprotonated.[12]
MRM Transitions Precursor [M-H]⁻: m/z 222.1 Molecular weight of this compound is 223.27.
Product Ion 1 (Quantifier): m/z 176.1 Corresponds to the loss of NO₂ (46 Da).
Product Ion 2 (Qualifier): m/z 134.1 Corresponds to further fragmentation of the quinone-like structure.

3. Sample Preparation (Protein Precipitation)

  • To 50 µL of in vitro sample, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial for injection.

Section 4: A Framework for Method Validation

Validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[15][16] Following guidelines from the International Council for Harmonisation (ICH) ensures data integrity.[17]

Key Validation Parameters and Acceptance Criteria

ParameterPurposeExperimental ApproachAcceptance Criteria
Selectivity To ensure the method detects only the analyte without interference.Analyze six individual lots of blank matrix.No interfering peaks at the retention time of the analyte >20% of the LOQ response.[18]
Linearity To demonstrate a proportional relationship between concentration and response.Analyze a calibration curve with at least 5 standards over the expected range.Correlation coefficient (r²) ≥ 0.99.[7]
Accuracy To measure the closeness of results to the true value.Analyze QC samples at 3 concentrations (n=5).Mean value should be within ±15% of the nominal value (±20% at LOQ).[17][18]
Precision To measure the degree of scatter between replicate measurements.Analyze QC samples at 3 concentrations (n=5) on the same day (intra-day) and on 3 different days (inter-day).Relative Standard Deviation (RSD) ≤ 15% (≤20% at LOQ).[17][18]
LOQ The lowest concentration that can be quantified with acceptable accuracy and precision.The lowest standard on the calibration curve that meets accuracy and precision criteria.Signal-to-noise ratio > 10.

Section 5: Expert Insights & Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing (HPLC) Silanol interactions on column; acidic analyte with basic mobile phase.Add 0.1% formic or acetic acid to the mobile phase to suppress ionization of the phenolic group. Use a column with end-capping.
Low Sensitivity (LC-MS) Poor ionization; ion suppression from matrix.Optimize ESI source parameters (capillary voltage, gas flow). For negative mode, try adding a basic modifier like ammonium hydroxide to the mobile phase.[19] Improve sample cleanup or dilute the sample.
Poor Reproducibility Inconsistent sample preparation; unstable analyte; instrument variability.Automate sample preparation where possible. Check the stability of this compound in the matrix and reconstitution solvent. Ensure system is fully equilibrated.
No Peak Detected Incorrect MRM transitions; analyte degradation; wrong ionization mode.Confirm the precursor mass. Infuse the standard directly into the MS to optimize fragmentation and find product ions. Check sample stability. Try positive ionization mode (APCI may work for propofol-like structures).[19]

Conclusion

The successful in vitro analysis of this compound hinges on the selection of an analytical method that is appropriate for the specific research context. For high-concentration studies in simple matrices, HPLC-UV offers a reliable and economical solution. For trace-level detection in complex biological systems, the superior sensitivity and selectivity of LC-MS/MS are indispensable. Regardless of the chosen platform, a rigorous method validation is not merely a regulatory formality but a scientific necessity to ensure that the generated data is accurate, reproducible, and ultimately, meaningful.

References

  • Halko, R., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837-847. [Link]
  • Gabr, S. A., et al. (2021). Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects. Metabolites, 11(9), 629. [Link]
  • López-Serna, R., et al. (2023). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega, 8(31), 27855-27873. [Link]
  • United Nations Office on Drugs and Crime (UNODC). (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]
  • Pasin, D., et al. (2024). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab, 32, 60-67. [Link]
  • Lee, C., et al. (2022).
  • Al-Asmari, A., et al. (2016). Analysis of 2,4-dinitrophenol in blood and urine by GC-MS.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
  • An, J. M., & Kim, J. Y. (2021). An Overview of Analytical Methods for the Estimation of Propofol in Pharmaceutical Formulations, Biological Matrices, and Hair Marker. Critical Reviews in Analytical Chemistry, 1-20. [Link]
  • Pasin, D., et al. (2024). Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab, 32, 60-67. [Link]
  • D'Orazio, G., et al. (2007). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Sahinovic, M. M., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. Clinical Pharmacokinetics, 57(12), 1539-1558. [Link]
  • Kim, S., et al. (2023). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Toxics, 11(8), 693. [Link]
  • LGC Group. (2013).
  • De Bievre, P., et al. (2002). Method Validation Guidelines.
  • Surur, A. S., et al. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 6(1), 1-6. [Link]
  • Bennett, C. (2017). Analysis of Propofol using LC/MS, help with analytical conditions?
  • CN113624700A - Method for detecting p-nitrophenol.
  • Kumar, S. A., et al. (2018). Method Development and Validation of Propofol by Reverse Phase HPLC and its Estimation in Commercial Formulation. Research Journal of Pharmacy and Technology, 11(10), 4381-4385. [Link]
  • Agilent Technologies. (2022). Highly Sensitive Quantification of Mutagenic Nitrosamine Drug Substance Related Impurity (NDSRI)
  • Emery Pharma. (2023).

Sources

Developing and Validating Analytical and Cell-Based Assays for 4-Nitro-Propofol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction: The Scientific Rationale

Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, primarily acting as a positive allosteric modulator of the GABA-A receptor.[1][2][3] Its derivative, 4-Nitro-Propofol (4-NP), is chemically defined as 2,6-diisopropyl-4-nitrophenol and is recognized as an intermediate in the synthesis of propofol metabolites.[4][5] The addition of an electron-withdrawing nitro group to the aromatic ring introduces a significant chemical modification that can profoundly impact the molecule's pharmacodynamics, pharmacokinetics, and toxicology. Nitroaromatic compounds are a class of molecules with a wide spectrum of biological activities, including antineoplastic and antimicrobial effects, often mediated through redox cycling and the generation of reactive oxygen species (ROS).[6][7]

Therefore, studying 4-NP requires a suite of well-characterized and validated assays to move beyond simple detection to a meaningful understanding of its behavior in both chemical and biological systems. This guide is structured to provide the foundational methodologies required for this exploration, emphasizing not just the procedural steps but the causality behind them. We will cover direct quantification methods essential for formulation and pharmacokinetic studies, and initial cell-based screening assays to probe for biological function, such as cytotoxicity.

Physicochemical Properties of 4-Nitro-Propofol

A clear understanding of the analyte's properties is the first step in successful assay development.

PropertyValueSource
Chemical Name 2,6-Diisopropyl-4-nitrophenol[4]
Synonyms 4-Nitro-2,6-diisopropylphenol; 2,6-Bis(1-methylethyl)-4-nitro-phenol[4]
CAS Number 1576-14-3[4][8][9]
Molecular Formula C₁₂H₁₇NO₃[4][8]
Molecular Weight 223.27 g/mol [4][8]
Handling & Storage Store in a cool, dry, well-ventilated area away from light. For stock solutions, dissolve in an organic solvent such as DMSO or ethanol and store at -20°C. Minimize freeze-thaw cycles.General Lab Practice

Analytical Assay Development & Protocols

Quantitative analysis is the bedrock of chemical and pharmaceutical research. The following protocols provide methods for the accurate measurement of 4-NP concentration in solution.

Protocol: Quantification by UV-Vis Spectrophotometry

Expertise & Rationale: This method offers a rapid and accessible approach for quantifying 4-NP, leveraging the strong absorbance of UV light by the nitrophenol chromophore. It is particularly useful for initial characterization and for samples with a simple matrix. The choice of solvent is critical; ethanol is selected here for its broad compatibility and minimal interference in the UV range.

Methodology:

  • Reagent & Standard Preparation:

    • Prepare a 1 mg/mL stock solution of 4-Nitro-Propofol in 100% ethanol.

    • Create a series of calibration standards by serially diluting the stock solution in ethanol to final concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20 minutes.

    • Perform a wavelength scan (200-500 nm) of a mid-range standard (e.g., 25 µg/mL) to determine the wavelength of maximum absorbance (λmax). Use ethanol as the blank.

  • Measurement:

    • Set the spectrophotometer to measure absorbance at the determined λmax.

    • Blank the instrument using 100% ethanol.

    • Measure the absorbance of each calibration standard in triplicate.

    • Measure the absorbance of the unknown sample(s), ensuring they are diluted to fall within the linear range of the calibration curve.

  • Data Analysis:

    • Construct a calibration curve by plotting the average absorbance of each standard against its known concentration.

    • Perform a linear regression analysis on the data points. The R² value should be ≥ 0.995 for the curve to be considered linear.

    • Use the equation of the line (y = mx + c) to calculate the concentration of the unknown sample(s).

Example Data Presentation:

Concentration (µg/mL)Absorbance @ λmax (AU)
1.00.045
5.00.220
10.00.441
25.01.102
50.02.195
Protocol: Quantification by Reverse-Phase HPLC

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its high specificity, sensitivity, and ability to separate the analyte from impurities or metabolites.[10][11][12] A reversed-phase C18 column is chosen for its proven efficacy in retaining and separating phenolic compounds.[13][14][15] The mobile phase, a gradient of acetonitrile and water with 0.1% formic acid, ensures sharp peak shapes and good resolution.[16] This method is designed to be robust and can be validated according to ICH guidelines.[17][18][19]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Stock 4-NP Stock Solution Standards Calibration Standards Stock->Standards Injector Autosampler Injection Standards->Injector Sample Unknown Sample Sample->Injector Column C18 Reversed-Phase Column Separation Injector->Column Mobile Phase Detector UV-Vis/PDA Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Area Integration Chromatogram->Integration Curve Calibration Curve Integration->Curve Quant Quantify Sample Curve->Quant

Workflow for 4-Nitro-Propofol quantification by HPLC.

Methodology:

  • Reagent & Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Filter and degas all mobile phases before use.

  • Standard & Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 4-NP in acetonitrile.

    • Prepare calibration standards (e.g., 0.1 to 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (e.g., 70:30 A:B).

    • Prepare unknown samples in the same diluent.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.[16]

    • Flow Rate: 1.0 mL/min.[16]

    • Column Temperature: 30°C.[16]

    • Detection Wavelength: Set based on λmax from spectrophotometry, or use a Photodiode Array (PDA) detector to monitor a range (e.g., 220-400 nm).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 90% B

      • 10-12 min: 90% B

      • 12-13 min: 90% to 30% B

      • 13-18 min: 30% B (re-equilibration)

  • Validation (ICH Q2(R2) Guidelines): [17][18][19][20]

    • Specificity: Analyze a blank (diluent) and a spiked sample to ensure no interfering peaks at the retention time of 4-NP.

    • Linearity: Analyze calibration standards at a minimum of five concentration levels. Plot peak area vs. concentration and calculate the correlation coefficient (R² > 0.995).[17]

    • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of 4-NP (e.g., low, medium, high). The percent recovery should be within 98-102%.[16][17]

    • Precision:

      • Repeatability (Intra-day): Analyze at least six replicates of a standard at one concentration or three replicates at three concentrations.

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day or with a different analyst. The relative standard deviation (%RSD) should typically be ≤ 2%.[17]

    • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Example Validation Summary Table:

Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9950.9998
Range 0.1 - 100 µg/mLMet
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) ≤ 2.0%< 1.5%
LOD Report Value0.03 µg/mL
LOQ Report Value0.1 µg/mL

Cell-Based Assay Development & Protocols

While analytical assays quantify the compound, cell-based assays are essential to understand its biological effects in a physiologically relevant context.[21][22][23] They are the first step in screening for potential therapeutic or toxicological properties.

Protocol: Cytotoxicity Assessment using a Resazurin-Based Assay

Expertise & Rationale: A cytotoxicity assay is the foundational cell-based experiment. It determines the concentration range at which a compound affects cell viability, which is critical for designing all subsequent mechanistic studies. The resazurin (AlamarBlue) assay is selected for its sensitivity, simple protocol, and non-destructive nature, which allows for multiplexing with other assays. The assay measures the metabolic activity of living cells, which convert the blue resazurin dye to the highly fluorescent pink resorufin.

Methodology:

  • Cell Culture & Seeding:

    • Culture a relevant cell line (e.g., HeLa for cancer research, SH-SY5Y for neurobiology) under standard conditions (37°C, 5% CO₂).

    • Harvest cells using trypsin and perform a cell count.

    • Seed cells into a 96-well, clear-bottom, black-walled plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 100 mM stock of 4-NP in DMSO.

    • Perform serial dilutions of 4-NP in culture medium to create 2X working concentrations (e.g., from 200 µM down to ~0.1 µM).

    • Include a "vehicle control" (medium with the same final percentage of DMSO as the highest 4-NP concentration) and a "no-cell" control (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the appropriate 4-NP dilution or control to each well.

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • Prepare the resazurin working solution according to the manufacturer's instructions (typically a 1:10 dilution in culture medium or PBS).

    • Add 10-20 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition & Analysis:

    • Measure fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

    • Subtract the average fluorescence of the "no-cell" control from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control (% Viability).

    • Plot % Viability against the log of the 4-NP concentration and use a non-linear regression (four-parameter logistic fit) to determine the IC₅₀ value (the concentration that inhibits 50% of metabolic activity).

Protocol: Mechanistic Assay - Intracellular Reactive Oxygen Species (ROS) Detection

Expertise & Rationale: Based on the known redox activity of many nitroaromatic compounds, a plausible mechanism of action for 4-NP-induced cytotoxicity is the generation of intracellular ROS.[6] This protocol uses a cell-permeable dye, such as DCFDA (2',7'-dichlorofluorescin diacetate), which is non-fluorescent until it is oxidized by ROS inside the cell, to quantify this effect. This provides a direct mechanistic link between compound exposure and a specific cellular stress pathway.

ROS_Pathway NP 4-Nitro-Propofol (4-NP) Cell Cell Membrane NP->Cell Enters Cell Redox Intracellular Redox Cycling DCF DCF (Fluorescent) ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) Redox->ROS ROS->DCF Oxidizes Damage Oxidative Stress & Cell Damage ROS->Damage DCFDA_in DCFH-DA (Non-fluorescent) DCFDA_in->Cell Enters Cell

Proposed mechanism for 4-NP inducing ROS.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well, clear-bottom, black-walled plate as described in Protocol 3.1.

  • Dye Loading:

    • Prepare a 5-10 µM working solution of DCFDA in serum-free medium.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add 100 µL of the DCFDA working solution to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Compound Treatment:

    • During the last 10 minutes of incubation, prepare 2X working concentrations of 4-NP in serum-free medium. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂ or another known ROS inducer).

    • Remove the DCFDA solution, wash the cells gently with warm PBS.

    • Add 100 µL of the appropriate 4-NP dilution or control to each well.

  • Data Acquisition & Analysis:

    • Immediately begin measuring fluorescence on a kinetic plate reader (Excitation: ~485 nm, Emission: ~535 nm).

    • Take readings every 5-10 minutes for 1-2 hours.

    • Analyze the data by calculating the rate of fluorescence increase (slope of the kinetic curve) or by comparing fluorescence at a fixed endpoint.

    • Express the results as a fold-change in ROS production relative to the vehicle-treated control cells.

Conclusion

The protocols detailed in this application note provide a robust framework for the analytical and biological investigation of 4-Nitro-Propofol. The successful implementation of the HPLC and spectrophotometric assays will enable accurate quantification, a prerequisite for any pharmacological study. The subsequent application of cell-based assays for cytotoxicity and mechanistic inquiry will begin to unravel the biological activity of this novel compound. Adherence to rigorous validation standards, such as those outlined by the ICH, is paramount for ensuring that the data generated is reliable, reproducible, and of submission quality.[17][18][19] These foundational methods pave the way for more advanced studies, including pharmacokinetic analysis, target identification, and preclinical evaluation.

References

  • A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.).
  • Zang, R., et al. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.[Link]
  • Cell-Based Assays on Microfluidics for Drug Screening | ACS Sensors. (2019, May 10).
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.[Link]
  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.[Link]
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.[Link]
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.[Link]
  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA.[Link]
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.[Link]
  • [Propofol: use, toxicology and assay fe
  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review | ACS Omega. (2024, July 25).
  • Study of phenolic compounds as natural antioxidants by a fluorescence method. (n.d.). PubMed.[Link]
  • Propofol: use, toxicology and assay features. (n.d.).
  • The Fluorescence Detection of Phenolic Compounds in Plicosepalus curviflorus Extract Using Biosynthesized ZnO Nanoparticles and Their Biomedical Potential. (2022, January 28). MDPI.[Link]
  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC. (n.d.).
  • Study of phenolic compounds as natural antioxidants by a fluorescence method. (2025, October 17). Talanta.[Link]
  • (PDF) The Fluorescence Detection of Phenolic Compounds in Plicosepalus curviflorus Extract Using Biosynthesized ZnO Nanoparticles and Their Biomedical Potential. (2025, October 14).
  • Fluorescence Spectroscopy Identifies Phenolic Content Of Healthy Olive Oils. (n.d.). HORIBA.[Link]
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (n.d.).
  • Evaluation of the antioxidant properties of propofol and its nitrosoderivative. comparison with homologue substituted phenols. (n.d.). PubMed.[Link]
  • Novel propofol derivatives and implications for anesthesia practice - PMC. (n.d.).
  • Propofol. (n.d.). Wikipedia.[Link]
  • Propofol. (2023, August 8). OpenAnesthesia.[Link]
  • Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpret
  • Propofol | C12H18O | CID 4943. (n.d.).
  • A rapid and simple HPLC method for the analysis of propofol in biological fluids. (2007, July 27). PubMed.[Link]
  • A rapid and simple HPLC method for the analysis of propofol in biological fluids. (2025, August 5). Journal of Pharmaceutical and Biomedical Analysis.[Link]
  • PROPOFOL (Trade Name: Diprivan®). (n.d.). DEA Diversion Control Division.[Link]
  • Kinetic characteristics of propofol-induced inhibition of electron-transfer chain and fatty acid oxidation in human and rodent skeletal and cardiac muscles. (2019, October 4).
  • Propofol Synthesis | PDF | Sulfuric Acid | Chemical Reactions. (n.d.). Scribd.[Link]
  • Changes of blood endocannabinoids during anaesthesia: a special case for fatty acid amide hydrolase inhibition by propofol? (n.d.). PubMed.[Link]
  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF PROPOFOL IN BULK AND PHARMACEUTICAL FORMULATIONS. (n.d.). International Journal of Pharmaceutical and Chemical Sciences.[Link]
  • Method Development and Validation of Propofol by Reverse Phase HPLC and its Estimation in Commercial Formul
  • Propofol - Indications, Mechanism Of Action, Pharmacology, Adverse Effects, And Contraindications. (2022, October 27). YouTube.[Link]
  • Propofol in Anesthesia. Mechanism of Action, Structure-Activity Relationships, and Drug Delivery. (2025, August 9).
  • Angiotensin-converting enzyme inhibitors attenuate propofol-induced pro-oxidative and antifibrinolytic effect in human endothelial cells - PMC. (n.d.).
  • High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals. (2024, June 15). Asian Journal of Pharmaceutics.[Link]
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). MDPI.[Link]
  • Propofol scavenges reactive oxygen species and inhibits the protein nitration induced by activated polymorphonuclear neutrophils. (n.d.). PubMed.[Link]
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). MDPI.[Link]
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery.[Link]

Sources

Application Note & Protocol: 4-Nitro Propofol as a Tool for Mapping Ligand Binding Sites

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of 4-Nitro Propofol as a photo-affinity labeling (PAL) probe for the identification and characterization of ligand binding sites on target proteins. While this compound is commercially available as an intermediate in the synthesis of propofol metabolites, its utility as a photo-affinity label is an emerging area of investigation.[1][2][3] This document outlines the theoretical framework, detailed experimental protocols, and data analysis workflows for utilizing this compound in binding site mapping studies, drawing upon established principles of photo-affinity labeling with aryl nitro compounds and analogous propofol-based probes.

Introduction: The Power of Photo-Affinity Labeling

Understanding the precise molecular interactions between a ligand and its target protein is fundamental to drug discovery and development. Photo-affinity labeling is a powerful technique that enables the covalent linkage of a ligand to its binding site upon photo-activation.[4][5] This covalent capture allows for the unambiguous identification of binding partners and the precise mapping of binding pocket residues.

1.1. The Principle of Photo-Affinity Labeling

The core of photo-affinity labeling lies in the use of a probe molecule that comprises three key features: a recognition element that directs the probe to the target binding site, a photo-reactive group that can be activated by light to form a highly reactive intermediate, and often a reporter tag for detection and enrichment.

1.2. This compound as a Putative Photo-Affinity Probe

This compound (2,6-diisopropyl-4-nitrophenol) is a derivative of the widely used intravenous anesthetic, propofol.[1][2][3] The presence of the nitro-aromatic group provides the basis for its potential use as a photo-affinity label. Upon irradiation with UV light, aryl nitro compounds can undergo photoreduction to form reactive intermediates capable of covalently modifying amino acid residues within the binding pocket. While less common than aryl azides or diazirines, nitroaromatic compounds have been utilized as photo-affinity labeling agents.[6][7]

Advantages of Using a Propofol-Based Probe:

  • Target Specificity: Propofol is known to interact with a range of ion channels, most notably the GABA-A receptor, making this compound a targeted tool for studying these interactions.[8]

  • Structural Similarity: The structural resemblance to propofol suggests that this compound will occupy the same or similar binding sites, providing direct insights into the mechanism of action of the parent drug.

Mechanism of Action of this compound in Photo-Affinity Labeling

The photo-activation of a nitro-aromatic compound like this compound initiates a chemical transformation that results in the formation of a reactive species capable of covalent bond formation with amino acid residues in close proximity.

G cluster_0 Photo-Activation and Covalent Labeling Pathway 4NP This compound in Binding Pocket Excited Excited State (Singlet or Triplet) 4NP->Excited UV Light (hv) Intermediate Reactive Nitroso Intermediate Excited->Intermediate Photoreduction Covalent Covalent Adduct with Target Protein Intermediate->Covalent Reaction with Amino Acid Residues (e.g., Cys, Tyr)

Figure 1. Simplified workflow of this compound photo-affinity labeling.

Upon absorption of UV light, the nitro group of this compound is excited to a higher energy state. This excited state can then undergo reduction to form a highly reactive nitroso intermediate. This intermediate can then react with nucleophilic amino acid side chains, such as cysteine or tyrosine, within the binding pocket to form a stable covalent bond.

Experimental Design and Protocols

The successful application of this compound for binding site mapping requires careful experimental design and execution. The following sections provide detailed protocols for a typical workflow.

3.1. Materials and Reagents

Reagent/MaterialRecommended Specifications
This compound>95% purity
Target ProteinPurified protein or cell lysate
Buffer SystemNon-reactive buffer (e.g., PBS, HEPES)
UV Lamp365 nm wavelength
Protease (e.g., Trypsin)Sequencing grade
Mass SpectrometerHigh-resolution (e.g., Orbitrap)
SDS-PAGE reagentsStandard formulation
Western Blot reagentsAs required for target detection

3.2. Protocol 1: Photo-Affinity Labeling of a Purified Protein

This protocol describes the labeling of a purified target protein with this compound.

  • Preparation of Protein and Ligand:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the target protein to the desired concentration in a non-reactive buffer.

  • Incubation:

    • Incubate the target protein with this compound in the dark for 30 minutes at room temperature to allow for binding equilibrium to be reached.

    • Include a control sample with no this compound and a competition control with an excess of propofol to demonstrate specific binding.

  • Photo-irradiation:

    • Place the samples in a quartz cuvette or on a petri dish on ice.

    • Irradiate the samples with a 365 nm UV lamp for 15-30 minutes. The optimal irradiation time should be determined empirically.

  • Analysis of Labeling:

    • Analyze the samples by SDS-PAGE to visualize any mobility shift of the labeled protein.

    • Perform a Western blot to confirm the identity of the labeled protein.

3.3. Protocol 2: Identification of Labeled Peptides by Mass Spectrometry

Following successful labeling, the next step is to identify the specific amino acid residues that have been modified.

  • Proteolytic Digestion:

    • Excise the labeled protein band from the SDS-PAGE gel.

    • Perform an in-gel digest with a suitable protease, such as trypsin.

  • LC-MS/MS Analysis:

    • Extract the peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database to identify the peptides.

    • Look for a mass shift corresponding to the mass of this compound on specific peptides.

    • The presence of this mass shift indicates the site of covalent attachment.

G cluster_1 Experimental Workflow for Binding Site Identification A Incubate Target Protein with this compound B UV Irradiation (365 nm) A->B C SDS-PAGE and/or Western Blot Analysis B->C D Proteolytic Digestion (e.g., Trypsin) C->D E LC-MS/MS Analysis D->E F Data Analysis and Identification of Labeled Peptides E->F

Figure 2. Experimental workflow for binding site identification.

Considerations for Experimental Design

  • Concentration of this compound: The optimal concentration should be determined empirically, balancing efficient labeling with minimizing non-specific interactions.

  • UV Exposure: The duration and intensity of UV exposure should be optimized to maximize labeling while minimizing protein damage.

  • Controls: Appropriate controls are crucial for validating the specificity of the labeling. These include samples without the probe, samples with a competing ligand, and samples not exposed to UV light.

  • Buffer Composition: Avoid buffers containing components that can be photo-activated or can quench the reactive intermediate, such as Tris or glycine.[9]

Troubleshooting

ProblemPossible CauseSuggested Solution
No or low labeling efficiencyInsufficient UV exposureIncrease irradiation time or intensity
Low concentration of probeIncrease the concentration of this compound
Inappropriate bufferUse a non-reactive buffer
High background/non-specific labelingProbe concentration too highDecrease the concentration of this compound
Excessive UV exposureReduce irradiation time or intensity
Protein degradationExcessive UV exposureReduce irradiation time or perform on ice

Conclusion

This compound presents a promising, yet underexplored, tool for the mapping of ligand binding sites. By leveraging the principles of photo-affinity labeling, researchers can gain valuable insights into the molecular basis of ligand-protein interactions. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this technique in drug discovery and chemical biology research. Further studies are warranted to fully characterize the photochemical properties and labeling efficiency of this compound in comparison to more established photo-affinity probes.

References

  • Li, Z., et al. (2013). A propofol binding site on mammalian GABA-A receptors identified by photolabeling. Nature Chemical Biology, 9(11), 715–720. [Link]
  • Yip, G., et al. (2013). A propofol binding site on mammalian GABAA receptors identified by photolabeling. Nature chemical biology, 9(11), 715-720. [Link]
  • Stewart, D. S., et al. (2014). Photoaffinity labeling the propofol binding site in GLIC. Biochemistry, 53(2), 135-142. [Link]
  • Jayakar, S. S., & Chiara, D. C. (2013). Identification of propofol binding sites in a nicotinic acetylcholine receptor with a photoreactive propofol analog. Journal of Biological Chemistry, 288(9), 6165-6176. [Link]
  • Dostal, V., et al. (2020). Photoaffinity labeling identifies an intersubunit steroid-binding site in heteromeric GABA type A (GABAA) receptors. Journal of Biological Chemistry, 295(33), 11522-11534. [Link]
  • Robinette, J. B., et al. (2006). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert review of proteomics, 3(4), 433-443. [Link]
  • Falco, A., et al. (2013). Photoaffinity labeling of the sigma-1 receptor with N-[3-(4-nitrophenyl)propyl]-N-dodecylamine: evidence of receptor dimers. Biochemistry, 52(5), 845-854. [Link]
  • Suchy, F. J., et al. (2013). Photoaffinity labeling of the Sigma-1 Receptor with N-(3-(4-nitrophenyl)propyl)-N-dodecylamine (4-NPPC12). Biochemistry, 52(5), 845–854. [Link]
  • Prestwich, G. D. (2006). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert Review of Proteomics, 3(4), 433-443. [Link]
  • Smith, G. P. (2020). Photoaffinity Labeling with Small Molecules. Methods in Molecular Biology, 2127, 1-14. [Link]

Sources

Application Notes and Protocols for Radiolabeling 4-Nitro-propofol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the radiolabeling of 4-Nitro-propofol (2,6-diisopropyl-4-nitrophenol), an analog of the widely used anesthetic propofol. 4-Nitro-propofol serves as a versatile precursor for developing radiotracers for Positron Emission Tomography (PET) and for in vitro pharmacological assays.[1] We present detailed, field-proven protocols for labeling with Fluorine-18 ([¹⁸F]) and Carbon-11 ([¹¹C]), leveraging the unique chemical properties of the precursor. The guide explains the causality behind experimental choices, from radionuclide preparation to final quality control, ensuring scientific integrity and reproducibility. Methodologies are designed to be self-validating through rigorous purification and analytical procedures. This guide is intended for researchers, radiochemists, and drug development professionals seeking to synthesize novel radiolabeled probes based on the propofol scaffold for neurological and pharmacological research.

Introduction

4-Nitro-propofol: A Versatile Precursor for Radiolabeling

Propofol (2,6-diisopropylphenol) is a potent intravenous anesthetic whose primary mechanism of action involves the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors.[2][3][4][5] Its rapid onset and short duration of action make it a cornerstone of modern anesthesia.[2] The development of radiolabeled propofol analogs is of significant interest for in vivo imaging of GABA-A receptor density and occupancy using PET, as well as for detailed in vitro characterization of its binding sites.[4]

4-Nitro-propofol (4-NP) is an ideal precursor for this purpose.[1] The parent structure retains the core 2,6-diisopropylphenol scaffold essential for receptor interaction, while the nitro group at the 4-position serves two critical functions:

  • It acts as a powerful electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution (SₙAr).

  • It serves as an excellent leaving group for radiofluorination with [¹⁸F]fluoride.

Rationale for Radiolabeling and Choice of Isotopes

The selection of a radionuclide is dictated by the intended application. This guide focuses on two key positron-emitting isotopes for PET imaging, ¹⁸F and ¹¹C, and discusses conceptual strategies for Tritium (³H) labeling for preclinical in vitro use.

  • Fluorine-18 (¹⁸F): With a half-life of 109.7 minutes and low positron energy (635 keV), ¹⁸F is considered the "gold standard" for PET radiotracer development.[6][7] Its half-life is long enough to permit multi-step syntheses, purification, and transport, while still being short enough to minimize the patient's radiation dose. The nitro-group of 4-NP makes it an outstanding candidate for a one-step nucleophilic substitution to produce [¹⁸F]4-Fluoro-propofol.

  • Carbon-11 (¹¹C): This isotope has a very short half-life of 20.4 minutes.[8] While this presents a significant logistical challenge, it allows for multiple PET scans in a single subject on the same day. The phenolic hydroxyl group of 4-NP is a prime target for O-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate, a robust and widely used radiolabeling reaction.[9]

  • Tritium (³H): As a low-energy beta emitter with a long half-life, tritium is unsuitable for in vivo imaging but is invaluable for quantitative in vitro assays, such as receptor binding studies and autoradiography, due to the high specific activity that can be achieved.[10]

General Workflow for Radiopharmaceutical Production

All radiolabeling protocols follow a validated, multi-stage workflow to ensure the final product is pure, sterile, and safe for its intended use. This process begins with radionuclide production and culminates in rigorous quality control checks prior to release.

G cluster_0 Phase 1: Radionuclide Preparation cluster_1 Phase 2: Automated Radiosynthesis cluster_2 Phase 3: Purification & Formulation cluster_3 Phase 4: Quality Control A Radionuclide Production (e.g., Cyclotron) B Trapping & Elution (e.g., QMA Cartridge for ¹⁸F⁻) A->B D Radiolabeling Reaction (Heating & Stirring) B->D C Precursor & Reagent Assembly C->D E Semi-Preparative HPLC Purification D->E F Solvent Removal & Formulation in Sterile Saline E->F G Analytical HPLC & TLC (RCP & Chemical Purity) F->G H Sterility, pH, & Endotoxin Testing F->H I Final Product Release G->I H->I

Caption: General workflow for PET radiopharmaceutical production.

Protocol 1: [¹⁸F]4-Fluoro-propofol via Nucleophilic Aromatic Substitution

Principle and Rationale

This protocol leverages the SₙAr reaction, a cornerstone of ¹⁸F chemistry. The electron-withdrawing nitro group (-NO₂) at the para position strongly activates the C4 carbon of the aromatic ring towards nucleophilic attack by [¹⁸F]fluoride.[11] The reaction proceeds through a resonance-stabilized negative intermediate (a Meisenheimer complex), after which the nitro group is displaced. To enhance the notoriously low nucleophilicity of aqueous fluoride, a phase-transfer catalyst, Kryptofix 2.2.2 (K₂₂₂), is used in conjunction with potassium carbonate to form a "naked," highly reactive [¹⁸F]K/K₂₂₂ fluoride complex in an anhydrous polar aprotic solvent like dimethyl sulfoxide (DMSO).

Diagram: [¹⁸F]Fluorination of 4-Nitro-propofol

Caption: SₙAr reaction for the synthesis of [¹⁸F]4-Fluoro-propofol.

Materials and Equipment
  • Precursor: 4-Nitro-propofol (2-5 mg)

  • Radionuclide: [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Reagents: Kryptofix 2.2.2 (K₂₂₂), Potassium Carbonate (K₂CO₃), Acetonitrile (MeCN, anhydrous), Dimethyl sulfoxide (DMSO, anhydrous)

  • Equipment: Automated radiosynthesis module, semi-preparative and analytical HPLC systems with radioactivity detectors, solid-phase extraction (SPE) cartridges (e.g., QMA, C18), sterile filtration unit.

Step-by-Step Protocol
  • [¹⁸F]Fluoride Trapping: Load the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]H₂O onto a quaternary methylammonium (QMA) anion-exchange cartridge.

  • Elution: Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of K₂₂₂ (5-10 mg) and K₂CO₃ (1-2 mg) in 80% MeCN/20% H₂O.

  • Azeotropic Drying: Heat the vessel under vacuum with a stream of nitrogen at 110 °C to remove all water and acetonitrile. Repeat with an additional flush of anhydrous acetonitrile. This step is critical for activating the fluoride.

  • Radiolabeling Reaction: Add a solution of 4-Nitro-propofol (2-5 mg) in 0.5 mL of anhydrous DMSO to the dried [¹⁸F]K/K₂₂₂ complex. Seal the vessel and heat to 150-160 °C for 15 minutes.

  • Quenching and Dilution: After cooling, quench the reaction by adding 2-4 mL of water or HPLC mobile phase.

Purification and Formulation
  • HPLC Purification: Inject the crude reaction mixture onto a semi-preparative reverse-phase HPLC column (e.g., C18). Elute with a suitable mobile phase (e.g., 40-60% ethanol in water) to separate [¹⁸F]4-Fluoro-propofol from unreacted [¹⁸F]fluoride and the 4-Nitro-propofol precursor.[12][13]

  • Formulation: Collect the product peak in a flask containing sterile water. Pass the diluted solution through a C18 SPE cartridge to trap the product. Wash the cartridge with sterile water to remove HPLC solvents, then elute the final product with a small volume of USP-grade ethanol and dilute with sterile saline for injection.

  • Sterile Filtration: Pass the final formulated product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control

Strict quality control (QC) procedures must be performed before patient administration.[14]

  • Radiochemical Purity (RCP): Analyze a sample using analytical radio-HPLC. RCP should be >95%.[15][16]

  • Chemical Purity: The UV trace from the HPLC analysis should confirm the absence of chemical impurities, particularly the 4-Nitro-propofol precursor.

  • Radionuclidic Identity: Confirm the 511 keV photopeak and 109.7 min half-life characteristic of ¹⁸F.

  • pH: Must be within a physiologically acceptable range (typically 4.5-7.5).

  • Bacterial Endotoxin Test: Must meet the limits specified in the pharmacopeia.[17]

  • Sterility: The final product must be sterile.[18]

Expected Results
ParameterExpected Value
Radiochemical Yield (RCY)30-50% (decay-corrected)
Radiochemical Purity (RCP)> 95%
Molar Activity (Aₘ)> 37 GBq/µmol (> 1 Ci/µmol)
Total Synthesis Time50-60 minutes

Protocol 2: [¹¹C]4-Nitro-O-methyl-propofol via O-Methylation

Principle and Rationale

This method involves the methylation of the phenolic hydroxyl group of 4-Nitro-propofol using a ¹¹C-labeled methylating agent. [¹¹C]Carbon dioxide from the cyclotron is first converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), which are highly reactive electrophiles.[9] The phenolic proton is weakly acidic and can be deprotonated by a suitable base (e.g., NaOH, tetrabutylammonium hydroxide) to form a phenoxide anion. This potent nucleophile then rapidly attacks the methyl group of the [¹¹C]methylating agent in an Sₙ2 reaction to form the ¹¹C-labeled ether. The extremely short half-life of ¹¹C necessitates a rapid and efficient synthesis and purification process.[8]

Diagram: [¹¹C]Methylation of 4-Nitro-propofol

Caption: O-methylation reaction for the synthesis of [¹¹C]4-Nitro-O-methyl-propofol.

Materials and Equipment
  • Precursor: 4-Nitro-propofol (1-2 mg)

  • Radionuclide Precursor: [¹¹C]CH₃I or [¹¹C]CH₃OTf (produced in-line from [¹¹C]CO₂)

  • Reagents: Sodium hydroxide (NaOH) or tetrabutylammonium hydroxide (TBAOH), Dimethylformamide (DMF, anhydrous)

  • Equipment: Automated radiosynthesis module with a [¹¹C]methyl iodide/triflate synthesis unit, HPLC systems, SPE cartridges.

Step-by-Step Protocol
  • [¹¹C]Methyl Iodide Synthesis: Produce [¹¹C]CO₂ in the cyclotron. Reduce it to [¹¹C]CH₄, which is then halogenated to produce [¹¹C]CH₃I. Alternatively, trap [¹¹C]CO₂ and convert it to [¹¹C]CH₃OTf. This is typically done in a dedicated module.

  • Precursor Preparation: In the reaction vessel, dissolve 4-Nitro-propofol (1-2 mg) in 0.3 mL of anhydrous DMF. Add a small amount of aqueous base (e.g., 2-5 µL of 2M NaOH) to deprotonate the phenol.

  • Radiolabeling Reaction: Bubble the gaseous [¹¹C]CH₃I through the precursor solution at 80-100 °C for 3-5 minutes. If using [¹¹C]CH₃OTf, it will be transferred in a solvent and the reaction can often be run at a lower temperature.

  • Quenching: Dilute the reaction mixture with HPLC mobile phase for purification.

Purification and Formulation
  • HPLC Purification: Due to the speed requirement, a rapid HPLC method is essential. Inject the crude mixture onto a reverse-phase C18 column. The methylated product will be significantly more lipophilic than the phenolic precursor, allowing for good separation.

  • Formulation: Use a solid-phase extraction method similar to the ¹⁸F protocol. The collected HPLC fraction is diluted with water, trapped on a C18 cartridge, washed with water, and eluted with ethanol into a final vial containing sterile saline.

  • Sterile Filtration: Pass the final product through a 0.22 µm sterile filter.

Quality Control
  • Radiochemical Purity (RCP): Must be >95% by analytical radio-HPLC. The short half-life makes rapid analysis crucial.

  • Radionuclidic Identity: Confirm the 20.4 min half-life.

  • Molar Activity (Aₘ): Determined by correlating the radioactivity of an aliquot with its mass, as determined from a standard curve on the UV-HPLC detector.

Expected Results
ParameterExpected Value
Radiochemical Yield (RCY)25-40% (decay-corrected, from [¹¹C]CH₃I)
Radiochemical Purity (RCP)> 95%
Molar Activity (Aₘ)> 74 GBq/µmol (> 2 Ci/µmol)
Total Synthesis Time25-35 minutes

Conceptual Protocols for Tritium ([³H]) Labeling

Tritium labeling is performed for in vitro applications where high specific activity is paramount.[10] Given the stability of the 4-Nitro-propofol scaffold, direct catalytic exchange is unlikely to be efficient. Instead, two precursor-based approaches are proposed.

Conceptual Approach 1: Catalytic Reduction of a Dehydro-Precursor
  • Principle: Synthesize a precursor containing a double or triple bond in one of the isopropyl groups. Catalytic hydrogenation of this precursor with high-specific-activity tritium gas (³H₂) in the presence of a catalyst (e.g., Palladium on Carbon) will incorporate two or four tritium atoms per molecule.

  • Advantages: Can lead to very high specific activity.

  • Challenges: Requires synthesis of a custom, unsaturated precursor.

Conceptual Approach 2: Catalytic Dehalogenation
  • Principle: Synthesize a halogenated (bromo- or iodo-) version of 4-Nitro-propofol, for example, on one of the isopropyl methyl groups. Catalytic reduction with tritium gas will replace the halogen with a tritium atom.

  • Advantages: Often a synthetically accessible route.

  • Challenges: Specific activity is limited by the number of incorporated tritium atoms (one per halogen).

Safety Considerations

All work with radioactive materials must be conducted by trained personnel in a properly shielded facility (e.g., hot cell) in accordance with institutional and national regulations. Appropriate personal protective equipment (PPE) must be worn at all times. Solvents and reagents used in these syntheses can be hazardous and should be handled with care in a well-ventilated area.

Conclusion

4-Nitro-propofol is a highly valuable and versatile precursor for the development of novel radiolabeled probes. The protocols detailed in this guide provide robust and reproducible methods for synthesizing [¹⁸F] and [¹¹C] labeled analogs for PET imaging. The SₙAr reaction with [¹⁸F]fluoride is particularly promising due to its simplicity and efficiency. The O-methylation with [¹¹C] offers a rapid alternative for producing a different tracer. These application notes provide a solid foundation for researchers to produce these compounds and explore their potential in neuroscience and drug development.

References

  • International Atomic Energy Agency (IAEA). (n.d.). Quality Control in the Production of Radiopharmaceuticals. IAEA.
  • Yousefi, F., Gholami, A., & Jalilian, A. R. (2018). Fundamental concepts of radiopharmaceuticals quality controls. Pharmaceutical and Biomedical Research, 4(3), 1-8.
  • Hung, J. C. (n.d.). Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico Health Sciences Center.
  • Nucleus RadioPharma. (2024). Meeting the unique demands of radiopharmaceutical quality control.
  • Morera, J., et al. (1993). Radiopharmaceutical quality control. Médecine Nucléaire, 17(3), 143-149. Sourced from ResearchGate.
  • Neumann, C. N., et al. (2023). Core-Labeling (Radio) Synthesis of Phenols. Organic Letters, 25(40), 7384–7389.
  • Neumann, C. N., et al. (2023). Core-Labeling (Radio) Synthesis of Phenols. Organic Letters, 25(40), 7384–7389.
  • Alauddin, M. M. (2012). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioorganic & Medicinal Chemistry, 20(2), 589-608.
  • Lee, S. J., et al. (2008). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. Nuclear Medicine and Biology, 35(3), 335-342.
  • Neumann, C. N., et al. (2023). Core-Labeling Synthesis of Phenols. ChemRxiv.
  • Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds.
  • Alauddin, M. M. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Chemical Neuroscience, 5(12), 1235-1254.
  • Coenen, H. H., & El-Azab, A. S. (2010). Carbon-11 Labeling Chemistry Based upon [11C]Methyl Iodide. In Handbook of Radiopharmaceuticals (pp. 147-171). Sourced from ResearchGate.
  • Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 534(7607), 369–373.
  • Mossine, A. V., et al. (2022). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. The Journal of Organic Chemistry, 87(1), 16-36.
  • Lee, S. J., et al. (2017). Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes. Journal of the American Chemical Society, 139(27), 9152–9155.
  • Brooks, A. F., et al. (2014). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Current Topics in Medicinal Chemistry, 14(7), 835-850.
  • Bernard, B. F., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Molecules, 27(23), 8206.
  • Das, S. (2020). Purification, formulation and quality control of radiopharmaceuticals. Polimi Open Knowledge.
  • Lerman, O., et al. (1984). A novel electrophilic fluorination of activated aromatic rings using acetyl hypofluorite, suitable also for introducing fluorine-18 into benzene. The Journal of Organic Chemistry, 49(5), 806–813.
  • Callery, P. S., et al. (1982). Radiochemical purity control of radiolabeled drugs. International Journal of Applied Radiation and Isotopes, 33(8), 681-683.
  • Ametamey, S. M., et al. (2007). 18F-Radiolabeling of Aromatic Compounds Using Triarylsulfonium Salts. Angewandte Chemie International Edition, 46(30), 5770-5772. Sourced from ResearchGate.
  • Di Gialleonardo, V., et al. (2022). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4. Pharmaceuticals, 15(1), 93.
  • Wang, Y., et al. (2015). Preparation method of propofol. CN104649867B. Google Patents.
  • Luzi, F., Gee, A. D., & Bongarzone, S. (2021). Silicon compounds in carbon-11 radiochemistry: present use and future perspectives. Organic & Biomolecular Chemistry, 19(30), 6526-6534.
  • Liang, S. H., et al. (2018). Recent advances in fluorine-18 radiochemistry: Focus on B-18F, Si-18F, Al-18F and C-18F radiofluorination via spirocyclic iodonium ylides. Journal of Nuclear Medicine, 59(8), 1204-1209.
  • Wang, Y., et al. (2015). Preparation method of propofol. CN104649867A. Patsnap.
  • OpenAnesthesia. (2023). Propofol.
  • Gemo, A., et al. (2021). Continuous Flow Synthesis of Propofol. Chemistry, 3(3), 967-975.
  • Wikipedia. (n.d.). Propofol.
  • Sabat, M., & Sreevalsan, S. (2009). Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles. Synthetic Communications, 39(11), 1957-1965. Sourced from ResearchGate.
  • Sabat, M., & Sreevalsan, S. (2009). Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles. Synthetic Communications, 39(11), 1957-1965.
  • Neumann, C. N., et al. (2023). Core-Labeling (Radio) Synthesis of Phenols. Knowledge UChicago.
  • Li, J., et al. (2022). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 27(19), 6526.
  • Bruson, H. A. (1940). Methylation of phenolic compounds. US2194215A. Google Patents.
  • Shuai, L., et al. (2017). Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization. ACS Sustainable Chemistry & Engineering, 5(5), 4247-4253.
  • Atzrodt, J., Derdau, V., & Zimmermann, K. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6140-6205.
  • Sahinovic, M. M., & Struys, M. (2023). Propofol. In StatPearls. StatPearls Publishing.
  • Yip, G. M., et al. (2013). Three classes of propofol binding sites on GABAA receptors. Journal of Biological Chemistry, 288(45), 32372-32384.
  • da Silva, B. A., et al. (2003). Propofol in Anesthesia. Mechanism of Action, Structure-Activity Relationships, and Drug Delivery. Current Medicinal Chemistry, 10(22), 2417-2429. Sourced from ResearchGate.
  • Chiara, D. C., et al. (2013). Photoaffinity Labeling the Propofol Binding Site in GLIC. Biochemistry, 52(24), 4147–4156.
  • Deranged Physiology. (2023). Propofol.
  • Org. Chem. Highlights. (2021). Propofol (isotopically labeled with 13C) synthesis. Sourced from ResearchGate.
  • Moravek, Inc. (n.d.). Custom Synthesis with Tritium [3H].

Sources

Application Notes & Protocols: The Use of Propofol in Cultured Cell Experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Introduction: Propofol in the Context of Cellular Research

Propofol (2,6-diisopropylphenol) is a potent, short-acting intravenous anesthetic agent widely utilized in clinical settings for the induction and maintenance of anesthesia.[1][2] Beyond its well-established role in anesthesiology, propofol has garnered significant interest within the research community for its diverse effects on cellular processes.[3] In vitro studies using cultured cells have revealed that propofol can modulate a wide array of cellular functions, including proliferation, apoptosis, and cell cycle progression.[3][4][5]

These findings have opened new avenues for investigating propofol's potential as a therapeutic agent in various diseases, particularly in oncology, where it has been shown to exhibit anti-tumor properties in several cancer cell lines.[3][6] This document provides a comprehensive guide for researchers on the use of propofol in cultured cell experiments. It details the underlying mechanisms of action, provides validated protocols for key cellular assays, and offers critical insights into experimental design and data interpretation.

II. Mechanism of Action: How Propofol Influences Cellular Behavior

The primary mechanism of propofol's anesthetic effect is through the positive modulation of the gamma-aminobutyric acid (GABA) type A (GABAA) receptor, a ligand-gated ion channel.[2][7][8][9] Binding of propofol to the GABAA receptor enhances the inhibitory effects of GABA, leading to increased chloride ion conductance and hyperpolarization of the neuronal membrane.[1][9]

In the context of non-neuronal cells, the effects of propofol are more varied and appear to be mediated by multiple signaling pathways. Key cellular effects include:

  • Induction of Apoptosis: Propofol has been demonstrated to induce programmed cell death, or apoptosis, in various cell types, particularly cancer cells.[3][6] This is often mediated through the activation of caspase cascades, including caspase-3, -8, and -9.[3][6]

  • Cell Cycle Arrest: Treatment with propofol can lead to cell cycle arrest, often at the G0/G1 or S phase, thereby inhibiting cell proliferation.[4][10]

  • Modulation of Signaling Pathways: Propofol can influence key signaling pathways involved in cell survival and proliferation, such as the Akt and MAPK pathways.[6] For instance, it has been shown to suppress the Akt pathway and activate the MAPK pathway to induce apoptosis in certain cancer cells.[6]

  • Antioxidant Properties: Propofol has demonstrated antioxidant effects, protecting cells from oxidative stress-induced damage.[11]

Signaling Pathway of Propofol-Induced Apoptosis

G Propofol Propofol GABA_A_Receptor GABAA Receptor Propofol->GABA_A_Receptor Modulates MAPK_Pathway MAPK Pathway (JNK, ERK1/2, p38) Propofol->MAPK_Pathway Activates Akt_Pathway Akt Pathway Propofol->Akt_Pathway Inhibits Caspase_Cascade Caspase Cascade (Caspase-8, -9, -3) MAPK_Pathway->Caspase_Cascade Activates Akt_Pathway->Caspase_Cascade (Inhibition leads to activation) Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: Propofol-induced apoptosis signaling cascade.

III. Experimental Considerations and Protocols

A. Preparation of Propofol Stock Solutions

Propofol is a highly lipophilic compound, requiring careful preparation for use in aqueous cell culture media.[12]

  • Solvent Selection: Pure propofol should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. A 10 mM stock solution is a common starting point.[13]

  • Storage: Propofol stock solutions should be stored at -20°C in glass vials to prevent adsorption to plastic surfaces.[12] It is recommended to prepare fresh dilutions for each experiment.

  • Stability in Culture Media: Propofol concentration can decrease over time in polystyrene-based cell culture plates due to binding to the plastic.[12][13] For long-term exposure experiments, using glass culture vessels or refreshing the propofol-containing media every 12-24 hours is recommended to maintain a consistent concentration.[3][12][14]

B. Cell Culture and Treatment

The choice of cell line and culture conditions will depend on the specific research question.

  • Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment Concentrations: The effective concentration of propofol can vary significantly between cell lines. It is crucial to perform a dose-response study to determine the optimal concentration range for your specific cell type. Concentrations ranging from 1 µM to 1000 µM have been reported in the literature.[10][15][16]

  • Incubation Time: The duration of propofol exposure will also influence the cellular response. Incubation times can range from a few hours to 96 hours, depending on the endpoint being measured.[4]

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Analysis Cell_Culture 1. Cell Culture (Seed cells) Propofol_Prep 2. Propofol Preparation (Dilute stock solution) Treatment 3. Cell Treatment (Add propofol to cells) Propofol_Prep->Treatment Viability 4a. Cell Viability (MTT / LDH) Treatment->Viability Apoptosis 4b. Apoptosis (Annexin V / Caspase) Treatment->Apoptosis Cell_Cycle 4c. Cell Cycle (Flow Cytometry) Treatment->Cell_Cycle Data_Analysis 5. Data Analysis Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

Caption: General experimental workflow for studying propofol's effects.

IV. Key Cellular Assays: Step-by-Step Protocols

A. Cell Viability Assays

Cell viability assays are fundamental to assessing the cytotoxic effects of propofol.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[17]

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17][18] The amount of formazan produced is proportional to the number of viable cells.[17]

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of propofol for the desired duration.

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm using a microplate reader.

2. Lactate Dehydrogenase (LDH) Assay

This assay measures the release of LDH from damaged cells, providing an indication of cytotoxicity.

  • Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[17][19] The amount of LDH in the supernatant is quantified through a coupled enzymatic reaction that results in a color change.[17]

  • Protocol:

    • Seed and treat cells as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

    • Incubate for the recommended time at room temperature, protected from light.

    • Measure the absorbance at approximately 490 nm.

AssayPrincipleAdvantagesDisadvantages
MTT Measures metabolic activitySensitive, widely usedIndirect measure of viability, can be affected by metabolic changes
LDH Measures membrane integrityFast, reliable, non-toxic to healthy cellsLess sensitive for early apoptosis
B. Apoptosis Assays

Apoptosis assays are crucial for determining if propofol-induced cell death occurs through a programmed pathway.

1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20][21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[20][21] PI is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).[21]

  • Protocol:

    • Harvest cells after propofol treatment.

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

2. Caspase Activity Assay

This assay measures the activity of caspases, which are key executioner enzymes in the apoptotic pathway.

  • Principle: Caspase activity can be measured using fluorogenic substrates that are cleaved by active caspases to release a fluorescent molecule.

  • Protocol:

    • Lyse propofol-treated cells to release cellular contents.

    • Add the cell lysate to a reaction buffer containing a caspase-specific fluorogenic substrate (e.g., for caspase-3/7).

    • Incubate to allow for substrate cleavage.

    • Measure the fluorescence using a fluorometer.

AssayPrincipleStage of Apoptosis DetectedMethod
Annexin V/PI PS externalization and membrane permeabilityEarly and lateFlow Cytometry
Caspase Activity Cleavage of fluorogenic substratesMid to lateFluorometry
C. Cell Cycle Analysis

Cell cycle analysis by flow cytometry is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).[22]

  • Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).[22] The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.[22]

  • Protocol:

    • Harvest and wash cells after propofol treatment.

    • Fix the cells in cold 70% ethanol to permeabilize the membranes.[23]

    • Wash the fixed cells to remove the ethanol.

    • Treat the cells with RNase to prevent staining of RNA.

    • Stain the cells with PI solution.

    • Analyze the DNA content by flow cytometry.

V. Conclusion and Future Directions

Propofol exhibits a wide range of effects on cultured cells, making it a valuable tool for cellular research. Its ability to induce apoptosis and cell cycle arrest in cancer cells highlights its potential as an anti-tumor agent. However, the effects of propofol can be cell-type specific, and further research is needed to fully elucidate the underlying molecular mechanisms. The protocols and guidelines presented in this document provide a solid foundation for researchers to investigate the multifaceted roles of propofol in cell biology and to explore its therapeutic potential.

VI. References

  • Stability of Propofol in Polystyrene-Based Tissue Culture Plates - PMC - NIH. (n.d.). Retrieved from

  • Propofol elicits apoptosis and attenuates cell growth in esophageal cancer cell lines - PMC. (n.d.). Retrieved from

  • Propofol protects cultured brain cells from iron ion-induced death: comparison with trolox. (2000). European Journal of Pharmacology, 404(1-2), 21-27. Retrieved from

  • Propofol induces changes in the cytosolic free calcium concentration and the cytoskeletal organization of cultured human glial cells and primary embryonic rat brain cells - PubMed. (n.d.). Retrieved from

  • Propofol: Package Insert / Prescribing Information / MOA - Drugs.com. (n.d.). Retrieved from

  • Propofol significantly promotes apoptosis and cell cycle arrest, and... - ResearchGate. (n.d.). Retrieved from

  • Propofol may increase caspase and MAPK pathways, and suppress the Akt pathway to induce apoptosis in MA‐10 mouse Leydig tumor - World Siva Congress. (n.d.). Retrieved from

  • Effects of propofol on the proliferation and migration of liver cancer cells. (2021). Oncology Letters, 21(5), 1-1. Retrieved from

  • Effects of different concentrations of propofol (1-50 µM) on... - ResearchGate. (n.d.). Retrieved from

  • Effect of Propofol and Etomidate on the Proliferation, Cell-cycle Distribution, Apoptosis and Necrosis of Pancreatic Tumour Cells | In Vivo. (n.d.). Retrieved from

  • Propofol - Wikipedia. (n.d.). Retrieved from

  • Propofol: Biological Mechanisms, Surgical Applications, and Side Effects. (2020). Journal of Young Investigators. Retrieved from

  • Propofol suppresses cell viability, cell cycle progression and motility and induces cell apoptosis of ovarian cancer cells through suppressing MEK/ERK signaling via targeting circVPS13C/miR-145 axis - PubMed. (n.d.). Retrieved from

  • Propofol - OpenAnesthesia. (2023). Retrieved from

  • Propofol in anesthesia. Mechanism of action, structure-activity relationships, and drug delivery - PubMed. (n.d.). Retrieved from

  • UC San Francisco Previously Published Works - eScholarship. (2013). Retrieved from

  • Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center. (n.d.). Retrieved from

  • Systematic review of the stability and compatibility of propofol injection - Termedia. (2021). Retrieved from

  • Systematic review of the stability and compatibility of propofol injection - Termedia. (2021). Retrieved from

  • Systematic review of the stability and compatibility of propofol injection. (2021). Anaesthesiology Intensive Therapy, 53(1), 79-88. Retrieved from

  • Making Stable, Sterile Propofol - Microfluidics. (2020). Retrieved from

  • Dilution Propofol - Diprivan ® - GlobalRPH. (2017). Retrieved from

  • Systematic review of the stability and compatibility of propofol injection - ResearchGate. (2021). Retrieved from

  • Hospital Production of Sterile 2% Propofol Nanoemulsion: Proof of Concept - PMC - NIH. (2023). Retrieved from

  • CN104649867B - Preparation method of propofol - Google Patents. (n.d.). Retrieved from

  • The Annexin V Apoptosis Assay. (n.d.). Retrieved from

  • Dual Apoptosis Assay with NucView® 488 Caspase-3 Substrate & Annexin V - Biotium. (n.d.). Retrieved from

  • Annexin V staining assay protocol for apoptosis - Abcam. (n.d.). Retrieved from

  • Cell cycle analysis - Wikipedia. (n.d.). Retrieved from

  • Cell viability assays | Abcam. (n.d.). Retrieved from

  • Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed. (n.d.). Retrieved from

  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.). Retrieved from

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - MDPI. (n.d.). Retrieved from

  • Application Notes: Assessing Cell Viability in Methoxyacetic Acid (MAA) Treated Cells using MTT and LDH Assays - Benchchem. (n.d.). Retrieved from

Sources

Application Notes & Protocols: A Guide to Characterizing 4-Nitro-Propofol Binding Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and execution of binding studies for 4-Nitro-Propofol. As an intermediate in the synthesis of Propofol metabolites, understanding the binding characteristics of 4-Nitro-Propofol to potential protein targets is crucial for elucidating its pharmacological and toxicological profile.[1] This guide moves beyond rigid templates to offer an integrated strategy, combining multiple biophysical techniques to build a robust binding profile, from initial affinity and kinetic measurements to validation of target engagement in a cellular environment. We will detail the causality behind experimental choices and provide self-validating protocols for Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA), ensuring scientific integrity and reproducible results.

Introduction: The Scientific Imperative for Studying 4-Nitro-Propofol

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent whose primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3][4][5] Its rapid onset and short duration of action are governed by its pharmacokinetics, including extensive protein binding, primarily to serum albumin.[6][7] 4-Nitro-Propofol, an intermediate in the preparation of Propofol metabolites, shares the core alkylphenol structure but is modified with a nitro group.[1][8] This chemical alteration necessitates a full characterization of its binding profile, as it may interact differently with Propofol's known targets or engage with new off-targets.

A thorough investigation of 4-Nitro-Propofol's binding affinity, kinetics, and thermodynamics provides critical insights into:

  • Mechanism of Action: Does it bind to the same sites on the GABA-A receptor as Propofol?[9][10]

  • Pharmacokinetics: How does its affinity for plasma proteins like albumin compare to Propofol, affecting its free drug concentration?[6]

  • Off-Target Effects: Does the nitro-substitution introduce new, unintended binding partners?

  • Structure-Activity Relationship (SAR): How does the addition of a nitro group influence binding energetics and kinetics?[11]

This guide presents an integrated workflow employing a suite of powerful biophysical techniques to answer these questions comprehensively.

An Integrated Strategy for Binding Characterization

A multi-faceted approach is essential for a complete understanding of a drug-target interaction.[12][13][14] No single technique can provide all the necessary information. We advocate for a tiered approach that moves from in-vitro characterization of purified components to in-situ validation of target engagement.

G cluster_1 Tier 2: In-Cell Target Engagement cluster_2 Data Outputs SPR Surface Plasmon Resonance (SPR) Kinetics Kinetics (ka, kd) Affinity (KD) SPR->Kinetics ITC Isothermal Titration Calorimetry (ITC) Thermo Thermodynamics (ΔH, ΔS) Affinity (KD), Stoichiometry (n) ITC->Thermo NMR NMR Spectroscopy BindingSite Binding Site Mapping Structural Changes NMR->BindingSite CETSA Cellular Thermal Shift Assay (CETSA) CellularTE Cellular Target Engagement & Occupancy CETSA->CellularTE

Caption: Integrated workflow for 4-Nitro-Propofol binding studies.

This workflow leverages the strengths of each technique: SPR for kinetics, ITC for thermodynamics, and CETSA for confirming that the interaction occurs within the complex milieu of a living cell.[][16] NMR spectroscopy can provide high-resolution structural information about the binding site.[17][18]

Application Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[19][20] It is exceptionally well-suited for determining the kinetics of small molecule binding, providing both the association rate (kₐ) and dissociation rate (kₑ), from which the equilibrium dissociation constant (Kₑ) is calculated.[21]

Principle: A protein of interest (the "ligand" in SPR terminology) is immobilized on a sensor chip surface. The small molecule (the "analyte," i.e., 4-Nitro-Propofol) is flowed across the surface. Binding causes a change in the refractive index at the surface, which is detected as a change in resonance units (RU). A plot of RU versus time (a sensorgram) allows for the calculation of kinetic parameters.

Experimental Design Considerations
  • Immobilization Strategy: For small molecule analysis, it is standard practice to immobilize the larger binding partner (the protein, e.g., a GABA-A receptor subunit or Human Serum Albumin) to achieve a sufficient signal.[22] Amine coupling is a common and robust method.

  • Analyte Solubility: 4-Nitro-Propofol, like Propofol, is lipophilic.[4][5] A stock solution should be prepared in 100% DMSO. The final concentration of DMSO in the running buffer should be kept constant across all analyte dilutions and should ideally be below 5% to minimize solvent effects.

  • Concentration Series: A wide range of 4-Nitro-Propofol concentrations should be tested, typically spanning from 0.1x to at least 10x the expected Kₑ. A zero-analyte (buffer only) injection is crucial for double referencing.

Step-by-Step SPR Protocol
  • Protein Immobilization (Amine Coupling):

    • Equilibrate a CM5 sensor chip with SPR running buffer (e.g., HBS-EP+).

    • Activate the surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Inject the purified protein (e.g., HSA at 20-50 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve the desired immobilization level (typically 5,000 - 15,000 RU for small molecule studies).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl injection.

    • A reference flow cell should be prepared similarly but without protein injection to subtract bulk refractive index changes.

  • Kinetic Analysis:

    • Prepare a dilution series of 4-Nitro-Propofol in running buffer with a matched final DMSO concentration (e.g., 0, 1, 3, 10, 30, 100 µM).

    • Inject each concentration over the protein and reference flow cells for a set association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows (e.g., 300 seconds).

    • Between analyte injections, perform a regeneration step if necessary (e.g., a short pulse of a low pH glycine solution) to remove all bound analyte and return to baseline.

    • Include several buffer-only injections throughout the run for double-referencing.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Subtract the average of the buffer-only injections ("double referencing").

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to obtain kₐ, kₑ, and Kₑ.

Application Protocol: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding interactions.[][23] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₑ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single, label-free experiment.[24][25][26]

Principle: A solution of the ligand (4-Nitro-Propofol) in a syringe is titrated in small aliquots into the macromolecule (protein) in the sample cell at a constant temperature. Each injection causes a heat change that is measured relative to a reference cell. As the protein becomes saturated, the heat change per injection diminishes.

Experimental Design Considerations
  • Buffer Matching: This is the most critical parameter for high-quality ITC data. The ligand and protein solutions must be in identical buffer, including pH, salt, and any additives like DMSO.[26][27] Any mismatch will generate large heats of dilution, which can obscure the true binding signal.

  • Concentration Determination: Accurate concentration of both protein and ligand is essential for accurate determination of stoichiometry and affinity.

  • The 'c' Window: The Wiseman parameter (c = n * [Macromolecule] / Kₑ) should ideally be between 5 and 500 for a reliable curve fit.[24] Preliminary experiments or data from other techniques (like SPR) can help estimate the Kₑ to set appropriate starting concentrations.[28]

Step-by-Step ITC Protocol
  • Sample Preparation:

    • Dialyze the purified protein extensively against the final ITC buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4, 2% DMSO).

    • Dissolve the 4-Nitro-Propofol in 100% DMSO and then dilute it to the final working concentration using the exact same dialysis buffer. The final DMSO concentration must be identical in both the syringe and the cell.

    • Degas both solutions immediately before the experiment to prevent bubbles.

    • Accurately measure the final concentrations of both protein and ligand.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell (e.g., 10-20 µM).

    • Load the 4-Nitro-Propofol solution into the syringe (e.g., 100-200 µM, typically 10-fold higher than the cell concentration).[28]

    • Perform a series of injections (e.g., one initial 0.5 µL injection followed by 19 injections of 2 µL each) with sufficient spacing to allow a return to baseline.

  • Control Experiments:

    • Perform a control titration of 4-Nitro-Propofol from the syringe into buffer in the cell. The heat from this titration (heat of dilution) will be subtracted from the main experiment's data.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Subtract the heat of dilution from the corresponding injection heats.

    • Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., "One Set of Sites") to determine Kₑ, ΔH, and n. ΔS can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKₐ).

Application Protocol: Cellular Thermal Shift Assay (CETSA)

While in-vitro methods are essential, confirming that a drug binds its target in a physiological context is a critical validation step.[29] CETSA is a powerful biophysical assay that enables the assessment of target engagement in intact cells and tissues.[30]

Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[31] When a ligand binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation than the protein alone. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured protein remaining at each temperature is quantified, generating a "melting curve." A shift in this curve to a higher temperature indicates target engagement.[16][32]

Experimental Design Considerations
  • Cell Line Selection: Choose a cell line that expresses the target protein (e.g., a specific GABA-A receptor subunit) at a detectable level.

  • Compound Permeability: The assay inherently tests for cell permeability. If no thermal shift is observed, it could be due to a lack of binding or an inability of the compound to reach its intracellular target.

  • Detection Method: The amount of soluble target protein can be quantified by various methods. Western blotting is common and specific. For higher throughput, formats like AlphaScreen or mass spectrometry can be used.[16]

Step-by-Step CETSA Protocol

G start 1. Cell Culture & Treatment (e.g., with Vehicle or 4-Nitro-Propofol) heat 2. Heat Challenge Aliquots heated to a range of temperatures (e.g., 37-65°C) start->heat lyse 3. Cell Lysis (e.g., Freeze-thaw cycles) heat->lyse separate 4. Separation Centrifugation to pelletprecipitated proteins lyse->separate supernatant Soluble Protein Fraction (Supernatant) separate->supernatant quantify 5. Quantification (e.g., Western Blot, MS) supernatant->quantify analyze 6. Data Analysis Plot soluble protein vs. temperature to generate melting curves quantify->analyze

Sources

Application of 4-Nitro Propofol in Brain Slice Electrophysiology: A Guide to Photoswitchable Neuromodulation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in neuroscience, pharmacology, and electrophysiology.

Abstract: This document provides a comprehensive guide to the theoretical application and experimental protocol for using 4-Nitro Propofol, a derivative of the anesthetic propofol, in acute brain slice electrophysiology. We posit this compound as a "caged" compound, enabling precise spatiotemporal control over neuronal inhibition through photoactivation. This application note details the underlying mechanism, step-by-step protocols for brain slice preparation and patch-clamp recording, and expected outcomes for investigating GABAergic neurotransmission with unprecedented precision.

Introduction: The Quest for Precision in Neuromodulation

Propofol (2,6-diisopropylphenol) is a cornerstone of clinical anesthesia, valued for its rapid onset and short duration of action.[1] Its primary mechanism involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[2][3] By enhancing GABAergic transmission, propofol effectively suppresses neuronal excitability.[4] This potent inhibitory action makes it an invaluable tool not only in medicine but also in neuroscience research for dissecting the roles of inhibition in neural circuits.

However, a significant limitation of conventional pharmacological tools, including propofol, is the lack of spatiotemporal control. Systemic or bath application of a drug affects all accessible targets within a preparation, obscuring the precise role of specific cells or synapses in circuit function. The field of photopharmacology offers a powerful solution by employing light to control the activity of molecules.[5][6] "Caged" compounds are inert molecules that are rendered active upon illumination with a specific wavelength of light, which cleaves a photolabile protecting group.[7]

Here, we introduce this compound, identified as an intermediate in the synthesis of propofol metabolites, as a candidate for a photoswitchable anesthetic.[8] The nitro group can function as a photolabile "cage," rendering the molecule inactive until its removal by UV light. This "uncaging" event would release active propofol with high temporal and spatial resolution, allowing researchers to potentiate GABA-A receptors on specific neurons or even subcellular compartments within a complex neural circuit.

This guide provides the scientific rationale and a detailed experimental framework for utilizing this compound as a tool for the optical control of neuronal inhibition in brain slice electrophysiology.

Proposed Mechanism of Action: From Inert Precursor to Active Modulator

The central hypothesis is that this compound acts as a caged compound. The bulky, electron-withdrawing nitro group at the 4-position of the phenol ring sterically and electronically hinders the molecule's ability to bind to its target site on the GABA-A receptor. Upon illumination with UV light (~365 nm), a photochemical reaction is initiated, leading to the cleavage of the nitro group and the release of active propofol.[7] The locally uncaged propofol can then bind to GABA-A receptors, potentiating the channel's response to GABA and increasing chloride influx, resulting in hyperpolarization and neuronal inhibition.[2][9]

G cluster_0 Extracellular Space cluster_1 Postsynaptic Membrane cluster_2 Intracellular Space 4NP This compound (Inactive) Propofol Propofol (Active) 4NP->Propofol GABA_R GABA-A Receptor Propofol->GABA_R Binds & Potentiates GABA GABA GABA->GABA_R Binds Cl_ion Cl- Influx (Hyperpolarization) GABA_R->Cl_ion Channel Opens UV_Light UV Light (~365 nm) UV_Light->4NP Photolysis ('Uncaging')

Core Protocol: Acute Brain Slice Preparation

High-quality acute brain slices are paramount for successful electrophysiological recordings. [10]This protocol is optimized to preserve neuronal health and synaptic integrity, particularly in adult animals where tissue is more vulnerable. [11]

Required Solutions & Reagents
Solution Component Concentration (mM) Notes
NMDG Cutting Solution NMDG92Prepare fresh daily. [11]Chill to 0-4°C and continuously bubble with 95% O₂ / 5% CO₂.
KCl2.5
NaH₂PO₄1.25
NaHCO₃30
HEPES20
Glucose25
Thiourea2
Sodium L-Ascorbate5
Sodium Pyruvate3
MgSO₄10
CaCl₂0.5
Artificial Cerebrospinal Fluid (aCSF) NaCl124Continuously bubble with 95% O₂ / 5% CO₂ at room temperature for holding and at 32-34°C for recording. [12]
KCl2.5
NaH₂PO₄1.25
NaHCO₃26
Glucose10
MgSO₄1
CaCl₂2
Intracellular Solution (for Patch Pipette) K-Gluconate135Filter through a 0.22 µm syringe filter. Store at -20°C.
KCl10
HEPES10
Mg-ATP4
Na-GTP0.3
Phosphocreatine10
EGTA0.2
Step-by-Step Slicing Procedure
  • Preparation: A day prior, prepare stock solutions. On the day of the experiment, make fresh NMDG cutting solution and aCSF. Chill the NMDG solution on ice and begin bubbling both solutions with carbogen (95% O₂ / 5% CO₂) at least 30 minutes before use. [12][13]2. Anesthesia & Perfusion: Anesthetize the animal (e.g., mouse or rat) with an approved method (e.g., isoflurane or ketamine/xylazine). Perform transcardial perfusion with ice-cold, oxygenated NMDG cutting solution until the liver is cleared of blood. This rapidly cools the brain and slows metabolism. [11]3. Brain Extraction: Rapidly decapitate the animal and dissect the brain, submerging it immediately into the ice-cold, oxygenated NMDG solution. [10]4. Slicing: Mount the brain onto the vibratome stage using cyanoacrylate glue. Fill the vibratome buffer tray with ice-cold, oxygenated NMDG solution. Set the vibratome to cut coronal or sagittal slices at a thickness of 250-350 µm. [10]5. Recovery: Transfer the slices immediately to a recovery chamber containing NMDG solution heated to 32-34°C and bubble with carbogen. Allow slices to recover for 10-15 minutes.

  • G A 1. Anesthetize & Perfuse with ice-cold NMDG Solution B 2. Rapidly Extract Brain into cold NMDG Solution A->B C 3. Mount & Section Brain on Vibratome (250-350 µm) B->C D 4. Recover Slices in 34°C NMDG Solution (10-15 min) C->D E 5. Incubate Slices in room temp aCSF (>1 hr) D->E F Ready for Recording E->F

Caption: Workflow for acute brain slice preparation.

Protocol: Electrophysiological Recording & Photoactivation

This protocol outlines a whole-cell patch-clamp experiment to measure inhibitory postsynaptic currents (IPSCs) and their modulation by photo-released propofol.

Drug Preparation

This compound is not readily soluble in aqueous solutions. [14]1. Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in dimethyl sulfoxide (DMSO). 2. On the day of the experiment, dilute the stock solution into the recording aCSF to the final desired working concentration (e.g., 10-100 µM). 3. The final concentration of DMSO in the aCSF should be kept below 0.1% to avoid off-target effects. Perform a vehicle control experiment with 0.1% DMSO-aCSF to confirm it has no effect on synaptic transmission.

Whole-Cell Patch-Clamp Recording & Uncaging
  • Slice Transfer: Place a brain slice in the recording chamber on the microscope stage. Continuously perfuse with oxygenated aCSF (2-3 mL/min) heated to 32-34°C. [15]2. Cell Targeting: Using an IR-DIC microscope, identify a target neuron (e.g., a pyramidal neuron in the hippocampus or cortex).

  • Patching: Approach the neuron with a glass micropipette (3-6 MΩ resistance) filled with intracellular solution. Apply gentle positive pressure. Upon dimpling the cell membrane, release the positive pressure to form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: Apply brief, gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Baseline Recording: Clamp the neuron at a holding potential of 0 mV (near the reversal potential for glutamate receptors) to isolate GABA-A receptor-mediated IPSCs. Record spontaneous IPSCs (sIPSCs) for a stable baseline period of 5-10 minutes.

  • Drug Application: Switch the perfusion to aCSF containing the inactive this compound (e.g., 50 µM). Perfuse for at least 10 minutes to allow for tissue equilibration. Confirm there is no change in sIPSC activity.

  • Photoactivation (Uncaging): Using a UV light source (e.g., a 365 nm LED or laser) coupled through the microscope objective, deliver a brief pulse of light (e.g., 10-100 ms) targeted to the soma or dendritic region of the recorded neuron.

  • Post-Stimulation Recording: Record sIPSC activity immediately following the light pulse. The uncaged propofol should potentiate GABA-A receptors, leading to an increase in the amplitude and/or decay time of sIPSCs.

  • Washout: Switch the perfusion back to standard aCSF to wash out the compound.

G A 1. Obtain Whole-Cell Patch on Target Neuron B 2. Record Baseline sIPSCs (5-10 min in aCSF) A->B C 3. Perfuse with this compound (10 min, no light) B->C D 4. Deliver Targeted UV Pulse (10-100 ms) C->D E 5. Record Post-Uncaging sIPSCs (Observe potentiation) D->E F 6. Washout with aCSF E->F G 7. Analyze Data F->G

Caption: Experimental workflow for photo-uncaging of this compound.

Data Analysis and Expected Outcomes

The primary effect of propofol on GABA-A receptors is to prolong the channel opening time, which manifests as an increase in the decay time of IPSCs. [16]It can also increase the peak amplitude of the current. [9]

Analysis Parameters
  • sIPSC Frequency: Number of events per unit time.

  • sIPSC Amplitude: Peak current of each event.

  • sIPSC Decay Tau (τ): The time constant of the decay phase of the IPSC, typically fitted with a single or double exponential function. A key indicator of propofol action.

Expected Results
Condition sIPSC Frequency sIPSC Amplitude sIPSC Decay Tau (τ) Rationale
Baseline (aCSF) StableStableStableNormal synaptic activity.
This compound (No Light) No significant changeNo significant changeNo significant changeThe "caged" compound is inactive and should not affect GABA-A receptors.
Post-UV Uncaging No significant changeModest IncreaseSignificant Increase Released propofol potentiates GABA-A receptors, prolonging channel open time and thus the IPSC decay. [9][16]A change in frequency is not expected as this is a postsynaptic effect.
Vehicle Control (DMSO + Light) No significant changeNo significant changeNo significant changeEnsures that neither the solvent nor the light pulse itself affects synaptic transmission.

Troubleshooting

Problem Possible Cause Suggested Solution
No effect after UV pulse Insufficient light power or duration.Increase the duration or intensity of the UV pulse. Ensure the light is correctly focused on the neuron.
Ineffective uncaging of the compound.Verify the compound's photolability with analytical methods (e.g., spectroscopy). Synthesize with a more efficient caging group if necessary.
Low compound concentration.Increase the working concentration of this compound.
Effect observed before light pulse Compound is not fully "caged" or is unstable in aCSF.Synthesize a more stable caged version. Perform control experiments to assess baseline activity over longer perfusion times.
The final DMSO concentration is too high.Ensure the final DMSO concentration is <0.1%. [15]
Unhealthy slices (high leak current, swollen cells) Excitotoxicity during slicing.Ensure NMDG cutting solution is ice-cold and thoroughly oxygenated. Minimize time between perfusion and slice recovery. [11]
Poor quality of water or reagents.Use high-purity (18.2 MΩ·cm) water and analytical grade reagents for all solutions. [11]

Conclusion and Future Directions

The use of photoswitchable compounds like this compound represents a significant advancement in the pharmacological dissection of neural circuits. By enabling the precise, light-inducible potentiation of GABAergic inhibition, researchers can investigate the role of inhibition in synaptic integration, plasticity, and network oscillations with unprecedented clarity. This approach overcomes the limitations of global drug application, paving the way for a more nuanced understanding of how inhibitory tone shapes brain function. Future applications could involve using two-photon excitation for even finer spatial resolution, mapping inhibitory inputs across dendritic trees, and exploring the circuit-level mechanisms of anesthesia.

References

  • Precisionary Instruments. (2025). A Comprehensive Step-by-Step Guide to Acute Brain Slices for Electrophysiology.
  • Xie, M., et al. (n.d.). Optical control of neuronal activities with photoswitchable nanovesicles. PMC - NIH.
  • Gorostiza, P. (n.d.). Photochemical control of neuronal activity: methods and clinical application.
  • Serra, M., et al. (2023). Brain Slice Preparation for electrophysiology patch-clamp recording. Protocols.io.
  • Wang, Y., et al. (2024). Effects of propofol on the electrophysiological properties of glutamatergic neurons in the ventrolateral medulla of mice. PubMed.
  • Ting, J. (2017). LabHacks: Tips for performing adult animal brain slicing for patch clampers. Scientifica.
  • Gomila, A., et al. (2022). Fast Photoswitchable Molecular Prosthetics Control Neuronal Activity in the Cochlea. Journal of the American Chemical Society.
  • Hales, T. G., & Akbas, M. (2001). An electrophysiological study of the effects of propofol on native neuronal ligand-gated ion channels. PubMed.
  • Kramer, R. H., et al. (2013). Light at the end of the channel: optical manipulation of intrinsic neuronal excitability with chemical photoswitches. Frontiers in Molecular Neuroscience.
  • Neurophysiology Virtual Lab. (n.d.). Brain Slice Preparation (Theory). Biotechnology and Biomedical Engineering.
  • Hüll, K., et al. (2017). Precise modulation of neuronal activity with synthetic photoswitchable ligands. PMC.
  • Peduto, V. A., et al. (1991). Biochemical and electrophysiologic evidence that propofol enhances GABAergic transmission in the rat brain. PubMed.
  • Serra, M., et al. (2023). (PDF) Brain Slice Preparation for electrophysiology recording v1. ResearchGate.
  • Wang, W., et al. (2024). Propofol-induced anesthesia involves the direct inhibition of glutamatergic neurons in the lateral hypothalamus. Frontiers in Molecular Neuroscience.
  • Valerio, S., et al. (n.d.). Understanding the Effects of Anesthesia on Cortical Electrophysiological Recordings: A Scoping Review. MDPI.
  • Neuroservices-Alliance. (n.d.). In Vitro Brain Slice Electrophysiology THE CNS ELECTROPHYSIOLOGY CRO.
  • Buczynski, M. W., & Parsons, L. H. (n.d.). Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices. PMC - PubMed Central.
  • Technology Networks. (2018). Brain Slice Electrophysiology.
  • McKinstry-Wu, A. R., et al. (2023). In Vivo Photoadduction of Anesthetic Ligands in Mouse Brain Markedly Extends Sedation and Hypnosis. PubMed.
  • McKinstry-Wu, A. R., et al. (2023). In Vivo Photoadduction of Anesthetic Ligands in Mouse Brain Markedly Extends Sedation and Hypnosis. PMC - PubMed Central.
  • Feng, H. J., & Bianchi, M. T. (n.d.). Multiple Actions of Propofol on αβγ and αβδ GABAA Receptors. Bohrium.
  • Jones, M. V., et al. (1995). Modulation of the GABAA receptor by propofol is independent of the gamma subunit. Journal of Pharmacology and Experimental Therapeutics.
  • Patsnap Synapse. (2024). What is the mechanism of Propofol?.
  • Orser, B. A., et al. (1994). Propofol modulates activation and desensitization of GABAA receptors in cultured murine hippocampal neurons. PubMed.
  • Yip, G., et al. (n.d.). Multiple Propofol-binding Sites in a γ-Aminobutyric Acid Type A Receptor (GABAAR) Identified Using a Photoreactive Propofol Analog. PubMed Central.
  • OpenAnesthesia. (2023). Propofol.
  • ResearchGate. (n.d.). Effects of propofol and 4-iodopropofol on GABA A receptors.
  • Fiset, P., et al. (n.d.). Brain Mechanisms of Propofol-Induced Loss of Consciousness in Humans: a Positron Emission Tomographic Study. PMC - PubMed Central.
  • Velly, L., et al. (2008). The Experimental and Clinical Pharmacology of Propofol, an Anesthetic Agent with Neuroprotective Properties. PubMed Central.
  • Pratiwi, R. H., et al. (n.d.). Systematic review of the stability and compatibility of propofol injection. PubMed Central.
  • Egan, T. D. (n.d.). Novel propofol derivatives and implications for anesthesia practice. PMC - NIH.
  • de Souza, A. C. S., et al. (2020). Increasing the aqueous solubility of the anesthetic propofol through wormlike micelle formation. PubMed.
  • Trapani, G., et al. (2004). Evaluation of new propofol aqueous solutions for intravenous anesthesia. PubMed.
  • Lawn, T., et al. (n.d.). The effects of propofol anaesthesia on molecular-enriched networks during resting-state and naturalistic listening.
  • Du, K., et al. (2021). The Serotonergic Dorsal Raphe Promotes Emergence from Propofol Anesthesia in Zebrafish. PMC - PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Nitropropofol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Nitropropofol (also known as 2,6-Diisopropyl-4-nitrophenol). This guide is designed for researchers, scientists, and drug development professionals seeking to improve the yield and purity of this key chemical intermediate.[1][2] We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a validated, high-yield methodology.

Core Principles: The Nitration of Propofol

The synthesis of 4-Nitropropofol is a classic example of an electrophilic aromatic substitution reaction. The core of this transformation is the introduction of a nitro group (-NO₂) onto the phenol ring of Propofol (2,6-diisopropylphenol).

The Mechanism: The reaction is typically achieved using a "mixed acid" solution of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the electron-rich phenol ring.[3]

Causality of Regioselectivity: The remarkable success of this synthesis lies in its high regioselectivity. The two bulky isopropyl groups on the Propofol molecule are positioned at the ortho- positions (carbons 2 and 6) relative to the hydroxyl group. This creates significant steric hindrance, physically blocking the nitronium ion from attacking these positions.[3][4] Consequently, the electrophilic attack is directed almost exclusively to the less hindered para-position (carbon 4), resulting in 4-Nitropropofol as the major product.[3]

G cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization HNO3 HNO₃ H2ONO2_plus H₂O⁺-NO₂ HNO3->H2ONO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2ONO2_plus->NO2_plus - H₂O Propofol Propofol Ring NO2_plus->Propofol H2O H₂O Sigma_Complex Sigma Complex (Resonance Stabilized) Propofol->Sigma_Complex + NO₂⁺ Final_Product 4-Nitropropofol Sigma_Complex->Final_Product + H₂O - H₃O⁺ H3O_plus H₃O⁺

Caption: Reaction mechanism for the nitration of Propofol.
Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Issue 1: The reaction yields are consistently low or there is no product formation.

  • Q: I followed the procedure, but my final yield is very low. What could be the cause?

    A: Low yield is a common issue that can often be traced back to the nitrating agent or reaction conditions.

    • Cause A: Ineffective Nitrating Agent. The power of the "mixed acid" lies in its ability to generate the nitronium ion (NO₂⁺).[3] If your acids are old, have absorbed atmospheric moisture, or are not sufficiently concentrated, the equilibrium will not favor nitronium ion formation.

      • Solution: Always use fresh, concentrated (98% H₂SO₄ and 68-70% HNO₃) acids. The nitrating mixture should be prepared by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath. This exothermic process must be controlled to prevent decomposition of the nitronium ion.[4]

    • Cause B: Incorrect Reaction Temperature. Electrophilic nitration is highly temperature-dependent.

      • Solution: For laboratory-scale synthesis focused on high purity, strict temperature control is critical. The reaction should be maintained between 0-5 °C during the dropwise addition of the nitrating mixture.[3][4] Allowing the temperature to rise prematurely can lead to side reactions and reduced yield. Conversely, if the temperature is too low, the reaction rate may be impractically slow.

    • Cause C: Purity of Starting Material. The purity of the starting Propofol can impact the reaction. Impurities such as the 2,4-diisopropylphenol isomer can consume the nitrating agent and lead to a complex product mixture.[5]

      • Solution: Ensure your starting Propofol is of high purity (>97%). If necessary, purify the Propofol by distillation before use.

Issue 2: My final product is impure, showing multiple spots on TLC or peaks in GC/MS.

  • Q: My crude product is a dark, oily substance and TLC analysis shows several by-products. How can I improve its purity?

    A: The formation of side products is often due to oxidation or incomplete reaction, which can be mitigated with careful control of the reaction conditions.

    • Cause A: Formation of Oxidation Products. Phenols are susceptible to oxidation, especially under strong acidic and oxidizing conditions. This can lead to the formation of colored by-products like quinones and diphenylquinones.[6]

      • Solution: The primary defense against oxidation is maintaining a low reaction temperature (0-5 °C).[4] Over-heating or using an excessive amount of nitric acid can promote these unwanted side reactions. Ensure the reaction is not exposed to air for prolonged periods.

    • Cause B: Unreacted Propofol. If the reaction is not allowed to proceed to completion, you will have a significant amount of starting material in your crude product, which can complicate purification.

      • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[4] A typical mobile phase would be a mixture of hexane and ethyl acetate. The reaction is complete when the spot corresponding to Propofol has disappeared. Allow the reaction to stir for the recommended time (typically 4-5 hours) at 0-5 °C after the addition of the nitrating mixture is complete.[4]

Issue 3: I'm having difficulty with the work-up and purification steps.

  • Q: After pouring the reaction mixture onto ice, I get an oil instead of a solid precipitate. What should I do?

    A: Oiling out can occur if the product's melting point is low or if impurities are depressing the melting point.

    • Solution: Ensure you are pouring the reaction mixture onto a large excess of crushed ice with vigorous stirring.[4] This quenches the reaction and rapidly dissipates heat. If an oil persists, try adding a small amount of cold water and continue to stir vigorously, scratching the side of the flask with a glass rod to induce crystallization.

  • Q: My recrystallization is not yielding pure crystals.

    A: Proper solvent selection is key to effective recrystallization.

    • Solution: For 4-Nitropropofol, ethanol or an ethanol/water mixture is a suitable solvent system for recrystallization.[4] Dissolve the crude product in a minimum amount of hot ethanol. If the product is very soluble, add hot water dropwise until the solution becomes slightly cloudy, then add a drop or two of ethanol to clarify. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[4]

Frequently Asked Questions (FAQs)
  • Q1: What is the optimal temperature for the nitration of Propofol?

    • For high purity and control on a laboratory scale, a low-temperature protocol (0–5 °C) is ideal as it minimizes the formation of by-products.[3][4] For industrial applications where subsequent "one-pot" reactions might be planned, higher temperatures (e.g., 110 °C) can be used for faster reaction times, though this may require more rigorous purification.[3][7]

  • Q2: How can I effectively monitor the reaction's progress?

    • Thin-Layer Chromatography (TLC) is the most common and effective method.[4] Spot the reaction mixture alongside a standard of your starting Propofol on a silica gel plate. The disappearance of the Propofol spot indicates the reaction is complete.

  • Q3: What are the best safety practices for handling nitrating agents?

    • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. "Mixed acid" is extremely corrosive. Prepare the mixture by adding nitric acid to sulfuric acid slowly and with cooling, never the other way around, to prevent uncontrolled splashing and heat generation.

  • Q4: What analytical techniques are recommended for final product characterization?

    • The identity and purity of the synthesized 4-Nitropropofol can be confirmed using standard analytical techniques such as Melting Point determination, ¹H and ¹³C NMR Spectroscopy, and HPLC.[4]

Optimized High-Yield Laboratory Protocol

This protocol is designed for a controlled, laboratory-scale synthesis focusing on maximizing yield and purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_mix 1. Prepare Nitrating Mixture (HNO₃ into H₂SO₄) Cool to 0°C add_mix 3. Add Nitrating Mixture Dropwise (keep at 0-5°C) prep_mix->add_mix dissolve 2. Dissolve Propofol in Solvent & Cool to 0°C dissolve->add_mix stir 4. Stir at 0-5°C for 4-5 hrs Monitor by TLC add_mix->stir quench 5. Pour Mixture onto Crushed Ice stir->quench filter 6. Filter Precipitate Wash with Cold Water quench->filter recrystallize 7. Recrystallize from Ethanol/Water filter->recrystallize dry 8. Dry Product Under Vacuum recrystallize->dry

Caption: Experimental workflow for 4-Nitropropofol synthesis.
Quantitative Data Summary
ParameterValueNotes
Starting Material Propofol (2,6-diisopropylphenol)10.0 g (56.1 mmol)
Reagents Conc. Sulfuric Acid (98%)25 mL
Conc. Nitric Acid (70%)5.0 mL (~79.4 mmol)
Reaction Temp. 0 - 5 °CCritical for minimizing side products.[4]
Reaction Time 4 - 5 hours post-additionMonitor with TLC for completion.[4]
Expected Yield ~10.5 g (84%)Yields can vary based on technique.
Appearance Pale yellow crystalline solid---
Purity (Post-Recryst.) >99% (by HPLC)---
Step-by-Step Methodology
  • Preparation of the Nitrating Mixture: In a flask, cautiously and slowly add 5.0 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid while cooling the mixture in an ice-salt bath. Swirl gently during addition. Keep this mixture cooled until use.[4]

  • Reaction Setup: In a separate three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g of Propofol in a suitable solvent like dichloromethane or acetic acid. Cool the solution to 0–5 °C in an ice-salt bath.[3]

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the stirred Propofol solution over a period of 30-45 minutes. It is crucial to ensure the internal temperature is maintained between 0 and 5 °C throughout the addition.[3][4]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0–5 °C for an additional 4-5 hours. Monitor the progress of the reaction by TLC until the starting Propofol spot is no longer visible.[4]

  • Work-up and Isolation: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large beaker containing approximately 200 g of crushed ice with constant, vigorous stirring.[4]

  • Filtration: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid thoroughly with several portions of cold water until the filtrate runs neutral to pH paper. This removes residual acids.[4]

  • Purification: The crude 4-Nitropropofol can be purified by recrystallization from an ethanol/water mixture to yield a pale yellow crystalline solid.[4]

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product using appropriate analytical methods.

References
  • Kohnen, S., et al. (2003). Investigation of the reaction of peroxynitrite with propofol at acid pH: predominant production of oxidized, nitrated, and halogenated derivatives. Nitric Oxide, 9(2), 93-102. [Link]
  • Marlier, M., et al. (2004). Propofol scavenges reactive oxygen species and inhibits the protein nitration induced by activated polymorphonuclear neutrophils. European Journal of Pharmacology, 499(1-2), 29-33. [Link]
  • Ansley, D. M., & Sun, J. (n.d.). Nitric Oxide and Propofol. Priory Medical Journals. [Link]
  • CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline.
  • PubChem. 2,6-Diisopropyl-4-nitrophenol.
  • Hein, T., et al. (2013). Full propofol screening: Eleven impurities profiled at once. Wiley Analytical Science. [Link]

Sources

Technical Support Center: Overcoming 4-Nitro Propofol Solubility Issues in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Nitro Propofol. This document provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous buffers. As an analogue of the anesthetic propofol, this compound (2,6-Diisopropyl-4-nitrophenol) is a critical intermediate for studying propofol metabolites[1][2]. However, its hydrophobic nature, conferred by the two isopropyl groups and the phenyl ring, presents a significant hurdle for in vitro and other aqueous-based experiments.

This guide is structured to walk you through understanding the root cause of solubility issues and to provide a logical, step-by-step workflow for overcoming them, from simple co-solvent systems to more advanced formulation techniques.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Chemistry of this compound

This section addresses the fundamental chemical properties of this compound that govern its behavior in aqueous solutions.

Q1: Why is this compound so poorly soluble in neutral aqueous buffers?

Answer: The low aqueous solubility of this compound is a direct result of its molecular structure. Like its parent compound, propofol, it possesses two bulky, nonpolar isopropyl groups and a hydrophobic benzene ring, which dominate its character[3][4][5]. While the nitro (-NO₂) and hydroxyl (-OH) groups are polar, their contribution is insufficient to overcome the hydrophobicity of the rest of the molecule at neutral pH. Water, being a highly polar solvent, prefers to interact with other polar molecules, effectively excluding the large nonpolar regions of this compound and leading to poor solubility.

Q2: How does pH affect the solubility of this compound?

Answer: The pH of the aqueous buffer is a critical factor. This compound has a phenolic hydroxyl group (-OH) which is weakly acidic. Similar to 4-nitrophenol, which has a pKa of approximately 7.15, this group can be deprotonated in basic conditions[6][7][8]. When the pH of the solution is raised above the pKa, the hydroxyl group loses a proton to form the negatively charged phenolate ion. This ionization dramatically increases the molecule's polarity, thereby significantly enhancing its solubility in water[6][9].

This property is often accompanied by a distinct color change; solutions of the deprotonated 4-nitrophenolate form typically appear yellow, a characteristic that can serve as a visual indicator of deprotonation and increased solubility[7][10].

Q3: My compound precipitates immediately when I add my stock solution to the buffer. What is happening?

Answer: This is a classic sign of a compound crashing out of solution due to a rapid change in solvent polarity. You likely have a concentrated stock of this compound dissolved in a potent organic solvent like 100% DMSO[11]. When a small volume of this stock is added to a large volume of aqueous buffer, the DMSO is instantly diluted. The solvent environment abruptly shifts from being highly organic to almost entirely aqueous. Since this compound is not soluble in the aqueous buffer at that concentration, it precipitates. The key is to manage this transition carefully, as detailed in the protocols below.

Part 2: Troubleshooting Workflow for Solubilizing this compound

Before proceeding to detailed protocols, it is essential to have a logical workflow. The following diagram outlines a decision-making process for systematically addressing solubility challenges. The general principle is to start with the simplest and most common method (co-solvents) and progress to more complex strategies only if necessary.

G cluster_0 Initial Problem cluster_1 Primary Strategies cluster_2 Advanced Strategies cluster_3 Validation Start This compound Precipitates in Aqueous Buffer DMSO Method 1: Co-Solvent (DMSO) Start->DMSO Start Here pH Method 2: pH Adjustment DMSO->pH If precipitation persists or DMSO is too high Success Soluble & Stable Solution: Proceed with Experiment DMSO->Success If soluble & [DMSO] is OK Cyclodextrin Method 3: Cyclodextrin Inclusion pH->Cyclodextrin If pH modification is not compatible with assay pH->Success If soluble & pH is OK Surfactant Method 4: Surfactant Micelles Cyclodextrin->Surfactant If cyclodextrins fail or are unavailable Cyclodextrin->Success If soluble & vehicle is OK Surfactant->Success If soluble & vehicle is OK

Caption: Troubleshooting workflow for this compound solubility.

Part 3: Detailed Solubilization Protocols & Troubleshooting Guides

Method 1: The Co-Solvent Approach Using Dimethyl Sulfoxide (DMSO)

This is the most common first-line approach for solubilizing hydrophobic compounds for in vitro studies. The strategy is to create a high-concentration stock in pure DMSO and then dilute it to the final working concentration in your aqueous buffer.

Experimental Protocol
  • Prepare Stock Solution:

    • Accurately weigh out your this compound powder.

    • Add the appropriate volume of 100% cell-culture grade DMSO to achieve a high-concentration stock (e.g., 20-100 mM).

    • Vortex or sonicate gently at room temperature until the solid is completely dissolved. The solution should be clear.

  • Serial Dilution:

    • Prepare an intermediate dilution of your stock solution in 100% DMSO if your final concentration is very low.

    • To prepare your working solution, add the DMSO stock drop-wise to your vigorously vortexing aqueous buffer[11]. Never add the buffer to the DMSO stock.

    • Visually inspect for any signs of precipitation (cloudiness, turbidity, or visible particles). If the solution becomes turbid, you have exceeded the solubility limit for that final DMSO concentration[11].

Troubleshooting & Key Considerations
  • DMSO Cytotoxicity: The final concentration of DMSO in your experiment is critical, especially for cell-based assays. High concentrations of DMSO can be toxic to cells[11][12].

  • Vehicle Control: Always include a "vehicle control" in your experiments. This is your aqueous buffer containing the same final concentration of DMSO as your test samples, but without the this compound. This allows you to distinguish between the effects of the compound and the effects of the solvent[13][14].

Final DMSO ConcentrationGeneral Applicability & NotesReferences
≤ 0.1% Considered safe for most cell lines with minimal impact on cell viability. The recommended starting point.[11][13][14]
0.1% - 0.5% Widely used and tolerated by many robust cell lines, but may cause stress or differentiation in sensitive cells (e.g., primary cells).[11][12]
0.5% - 1.0% Can cause significant cytotoxicity in some cell lines. Requires rigorous validation with your specific cells.[13]
> 1.0% Generally not recommended for cell-based assays due to high potential for toxicity and off-target effects.[11][12]
Method 2: pH Adjustment for Enhanced Solubility

Leveraging the acidic phenolic group, increasing the buffer pH can dramatically improve solubility.

Experimental Protocol
  • Determine Buffer Compatibility: Ensure that a higher pH is compatible with your experimental system (e.g., protein stability, cell viability).

  • Prepare Alkaline Buffer: Adjust the pH of your working buffer (e.g., PBS, TRIS) to be 1-2 units above the pKa of this compound (a pH of 8.0-9.0 is a good starting point, based on the pKa of 4-nitrophenol being ~7.15)[7].

  • Direct Dissolution or Stock Dilution:

    • Attempt to dissolve the this compound powder directly in the alkaline buffer.

    • Alternatively, dilute your DMSO stock (from Method 1) into the alkaline buffer. This combination can be very effective.

  • Observe for Color Change: Note any appearance of a yellow tint, which indicates the formation of the more soluble phenolate ion[7].

Caption: pH-dependent equilibrium of this compound.

Method 3: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic "guest" molecules like this compound, forming an inclusion complex that is water-soluble.[15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[17]

Experimental Protocol
  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to create a stock solution (e.g., 10-20% w/v).

  • Form the Complex:

    • Add the this compound powder directly to the HP-β-CD solution.

    • Alternatively, first dissolve this compound in a minimal amount of a volatile organic solvent (like ethanol). Add this solution to the HP-β-CD solution and then remove the organic solvent via evaporation (e.g., using a rotary evaporator or nitrogen stream).

  • Equilibrate: Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Sterilize: Filter the final solution through a 0.22 µm filter to remove any undissolved compound and to sterilize the solution.

G cluster_0 CD Cyclodextrin (Hydrophilic Exterior) Arrow Drug This compound (Hydrophobic) Plus + Complex Soluble Inclusion Complex Drug_in This compound

Caption: Cyclodextrin inclusion complex formation.

Method 4: Surfactant-Based Approaches

Non-ionic surfactants like Tween® 20/80 or Triton™ X-100 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate and solubilize hydrophobic compounds. This method is often used but requires careful consideration of the surfactant's potential effects on the biological system.

Experimental Protocol
  • Select a Surfactant: Choose a biocompatible, non-ionic surfactant. Tween® 80 is a common choice.

  • Prepare Surfactant Solution: Prepare your aqueous buffer containing the surfactant at a concentration above its CMC (e.g., 0.1% - 1% v/v).

  • Dissolve the Compound: Add your DMSO stock of this compound drop-wise to the vortexing surfactant solution. The micelles will help keep the compound dispersed and prevent precipitation.

  • Vehicle Control: It is absolutely critical to use a vehicle control containing the exact same concentration of surfactant, as these agents can have biological effects of their own (e.g., altering cell membrane permeability).

Part 4: Summary Table & Best Practices

MethodProsConsBest For...
Co-Solvent (DMSO) Simple, fast, and effective for creating high-concentration stocks.Potential for cytotoxicity; risk of precipitation upon dilution.Initial screening, most in vitro enzymatic and cell-based assays where final [DMSO] can be kept low (≤0.1%).
pH Adjustment Very effective if the compound has an ionizable group; inexpensive.Not compatible with all assays (e.g., pH-sensitive enzymes or cells); may alter compound activity.Experiments that can tolerate a basic pH (8.0-9.0).
Cyclodextrins Low toxicity, high solubilizing capacity, can improve compound stability[15][16][18].More expensive; requires preparation time; may alter drug bioavailability in complex ways.In vivo studies, cell-based assays with sensitive cells, or when DMSO is not an option[15].
Surfactants Effective at preventing precipitation.High potential for off-target biological effects; can interfere with some assays (e.g., protein binding).Formulations where other methods have failed and the surfactant's effects can be carefully controlled for.
Final Recommendations
  • Start Small: Always begin with a small amount of your valuable compound to test solubility with your chosen method before preparing a large batch.

  • Visual Confirmation: A truly dissolved solution should be perfectly clear and free of any visible particles, haze, or Tyndall effect (light scattering).

  • Stability Check: After preparation, let the solution sit at the intended storage temperature (e.g., 4°C or room temperature) for a few hours to check for delayed precipitation. Propofol formulations themselves are known to have limited stability[19][20][21].

  • Validate with Controls: The importance of a properly formulated vehicle control cannot be overstated. Your results are only as reliable as your controls.

References

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • Popovska, O., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC, PubMed Central.
  • Pharmapproach. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • LifeTein. (2023). DMSO usage in cell culture.
  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?.
  • Chemistry Stack Exchange. (2014). Solubility of p-nitrophenol in various substances?.
  • Arkat USA. (2025). Advancing green chemistry: a surfactant-enabled approach for nitro reduction in aqueous medium.
  • Solubility of Things. (n.d.). 4-Nitrophenol.
  • PMC, PubMed Central. (n.d.). Cyclodextrins in delivery systems: Applications.
  • PMC, PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • ResearchGate. (2014). What is the highest acceptable limit of DMSO concentration for use in an MIC assay?.
  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • Wikipedia. (n.d.). 4-Nitrophenol.
  • Physics Forums. (2011). How does temperature and pH affect the solubility of p-nitrophenol?.
  • Graphical Abstracts. (n.d.). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach.
  • ResearchGate. (2016). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview.
  • PMC, PubMed Central. (n.d.). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid.
  • ResearchGate. (n.d.). Effect of pH on the removal of phenol, 2-nitrophenol, and 4-nitrophenol....
  • ResearchGate. (2005). Enhancement of nitrophenol adsorption in the presence of anionic surfactant and the effect of the substituent position.
  • ACS Omega. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid.
  • NIH PubChem. (n.d.). Propofol | C12H18O | CID 4943.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
  • PubMed. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid.
  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?.
  • The Journal of Special Operations Medicine. (n.d.). An evaluation of the cold-temperature stability of two propofol formulations.
  • NIH National Center for Biotechnology Information. (n.d.). Table 4-6, Physical and Chemical Properties of 4-Nitrophenol.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • PubMed Central. (n.d.). Systematic review of the stability and compatibility of propofol injection.
  • PubMed. (2004). Evaluation of new propofol aqueous solutions for intravenous anesthesia.
  • Termedia. (2021). Systematic review of the stability and compatibility of propofol injection.
  • ResearchGate. (2004). Evaluation of new propofol aqueous solutions for intravenous anesthesia.
  • PMC, NIH. (n.d.). Determination of the Long-Term Stability of Propofol in Human Plasma Frozen for Eight Years and Quantified by UHPLC–MS/MS.
  • ResearchGate. (n.d.). Nitro compounds as solvents, drugs, intermediates and explosives.
  • U.S. Food and Drug Administration. (n.d.). DIPRIVAN (propofol) injectable emulsion, USP.
  • U.S. Food and Drug Administration. (n.d.). DIPRIVAN FOR IV ADMINISTRATION.
  • Termedia. (2021). Systematic review of the stability and compatibility of propofol injection.
  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
  • YouTube. (2024). Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH.

Sources

Technical Support Center: Stabilizing 4-Nitro Propofol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Nitro Propofol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.

Understanding the Stability of this compound

This compound (2,6-diisopropyl-4-nitrophenol) is a derivative of the anesthetic agent Propofol and an intermediate in the preparation of its metabolites.[1][2][3] Its chemical structure, featuring a phenolic hydroxyl group and a nitro group on an aromatic ring, makes it susceptible to several degradation pathways. Understanding these vulnerabilities is the first step toward preventing them. The primary drivers of degradation are oxidation, photodegradation, and pH-mediated hydrolysis.

  • Oxidative Degradation: Similar to Propofol, the phenolic moiety of this compound is prone to oxidation.[4][5] This can be initiated by atmospheric oxygen, reactive oxygen species, or the presence of oxidizing agents. Oxidation can lead to the formation of colored quinone-type byproducts and dimers, compromising the purity and activity of the compound.[4][6]

  • Photodegradation: Nitroaromatic compounds are known to be sensitive to light, particularly in the UV-visible spectrum.[7][8][9][10] Exposure to light can trigger photochemical reactions, leading to the breakdown of the molecule. This is a critical consideration for both storage and handling during experiments.

  • pH-Dependent Stability: The phenolic hydroxyl group has acidic properties, and its state of ionization is dependent on the pH of the solution.[11] The stability of nitrophenols can be significantly influenced by pH, with increased degradation rates observed under certain acidic or alkaline conditions.[12][13][14][15] For instance, p-nitrophenol solutions are noted to be stable at a pH ≥ 9 where the compound is fully ionized.[13]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps
Yellowing of the solution Oxidation of the phenolic group to form quinone-like structures.[4][6]1. Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 2. Use Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to scavenge free radicals. 3. Avoid Contaminants: Ensure all glassware is scrupulously clean and free of any residual oxidizing agents.
Loss of potency or inconsistent results Degradation of the active compound due to light exposure, improper temperature, or pH instability.1. Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.[16] 2. Control Temperature: Store stock solutions at the recommended temperature of 2-8°C and minimize exposure to elevated temperatures during experiments.[1][2] 3. Buffer the Solution: Maintain a stable pH using a suitable buffer system. The optimal pH should be determined empirically, but starting in the neutral to slightly acidic range is a reasonable approach.
Appearance of unexpected peaks in HPLC analysis Formation of degradation products from oxidation, photodegradation, or hydrolysis.1. Conduct Forced Degradation Studies: To identify potential degradation products, intentionally expose the this compound solution to stress conditions (acid, base, peroxide, heat, light).[17][18] This will help in developing a stability-indicating analytical method. 2. Review Solvent Compatibility: Ensure the chosen solvent is inert and does not promote degradation.
Precipitation of the compound from the solution Poor solubility or changes in solvent composition or temperature.1. Verify Solubility: Confirm the solubility of this compound in your chosen solvent. Recommended solvents include chloroform, dichloromethane, and DMSO.[1] 2. Maintain Consistent Temperature: Avoid drastic temperature fluctuations that could affect solubility.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store a stock solution of this compound?

A1: For optimal stability, store stock solutions of this compound at 2-8°C in a tightly sealed amber vial to protect from light and air.[1][2] It is also advisable to blanket the headspace of the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.

Q2: What solvents are recommended for dissolving this compound?

A2: this compound is soluble in organic solvents such as chloroform, dichloromethane, and DMSO.[1] For aqueous solutions, it is sparingly soluble, and the use of a co-solvent may be necessary. Always use high-purity, degassed solvents.

Q3: How does pH affect the stability of this compound in an aqueous solution?

A3: The stability of nitrophenols in aqueous solutions is pH-dependent.[12][14] Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions. The phenolic hydroxyl group's pKa will determine the ionization state of the molecule, which can influence its reactivity. For p-nitrophenol, stability is reported to be higher at a pH where it is fully ionized (pH ≥ 9).[13] However, the optimal pH for this compound should be determined experimentally for your specific application.

Q4: My this compound solution has turned a pale yellow. Can I still use it?

A4: A pale yellow discoloration is often an early indicator of oxidative degradation, leading to the formation of colored impurities like quinones.[4][6] While a slight color change may not significantly impact all experiments, it is a sign of compromised purity. For sensitive applications requiring high accuracy, it is strongly recommended to prepare a fresh solution.

Q5: What analytical techniques are suitable for monitoring the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying this compound and detecting the formation of degradation products.[19] A stability-indicating HPLC method should be developed and validated to ensure that the peaks of the parent compound and its degradation products are well-resolved.[18] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be a powerful tool for identifying the chemical structures of the degradation products.[19][20]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.

  • Solvent Preparation:

    • Choose a high-purity, anhydrous solvent in which this compound is readily soluble (e.g., DMSO, dichloromethane).

    • Deoxygenate the solvent by sparging with a gentle stream of inert gas (nitrogen or argon) for at least 15-20 minutes.

  • Weighing and Dissolving:

    • Accurately weigh the desired amount of this compound solid in a clean, dry amber glass vial.

    • Add the deoxygenated solvent to the vial to achieve the target concentration.

    • Cap the vial tightly and vortex or sonicate briefly until the solid is completely dissolved.

  • Storage:

    • Before final sealing, gently flush the headspace of the vial with the inert gas.

    • Seal the vial with a Teflon-lined cap.

    • Wrap the vial in parafilm to ensure an airtight seal.

    • Store the stock solution at 2-8°C in the dark.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential for understanding the degradation pathways of this compound and for developing a stability-indicating analytical method.[17][18]

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Apply Stress Conditions: Aliquot the stock solution into separate amber vials and expose them to the following stress conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide.

    • Thermal Stress: Heat the solution at a controlled temperature (e.g., 60°C).

    • Photolytic Stress: Expose the solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber).

  • Time Points and Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated HPLC method to determine the percentage of degradation and to observe the formation of any new peaks.

Visualizations

Degradation Pathway of this compound

cluster_main Potential Degradation Pathways of this compound This compound This compound Oxidation Oxidation This compound->Oxidation O2, ROS Photodegradation Photodegradation This compound->Photodegradation Light (UV-Vis) Hydrolysis Hydrolysis This compound->Hydrolysis H+ or OH- Quinone-like Products Quinone-like Products Oxidation->Quinone-like Products Photolysis Products Photolysis Products Photodegradation->Photolysis Products Hydrolytic Products Hydrolytic Products Hydrolysis->Hydrolytic Products

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

cluster_workflow Experimental Workflow for Stability Testing start Prepare this compound Solution stress Apply Stress Conditions (Light, Heat, pH, Oxidant) start->stress sample Sample at Time Intervals stress->sample analyze HPLC/LC-MS Analysis sample->analyze end Determine Degradation Kinetics and Identify Products analyze->end

Caption: Workflow for assessing the stability of this compound.

References

  • Degradation of nitroaromatic compounds by the UV-H2O2 process using polychromatic radiation sources - PubMed. (n.d.).
  • Propofol - OpenAnesthesia. (2023, August 8).
  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed. (n.d.).
  • Free radical and drug oxidation products in an intensive care unit sedative: propofol with sulfite - PubMed. (n.d.).
  • Propofol | C12H18O | CID 4943 - PubChem - NIH. (n.d.).
  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. | Semantic Scholar. (n.d.).
  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? | Environmental Science & Technology Letters - ACS Publications. (2021, August 17).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • S1: Forced degradation studies: propofol To assess our method's stability-indicating performance, we evaluated the forced degr - European Journal of Hospital Pharmacy. (2024, January 29).
  • Influence of pH on the photodegradation of 4-nitrophenol. Conditions:... - ResearchGate. (n.d.).
  • Free radical and drug oxidation products in an intensive care unit sedative: Propofol with sulfite | Request PDF - ResearchGate. (2025, August 7).
  • Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis | Environmental Science & Technology - ACS Publications. (n.d.).
  • This compound | 1576-14-3 - Coompo Research Chemicals. (n.d.).
  • Note on stability of p‐nitrophenol in aqueous solutions - ResearchGate. (2025, August 6).
  • An In-depth Technical Guide to the Solubility and Stability of 4-Amino-2-nitrophenol - Benchchem. (n.d.).
  • Effect of pH on the photocatalytic degradation of 4- nitrophenol using solar light. (n.d.).
  • Effect of pH on the ozonolysis degradation of p-nitrophenol in aquatic environment and the synergistic effect of hydroxy radical - PubMed. (2024, April 9).
  • P Nitrophenol Ph - UCLA. (n.d.).
  • Acidity order of nitrophenols - Chemistry Stack Exchange. (2016, June 21).
  • Acidity order of nitrophenols - ECHEMI. (n.d.).
  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - MDPI. (n.d.).
  • Stability of Phenolic Compounds in Grape Stem Extracts - PMC - NIH. (n.d.).
  • Stability in total phenolic compounds of the ethanolic extract under various conditions. (n.d.).
  • RESONANCE (PART 6): ortho- and para-Nitrophenol are stable and more acidic than meta-nitrophenol ... - YouTube. (2021, November 9).
  • Phenol - Wikipedia. (n.d.).
  • The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC - NIH. (2023, April 25).
  • Catalytic mechanisms and degradation pathway of 4-nitrophenol (PNP).... - ResearchGate. (n.d.).
  • 4-Nitrophenol - Santa Cruz Biotechnology. (n.d.).
  • What is the acidic order of o-nitro phenol, m-nitro phenol & p-nitro phenol & why? - Quora. (2015, September 16).
  • Safety Data Sheet: 4-Nitrophenol - Carl ROTH. (n.d.).
  • Proposed degradation pathways for 4-nitrophenol based on this study. - ResearchGate. (n.d.).
  • This compound | CAS 1576-14-3 - LGC Standards. (n.d.).
  • This compound | CAS 1576-14-3 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC. (n.d.).
  • p-Nitrophenol degradation via 4-nitrocatechol in Burkholderia sp. SJ98 and cloning of some of the lower pathway genes - PubMed. (2010, May 1).
  • Novel strategy for biodegradation of 4-nitrophenol by the immobilized cells of Pseudomonas sp. YPS3 with Acacia gum - NIH. (n.d.).
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.).
  • Biodegradation of p-nitrophenol by engineered strain - PMC - NIH. (n.d.).
  • This compound - Synchem. (n.d.).
  • This compound | CAS 1576-14-3 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Systematic review of the stability and compatibility of propofol injection - PubMed Central. (n.d.).
  • Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source - LabMedica. (n.d.).
  • Stability of thiopental sodium and propofol in polypropylene syringes at 23 and 4 degrees C. (n.d.).
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews. (n.d.).
  • Solvent Compatibility Chart for the Q-sep Bottle Top Solvent Dispenser - Restek. (n.d.).

Sources

troubleshooting 4-Nitro Propofol photoaffinity labeling experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Nitro Propofol Photoaffinity Labeling

Welcome to the technical support resource for this compound (4-NP) photoaffinity labeling (PAL) experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to blend established scientific principles with practical, field-proven insights to help you navigate the complexities of identifying and validating the molecular targets of propofol analogs.

A Note on the this compound Probe: This guide assumes that "this compound" refers to a chemical probe based on the propofol scaffold, which incorporates two key modifications:

  • A nitro group on the phenyl ring, intended to modulate the electronic properties and binding affinity of the ligand.

  • A photoactivatable moiety , such as a diazirine , which is essential for the photo-crosslinking process. Diazirines are favored for their small size, chemical stability, and rapid photoactivation to a highly reactive carbene species.[1][2]

Section 1: The Core Mechanism & Experimental Workflow

Photoaffinity labeling is a powerful technique to identify the direct binding partners of a small molecule within a complex biological system.[3] The process relies on a specially designed probe that first binds non-covalently to its target protein. Subsequent activation with UV light generates a highly reactive intermediate that forms a stable, covalent bond with amino acid residues in the immediate vicinity of the binding site.[4] This permanently "tags" the target protein for subsequent identification.

G cluster_workflow Experimental Workflow Incubation Step 1: Incubation 4-NP probe binds reversibly to its target protein. UV_Activation Step 2: UV Activation Irradiation (~365 nm) excites the diazirine group. Incubation->UV_Activation Non-covalent Complex Carbene Reactive Carbene Intermediate Highly reactive, short-lived species is generated. UV_Activation->Carbene N₂ extrusion Crosslinking Step 3: Covalent Crosslinking Carbene reacts with proximal amino acids, forming a stable bond. Carbene->Crosslinking C-H/X-H insertion Lysis Step 4: Lysis & Enrichment Cells are lysed. Tagged probes (e.g., with biotin) are enriched. Crosslinking->Lysis Covalent Adduct Analysis Step 5: Analysis SDS-PAGE, Western Blot, or direct in-gel digest. Lysis->Analysis MS Step 6: Target ID LC-MS/MS identifies the labeled protein and binding site. Analysis->MS

Caption: General workflow for this compound photoaffinity labeling.

Section 2: Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during your experiments. Each answer provides potential causes and actionable solutions.

Q1: I'm seeing very low or no labeling of my target protein. What's going wrong?

This is a common issue that can stem from several factors, from probe integrity to the experimental conditions.

Potential Cause 1: Probe Degradation or Inactivity

  • The "Why": Diazirine-containing probes, while relatively stable, can be sensitive to light and certain chemical conditions.[5] The diazirine may have degraded during storage or synthesis, or the nitro-propofol moiety may not have sufficient affinity for your target.

  • Solution:

    • Verify Probe Integrity: Before use, check the probe's purity and structure via LC-MS and NMR.

    • Proper Storage: Store the probe protected from light, at or below -20°C, and under an inert atmosphere (e.g., argon) if it is particularly sensitive.

    • Confirm Binding Affinity: Before attempting crosslinking, confirm that your 4-NP probe binds to the target. This can be done using a method that does not require UV activation, such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).[6] If the probe lacks a reporter tag for these methods, a competition assay with a known fluorescent or radiolabeled ligand can be used.

Potential Cause 2: Inefficient UV Activation

  • The "Why": The diazirine group requires a specific wavelength and energy dose for efficient conversion to the reactive carbene.[2] Insufficient UV exposure (due to low lamp power, incorrect wavelength, or short duration) will result in poor crosslinking efficiency. Conversely, excessive exposure can damage the protein target.[3]

  • Solution:

    • Check UV Source: Ensure your UV lamp is emitting at the correct wavelength, typically ~365 nm for diazirines. Verify the lamp's power output, as it can decrease over time.

    • Optimize Irradiation Time: Perform a time-course experiment, irradiating for periods ranging from 1 to 30 minutes. Analyze the labeling intensity by Western blot (if you have an antibody for your target or a tag on your probe) to find the optimal time that maximizes labeling without causing significant protein degradation.[4]

    • Minimize Distance: Place the sample as close to the UV source as is safely possible to maximize light intensity. Ensure the vessel (e.g., microplate) is UV-transparent.

Potential Cause 3: Quenching of the Reactive Intermediate

  • The "Why": The carbene intermediate is highly reactive and can be quenched by components in the buffer, such as water or other nucleophiles, before it has a chance to react with the target protein.[7]

  • Solution:

    • Buffer Composition: Avoid buffers containing highly nucleophilic species like dithiothreitol (DTT) or other thiols during the UV irradiation step. If a reducing agent is necessary for protein stability, it should be added after the photo-crosslinking is complete.

    • Increase Probe Concentration: A higher probe concentration can increase the likelihood of a productive binding event and subsequent crosslinking. Perform a concentration titration to find the optimal balance between labeling efficiency and non-specific binding.

Q2: My Western blot or gel is showing high background and many non-specific bands. How can I improve specificity?

High non-specific binding is the most frequent challenge in PAL experiments and can obscure the identification of true targets.[8]

Potential Cause 1: Hydrophobic Aggregation of the Probe

  • The "Why": Propofol is a lipophilic molecule.[9] At high concentrations, the 4-NP probe can aggregate or partition non-specifically into hydrophobic pockets of abundant proteins (like albumin in serum) or membranes.

  • Solution:

    • Optimize Probe Concentration: This is the most critical parameter. Reduce the probe concentration systematically. The ideal concentration is typically 1-10 times the dissociation constant (Kd) of the probe for its target.

    • Include a Detergent: For membrane proteins or lipophilic probes, including a mild non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) in the incubation buffer can help prevent aggregation.

    • Add a Scavenger: Including a scavenger molecule, such as 1,4-cyclohexadiene, during irradiation can help quench unbound, activated probes in the aqueous phase before they react non-specifically.

Potential Cause 2: Unstable Diazo Isomer Formation

  • The "Why": Upon UV irradiation, a portion of the diazirine can isomerize to a more stable, but still reactive, linear diazo compound.[5] Unlike the short-lived carbene, this diazo intermediate can diffuse away from the binding site and react non-specifically with other proteins as a general alkylating agent.

  • Solution:

    • Minimize Irradiation Time: Use the shortest UV exposure time that still provides adequate specific labeling (as determined in your optimization experiments). This reduces the accumulation of the diazo isomer.[2]

    • Perform a "Dark" Control: Incubate your sample with the probe but without UV activation. If you still observe labeling, it indicates either reaction with a diazo isomer formed by ambient light or another form of non-specific interaction. This control is crucial for interpretation.

Potential Cause 3: The Linker or Photophore Itself Binds Non-Specifically

  • The "Why": The chemical structure of the photoaffinity linker itself can sometimes have an intrinsic affinity for certain proteins, independent of the propofol ligand.[8][10]

  • Solution:

    • Use a "Bare" Linker Control: Synthesize and test a control probe that contains only the photoreactive group and the linker, but not the propofol moiety. This will reveal proteins that bind non-specifically to the labeling machinery itself. These can then be subtracted from your list of potential hits.

    • Competition Experiment (The Gold Standard): This is the most important control for demonstrating specificity.[11] Perform the labeling experiment in the presence of a large excess (e.g., 100-fold molar excess) of the parent compound (propofol or 4-nitrophenol, without the photoreactive group). A true binding partner will show significantly reduced labeling with the 4-NP probe, as its binding site will be occupied by the competitor. Non-specific interactions will be unaffected.

G cluster_troubleshooting Troubleshooting Logic: High Non-Specific Binding Start High Non-Specific Binding Detected Check_Conc Is probe concentration optimized? Start->Check_Conc Reduce_Conc Action: Reduce probe concentration (titrate). Check_Conc->Reduce_Conc No Check_Comp Have you run a competition control? Check_Conc->Check_Comp Yes Reduce_Conc->Check_Comp Run_Comp Action: Run PAL with 100x excess of unlabeled propofol. Check_Comp->Run_Comp No Check_UV Is UV irradiation time minimized? Check_Comp->Check_UV Yes Run_Comp->Check_UV Reduce_UV Action: Reduce UV time to shortest effective duration. Check_UV->Reduce_UV No Result Specific bands are those that disappear in the competition lane. Check_UV->Result Yes Reduce_UV->Result

Caption: A decision-making workflow for troubleshooting non-specific binding.

Q3: I'm having trouble identifying the labeled protein/peptide by mass spectrometry. What are some common pitfalls?

Successful labeling is only half the battle; confident identification by mass spectrometry (MS) is the ultimate goal.[12]

Potential Cause 1: Low Stoichiometry of Labeling

  • The "Why": Photoaffinity labeling is often a low-efficiency process, and it's common for only a small fraction of the target protein population to be successfully crosslinked.[13] This can make it difficult to detect the modified peptide among the much more abundant unmodified peptides in the MS analysis.

  • Solution:

    • Enrichment: If your 4-NP probe includes an enrichment tag (e.g., biotin or an alkyne for click chemistry), perform an affinity pulldown (e.g., with streptavidin beads) after cell lysis but before SDS-PAGE.[14] This will selectively enrich the labeled proteins and significantly increase their concentration relative to the background.

    • Increase Sample Amount: Start with a larger amount of total protein to increase the absolute amount of labeled protein available for analysis.

Potential Cause 2: The Modification is Difficult for MS Software to Identify

  • The "Why": Standard database search algorithms are designed to find known post-translational modifications. The covalent adduct of the 4-NP probe adds a specific, non-standard mass to a peptide. If the software is not configured to look for this mass shift, it will fail to identify the crosslinked peptide.

  • Solution:

    • Define a Variable Modification: In your MS search parameters (e.g., in Mascot, MaxQuant, Proteome Discoverer), define a new variable modification corresponding to the mass of the 4-NP probe after it has lost N₂ (i.e., the mass of the carbene). Apply this modification to all potential amino acid residues.

    • Use Isotopic Labeling: A powerful strategy involves synthesizing two versions of the probe: a standard "light" version and a "heavy" version containing stable isotopes (e.g., ¹³C or ²H).[15] When you analyze a 1:1 mixture of samples labeled with the light and heavy probes, the crosslinked peptides will appear as unique doublet peaks in the MS1 spectrum, making them easy to spot and validate.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the likely role of the nitro group on the this compound probe? A: The nitro group is a strong electron-withdrawing group. Its placement on the propofol phenyl ring likely modulates the acidity of the phenolic hydroxyl group and alters the molecule's electrostatic potential. This can change the binding affinity and specificity for its target protein compared to unmodified propofol.[16] It is a feature of the ligand, not the photoreactive part of the probe.

Q: What are the ideal UV activation conditions (wavelength, time, temperature)? A: For a diazirine-based probe, the ideal conditions are:

  • Wavelength: ~365 nm. This long-wave UV light minimizes protein and cellular damage that can occur at shorter wavelengths (<300 nm).[5]

  • Time: Highly empirical, typically ranging from 1 to 30 minutes. This must be optimized for your specific system to balance labeling efficiency with non-specific binding and protein degradation.

  • Temperature: Experiments should be performed on ice or in a cold room to minimize protein degradation and non-specific thermal reactions during irradiation.

Q: How do I design a comprehensive set of controls? A: A robust experiment should include the following controls run in parallel:

  • No UV Control: Sample + Probe, but no UV light. This checks for non-photochemical reactions.

  • No Probe Control: Sample + UV light, but no probe. This checks for UV-induced protein crosslinking or degradation.

  • Competition Control: Sample + Probe + 100x excess of unlabeled propofol + UV light. This is the critical control to demonstrate that labeling occurs at a specific, saturable binding site.[11]

Q: Can 4-NP probes be used in living cells? A: Yes, diazirine-based probes are well-suited for use in living cells.[10] Their stability in aqueous environments and activation by cell-penetrating long-wave UV light make them powerful tools for identifying targets in their native physiological context. However, optimizing probe concentration and incubation time is critical to minimize cytotoxicity and off-target effects.

Section 4: Key Experimental Protocols

Protocol 1: General Workflow for Photoaffinity Labeling of Cell Lysate
  • Prepare Lysate: Grow and harvest cells. Lyse them in a suitable non-denaturing buffer (e.g., RIPA buffer without DTT). Determine the total protein concentration using a BCA or Bradford assay.

  • Incubation: In a UV-transparent 96-well plate or petri dish on ice, aliquot 100-500 µg of protein lysate. Add the 4-NP probe to the desired final concentration (start with 1-10 µM). For the competition control, pre-incubate the lysate with 100x molar excess of propofol for 30 minutes before adding the 4-NP probe. Incubate all samples for 30-60 minutes on ice in the dark.

  • UV Irradiation: Place the open plate on a pre-chilled surface directly under a 365 nm UV lamp. Irradiate for the optimized duration (e.g., 15 minutes).

  • Quench & Denature: Stop the reaction by adding SDS-PAGE loading buffer containing a reducing agent like DTT or β-mercaptoethanol. Boil samples at 95°C for 5-10 minutes.

  • Analysis: Resolve the proteins by SDS-PAGE. Visualize labeled proteins by in-gel fluorescence (if the probe is fluorescently tagged), autoradiography (if radiolabeled), or proceed with a Western blot using an antibody against a tag (e.g., biotin) or the suspected target protein.

  • Mass Spectrometry: For target identification, excise the band of interest (or the entire lane), perform an in-gel tryptic digest, and submit the resulting peptides for LC-MS/MS analysis.[12]

Table 1: Parameters for Optimization
ParameterTypical RangeRationale for Optimization
Probe Concentration 0.1 - 50 µMBalance specific binding with non-specific hydrophobic interactions and aggregation. Should ideally be around the Kd.
Protein Concentration 50 - 2000 µg/mLEnsure sufficient target is present for detection while minimizing protein-protein aggregation.
UV Irradiation Time 1 - 30 minMaximize carbene formation for crosslinking while minimizing protein damage and formation of non-specific diazo isomers.[2]
Incubation Time 15 - 120 minAllow sufficient time for the probe to reach binding equilibrium with its target before crosslinking.
Competitor Molar Excess 50x - 500xEnsure complete saturation of the specific binding site to effectively block labeling of the true target.

References

  • Kim, D., Lee, J. S., & Heo, J. M. (2020). Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells.
  • de Graaf, K., et al. (2019). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Molecular Pharmacology, 95(2), 224-234. [Link]
  • Lee, J. S., et al. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology, 10(12), 2829-2836. [Link]
  • Wang, Y., et al. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science, 15(34), 13215-13224. [Link]
  • Wang, A. Z., et al. (2014). A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II. Bioorganic & Medicinal Chemistry Letters, 24(15), 3486-3490. [Link]
  • Hatanaka, Y. (2014). Diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand. Journal of Pharmaceutical Health Care and Sciences, 37(6), 311-320. [Link]
  • Warminski, M., et al. (2024). Photoactivation reactions and UV–vis spectra of diazirine and 6 nitroveratryl alcohol.
  • Poon, K. K. M. (2021). Photoaffinity Labeling of Plasma Proteins. Molecules, 26(16), 4995. [Link]
  • Domainex. (n.d.). Photoaffinity Labelling. Domainex. [Link]
  • D'Auria, T., et al. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 28(1), 57. [Link]
  • D'Auria, T., et al. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 28(1), 57. [Link]
  • MtoZ Biolabs. (n.d.).
  • Dubinsky, L., et al. (2012). Photoaffinity labeling in target- and binding-site identification. Bioorganic & Medicinal Chemistry, 20(2), 554-570. [Link]
  • Burton, A. J., et al. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry, 19(35), 7577-7593. [Link]
  • Loo, R. R. O., & Loo, J. A. (2004). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Analytical and Bioanalytical Chemistry, 378(4), 932-943. [Link]
  • D'Auria, T., et al. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 28(1), 57. [Link]
  • Yip, G. M. S. (2014). Locating binding sites of the general anaesthetic propofol using photoaffinity labelling. Imperial College London Thesis. [Link]
  • Smith, E., & Collins, I. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]
  • Tas, R. P., et al. (2021). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting.
  • Poon, K. K. M. (2021). A typical photoaffinity labeling experimental protocol to identify the...
  • Stewart, D. S., et al. (2014). Photoaffinity labeling the propofol binding site in GLIC. Biochemistry, 53(1), 125-132. [Link]
  • Liu, J., et al. (2020). Proposed mechanisms of different types of photoaffinity labeling.
  • ChemistryViews. (2013). Photolabeling the Binding Site of Propofol. ChemistryViews. [Link]
  • Wang, Y., et al. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology, 12, 731823. [Link]
  • Li, L., et al. (2010). Identification and characterization of molecular targets of natural products by mass spectrometry. Mass Spectrometry Reviews, 29(1), 126-155. [Link]
  • Stewart, D. S., et al. (2014). Photoaffinity Labeling the Propofol Binding Site in GLIC. Biochemistry, 53(1), 125-132. [Link]
  • Pelin, I., et al. (2018). Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects.
  • Hage, D. S., et al. (2021). Novel Approach for Characterizing Propofol Binding Affinities to Serum Albumins from Different Species. International Journal of Molecular Sciences, 22(19), 10565. [Link]
  • Gottardi, M., et al. (2014). Enhancing the sensitivity of the LC-MS/MS detection of propofol in urine and blood by azo-coupling derivatization. Forensic Toxicology, 32(1), 107-114. [Link]
  • Gottardi, M., et al. (2014). Enhancing the sensitivity of the LC-MS/MS detection of propofol in urine and blood by azo-coupling derivatization. Forensic Toxicology, 32(1), 107-114. [Link]
  • Roche, M., et al. (2010).
  • George, A. L., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research, 22(8), 2629-2640. [Link]
  • ATA Scientific. (2019). Protein Analysis Techniques Explained.
  • Liu, R., et al. (2000). 4D-QSAR analysis of a set of propofol analogues: mapping binding sites for an anesthetic phenol on the GABA(A) receptor. Journal of Medicinal Chemistry, 43(24), 4499-4509. [Link]
  • Corrias, F., et al. (2021). Continuous Flow Synthesis of Propofol. Molecules, 26(23), 7183. [Link]
  • Pemberton, R. M., et al. (2019). Propofol detection for monitoring of intravenous anaesthesia: a review.

Sources

Technical Support Center: Minimizing Non-Specific Binding of 4-Nitro-Propofol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Nitro-Propofol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on minimizing non-specific binding in your experiments. This guide offers in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your data when working with this compound.

Introduction to Non-Specific Binding of 4-Nitro-Propofol

The structure of 4-Nitro-Propofol, which includes a hydrophobic diisopropylphenol core and a polar nitro group, suggests a propensity for both hydrophobic and electrostatic interactions, which are primary drivers of non-specific binding[4][6]. This guide will provide you with the strategies to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with 4-Nitro-Propofol?

A1: Non-specific binding of 4-Nitro-Propofol is primarily driven by two types of interactions:

  • Hydrophobic Interactions: The diisopropylphenol portion of the molecule is lipophilic and can interact with hydrophobic surfaces of plastic consumables (e.g., microplates, pipette tips) and the hydrophobic regions of proteins[6][7].

  • Electrostatic Interactions: The nitro group and the hydroxyl group can participate in hydrogen bonding and dipole-dipole interactions with charged or polar surfaces and biomolecules[4].

Q2: I am observing high background signal in my assay. Could this be due to non-specific binding of 4-Nitro-Propofol?

A2: Yes, high background signal is a classic indicator of non-specific binding. This occurs when 4-Nitro-Propofol adheres to surfaces other than its intended target, leading to a false-positive signal. Implementing proper blocking and washing steps is crucial to minimize this.

Q3: What is the first step I should take to troubleshoot non-specific binding?

A3: The first step is to perform a control experiment where the target molecule is absent. For instance, in a surface plasmon resonance (SPR) experiment, flow 4-Nitro-Propofol over a reference surface without the immobilized ligand[5]. In a cell-based assay, use a cell line that does not express the target receptor. Significant signal in these control experiments confirms non-specific binding.

Q4: Can the choice of plasticware affect non-specific binding?

A4: Absolutely. Standard polystyrene plates can have high hydrophobicity, promoting non-specific binding of molecules like 4-Nitro-Propofol[8]. Consider using low-binding microplates, which have a hydrophilic surface coating that repels hydrophobic molecules. Polypropylene is also often a better choice than polystyrene for reducing protein and small molecule adhesion[9].

In-Depth Troubleshooting Guides

Guide 1: Optimizing Your Assay Buffer to Reduce Non-Specific Binding

The composition of your assay buffer can have a profound impact on non-specific interactions. Here’s how to systematically optimize it:

Issue: High non-specific binding observed in control experiments.

Troubleshooting Workflow:

Caption: Workflow for optimizing assay buffer to minimize NSB.

Step-by-Step Protocol for Buffer Optimization:

  • Adjusting pH: The charge of both your target protein and 4-Nitro-Propofol can be influenced by pH. Test a range of pH values around the isoelectric point (pI) of your target protein to find a pH that minimizes electrostatic interactions[10][11][12].

  • Increasing Salt Concentration: Adding salt, such as NaCl, can shield electrostatic interactions. Titrate the NaCl concentration in your buffer, starting from your current concentration and increasing incrementally (e.g., 50 mM, 150 mM, 300 mM)[10][11][12].

  • Adding Non-ionic Detergents: To counteract hydrophobic interactions, include a low concentration of a non-ionic detergent like Tween-20 or Triton X-100. Start with a concentration of 0.01% (v/v) and increase to 0.1% if necessary. These detergents will help to keep 4-Nitro-Propofol in solution and reduce its binding to hydrophobic surfaces[9][10][13].

  • Incorporating Blocking Agents: Blocking agents are proteins or other molecules that coat the surfaces of your assay system, preventing 4-Nitro-Propofol from binding non-specifically. The choice of blocking agent can be critical.

Blocking AgentRecommended Starting ConcentrationMechanism of Action & Best Use Cases
Bovine Serum Albumin (BSA) 0.1 - 2% (w/v)A general-purpose protein blocker that effectively reduces non-specific binding to plastic surfaces and other proteins. Ideal for most applications[10][11][14].
Casein 0.1 - 1% (w/v)Derived from milk, casein is a highly effective blocking agent, particularly in immunoassays. It can be more effective than BSA in some cases[15][16].
Normal Serum 1 - 5% (v/v)Use serum from the same species as your secondary antibody to block non-specific antibody binding sites. This is particularly important in immunohistochemistry (IHC) and similar assays[14][17].
Polyethylene Glycol (PEG) 0.1 - 1% (w/v)A polymer that can be used to passivate surfaces and reduce non-specific binding of both proteins and small molecules[18][19].
Guide 2: Surface Passivation Techniques

If optimizing the assay buffer is insufficient, you may need to pre-treat your experimental surfaces to make them resistant to non-specific binding. This process is known as surface passivation.

Issue: Persistent non-specific binding even with an optimized buffer.

Troubleshooting Workflow:

Sources

optimizing incubation times for 4-Nitro Propofol assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing Incubation Times

Welcome to the technical support center for 4-Nitro Propofol (4-NP) assays. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-NP as a substrate to investigate enzymatic activity, particularly in the context of drug metabolism. As Senior Application Scientists, we understand that robust and reproducible data is paramount. A critical, yet often overlooked, parameter that governs assay success is the incubation time. This document moves beyond simple step-by-step instructions to provide a foundational understanding of the principles at play, empowering you to design, optimize, and troubleshoot your experiments with confidence.

Part 1: Foundational Principles - The "Why" Behind the Wait

Before we can optimize incubation time, we must understand the kinetics of the system we are measuring. This compound is an analog of the anesthetic Propofol (2,6-diisopropylphenol) and is typically used as a chromogenic or fluorogenic substrate to measure the activity of metabolizing enzymes.[1] The core of the assay is an enzyme-catalyzed reaction. Understanding the principles of enzyme kinetics is therefore not just academic; it is the logical framework for assay optimization.[2][3]

The Goal: Capturing the Linear Range

An enzyme-catalyzed reaction does not proceed at a constant rate indefinitely. Initially, with an abundance of substrate, the rate of product formation is constant and directly proportional to the enzyme's activity. This is the initial velocity or the linear range of the reaction. As the reaction progresses, two things happen: the substrate (4-NP) is consumed, and the product begins to accumulate, which can sometimes inhibit the enzyme. This causes the reaction rate to slow down and eventually plateau.

Why is this critical? Your experimental endpoint must fall within this linear range.

  • Too short an incubation: The amount of product formed may be too low to detect accurately, leading to poor signal-to-noise and high variability.

  • Too long an incubation: The reaction rate will have slowed or stopped due to substrate depletion or product inhibition. The final measurement will not accurately reflect the true initial activity of the enzyme, leading to an underestimation of its potency.

The relationship between reaction time and product formation is the cornerstone of optimizing your incubation period.

G cluster_0 Enzymatic Reaction Progress ReactionStart Time = 0 [Substrate] = High [Product] = 0 LinearPhase Initial Velocity (v₀) Linear Product Formation Rate reflects true enzyme activity ReactionStart->LinearPhase Optimal Incubation Window NonLinearPhase Slowing Reaction Rate Substrate Depletion Potential Product Inhibition LinearPhase->NonLinearPhase Time -> Plateau Reaction Stopped [Substrate] = Low / Exhausted Endpoint measurement is inaccurate NonLinearPhase->Plateau Time ->

Caption: The stages of an enzyme-catalyzed reaction over time.

Context: Propofol Metabolism

While 4-NP is a probe, the context is often the study of enzymes that metabolize the parent drug, Propofol. Propofol is extensively metabolized, primarily in the liver, by Cytochrome P450 (CYP) enzymes (notably CYP2B6 and CYP2C9) and UDP-glucuronosyltransferases (UGTs).[4][5] The liver is so efficient at this that propofol clearance can exceed hepatic blood flow, indicating that other tissues like the kidneys and lungs also play a significant role.[4][6] Your 4-NP assay is likely designed to measure the activity of these specific enzyme families. The kinetics, and therefore the optimal incubation time, will depend heavily on the specific enzyme source you are using (e.g., recombinant human CYP2B6 vs. human liver microsomes).

Part 2: The Core Workflow - Determining Optimal Incubation Time

The most reliable method for determining the ideal incubation time is to perform a Time-Course Experiment . This experiment measures product formation at several different time points while holding all other variables constant.

Experimental Protocol: Time-Course Assay

This protocol assumes the use of a generic enzyme source (e.g., liver microsomes) and a colorimetric readout. Adjustments will be necessary based on your specific enzyme and detection method (e.g., HPLC, LC-MS/MS).

Objective: To identify the time interval during which product formation is linear.

Materials:

  • Enzyme Source (e.g., Human Liver Microsomes, recombinant CYP enzyme)

  • This compound (Substrate)

  • Assay Buffer (e.g., Potassium Phosphate buffer, pH 7.4)

  • Cofactor Solution (e.g., NADPH regenerating system for CYPs)

  • Stop Solution (e.g., Acetonitrile, 0.1 M HCl)

  • 96-well microplate (or microtubes)

  • Incubator (e.g., water bath or plate incubator at 37°C)

  • Detection Instrument (e.g., microplate reader)

Workflow Diagram:

G cluster_workflow Time-Course Experiment Workflow Prep 1. Prepare Reagents - Enzyme Dilution - Substrate Solution - Cofactor Mix PreIncubate 2. Pre-incubate Enzyme + Buffer (e.g., 5 min at 37°C) Prep->PreIncubate Start 3. Initiate Reaction Add Cofactor or Substrate PreIncubate->Start Incubate 4. Incubate at 37°C Take aliquots at T=0, 2, 5, 10, 15, 30 min Start->Incubate Stop 5. Quench Reaction Add Stop Solution to aliquots Incubate->Stop Detect 6. Detection Read absorbance/ fluorescence/inject on LC-MS Stop->Detect Analyze 7. Data Analysis Plot [Product] vs. Time Detect->Analyze

Caption: Step-by-step workflow for a time-course experiment.

Procedure:

  • Preparation: Prepare all reagents. Dilute your enzyme source in assay buffer to a concentration that you estimate will yield a measurable signal. A good starting point for liver microsomes is 0.2-0.5 mg/mL.

  • Reaction Setup: In separate wells of a microplate, add the assay buffer and the enzyme solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to bring all components to temperature.

  • Initiation: Start the reaction by adding the this compound substrate. Alternatively, if the substrate is light-sensitive or unstable, you can pre-incubate the enzyme and substrate, and initiate the reaction by adding the cofactor (e.g., NADPH).

  • Timed Incubation and Termination:

    • Immediately after adding the starting reagent, remove an aliquot from a "Time 0" well and add it to a separate plate/tube containing Stop Solution. This is your baseline.

    • Return the reaction plate to the 37°C incubator.

    • At subsequent time points (e.g., 2, 5, 10, 15, 20, 30 minutes), remove aliquots from designated wells and quench them with the Stop Solution. It is critical to use separate wells for each time point to avoid altering reaction volumes.

  • Detection: Once all time points have been collected and quenched, proceed with your detection method. For a colorimetric assay, this may involve reading the absorbance at a specific wavelength. For more complex analyses, this would be the point of injection for HPLC or LC-MS/MS.[7][8][9]

  • Data Analysis: Subtract the "Time 0" reading from all other time points. Plot the mean signal (or concentration of product formed) versus time. Identify the longest time point for which the data still falls on a straight line. Your optimal incubation time should be within this linear range, typically around 70-80% of the final linear time point to ensure a robust window.

Data Presentation: Interpreting the Results

A successful time-course experiment will yield data that can be clearly visualized to determine the linear range.

Incubation Time (minutes)Average Signal (e.g., Absorbance Units)Linearity
00.005Baseline
20.155Linear
50.380Linear
100.765Linear
150.955Start of Plateau
300.985Plateau

From the hypothetical data above, the reaction is linear for up to 10 minutes. An optimal incubation time for the final assay would be between 8 and 10 minutes.

Part 3: Troubleshooting Guide & FAQs

Even with a perfect protocol, issues can arise. This section addresses common problems in a direct question-and-answer format.

Q1: My reaction is complete almost instantly, even at my earliest time point. What should I do? A1: This indicates your reaction rate is too high. The cause is almost always too much active enzyme.

  • Solution: Reduce the concentration of your enzyme source. Perform a 2-fold or 5-fold serial dilution of your microsomes or recombinant enzyme and repeat the time-course experiment. The goal is to slow the reaction sufficiently to establish a measurable linear range.

Q2: I'm not seeing any product formation, even after 30-60 minutes. What's wrong? A2: This suggests one or more critical components are inactive or missing.

  • Check Enzyme Activity: Is your enzyme source old or has it been stored improperly? Test it with a known positive control substrate if possible.

  • Verify Cofactors: For CYP-mediated reactions, NADPH is essential. Ensure your NADPH regenerating system is fresh and active. Without it, the reaction will not proceed.

  • Confirm Substrate Integrity: Is the 4-NP solution prepared correctly and has it been stored properly to avoid degradation? Propofol and its analogs can be sensitive to oxidation.[10][11]

  • Instrument Settings: Double-check that your plate reader, HPLC, or mass spectrometer is set to detect the correct product wavelength, mass, or retention time.

Q3: My data is highly variable between replicates. How can I improve reproducibility? A3: High variability often points to technical inconsistencies.

  • Pipetting Precision: Ensure your pipettes are calibrated. When working with small volumes of potent enzymes, even minor inaccuracies can cause large variations.

  • Temperature Control: Maintain a constant 37°C. Temperature fluctuations will directly impact enzyme activity and reaction rates. Ensure your plate is heating evenly.

  • Mixing: Ensure all components are thoroughly but gently mixed upon addition. Avoid introducing bubbles.

  • Reagent Stability: Use fresh reagents and avoid repeated freeze-thaw cycles of your enzyme stock.[12]

Q4: My reaction curve isn't linear at all. It starts fast and immediately begins to plateau. Why? A4: This is a classic sign of rapid substrate depletion, often seen when the substrate concentration is too low relative to the enzyme's activity level (i.e., the substrate concentration is well below the enzyme's Km).

  • Solution: First, try reducing the enzyme concentration as in Q1. If that doesn't resolve the issue, you may need to increase the concentration of this compound. You may need to perform a substrate titration experiment (varying [4-NP] at a fixed time and enzyme concentration) to determine the Km and ensure you are working at a saturating concentration.

Q5: How does the choice of assay buffer or pH affect my incubation time? A5: Great question. Enzymes have optimal pH ranges. A suboptimal pH will decrease the enzyme's catalytic efficiency, slowing the reaction rate. This would increase the time required to generate a measurable signal and may extend the linear range. However, it is always best practice to run the assay at the enzyme's optimal pH (typically pH 7.4 for metabolic CYPs) to measure its true maximal activity. If you deviate from the standard pH, you must re-optimize the incubation time with a new time-course experiment.

References

  • Propofol - OpenAnesthesia. (2023).
  • Ferrier, D. C. (n.d.). Propofol detection for monitoring of intravenous anaesthesia: a review.Journal of Clinical Monitoring and Computing.
  • Wang, P., et al. (2024). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring.Journal of Mass Spectrometry and Advances in the Clinical Lab.
  • Dahaba, A. A. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Propofol.Clinical Pharmacokinetics.
  • Ferrier, D. C., et al. (2017). Propofol detection for monitoring of intravenous anaesthesia: a review.Journal of Clinical Monitoring and Computing.
  • Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. (n.d.). LabMedica.
  • Teixeira, J., et al. (2017). Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects.BioMed Research International.
  • Propofol - Deranged Physiology. (2025).
  • Propofol - Wikipedia. (n.d.).
  • Wedmore, I., et al. (2022). An evaluation of the cold-temperature stability of two propofol formulations.Wilderness & Environmental Medicine.
  • Dahaba, A. A. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Propofol.SciSpace.
  • Wang, P., et al. (2024). Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring.PubMed.
  • Enzyme kinetics - Wikipedia. (n.d.).
  • Obach, R. S. (2013). Enzyme kinetics in drug metabolism: fundamentals and applications.PubMed.
  • PROPOFOL (Trade Name: Diprivan®). (n.d.). DEA Diversion Control Division.
  • Propofol - StatPearls - NCBI Bookshelf. (n.d.). NIH.
  • Determination of Propofol in Biological Samples. (2012). Agilent.
  • Dilution Propofol - Diprivan ®. (2017). GlobalRPH.
  • Sari, Y., et al. (2021). Systematic review of the stability and compatibility of propofol injection.PubMed Central.
  • Determination of Propofol Using High Performance Liquid Chromatography in Whole Blood with Fluorescence Detection. (2009). ResearchGate.
  • Sari, Y., et al. (2021). Systematic review of the stability and compatibility of propofol injection.Termedia.
  • Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. (2024). TeachMePhysiology.

Sources

Technical Support Center: Purification of 4-Nitropropofol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of 4-Nitropropofol (2,6-diisopropyl-4-nitrophenol). This document provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to solve purification challenges effectively.

Frequently Asked Questions (FAQs)

General Purification Strategy

Question: I have synthesized crude 4-Nitropropofol. What are my primary purification options and how do I choose?

Answer: Your two primary purification methods are flash column chromatography and recrystallization. The choice depends on the scale of your reaction and the nature of the impurities.

  • Flash Column Chromatography is the most versatile method, especially for complex mixtures or when impurities have similar polarities to the product.[1][2] It is excellent for separating the desired 4-nitro isomer from other isomers (e.g., 2-nitropropofol) and byproducts.[3]

  • Recrystallization is ideal for removing small amounts of impurities from a larger batch of a solid product. It is often more scalable and cost-effective than chromatography. However, it requires finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble at all temperatures.

Recommendation: Always begin by running a thin-layer chromatography (TLC) analysis of your crude product. This will give you a visual representation of the number of components and their relative polarities, which is crucial for deciding the next step.

Purification_Workflow cluster_start Initial Analysis cluster_decision Method Selection cluster_paths Purification Execution cluster_end Final Validation Crude Crude 4-Nitropropofol TLC Analytical TLC Crude->TLC Spot sample Decision Assess TLC Result TLC->Decision Chroma Column Chromatography Decision->Chroma Multiple spots or close Rf values Recryst Recrystallization Decision->Recryst One major spot with minor impurities Purity Purity Check (TLC, NMR, LC-MS) Chroma->Purity Recryst->Purity Pure Pure 4-Nitropropofol Purity->Pure Meets spec

Caption: General workflow for the purification of 4-Nitropropofol.

Troubleshooting: Flash Column Chromatography

Question: My compound isn't moving from the baseline on the TLC plate, even in high concentrations of ethyl acetate in hexane. What's wrong?

Possible Cause: Your solvent system is not polar enough. 4-Nitropropofol contains both a hydroxyl (-OH) and a nitro (-NO2) group, making it quite polar. These groups interact strongly with the highly polar silica gel stationary phase.

Recommended Solution:

  • Increase Solvent Polarity: Switch to a more polar solvent system. A common progression is from Hexane/Ethyl Acetate to Dichloromethane (DCM)/Methanol. Start with a small percentage of methanol (e.g., 1-2%) and gradually increase it.

  • Consider Additives: If streaking or tailing occurs, it may indicate that your compound is acidic. Adding a small amount (0.5-1%) of acetic acid to the mobile phase can sometimes improve peak shape by suppressing the ionization of the phenolic hydroxyl group.

Question: My product is running at the solvent front (Rf ≈ 1.0). How do I get it to stick to the column?

Possible Cause: Your solvent system is too polar. The mobile phase is outcompeting your compound for binding sites on the silica gel, causing it to elute immediately without separation.

Recommended Solution:

  • Decrease Solvent Polarity: You need a less polar mobile phase. If you are using DCM/Methanol, switch to Hexane/Ethyl Acetate. If you are already using Hexane/Ethyl Acetate, decrease the proportion of ethyl acetate.

  • Systematic Screening: The ideal Rf value for the compound of interest for good separation is typically between 0.2 and 0.4. Test various solvent ratios to achieve this target Rf on your analytical TLC plate before running the column.

Question: My compound appears to be degrading on the column. I see new spots on the TLC of my collected fractions that weren't in the crude material.

Possible Cause: Nitroaromatic compounds can be sensitive to the acidic nature of standard silica gel.[4] Furthermore, prolonged exposure to the high surface area of the stationary phase can catalyze decomposition, especially for thermally labile molecules.[5][6]

Recommended Solution:

  • Deactivate the Silica: Neutralize the acidity of the silica gel. This can be done by preparing a slurry of silica in your chosen non-polar solvent (e.g., hexane) and adding 1-2% triethylamine (Et3N) or ammonia solution. Mix thoroughly before packing the column. This is particularly important if your compound is base-sensitive.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic).[2] Note that the elution order may change, so you must re-optimize your solvent system using an alumina TLC plate.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance so you can load, run, and elute the compound as efficiently as possible.

Chromatography_Troubleshooting Start Analyze TLC of Crude Rf_Check What is the Rf of the product? Start->Rf_Check Rf_Zero Rf ≈ 0 Increase_Polarity Increase solvent polarity (e.g., add MeOH to DCM) Rf_Check->Increase_Polarity Rf ≈ 0 Rf_One Rf ≈ 1 Decrease_Polarity Decrease solvent polarity (e.g., reduce EtOAc in Hexane) Rf_Check->Decrease_Polarity Rf ≈ 1 Rf_Ideal 0.2 < Rf < 0.4 Run_Column Proceed with Flash Column Rf_Check->Run_Column 0.2 < Rf < 0.4 Decomposition_Check New spots appear in collected fractions? Run_Column->Decomposition_Check Success Purification Successful Decomposition_Check->Success No Decomposition_Options Compound is unstable on silica Decomposition_Check->Decomposition_Options Yes Deactivate_Silica Option 1: Deactivate silica (add Et3N to eluent) Decomposition_Options->Deactivate_Silica Use_Alumina Option 2: Use alumina stationary phase Decomposition_Options->Use_Alumina

Caption: Troubleshooting logic for flash column chromatography.

Troubleshooting: Recrystallization

Question: When I cool my solution, the product separates as an oil instead of crystals. What should I do?

This phenomenon, known as "oiling out," is a common challenge in recrystallization. [7]

Possible Causes & Solutions:

  • Solution is Too Concentrated: The solution is supersaturated above the compound's melting point. When cooled, it separates as a liquid phase.

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount (5-10%) of additional hot solvent to reduce the concentration and then allow it to cool slowly.[7]

  • Cooling is Too Rapid: Fast cooling doesn't allow sufficient time for the ordered crystal lattice to form.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.

  • High Impurity Load: Significant amounts of impurities can depress the melting point of the mixture, promoting the formation of an oil.[7]

    • Solution: If slow cooling and dilution fail, the crude material may be too impure for recrystallization. Perform a preliminary purification by column chromatography to remove the bulk of the impurities, then recrystallize the resulting solid.

Question: I can't find a good single solvent for recrystallization. My product is either too soluble in everything or not soluble enough.

Possible Cause: A single solvent may not have the ideal solubility properties for your compound. 4-Nitropropofol's structure, with bulky nonpolar isopropyl groups and polar functional groups, makes this likely.

Recommended Solution: Use a Binary Solvent System. A binary system consists of two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).

Protocol:

  • Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethanol, acetone).[8][9]

  • While the solution is still hot, add the "bad" solvent (e.g., water, hexane) dropwise until you see persistent cloudiness (the saturation point).

  • Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly. The gradual change in solvent composition will induce crystallization.

Question: My purified crystals are still yellow. How can I get a colorless product?

Possible Cause: The yellow color is likely due to trace amounts of highly conjugated impurities, possibly oxidation byproducts like quinones or residual starting materials.[10]

Recommended Solution: Use Activated Charcoal. Activated charcoal has a high surface area and can adsorb colored impurities from a solution.

Protocol:

  • Dissolve your product in the appropriate hot recrystallization solvent.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient; using too much will adsorb your product and reduce the yield).

  • Keep the solution hot and swirl for a few minutes.

  • Perform a hot gravity filtration through a fluted filter paper to remove the charcoal.

  • Allow the hot, colorless filtrate to cool and crystallize.

Appendices

Appendix A: Data Tables

Table 1: Common Solvents for Purification of 4-Nitropropofol

SolventRelative PolarityBoiling Point (°C)Use Case
n-Hexane0.00969Non-polar component in chromatography; "bad" solvent for recrystallization.
Toluene0.099111Can be used in chromatography; potential recrystallization solvent.
Dichloromethane (DCM)0.30940Common mid-polarity solvent for chromatography.
Ethyl Acetate (EtOAc)0.22877Polar component in chromatography; potential "good" solvent.
Acetone0.35556"Good" solvent for recrystallization; too polar for most chromatography.[9]
Ethanol0.65478"Good" solvent for recrystallization.[8]
Methanol0.76265Highly polar component for chromatography (used in small %); "good" solvent.
Water1.000100"Bad" solvent for recrystallization in a binary system with a polar organic solvent.

Relative polarity values are illustrative and sourced from common organic chemistry resources.

Table 2: Potential Impurities and Their Origin

ImpurityPotential SourceRecommended Removal Method
2,6-Diisopropylphenol (Propofol) Unreacted starting material.Column chromatography (less polar).
2-Nitro-6-isopropylphenol Incomplete isopropylation or starting from a mono-substituted phenol.Column chromatography (different polarity).
2,4-Dinitro-6-isopropylphenol Over-nitration of the aromatic ring.Column chromatography (more polar).
2,6-Diisopropyl-1,4-benzoquinone Oxidation of the starting material or product.[10]Column chromatography; treatment with activated charcoal during recrystallization.
Isomeric Nitrophenols Non-selective nitration.Column chromatography is highly effective for isomer separation.[1][3]
Appendix B: Purity Assessment

Confirming the purity of your final product is a critical final step. A combination of methods provides the most confidence.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple solvent systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any remaining impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the molecular weight of the product and detect trace-level impurities that may not be visible by NMR. Several LC-MS/MS methods have been developed for propofol and its metabolites.[11][12]

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden.

References

  • Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates.
  • Nitration of Phenol and Purification by Column Chrom
  • Synthesis and Purific
  • Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 °C. National Institute of Standards and Technology.
  • Investigation of thermal decomposition of nitrobenzene: An energetic m
  • 4-Nitro-2,6-di-t-butylphenol and its thermal decomposition. Royal Society of Chemistry.
  • The separation of 2-nitrophenol, 4-nitrophenol and phenol.
  • Troubleshooting the purification of 1-(3-Nitrophenyl)
  • Continuous Flow Synthesis of Propofol.
  • Is p-nitrophenol soluble in organic solvents? ECHEMI.
  • An Overview of Analytical Methods for the Estimation of Propofol in Pharmaceutical Formulations, Biological Matrices, and Hair Marker.
  • Propofol-impurities.
  • Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica.com.
  • Which is the best organic solvent for nitrophenol solubility and extraction?

Sources

identifying and removing impurities from 4-Nitro Propofol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Impurity Identification and Removal

Welcome to the technical support center for the synthesis of 4-Nitropropofol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Overview: The Synthesis of 4-Nitropropofol

4-Nitropropofol (4-Nitro-2,6-diisopropylphenol) is typically synthesized via the electrophilic aromatic substitution (nitration) of Propofol (2,6-diisopropylphenol).[1][2] The electron-donating hydroxyl and isopropyl groups on the phenol ring are strongly activating and direct the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. Due to steric hindrance from the bulky isopropyl groups at the 2 and 6 positions, the nitration reaction predominantly occurs at the para position, yielding the desired 4-Nitropropofol.

However, this high reactivity is a double-edged sword. It can easily lead to the formation of undesired side products, making purification a critical step in obtaining a high-purity final product.

Synthesis_and_Impurities Propofol Propofol (2,6-Diisopropylphenol) Product 4-Nitropropofol (Desired Product) Propofol->Product Major Product (Para-substitution) Impurity1 2-Nitropropofol (Ortho Isomer) Propofol->Impurity1 Minor Product (Ortho-substitution) Impurity3 Unreacted Propofol Propofol->Impurity3 Incomplete Reaction Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Propofol Electrophilic Aromatic Substitution Impurity2 2,4-Dinitropropofol (Over-nitration) Product->Impurity2 Side Reaction (Further Nitration)

Caption: Synthesis of 4-Nitropropofol and formation of key impurities.

Frequently Asked Questions (FAQs)

This section addresses common conceptual questions about the synthesis and purification process.

Q1: What are the most common impurities I should expect in my crude 4-Nitropropofol product?

You should anticipate three primary types of impurities:

  • Isomeric Impurities: The most common is the ortho isomer, 2-Nitro-2,6-diisopropylphenol. Although the para position is favored, some substitution at the ortho position is often unavoidable.[2]

  • Over-nitration Products: If the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent), the highly activated ring of the 4-Nitropropofol product can undergo a second nitration to form dinitrated species like 2,4-Dinitro-2,6-diisopropylphenol.

  • Unreacted Starting Material: Incomplete reactions will leave residual Propofol in the crude product mixture.[3]

Q2: Why do these impurities form? What is the chemical logic?

Impurity formation is a direct consequence of the reaction mechanism. The hydroxyl (-OH) group is a powerful activating group that directs electrophiles to the ortho and para positions.

  • Isomer Formation: The nitronium ion (NO₂⁺) can attack either the para or ortho carbon. While the bulky isopropyl groups at positions 2 and 6 sterically hinder the ortho position, this pathway is not entirely blocked, leading to the formation of the 2-nitro isomer as a minor product.[2]

  • Over-nitration: The product, 4-Nitropropofol, is itself an activated aromatic ring. The electron-donating hydroxyl and isopropyl groups still strongly influence the ring's reactivity, making it susceptible to a second nitration, typically at the remaining open ortho position.

Q3: What are the best analytical techniques to identify and quantify these impurities?

A multi-technique approach is recommended for robust impurity profiling:[4][5]

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time reaction monitoring and for identifying the number of components in your crude mixture.[2] The difference in polarity between 4-Nitropropofol and its impurities allows for clear separation on a TLC plate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities. It provides both retention time data for quantification and mass spectra for structural confirmation.[3][6]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for separating components of a mixture, making it excellent for quantifying impurity levels with high accuracy.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information, allowing you to confirm the identity of your desired product and elucidate the structure of unknown impurities.[2]

Q4: What are the primary purification strategies for crude 4-Nitropropofol?

The two most effective and widely used purification techniques in this context are:

  • Column Chromatography: This is the workhorse method for separating compounds with different polarities, such as the ortho and para isomers of nitrophenol.[1][9] The stationary phase (e.g., silica gel) interacts differently with each compound, allowing them to be eluted separately.

  • Recrystallization: This technique purifies a solid compound by dissolving it in a hot solvent and allowing it to slowly cool and form crystals.[10][11] As the crystal lattice forms, it tends to exclude impurity molecules, leaving them behind in the solvent.

Troubleshooting and In-Depth Protocols

This section provides solutions to specific experimental problems you may encounter.

Problem 1: My TLC plate shows multiple spots close together. How do I separate these compounds effectively?

Probable Cause: You are likely seeing a mixture of the desired 4-Nitropropofol (para-isomer), the 2-Nitropropofol (ortho-isomer), and possibly unreacted Propofol. The polarity differences between these compounds, while distinct, can be subtle, requiring an optimized chromatography procedure for effective separation.

Solution: Purification by Column Chromatography

Column chromatography is the ideal method to resolve this issue. The principle is based on differential adsorption: the more polar a compound, the more strongly it will adhere to the polar silica gel stationary phase, and the slower it will travel down the column.[1][9] In this case, 4-Nitropropofol is more polar than 2-Nitropropofol due to intermolecular hydrogen bonding, and will thus elute later.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Product Isolation Prep_Column 1. Pack Column (Silica Gel Slurry) Load_Sample 2. Load Crude Product (Concentrated) Prep_Column->Load_Sample Add_Solvent 3. Add Mobile Phase (e.g., Hexane/EtOAc) Load_Sample->Add_Solvent Collect_Fractions 4. Collect Fractions Sequentially Add_Solvent->Collect_Fractions TLC_Analysis 5. Analyze Fractions by TLC Collect_Fractions->TLC_Analysis Combine_Fractions 6. Combine Pure Fractions TLC_Analysis->Combine_Fractions Evaporate_Solvent 7. Evaporate Solvent (Rotary Evaporator) Combine_Fractions->Evaporate_Solvent Final_Product Pure 4-Nitropropofol Evaporate_Solvent->Final_Product

Caption: Workflow for purification by column chromatography.

Detailed Protocol: Column Chromatography

  • Prepare the Column: Secure a glass column vertically. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

  • Load the Sample: Dissolve your crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent (like dichloromethane) and carefully add it to the top of the silica bed.

  • Elute the Compounds: Begin adding the mobile phase to the top of the column. Start with a less polar solvent system and gradually increase the polarity to elute the compounds based on their affinity for the stationary phase.[9]

  • Collect and Analyze Fractions: Collect the eluent in a series of test tubes. Spot each fraction (or every few fractions) on a TLC plate to monitor the separation.

  • Combine and Isolate: Once the fractions containing the pure desired product are identified, combine them in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified 4-Nitropropofol.

Impurity Relative Polarity Expected Elution Order Recommended Starting Solvent System (Hexane:Ethyl Acetate)
Unreacted PropofolLeast PolarFirst95:5
2-NitropropofolIntermediateSecond90:10 to 85:15
4-Nitropropofol Most Polar Third 80:20 to 70:30

Note: The optimal solvent system should be determined by preliminary TLC analysis.

Problem 2: My purified product is an off-color solid with a low, broad melting point. What's the next step?

Probable Cause: Your product is still impure. A pure crystalline solid will have a sharp, defined melting point at the literature value. A broad range indicates the presence of impurities that disrupt the crystal lattice.[11] The off-color may be due to persistent, highly-colored minor byproducts.

Solution: Purification by Recrystallization

Recrystallization is an excellent technique for polishing a mostly pure solid product. The principle relies on solubility differences: the target compound should be highly soluble in a hot solvent but poorly soluble in the same solvent when it's cold.[10][11] Impurities should either be insoluble in the hot solvent (allowing them to be filtered out) or highly soluble in the cold solvent (so they remain in solution after the desired product crystallizes).

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration_cooling Purification & Crystallization cluster_isolation Crystal Isolation Add_Solid 1. Place Impure Solid in Flask Add_Hot_Solvent 2. Add Minimum Amount of Hot Solvent to Dissolve Add_Solid->Add_Hot_Solvent Hot_Filtration 3. Hot Filter (if needed) to Remove Insoluble Impurities Add_Hot_Solvent->Hot_Filtration Slow_Cooling 4. Cool Slowly to Room Temperature Hot_Filtration->Slow_Cooling Ice_Bath 5. Cool in Ice Bath to Maximize Crystal Formation Slow_Cooling->Ice_Bath Vacuum_Filtration 6. Collect Crystals via Vacuum Filtration Ice_Bath->Vacuum_Filtration Wash_Crystals 7. Wash with Cold Solvent Vacuum_Filtration->Wash_Crystals Dry_Crystals 8. Dry the Purified Crystals Wash_Crystals->Dry_Crystals Pure_Crystals Pure Crystalline Product Dry_Crystals->Pure_Crystals

Caption: Workflow for purification by recrystallization.

Detailed Protocol: Single-Solvent Recrystallization

  • Choose a Solvent: Select a solvent in which 4-Nitropropofol is soluble when hot but insoluble when cold (see table below).

  • Dissolve the Solid: Place the impure solid in an Erlenmeyer flask. Heat the chosen solvent in a separate beaker. Add the hot solvent to the solid dropwise, with swirling, until the solid just dissolves.[10]

  • Decolorize (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[12]

  • Crystallize: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is crucial for forming pure, well-defined crystals. Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal yield.[13]

  • Collect and Wash: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[13]

  • Dry: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Solvent Suitability for 4-Nitropropofol Notes
Ethanol/WaterGood (Two-solvent system)Dissolve in hot ethanol, then add water dropwise until cloudy. Reheat to clarify and cool slowly.[12]
ToluenePotentially GoodAromatic compounds often recrystallize well from toluene.
Heptane or HexaneGood for washing, poor for dissolvingUse for washing crystals after recrystallizing from a more polar solvent.
AcetoneMay be too strongOften dissolves compounds too well even at cold temperatures, leading to poor recovery.

Always perform small-scale solubility tests to find the ideal solvent or solvent pair for your specific product.[14]

References

  • Nitration of Phenol and Purification by Column Chromatography. (n.d.). CDN Publishing.
  • Synthesis and Purification of Nitrophenols. (2017, August 17). UKEssays.com.
  • Column Chromatography. (n.d.). Organic Chemistry at CU Boulder.
  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Column Chromatography-Separation of ortho & para Nitrophenols. (2021, June 27). YouTube.
  • Full propofol screening: Eleven impurities profiled at once. (2013, June 3). Wiley Analytical Science.
  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. (2012, April 10). PubMed.
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (n.d.). LCGC International.
  • Recrystallization. (2020, January 10). YouTube.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • Recrystallization. (2010, February 4). MIT Digital Lab Techniques Manual, YouTube.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube.
  • Analytical Strategies for Monitoring Residual Impurities. (n.d.). BioPharm International.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2025, December 10). ResearchGate.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Simultaneous determination of 11 related impurities in propofol by gas chromatography/tandem mass spectrometry coupled with pulsed splitless injection technique. (2013, June). PubMed.

Sources

Technical Support Center: Photostability of 4-Nitro Propofol

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the stability of 4-Nitro Propofol under UV irradiation. As an analog of the widely used anesthetic Propofol, understanding the photochemical behavior of this compound is critical for its development, formulation, and analytical characterization.

Direct, peer-reviewed studies on the photostability of this compound are not extensively available in public literature. Therefore, this guide is designed to provide a robust framework for investigating its stability by applying established principles from the photochemistry of related compounds, namely phenols and nitroaromatics. This document serves as both a practical troubleshooting guide and a comprehensive FAQ, empowering you to design, execute, and interpret photostability studies with scientific rigor.

Frequently Asked Questions (FAQs)

FAQ 1: What is this compound and why is its photostability a concern?

This compound, also known as 2,6-Diisopropyl-4-nitrophenol, is a derivative of Propofol.[1][2][3] Its chemical structure combines a hindered phenolic ring, similar to Propofol, with a nitro (-NO₂) group at the para position. This nitro group makes it a subject of interest for various biochemical and pharmacological studies, including as a potential intermediate in the synthesis of Propofol metabolites.

Photostability is a critical quality attribute for any pharmaceutical compound. Exposure to ultraviolet (UV) or visible light can induce photochemical reactions, leading to:

  • Degradation of the active substance: This reduces the compound's potency and efficacy.

  • Formation of photoproducts: These degradation products could be inactive, toxic, or have unknown pharmacological effects.

  • Changes in physical properties: Color changes, precipitation, or altered dissolution profiles can occur.

Understanding these potential changes is mandated by regulatory bodies like the FDA and EMA, following guidelines such as the ICH Q1B for photostability testing.[4][5][6]

FAQ 2: What are the likely photochemical degradation pathways for this compound?

Based on its structure, this compound's degradation under UV light is likely governed by the combined reactivity of its phenolic and nitroaromatic moieties.

  • Phenolic Moiety Reactivity: Phenolic compounds are known to be susceptible to photo-oxidation.[7][8][9] The initial step often involves the formation of a phenoxyl radical. For the Propofol parent structure, UV irradiation in the presence of oxygen leads to the formation of products like 2,6-diisopropyl-p-benzoquinone and various diphenol derivatives.[10] A similar pathway can be anticipated for this compound.

  • Nitroaromatic Moiety Reactivity: Nitroaromatic compounds possess unique photochemical properties.[11][12] Upon UV excitation, they can undergo several reactions, including:

    • Nitro-Nitrite Rearrangement: An intramolecular rearrangement to form a nitrite ester, which can then lead to further degradation.[13]

    • Photoreduction: The nitro group can be reduced to nitroso, hydroxylamino, or amino groups, especially in the presence of a hydrogen-donating solvent.

    • NO• Dissociation: Some nitroaromatics can dissociate to release nitric oxide (NO•) upon photoexcitation.[14][15]

The interplay of these pathways will determine the final profile of degradation products.

FAQ 3: My solution of this compound turned yellow/brown after UV exposure. What does this mean?

The development of color is a strong indicator of photochemical degradation. This phenomenon, known as a hyperchromic effect, suggests the formation of new chemical species (photoproducts) that absorb light in the visible spectrum.[9]

  • Likely Cause: The formation of quinone-like structures or conjugated systems resulting from the oxidation of the phenol ring or reactions involving the nitro group. For example, 2,6-diisopropyl-p-benzoquinone, a known photoproduct of Propofol, is yellow.[10]

  • Actionable Step: This observation is your primary signal to proceed with a full characterization of the degraded sample. Use the analytical protocols outlined in the troubleshooting section below to identify and quantify the parent compound and the newly formed photoproducts.

Troubleshooting Guide & Experimental Protocols

This section provides actionable guidance for common issues encountered during photostability testing.

Issue 1: How do I design a reliable photostability experiment for this compound?

A robust experiment requires careful planning and adherence to established guidelines. The International Council for Harmonisation (ICH) Q1B guideline provides the industry-standard framework.[4][6][16]

G cluster_prep 1. Sample Preparation cluster_exposure 2. UV Exposure cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep Prepare this compound Solution (e.g., in Acetonitrile/Water) UVSource Place samples in validated Photostability Chamber (ICH Q1B compliant) - Cool white fluorescent lamp - Near UV fluorescent lamp Prep->UVSource Place samples Controls Prepare Dark Control (wrapped in foil) & Photocatalyst Control (if applicable) Exposure Expose to ≥ 1.2 million lux hours & ≥ 200 watt hours/m² UVSource->Exposure Sampling Sample at defined time points (e.g., 0, 2, 4, 8, 24 hours) Exposure->Sampling HPLC HPLC-UV/DAD Analysis: - Quantify parent peak loss - Detect new peaks (photoproducts) Sampling->HPLC Spectro UV-Vis Spectrophotometry: - Monitor spectral changes Sampling->Spectro Optional LCMS LC-MS/MS Analysis: - Identify mass of photoproducts - Propose structures HPLC->LCMS For identification Kinetics Calculate Degradation Rate HPLC->Kinetics MassBalance Assess Mass Balance HPLC->MassBalance Report Report Findings Kinetics->Report MassBalance->Report

Caption: Workflow for ICH Q1B compliant photostability testing.

Objective: To evaluate the photosensitivity of this compound and validate the analytical method's stability-indicating properties.

Materials:

  • This compound

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Purified Water

  • Chemically inert, transparent vials (e.g., quartz or borosilicate glass)

  • Aluminum foil

  • Calibrated photostability chamber (compliant with ICH Q1B light source specifications[16])

  • HPLC system with UV/Diode Array Detector (DAD)

  • LC-MS system (optional, for identification)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

    • Dilute this stock solution to a final concentration of ~0.1 mg/mL in a transparent vial using a solvent system like acetonitrile/water (50:50 v/v). This concentration is typically suitable for HPLC analysis.

    • Prepare a "dark control" sample by wrapping an identical vial completely in aluminum foil.

  • Exposure:

    • Place the transparent sample vial and the dark control vial in the photostability chamber.

    • Expose the samples to the light source as specified by ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[16]

    • Withdraw aliquots from the exposed sample at predetermined time intervals (e.g., 0, 4, 8, 12, 24 hours).

  • Analysis:

    • Analyze the initial sample (t=0), the dark control (at the final time point), and all timed aliquots from the exposed sample by a validated stability-indicating HPLC method.

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% formic acid)

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a wavelength determined by the compound's absorbance maximum.

      • Injection Volume: 10 µL

  • Evaluation:

    • Compare the chromatogram of the exposed sample to the t=0 and dark control samples.

    • The dark control should show no significant degradation.

    • The exposed sample will likely show a decrease in the peak area of the this compound parent peak and the appearance of new peaks corresponding to degradation products.

Issue 2: My analytical method (HPLC) is not separating the degradation products from the parent peak.

This is a common method development challenge. A stability-indicating method must be able to resolve the parent drug from all degradation products.

Troubleshooting Steps:

  • Optimize the Mobile Phase Gradient:

    • Problem: Your gradient may be too steep, causing peaks to co-elute.

    • Solution: Lengthen the gradient time. Start with a lower initial percentage of the organic solvent (e.g., acetonitrile) and increase it more slowly over a longer period. This gives polar degradation products more time to interact with the stationary phase and separate.

  • Change the Mobile Phase pH:

    • Problem: Ionizable compounds can have their retention times significantly altered by pH. This compound is a phenol and is acidic.

    • Solution: Add a modifier like formic acid (0.1%) or trifluoroacetic acid (0.1%) to both the aqueous and organic phases to control the pH and improve peak shape. Test different pH values to find the optimal separation.

  • Use a Different Column Chemistry:

    • Problem: A standard C18 column may not provide the necessary selectivity.

    • Solution: Try a column with a different stationary phase. A Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds. A polar-embedded column can provide different retention characteristics for polar degradants.

Time Point (hours)Parent Compound (% Remaining)Photoproduct 1 (Area %)Photoproduct 2 (Area %)Mass Balance (%)
0100.00.00.0100.0
485.210.14.599.8
871.518.39.899.6
1258.925.615.199.6
2435.139.824.599.4

Mass Balance is calculated as [(Parent % at time t) + (Sum of all Degradant Area % at time t)] / (Parent % at time 0) x 100. A good mass balance (95-105%) indicates that all major degradation products are being detected.

Issue 3: I see degradation, but I don't know what the new peaks are.

Identifying unknown degradation products is crucial for assessing safety.

Solution: Use Mass Spectrometry (LC-MS)

G cluster_path1 Pathway 1: Phenol Oxidation cluster_path2 Pathway 2: Nitro Group Reduction A This compound (C12H17NO3) M.W. 223.27 B Phenoxyl Radical Intermediate A->B UV Light D Nitroso Product (C12H17NO2) M.W. 207.27 A->D UV Light + H-donor C Quinone-type Product (e.g., C12H16O3) Loss of 'NO' group B->C + O2 E Amino Product (C12H19NO) M.W. 193.29 D->E Further Reduction

Caption: Hypothetical degradation pathways for this compound.

Protocol: Identification of Photoproducts by LC-MS

  • Run the Degraded Sample: Inject the sample from your forced degradation study into an LC-MS system (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • Extract Ion Chromatograms: For each new peak observed in the UV chromatogram, extract the corresponding ion chromatogram from the total ion current (TIC).

  • Determine Molecular Weight: Obtain the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) for each degradation product.

  • Propose Structures:

    • Compare the measured mass with the theoretical mass of potential structures hypothesized from the degradation pathways (see diagram above).

    • Example: If you find a peak with an accurate mass corresponding to a molecular formula of C₁₂H₁₇NO₂ (M.W. 207.27), it strongly suggests the reduction of the nitro group to a nitroso group.

    • If you observe a loss of 30 Da (the mass of NO), this could indicate a displacement or cleavage of the nitro group.

  • Fragmentation Analysis (MS/MS): Perform fragmentation analysis on the major degradation products to further confirm their structures by comparing the fragmentation patterns with the parent compound.

By following these structured experimental and troubleshooting protocols, researchers can confidently characterize the photostability of this compound, ensuring data integrity and contributing to the safe development of this compound.

References

  • G. A. Epling and W. A. McVey, "Excited state dynamics and photochemistry of nitroaromatic compounds," Photochemical & Photobiological Sciences, 2005. URL: https://pubs.rsc.org/en/content/articlelanding/2005/pp/b411730e
  • J. M. A. Ospina, et al., "Relaxation and Photochemistry of Nitroaromatic Compounds: Intersystem Crossing through 1ππ* to Higher 3ππ* States, and NO• Dissociation in 9-Nitroanthracene A Theoretical Study," The Journal of Physical Chemistry A, 2021. URL: https://pubs.acs.org/doi/10.1021/acs.jpca.1c03409
  • S. K. Sharma, et al., "Degradation of Phenolic Compounds Through UV and Visible-Light-Driven Photocatalysis: Technical and Economic Aspects," IntechOpen, 2017. URL: https://www.intechopen.com/chapters/54752
  • G. A. Epling and W. A. McVey, "Excited state dynamics and photochemistry of nitroaromatic compounds," RSC Publishing, 2005. URL: https://pubs.rsc.org/en/content/articlehtml/2005/pp/b411730e
  • Jordi Labs, "ICH Q1B: Photostability Testing of New Drug Substances and Products," Jordi Labs Website. URL: https://jordilabs.com/ich-q1b-photostability-testing-of-new-drug-substances-and-products/
  • Food and Drug Administration, "FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products," ECA Academy, 1997. URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/fda-guidance-for-industry-q1b-photostability-testing-of-new-drug-substances-and-products
  • ICH, "STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B," International Council for Harmonisation, 1996. URL: https://database.ich.org/sites/default/files/Q1B_Guideline.pdf
  • European Medicines Agency, "ICH Q1B Photostability testing of new active substances and medicinal products," EMA Website, 1998. URL: https://www.ema.europa.eu/en/ich-q1b-photostability-testing-new-active-substances-medicinal-products-scientific-guideline
  • H. H. T. Ba, et al., "A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision," Journal of Pharmaceutical Sciences, 2010. URL: https://pubmed.ncbi.nlm.nih.gov/20020422/
  • B. Chen, et al., "Direct photolysis of nitroaromatic compounds in aqueous solutions," Journal of Environmental Sciences, 2005. URL: https://pubmed.ncbi.nlm.nih.gov/16158587/
  • J. M. A. Ospina, et al., "Primary Photochemistry of Nitrated Aromatic Compounds: Excited-State Dynamics and NO· Dissociation from 9-Nitroanthracene," Figshare, 2016. URL: https://figshare.
  • S. K. Sharma, et al., "Degradation of Phenolic Compounds Through UV and Visible- Light-Driven Photocatalysis: Technical and Economic Aspects," ResearchGate, 2017. URL: https://www.researchgate.
  • M. A. Salah, et al., "Photocatalytic degradation of phenol solution using Zinc Oxide/UV," ACS Publications, 2018. URL: https://pubs.acs.org/doi/10.1021/acsomega.8b01035
  • A. A. M. Lupașcu, et al., "Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent," MDPI, 2022. URL: https://www.mdpi.com/2073-4344/12/10/1249
  • V. V. T. Padil, et al., "A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination," MDPI, 2013. URL: https://www.mdpi.com/2073-4344/3/1/26
  • M. C. DeRosa, et al., "Photochemistry of 2,6-diisopropylphenol (propofol)," ResearchGate, 2003. URL: https://www.researchgate.net/publication/8908320_Photochemistry_of_26-diisopropylphenol_propofol
  • C. Moralejo and W. A. Anderson, "Photochemical Degradation of Some Halogenated Anesthetics in Air," ResearchGate, 2024. URL: https://www.researchgate.
  • C. Moralejo and W. A. Anderson, "Photochemical Degradation of Some Halogenated Anesthetics in Air," MDPI, 2024. URL: https://www.mdpi.com/2313-433X/11/1/286
  • The schematic illustration of the propofol degradation, ResearchGate. URL: https://www.researchgate.
  • M. M. Matić, et al., "PHOTOCATALYTIC DEGRADATION OF PROPRANOLOL USING TiO2 DEGUSSA P25," ResearchGate, 2015. URL: https://www.researchgate.net/publication/282677114_PHOTOCATALYTIC_DEGRADATION_OF_PROPRANOLOL_USING_TiO2_DEGUSSA_P25
  • This compound, Synchem. URL: https://www.synchem.de/product/1576-14-3
  • This compound, Santa Cruz Biotechnology. URL: https://www.scbt.com/p/4-nitro-propofol-1576-14-3
  • This compound, Santa Cruz Biotechnology (Korean). URL: https://www.scbt.com/kr/p/4-nitro-propofol-1576-14-3

Sources

reducing background signal in 4-Nitro Propofol-based assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mitigating High Background Signal

Welcome to the technical support center for 4-Nitro Propofol (4-NP) based assays. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with high background signals in their experiments. As application scientists with extensive field experience, we understand that a high background can mask true signals, reduce assay sensitivity, and lead to unreliable data. This resource provides in-depth troubleshooting strategies, detailed optimization protocols, and the scientific rationale behind them to help you achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common initial questions regarding high background in 4-NP-based assays.

Q1: What is this compound (4-NP) and why is it prone to high background?

This compound (4-Nitro-2,6-diisopropylphenol) is a derivative of the anesthetic agent propofol.[1] Like propofol, it is a hydrophobic, phenolic compound.[2][3] This hydrophobicity is a primary reason for high background, as the molecule has a strong tendency to bind non-specifically to plastic surfaces of microplates and other proteins in the assay through hydrophobic interactions.[4][5][6] Additionally, many phenolic and nitroaromatic compounds possess intrinsic fluorescent properties or can quench the fluorescence of other molecules, complicating signal detection.[7][8][9]

Q2: What are the primary sources of high background in my 4-NP assay?

High background typically originates from three main areas:

  • Reagent-Related Issues: The 4-NP compound itself may be autofluorescent or binding non-specifically to the assay plates. Buffers or other reagents could be contaminated or degraded.

  • Procedural & Assay Condition Issues: Insufficient blocking of the microplate, inadequate washing steps, or suboptimal reagent concentrations can all contribute to elevated background.

  • Hardware & Consumables: The choice of microplate material and color is critical. Incorrect settings on the plate reader (e.g., gain, excitation/emission wavelengths) can also artificially increase background readings.[6]

Q3: My "no-enzyme" or "no-substrate" control wells have a high signal. What does this mean?

This is a critical diagnostic step. A high signal in these control wells strongly indicates that the background is not coming from the specific enzymatic reaction you intend to measure.[10] The source is likely non-specific binding of a fluorescent component (like 4-NP itself) to the well or autofluorescence from the sample matrix, buffer components, or the plate itself.[11]

Q4: How does 4-NP's role in the assay affect troubleshooting?

It's crucial to understand if 4-NP is (a) the intended fluorescent product, (b) a fluorescent inhibitor/probe being measured, or (c) a non-fluorescent product that quenches a separate reporter fluorophore.

  • If 4-NP is the fluorophore , high background comes from non-specific binding or contamination.

  • If 4-NP is a quencher (e.g., via Inner Filter Effect or FRET), a high background signal means the quenching is inefficient, and the issue lies with the unquenched reporter fluorophore.[8][12]

In-Depth Troubleshooting Guides

A systematic approach is the key to identifying and eliminating the source of high background. The following flowchart and detailed guides will walk you through this process.

Diagram: Systematic Troubleshooting Workflow

This workflow provides a logical path to diagnose the source of high background signal.

Troubleshooting_Workflow cluster_start cluster_controls Step 1: Analyze Control Wells cluster_reagent Path A: Reagent & Plate Issues cluster_assay Path B: Assay Condition Issues cluster_end Start High Background Signal Detected Controls Run Key Controls: 1. Buffer + Substrate (No Enzyme) 2. Buffer + Enzyme (No Substrate) 3. Buffer Only Start->Controls Decision1 Is background high in 'No-Enzyme' or 'Buffer Only' wells? Controls->Decision1 Reagent Source is likely Reagent Autofluorescence or Non-Specific Binding (NSB) Decision1->Reagent Yes Assay Source is likely related to Enzyme/Substrate Concentration or Kinetics Decision1->Assay No Troubleshoot_NSB Troubleshoot NSB: • Optimize Blocking (BSA, Casein) • Add Detergent (Tween-20) • Increase Wash Steps Reagent->Troubleshoot_NSB Troubleshoot_Reagent Troubleshoot Reagents: • Check 4-NP for degradation • Use high-purity, fresh buffers • Test alternative microplates (black, low-binding) Reagent->Troubleshoot_Reagent End Signal-to-Background Ratio Optimized Troubleshoot_NSB->End Troubleshoot_Reagent->End Troubleshoot_Concentration Optimize Concentrations: • Titrate Enzyme • Titrate Substrate • Check incubation time Assay->Troubleshoot_Concentration Troubleshoot_Reader Optimize Reader Settings: • Reduce gain/sensitivity • Verify filter/wavelength settings Assay->Troubleshoot_Reader Troubleshoot_Concentration->End Troubleshoot_Reader->End

Caption: A systematic workflow for diagnosing and resolving high background fluorescence.

Guide 1: Addressing Reagent and Consumable-Related Background

This is the most common source of high background, particularly with hydrophobic molecules like 4-NP.

Issue A: Non-Specific Binding (NSB) of this compound

Causality: The hydrophobic nature of 4-NP and its parent molecule, propofol, drives it to adhere to the polystyrene surface of standard microplates.[4][13] This creates a layer of fluorescent molecules that is independent of your specific biological reaction, resulting in a high, uniform background signal across the plate.

Solutions:

  • Implement a Blocking Step: Before adding any assay reagents, incubate the plate with a blocking agent. This coats the plastic surface, preventing 4-NP from binding.[5]

    • Standard Choice: Bovine Serum Albumin (BSA) at 0.1% to 1% (w/v) in your assay buffer is a common and effective choice.

    • Alternative: 0.1% (w/v) Casein solution can also be used.

  • Add a Non-ionic Detergent: Including a low concentration of a detergent in your assay and wash buffers can significantly reduce hydrophobic interactions.

    • Recommended: 0.01% to 0.05% (v/v) Tween-20 or Triton X-100. Be sure to verify that the detergent does not inhibit your enzyme of interest.

  • Increase Wash Step Stringency: Ensure unbound 4-NP is thoroughly removed.

    • Increase the number of washes (from 3 to 5).

    • Increase the wash volume (e.g., from 200 µL to 300 µL per well).

    • Add a 30-60 second soak time for each wash step.

Diagram: Mechanism of Blocking Agents

This diagram illustrates how blocking agents prevent non-specific binding of 4-NP to a microplate well.

Blocking_Mechanism cluster_0 Before Blocking cluster_1 After Blocking Unblocked Well Microplate Surface NP1 4-NP NP1->Unblocked Well Non-specific binding NP2 4-NP NP2->Unblocked Well NP3 4-NP NP3->Unblocked Well Blocked Well Microplate Surface BSA1 BSA BSA2 BSA BSA3 BSA NP4 4-NP NP4->BSA2 Blocked

Caption: Blocking agents like BSA coat the well surface, preventing hydrophobic 4-NP from adhering.

Issue B: Autofluorescence and Reagent Quality

Causality: The background may originate from the intrinsic fluorescence of your reagents or the microplate itself. Propofol is known to be fluorescent, and its photochemistry can be affected by the solvent environment.[14] 4-NP likely shares these properties.

Solutions:

  • Select the Right Microplate: Standard clear or white plates are unsuitable for fluorescence assays due to high autofluorescence and well-to-well crosstalk.

    • Mandatory: Use black-walled, clear-bottom microplates to minimize background fluorescence and light scatter.[6]

    • Consider: Low-binding, non-treated plates may further reduce NSB.

  • Check Reagent Purity and Stability:

    • 4-NP Stock: Propofol and its analogs can degrade via oxidation, especially when exposed to air and light.[14][15] Prepare fresh 4-NP solutions from powder if possible. Store stock solutions protected from light at -20°C or -80°C.

    • Buffers: Use high-purity water (e.g., Milli-Q) and analytical grade reagents. Impurities in buffers are a common source of background.[6]

  • Test for Compound Autofluorescence: Run a control plate containing only buffer and serial dilutions of 4-NP to measure its intrinsic fluorescence at your assay's excitation/emission wavelengths.[9] This will confirm if 4-NP is the source of the background.

Guide 2: Optimizing Assay Conditions and Reader Settings

If control experiments suggest the background is related to the reaction itself, focus on assay parameters.

Issue A: Suboptimal Reagent Concentrations

Causality: Using excessively high concentrations of enzyme or substrate can lead to high background, either through inherent fluorescence of the reagents or by pushing the reaction kinetics into a non-linear range where background effects become more pronounced.

Solutions:

  • Titrate Enzyme and Substrate: Systematically vary the concentrations of your enzyme and substrate to find a range that produces a robust specific signal with a low background.[10] The goal is to maximize the signal-to-background ratio.

  • Optimize Incubation Time: Measure the reaction kinetics over time. A high background may be an early artifact, while the specific signal develops more slowly. Conversely, very long incubation times can lead to product degradation or increased non-specific effects.

Issue B: Incorrect Plate Reader Settings

Causality: An improperly configured plate reader can be a major source of noise. Overly high gain settings amplify both the specific signal and the background noise, reducing the signal-to-background ratio.

Solutions:

  • Optimize Gain/PMT Settings: The gain (or photomultiplier tube voltage) should be set using a positive control well (high signal) and a negative control well (background). Adjust the gain so that the positive control well is between 50-80% of the detector's maximum saturation level. This provides ample dynamic range without unnecessarily amplifying the background.[6]

  • Verify Wavelengths and Bandwidth: Double-check that the excitation and emission wavelengths are optimal for your fluorophore. Using a narrower emission bandwidth can sometimes reduce background by filtering out more stray light and autofluorescence.

Experimental Protocols & Data Presentation

Protocol 1: Titration of a Blocking Agent (BSA)

Objective: To determine the optimal concentration of BSA for reducing non-specific binding of 4-NP.

  • Plate Preparation: Use a 96-well black, clear-bottom plate.

  • Prepare BSA Solutions: Create a series of BSA solutions in your assay buffer (e.g., 0%, 0.05%, 0.1%, 0.25%, 0.5%, 1.0% w/v).

  • Blocking: Add 200 µL of each BSA solution to different columns of the plate (n=3-4 replicates per concentration). Incubate for 1 hour at room temperature.

  • Wash: Aspirate the BSA solution and wash all wells 3 times with 200 µL of wash buffer (assay buffer + 0.05% Tween-20).

  • Add 4-NP: Add your standard concentration of 4-NP (in assay buffer) to all wells. Crucially, do not add any enzyme or other reaction components.

  • Incubate: Incubate for your standard assay time (e.g., 30 minutes) at the standard temperature.

  • Read Plate: Measure the fluorescence using your standard reader settings.

  • Analyze: Calculate the average fluorescence for each BSA concentration and identify the concentration that provides the lowest signal without causing other issues (like precipitation).

Table 1: Example Data from a BSA Titration Experiment

BSA Concentration (% w/v)Average Background Fluorescence (RFU)Standard Deviation% Background Reduction
0 (No Block)15,2508500%
0.058,10042046.9%
0.14,55021070.2%
0.252,80015081.6%
0.5 1,950 95 87.2%
1.01,90011087.5%

In this example, 0.5% BSA provides a near-maximal reduction in background and would be selected as the optimal concentration.

References

  • Zanetti-Domingues, L. C., Tynan, C. J., Rolfe, D. J., Clarke, D. T., & Martin-Fernandez, M. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLOS ONE. [Link]
  • Anjum, D., & Ball, D. (2007).
  • Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Basicmedical Key. [Link]
  • Liu, F., Liang, F., Li, Z., Kang, G., Wang, T., Chen, C., & Lu, Y. (2020). Fluorescence detection of 4-nitrophenol and α-glucosidase activity based on 4-nitrophenol-regulated fluorescence of silicon nanoparticles. Analyst. [Link]
  • Royal Society of Chemistry. (2020). Fluorescence detection of 4-nitrophenol and α-glucosidase activity based on 4-nitrophenol-regulated fluorescence of silicon nanoparticles. Analyst. [Link]
  • Chi, Z., Miller, E. W., & Chang, C. J. (2011). Role for the Propofol Hydroxyl in Anesthetic Protein Target Molecular Recognition. ACS Chemical Neuroscience. [Link]
  • PLOS One. (2012). Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. PLOS One. [Link]
  • Yip, G. W., Chen, Z. Y., & Chang, C. (2013). Photoaffinity Labeling the Propofol Binding Site in GLIC. Biochemistry. [Link]
  • Chang, C. W., & Lim, C. (2011). Binding of fluorophores to proteins depends on the cellular environment. ACS Chemical Biology. [Link]
  • Ansh Labs. (n.d.). Troubleshooting Immunoassays. Ansh Labs. [Link]
  • ACS Publications. (2020). Novel Approach for Characterizing Propofol Binding Affinities to Serum Albumins from Different Species. ACS Omega. [Link]
  • MDPI. (2017). 4D-QSAR: Perspectives in Drug Design. International Journal of Molecular Sciences. [Link]
  • ACS Publications. (2020). Novel Approach for Characterizing Propofol Binding Affinities to Serum Albumins from Different Species. ACS Omega. [Link]
  • Springer. (2021). Propofol detection for monitoring of intravenous anaesthesia: a review. Analytical and Bioanalytical Chemistry. [Link]
  • ResearchGate. (2018). The Discovery and Development of Propofol Anesthesia: The 2018 Lasker-DeBakey Clinical Medical Research Award. Cell. [Link]
  • Termedia. (2021). Systematic review of the stability and compatibility of propofol injection. Anaesthesiology Intensive Therapy. [Link]
  • PubMed. (2002). 4D-QSAR analysis of a set of propofol analogues: mapping binding sites for an anesthetic phenol on the GABA(A) receptor. Journal of Medicinal Chemistry. [Link]
  • LabMedica. (n.d.). Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica. [Link]
  • ResearchGate. (2002). 4D-QSAR Analysis of a Set of Propofol Analogues: Mapping Binding Sites for an Anesthetic Phenol on the GABA A Receptor. Journal of Medicinal Chemistry. [Link]
  • Heyne, B., Tfibel, F., Hoebeke, M., Hans, P., Maurel, V., & Fontaine-Aupart, M. P. (2006). Photochemistry of 2,6-diisopropylphenol (propofol). Photochemical & Photobiological Sciences. [Link]

Sources

Technical Support Center: Optimizing 4-Nitro-Propofol Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of 4-Nitro-Propofol (4-NP) in in vitro research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the experimental concentration of 4-NP. By understanding the principles behind the protocols and anticipating potential challenges, you can ensure the generation of robust and reproducible data.

I. Frequently Asked Questions (FAQs)

Q1: What is 4-Nitro-Propofol and why is it used in in vitro studies?

A1: 4-Nitro-Propofol (4-NP), or 4-Nitro-2,6-diisopropylphenol, is a chemical intermediate used in the synthesis of propofol metabolites.[1] While not as extensively studied as its parent compound, propofol, it serves as a crucial tool for investigating the metabolic pathways and biological activities of propofol derivatives. In the context of in vitro studies, 4-NP allows for a controlled examination of the effects of a specific metabolic byproduct, which is essential for understanding the complete pharmacological profile of propofol.

Q2: How does 4-Nitro-Propofol relate to the mechanism of action of Propofol?

A2: Propofol primarily acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[2][3] This action leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, a sedative and anesthetic effect. At higher concentrations, propofol can directly activate GABA-A receptors.[2][4][5] While 4-NP is a metabolite, understanding its distinct interactions with cellular targets is key to elucidating any potential contribution to the overall effects or side effects of propofol.

Q3: What is a good starting concentration range for 4-Nitro-Propofol in my cell-based assays?

A3: The optimal concentration of 4-NP is highly dependent on the cell type and the specific biological question being investigated. Based on studies of propofol and its derivatives, a broad starting range for in vitro experiments is between 1 µM and 100 µM.[6] For instance, studies on propofol have used concentrations from 3 µM up to 50 µM in in vitro models.[7] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Q4: How do I prepare a stock solution of 4-Nitro-Propofol?

A4: The solubility of 4-Nitro-Propofol should be confirmed with the supplier's datasheet. Generally, for compounds of this nature, a high-concentration stock solution is prepared in an organic solvent like dimethyl sulfoxide (DMSO). It is critical to ensure that the final concentration of the solvent in your cell culture medium is non-toxic to the cells, typically below 0.1-0.5%. Always include a vehicle control (media with the same concentration of solvent) in your experiments.[8]

Q5: How long should I expose my cells to 4-Nitro-Propofol?

A5: The optimal treatment duration is variable and should be determined empirically. Similar to dose-response, a time-course experiment is recommended.[8] Treatment times can range from a few hours to 72 hours or more, depending on the expected biological response.[9] Shorter durations are often used to study acute effects on signaling pathways, while longer exposures are necessary for assessing outcomes like cell proliferation or cytotoxicity.

II. Troubleshooting Guide

This section addresses common issues encountered when optimizing 4-Nitro-Propofol concentrations.

Issue 1: High variability between replicate wells.

  • Potential Cause: Inconsistent cell seeding, edge effects in the microplate, or improper mixing of the compound.

  • Troubleshooting Steps:

    • Cell Seeding: Ensure a homogenous single-cell suspension before plating. Pipette gently to avoid cell stress. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.

    • Edge Effects: Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.

    • Compound Mixing: After adding 4-NP to the wells, gently mix the plate on an orbital shaker for a few seconds to ensure uniform distribution.

Issue 2: No observable effect at the tested concentrations.

  • Potential Cause: The concentration range may be too low, the incubation time too short, or the chosen assay may not be sensitive enough. The cell line may also be insensitive to the compound.[10]

  • Troubleshooting Steps:

    • Expand Concentration Range: Test a wider range of concentrations, including higher doses (e.g., up to 200 µM), while carefully monitoring for cytotoxicity.

    • Extend Incubation Time: Perform a time-course experiment to determine if a longer exposure is required to observe an effect.

    • Assay Sensitivity: Consider using a more sensitive assay for your endpoint of interest.

    • Cell Line Sensitivity: Research the literature to confirm if your chosen cell line is an appropriate model for the biological pathway you are investigating.

Issue 3: Unexpected cytotoxicity observed at low concentrations.

  • Potential Cause: The compound may have inherent cytotoxicity in your specific cell line, or the solvent concentration may be too high.

  • Troubleshooting Steps:

    • Cytotoxicity Assessment: Perform a standard cytotoxicity assay, such as MTT or LDH release, to determine the cytotoxic threshold of 4-NP in your cells.

    • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level. Run a vehicle control with varying concentrations of the solvent to confirm.

    • Cell Health: Always use healthy, actively dividing cells for your experiments.

III. Experimental Protocols

Protocol 1: Determining the Optimal Concentration of 4-Nitro-Propofol using a Dose-Response Curve

This protocol outlines the steps to determine the effective concentration (EC50) or inhibitory concentration (IC50) of 4-NP for a specific biological effect.

Materials:

  • Your chosen cell line

  • Complete cell culture medium

  • 4-Nitro-Propofol

  • DMSO (or other appropriate solvent)

  • 96-well microplates

  • Assay reagents for your specific endpoint (e.g., proliferation, signaling pathway activation)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.

  • Prepare 4-NP Dilutions:

    • Prepare a high-concentration stock solution of 4-NP in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations for your experiment. A 10-fold serial dilution is often a good starting point for a wide range of concentrations.[11]

  • Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the different concentrations of 4-NP to the respective wells.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.

  • Incubation: Incubate the plate for the desired duration based on your experimental goals.

  • Assay: Perform your chosen endpoint assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the response for each concentration.

    • Normalize the data to the controls.

    • Plot the response versus the log of the 4-NP concentration.

    • Use a non-linear regression analysis to determine the EC50 or IC50 value.

Protocol 2: Assessing Cytotoxicity of 4-Nitro-Propofol using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[12]

Materials:

  • Cells treated with a range of 4-NP concentrations (as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or a specialized buffer)

Procedure:

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the concentration of 4-NP that causes a 50% reduction in viability (IC50).

IV. Data Presentation

Table 1: Example of a Dose-Response Experiment Layout for a 96-Well Plate

1 2 3 4 5 6 7 8 9 10 11 12
A BlankBlankBlank100 µM100 µM100 µM10 µM10 µM10 µM1 µM1 µM1 µM
B BlankBlankBlank100 µM100 µM100 µM10 µM10 µM10 µM1 µM1 µM1 µM
C BlankBlankBlank100 µM100 µM100 µM10 µM10 µM10 µM1 µM1 µM1 µM
D 0.1 µM0.1 µM0.1 µM0.01 µM0.01 µM0.01 µM0.001 µM0.001 µM0.001 µMVehicleVehicleVehicle
E 0.1 µM0.1 µM0.1 µM0.01 µM0.01 µM0.01 µM0.001 µM0.001 µM0.001 µMVehicleVehicleVehicle
F 0.1 µM0.1 µM0.1 µM0.01 µM0.01 µM0.01 µM0.001 µM0.001 µM0.001 µMVehicleVehicleVehicle
G No CellsNo CellsNo CellsNo CellsNo CellsNo CellsNo CellsNo CellsNo CellsNo CellsNo CellsNo Cells
H No CellsNo CellsNo CellsNo CellsNo CellsNo CellsNo CellsNo CellsNo CellsNo CellsNo CellsNo Cells

Table 2: Example of Interpreting Cytotoxicity Data

4-NP Concentration% Cell Viability (Mean ± SD)Interpretation
Vehicle Control100 ± 5.2Baseline
1 µM98.5 ± 4.8No significant cytotoxicity
10 µM95.1 ± 6.1No significant cytotoxicity
50 µM75.3 ± 7.5Moderate cytotoxicity
100 µM48.9 ± 8.2Significant cytotoxicity (approaching IC50)
200 µM15.6 ± 3.9High cytotoxicity
V. Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_analysis Phase 3: Data Acquisition & Analysis prep_stock Prepare 4-NP Stock Solution serial_dilute Perform Serial Dilutions prep_stock->serial_dilute seed_cells Seed Cells in 96-Well Plate treat_cells Treat Cells with 4-NP Concentrations seed_cells->treat_cells serial_dilute->treat_cells incubate Incubate for Defined Period treat_cells->incubate cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->cytotoxicity_assay endpoint_assay Perform Functional Endpoint Assay incubate->endpoint_assay read_plate Read Plate (Absorbance/Luminescence) cytotoxicity_assay->read_plate endpoint_assay->read_plate data_analysis Analyze Data & Determine IC50/EC50 read_plate->data_analysis

Caption: Experimental workflow for optimizing 4-Nitro-Propofol concentration.

gabaa_receptor_pathway cluster_membrane Postsynaptic Membrane gabaa_receptor GABA-A Receptor cl_ion Cl- gabaa_receptor->cl_ion Opens Channel gaba GABA gaba->gabaa_receptor Binds propofol Propofol / 4-NP propofol->gabaa_receptor Potentiates hyperpolarization Hyperpolarization (Inhibition) cl_ion->hyperpolarization Influx leads to

Caption: Simplified GABA-A receptor signaling pathway.

References

  • Vertex AI Search. (2025). Quantifying cell viability via LDH cytotoxicity assay - Protocols.io.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • NIH. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC.
  • Roche. (n.d.).
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • NIH. (2013). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
  • Abcam. (n.d.). MTT assay protocol.
  • PubMed. (n.d.).
  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol.
  • Abcam. (n.d.).
  • PraxiLabs. (n.d.).
  • Wikipedia. (n.d.). Propofol.
  • Journal of Neuroscience. (1994). Propofol modulates activation and desensitization of GABAA receptors in cultured murine hippocampal neurons.
  • Anesthesia Experts. (2015).
  • NIH. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting In Vitro Assays.
  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • ResearchGate. (2014). Can I optimize dose and time in different cell lines?.
  • Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting.
  • NIH. (n.d.). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC.
  • Sorger Lab. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells.
  • YouTube. (2023). Calculating Amount of Drug Needed for Cell Culture: Practical Guide.
  • Spandidos Publications. (n.d.). AS-IV enhances the antitumor effects of propofol in NSCLC cells by inhibiting autophagy.
  • NIH. (n.d.). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model.
  • Bitesize Bio. (2025).
  • OpenAnesthesia. (2023). Propofol.
  • NIH. (n.d.).
  • PubMed. (n.d.).
  • Promega Corporation. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • NIH. (n.d.). Propofol elicits apoptosis and attenuates cell growth in esophageal cancer cell lines - PMC.
  • ResearchGate. (n.d.). Propofol-induced apoptosis in HT-22 cells. (A) CCK-8 assay results....
  • MDPI. (n.d.).
  • DEA Diversion Control Division. (n.d.). PROPOFOL (Trade Name: Diprivan®).
  • PubMed Central. (2008). The Experimental and Clinical Pharmacology of Propofol, an Anesthetic Agent with Neuroprotective Properties.
  • Santa Cruz Biotechnology. (n.d.). 4-Nitro Propofol.
  • NIH. (n.d.). The Effects of Propofol on a Human in vitro Blood-Brain Barrier Model - PMC.
  • YouTube. (2022).
  • ResearchGate. (2025). Propofol in Anesthesia.
  • PubMed Central. (2025). The Effects of Propofol and Thiopental on Nitric Oxide Production and Release in Erythrocytes.
  • Medic's Corner. (n.d.). Propofol.
  • NIH. (n.d.). Propofol anesthesia destabilizes neural dynamics across cortex - PMC.
  • NIH. (n.d.). Propofol-mediated Unconsciousness Disrupts Progression of Sensory Signals through the Cortical Hierarchy.
  • PubMed Central. (n.d.). Advances in research on propofol-induced postoperative cognitive dysfunction via Piezo channels.
  • PubMed Central. (n.d.).
  • NIH. (n.d.). Continuous Flow Synthesis of Propofol - PMC.

Sources

troubleshooting unexpected results with 4-Nitro Propofol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Nitro-Propofol (4-NP). This guide is designed to provide in-depth, practical solutions to common challenges encountered during the experimental use of this compound. As Senior Application Scientists, we have structured this resource to not only offer step-by-step protocols but also to explain the scientific principles behind them, ensuring your experiments are both successful and reproducible.

Section 1: Compound Handling and Preparation

This section addresses the most frequent initial challenge: preparing 4-Nitro-Propofol for experimental use. Due to its chemical structure—a nitrophenol derivative—4-NP presents specific solubility and stability characteristics that must be handled correctly to ensure valid experimental outcomes.

Q1: My 4-Nitro-Propofol (4-NP) powder is a light yellow color. Is this normal?

Yes, this is completely normal. The presence of the nitroaromatic group often imparts a white to light yellow color to crystalline solids of nitrophenol compounds.[1] Significant darkening or a change to a brownish or tar-like appearance, however, could indicate degradation and warrants a purity check (see Section 4).

Q2: I'm having trouble dissolving 4-NP in my aqueous assay buffer. What is the recommended procedure for solubilization?

Poor aqueous solubility is an expected characteristic of 4-NP, much like its parent compound, propofol, which is formulated as a lipid emulsion for clinical use.[2][3] Direct dissolution in aqueous buffers will almost certainly fail. The standard and recommended procedure is to first prepare a concentrated stock solution in a suitable organic solvent.

  • Primary Recommended Solvent: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing stock solutions.[4][5] It is a powerful aprotic solvent that can dissolve a wide range of organic molecules and is tolerated by most cell-based assays at low final concentrations.[6]

  • Alternative Solvents: If DMSO is incompatible with your assay, anhydrous ethanol or dimethylformamide (DMF) can be tested.[5]

Table 1: Recommended Solvents for 4-Nitro-Propofol Stock Solution

SolventRecommended Starting ConcentrationNotes
DMSO 10–50 mMPrimary recommendation. Ensure anhydrous grade.
Ethanol 10–50 mMGood alternative; may be less toxic to certain cell lines.
DMF 10–50 mMUse if both DMSO and Ethanol fail. Strong polar aprotic solvent.
Protocol 1: Preparation of a 10 mM 4-NP Stock Solution in DMSO
  • Pre-Weigh: Accurately weigh the desired amount of 4-NP powder in a sterile microcentrifuge tube. (For 1 mL of a 10 mM stock, you will need approximately 2.23 mg, based on a presumed MW of ~223.2 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the tube.

  • Solubilization: Vortex vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be effective. Sonication can also be used to aid dissolution.[7]

  • Sterilization: If for use in cell culture, sterile-filter the stock solution through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.[4] Crucially, avoid repeated freeze-thaw cycles , as this can degrade the compound.[4]

Q3: My 4-NP precipitates when I add the DMSO stock to my cell culture medium or aqueous buffer. How can I fix this?

This is a classic sign that the thermodynamic solubility limit of 4-NP in the final aqueous environment has been exceeded.[5][8] The organic DMSO keeps the compound soluble, but upon high dilution into water, the compound crashes out.[9]

Troubleshooting Steps:

  • Check Final DMSO Concentration: The final concentration of DMSO in your assay should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts or toxicity.[4] However, slightly increasing the DMSO concentration (e.g., to 1%) may be necessary and should be validated with a vehicle control.

  • Improve Dilution Technique: Add the DMSO stock to your aqueous buffer dropwise while vigorously vortexing or stirring the buffer.[5] This prevents localized high concentrations of 4-NP that trigger precipitation.

  • Lower the Working Concentration: The most likely issue is that your target concentration of 4-NP is too high for its aqueous solubility. Perform a dose-response experiment starting from a lower concentration.

  • Consider Formulation Aids: For in vivo studies or particularly challenging in vitro systems, formulation strategies using co-solvents, cyclodextrins, or surfactants may be required, though this adds significant complexity.[10][11][12]

Section 2: Stability, Storage, and Reactivity

Nitrophenols are chemically active molecules. Understanding their stability profile is critical for interpreting experimental results and avoiding artifacts.

Q4: How stable is 4-Nitro-Propofol in solution? What are the signs of degradation?

Nitrophenols can be susceptible to degradation under certain conditions.[13][14]

  • pH Sensitivity: As a phenol, the hydroxyl group of 4-NP is acidic. In basic solutions (pH > 8), it will deprotonate to form the phenolate, which is often more brightly colored (yellow) and may have different stability and solubility profiles. It is crucial to maintain a consistent, buffered pH in your assays.

  • Light Sensitivity: Many aromatic nitro compounds exhibit some degree of photosensitivity. It is best practice to protect stock solutions and experimental samples from direct light.[4][15] Store stocks in amber vials and minimize light exposure during experiments.

  • Reductive Instability: The nitro group is an electron-withdrawing group and can be chemically or enzymatically reduced.[16][17][18] This is a critical consideration in biological experiments.

Q5: I am seeing inconsistent or no activity from 4-NP in my cell-based assay, which contains DTT (dithiothreitol). Could there be an interaction?

Yes, this is a highly probable cause. Reducing agents like DTT, commonly used in protein assays or some cell culture conditions, can readily reduce aromatic nitro groups to the corresponding amino group (forming 4-Amino-Propofol).[19] This conversion fundamentally changes the molecule's electronic properties, polarity, and biological activity.

  • Mechanism: The nitro group (-NO₂) is reduced to a nitroso (-NO), then a hydroxylamino (-NHOH), and finally an amino group (-NH₂).[17]

  • Consequence: 4-Amino-Propofol is a different chemical entity. If the biological activity of 4-NP is dependent on the nitro group, this reduction will result in a loss of effect. Conversely, the amino derivative could have its own, unexpected biological activity.[20]

Diagram 1: Potential Reductive Pathway of 4-Nitro-Propofol

This diagram illustrates the chemical transformation that can occur in the presence of biological or chemical reducing agents, leading to compound inactivation or altered activity.

G cluster_main Chemical Transformation in Reducing Environments NP 4-Nitro-Propofol (-NO2) Potentially Active AP 4-Amino-Propofol (-NH2) Inactive or Altered Activity NP->AP Reduction ReducingAgent Reducing Agents (e.g., DTT, cellular nitroreductases) ReducingAgent->NP

Caption: Reductive conversion of 4-Nitro-Propofol.

Section 3: Troubleshooting Experimental Results

When experiments yield unexpected results, a systematic approach is necessary to pinpoint the cause.

Q6: The biological effect of my 4-NP varies between experiments. What should I check first?

Inconsistent activity is a common problem with small molecules in research.[4] A logical troubleshooting workflow can help isolate the variable.

  • Compound Integrity: Was the same batch and aliquot of 4-NP stock used? If not, prepare a fresh stock solution from the original powder. Avoid using stocks that have undergone multiple freeze-thaw cycles.

  • Experimental Conditions: Verify that the final concentration of 4-NP and the vehicle (DMSO) are identical across all experiments. Ensure pH of all buffers is consistent.

  • Cellular System: Check cell health, passage number, and confluency. Biological systems can have inherent variability.

  • Assay Components: As discussed in Q5, check for reactive components in your media or buffers, such as reducing agents.

Diagram 2: Troubleshooting Workflow for Inconsistent Activity

This decision tree provides a systematic guide to diagnosing the root cause of variable experimental results with 4-Nitro-Propofol.

G cluster_compound Compound Integrity cluster_assay Assay System start Inconsistent Results Observed check_stock Prepare Fresh Stock from Powder start->check_stock Start Here check_vehicle Verify Final Vehicle Concentration is Constant start->check_vehicle If Fresh Stock Shows No Improvement check_solubility Visually Inspect for Precipitation in Assay check_stock->check_solubility check_qc Perform QC Check (See Section 4) check_solubility->check_qc outcome1 Issue is likely in Assay System check_qc->outcome1 Purity Confirmed check_reagents Screen for Reactive Components (e.g., DTT) check_vehicle->check_reagents check_cells Confirm Consistent Cell Health & Passage # check_reagents->check_cells outcome2 Root cause identified check_cells->outcome2 System Consistent

Caption: Decision tree for troubleshooting inconsistent results.

Q7: I am observing toxicity or off-target effects that are not consistent with the known mechanism of propofol. Why might this be happening?

While 4-NP is structurally related to propofol, the addition of a nitro group creates a distinct pharmacological agent with potentially different activities.

  • Inherent Toxicity of Nitroaromatics: Nitroaromatic compounds as a class are known to have potential for toxicity and mutagenicity, often through their reductive metabolism.[18][21][22] The observed toxicity may be an intrinsic property of 4-NP itself, independent of any interaction with GABA receptors, which is the primary mechanism for propofol.[3][23][24]

  • Off-Target Effects: The compound may be interacting with other cellular targets not engaged by propofol. It is a common challenge in drug development that even small chemical modifications can drastically alter a compound's target profile.[20]

  • Degradation Products: As mentioned, degradation via reduction or other pathways could produce metabolites with their own toxic profiles.[25][26]

Section 4: Quality Control

Ensuring the purity and integrity of your compound is the foundation of reproducible science.

Q8: How can I verify the purity and identity of my 4-Nitro-Propofol?

For rigorous studies, it is essential to have analytical data for the specific batch of compound you are using. If this is not provided by the supplier, simple in-house checks can be performed.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive way to check for gross impurities. A single, well-defined spot suggests high purity. The presence of multiple spots or streaking could indicate impurities or degradation.[27]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment. An analysis of your 4-NP sample should ideally show a single major peak, allowing for quantification of purity (e.g., >95%). Comparing the retention time to a validated reference standard confirms identity.

  • Mass Spectrometry (MS): MS analysis can confirm the molecular weight of the compound, verifying its identity.

Protocol 2: Basic Quality Control via Thin-Layer Chromatography (TLC)
  • Prepare Sample: Dissolve a small amount of your 4-NP powder in a volatile solvent like ethyl acetate or dichloromethane to a concentration of ~1-2 mg/mL.

  • Spot Plate: Using a capillary tube, carefully spot a small amount of the solution onto a silica gel TLC plate.

  • Develop Plate: Place the plate in a sealed chamber containing an appropriate mobile phase (e.g., a 7:3 mixture of Hexane:Ethyl Acetate). Allow the solvent front to travel up the plate.

  • Visualize: Remove the plate and let it dry. Visualize the spots under UV light. Most aromatic compounds are UV-active.[27] Staining with iodine can also be used.[27]

  • Analyze: A pure compound should result in a single spot. The presence of other spots indicates impurities. Streaking may suggest the sample was overloaded or the compound is unstable on silica.[27]

References

  • PROPOFOL (DIPRIVAN) | Westmead Anaesthetic Manual, 5th Edition. AccessWorldMed.
  • Propofol • LITFL • CCC Pharmacology. LITFL.
  • Propofol - OpenAnesthesia. OpenAnesthesia.
  • Propofol in Anesthesia. Mechanism of Action, Structure-Activity Relationships, and Drug Delivery. Bentham Science Publishers.
  • Propofol - WikiAnesthesia. WikiAnesthesia.
  • Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. Benchchem.
  • 4-Nitrophenol | C6H5NO3 | CID 980. PubChem - NIH.
  • overcoming solubility issues with 2-Nitro-5-piperidinophenol in assays. Benchchem.
  • Synthetic Organic Compounds in Fresh and Marine Water.
  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. PMC - PubMed Central.
  • Degradation of nitrophenols by Fenton and photo-Fenton processes. ResearchGate.
  • Degradation of P-Nitrophenol Using Acoustic Cavitation and Fenton Chemistry. PubMed.
  • Summary of degradation kinetics of aromatic nitrophenol utilizing.... ResearchGate.
  • General reduction mechanism of nitroaromatic compounds. ResearchGate.
  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. OUCI.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
  • Biodegradation of p-nitrophenol by engineered strain. PMC - NIH.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Troubleshooting for Thin Layer Chromatography. SiliCycle.
  • Reduction of nitro compounds. Wikipedia.
  • Organic Compound Characterization & Quantification. Center for Applied Isotope Studies.
  • Synthetic Organic Contaminants – Drinking Water. Texas DSHS.
  • How to enhance drug solubility for in vitro assays?. ResearchGate.
  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. PMC - NIH.
  • Methods for the Determination of Organic Compounds in Drinking Water.
  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed.
  • Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube.
  • Organic Standards for GC, GC/MS, LC and LC/MS. Reagecon.
  • Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
  • Examples of nitroaromatic compounds in clinical trials as antitumor agents. ResearchGate.
  • In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. PubMed.
  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate.
  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions.
  • DMSO Solubility Assessment for Fragment-Based Screening. MDPI.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.

Sources

Technical Support Center: Method Refinement for 4-Nitro Propofol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of 4-Nitro Propofol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the necessary knowledge to overcome common challenges and refine your analytical methods for accurate and robust quantification of this critical analyte.

Introduction to this compound Analysis

This compound (4-NP) is a nitrated derivative of the anesthetic agent Propofol and often serves as a key intermediate or metabolite in drug development and toxicology studies.[1][2][3] Accurate quantification of 4-NP in biological matrices is paramount for understanding its pharmacokinetic and pharmacodynamic properties. However, its unique chemical structure, possessing both a phenolic hydroxyl group and a nitroaromatic moiety, presents distinct analytical challenges. This guide will address these challenges head-on, providing practical, field-proven solutions.

This guide is structured to provide a logical flow from common problems to their solutions, grounded in the principles of analytical chemistry. We will explore issues related to chromatography, mass spectrometry, sample preparation, and overall method robustness.

I. Troubleshooting Guide: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely used technique for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[4] However, specific issues can arise when analyzing this compound.

Issue 1: Poor Peak Shape and Tailing

You're observing significant peak tailing for this compound, leading to poor integration and inaccurate quantification.

  • Potential Cause A: Secondary Interactions with Stationary Phase

    • Explanation: The phenolic hydroxyl group of this compound can engage in secondary interactions with residual silanol groups on silica-based C18 columns, causing peak tailing. This is a common issue with phenolic compounds.

    • Solution:

      • Mobile Phase Modification: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase. This will suppress the ionization of the silanol groups, minimizing secondary interactions.

      • Column Selection: Consider using a column with a more inert stationary phase, such as one with end-capping technology or a polymer-based column, which has fewer exposed silanol groups.

      • Alternative Stationary Phases: Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different selectivity for aromatic and polar compounds like this compound and may reduce tailing.

  • Potential Cause B: Column Overload

    • Explanation: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.

    • Solution:

      • Dilute the Sample: Prepare a dilution series of your sample and inject them to see if the peak shape improves at lower concentrations.

      • Reduce Injection Volume: Decrease the volume of sample injected onto the column.

  • Potential Cause C: Inappropriate Sample Solvent

    • Explanation: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the injection, leading to band broadening and peak tailing.

    • Solution:

      • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase.

      • Use a Weaker Solvent: If solubility is an issue, use the weakest solvent that can adequately dissolve the sample.

Issue 2: Inconsistent Signal and Ion Suppression

You're experiencing significant signal variability or a loss of sensitivity for this compound, particularly in plasma or serum samples.

  • Potential Cause: Matrix Effects

    • Explanation: Co-eluting endogenous components from the biological matrix, such as phospholipids, can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to ion suppression.[4] This is a major challenge in bioanalysis.

    • Solution:

      • Improve Sample Preparation:

        • Protein Precipitation (PPT): While quick, PPT is the least effective at removing matrix components. If using PPT, consider a subsequent clean-up step.

        • Liquid-Liquid Extraction (LLE): LLE can be more effective at removing interfering substances. Optimize the extraction solvent and pH to selectively extract this compound while leaving behind matrix components.

        • Solid-Phase Extraction (SPE): SPE is generally the most effective method for cleaning up complex samples.[5][6] Select a sorbent that provides good retention of this compound and allows for thorough washing to remove interferences.

      • Optimize Chromatography:

        • Increase Chromatographic Resolution: Ensure that this compound is well-separated from the major matrix components. A longer gradient or a column with a different selectivity can improve separation.

        • Divert Early Eluting Components: Use a divert valve to send the initial, unretained matrix components to waste instead of the mass spectrometer.

      • Change Ionization Mode:

        • Negative Ion Mode (ESI-): Given its phenolic nature, this compound should ionize well in negative electrospray ionization (ESI) mode through deprotonation of the hydroxyl group.[7]

        • Atmospheric Pressure Chemical Ionization (APCI): APCI is often less susceptible to matrix effects than ESI for moderately polar compounds.[8] If ion suppression is severe with ESI, consider developing a method using APCI.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus compensating for signal suppression during quantification.

Issue 3: In-Source Fragmentation

You're observing a weak molecular ion and significant fragment ions in your full-scan mass spectra, even without collision-induced dissociation (CID).

  • Potential Cause: In-Source Fragmentation of the Nitro Group

    • Explanation: Nitroaromatic compounds can be susceptible to in-source fragmentation, where the nitro group is lost or fragmented in the ion source before entering the mass analyzer.[9] This can lead to a loss of sensitivity for the desired precursor ion.

    • Solution:

      • Optimize Ion Source Parameters:

        • Fragmentor/Cone Voltage: Reduce the fragmentor or cone voltage to decrease the energy imparted to the ions as they enter the mass spectrometer.

        • Source Temperature: Lower the ion source temperature, as higher temperatures can promote thermal degradation and fragmentation.[9]

      • Select a Stable Fragment for Quantification: If in-source fragmentation is unavoidable, you may need to select a stable and abundant in-source fragment as your precursor ion for MS/MS analysis. This approach requires careful validation to ensure specificity.

II. Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a viable alternative for the analysis of this compound, especially when dealing with less complex matrices. However, its inherent properties require special considerations.

Issue 1: Poor Peak Shape and Low Response

You're observing broad, tailing peaks or a complete lack of response for this compound.

  • Potential Cause A: Analyte Adsorption

    • Explanation: The polar phenolic group of this compound can interact with active sites in the GC inlet liner and on the column, leading to adsorption and poor peak shape.[10]

    • Solution:

      • Use a Deactivated Inlet Liner: Employ a liner that has been chemically deactivated to minimize active sites.

      • Column Choice: Use a column specifically designed for the analysis of polar compounds.

      • Derivatization: This is often the most effective solution. Convert the polar hydroxyl group into a less polar, more volatile derivative.

  • Potential Cause B: Thermal Degradation

    • Explanation: Nitroaromatic compounds can be thermally labile and may degrade in a hot GC inlet.[11]

    • Solution:

      • Lower Inlet Temperature: Optimize the inlet temperature to be high enough for efficient volatilization but low enough to prevent degradation.

      • Use a Pulsed Splitless or Cold On-Column Injection: These injection techniques introduce the sample into the column at a lower temperature, minimizing the risk of thermal degradation.

Issue 2: Requirement for Derivatization

You've determined that derivatization is necessary, but you're unsure of the best approach.

  • Explanation: Derivatization is a chemical modification of the analyte to improve its chromatographic properties, such as volatility and thermal stability.[12] For this compound, the primary target for derivatization is the hydroxyl group.

  • Recommended Derivatization Strategy: Silylation

    • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common and effective silylating agent for phenols.[13]

    • Procedure:

      • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

      • Add the silylating reagent (e.g., 50 µL of BSTFA + 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

      • Heat the reaction mixture (e.g., at 60-70°C for 30 minutes) to ensure complete derivatization.

      • Inject an aliquot of the derivatized sample into the GC-MS.

    • Troubleshooting Derivatization:

      • Incomplete Reaction: If you observe both the derivatized and underivatized peaks, increase the reaction time, temperature, or the amount of derivatizing reagent.

      • Reagent Interference: Run a reagent blank to identify any peaks originating from the derivatizing agent or its byproducts.

III. Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique for quantifying this compound in plasma?

For LC-MS/MS analysis of this compound in plasma, Solid-Phase Extraction (SPE) is generally recommended for the cleanest extracts and minimal matrix effects.[5][6] A mixed-mode or polymer-based sorbent can be effective. Liquid-Liquid Extraction (LLE) is a viable alternative. Protein precipitation is the simplest but may require more extensive chromatographic optimization to mitigate matrix effects.

Q2: How can I assess the stability of this compound in my samples and stock solutions?

Stability should be evaluated under various conditions as per regulatory guidelines (e.g., ICH M10).[14] This includes:

  • Freeze-Thaw Stability: Assess the analyte's stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a period that mimics the sample handling time.

  • Long-Term Stability: Determine the stability of the analyte in the matrix at the intended storage temperature (e.g., -20°C or -80°C) over the expected duration of the study.

  • Stock Solution Stability: Confirm the stability of your stock solutions at room and refrigerated/frozen temperatures.

Q3: What are the expected metabolites of this compound?

The metabolism of this compound itself is not extensively documented in publicly available literature. However, based on the metabolism of Propofol and other nitrophenols, potential metabolic pathways could include:

  • Glucuronidation or Sulfation: The phenolic hydroxyl group is a likely site for conjugation with glucuronic acid or sulfate.[1]

  • Reduction of the Nitro Group: The nitro group could be reduced to an amino group, forming 4-Amino Propofol.

  • Further Hydroxylation: Additional hydroxyl groups may be added to the aromatic ring.

In vitro metabolism studies using liver microsomes or hepatocytes can help elucidate the specific metabolic pathways.[15][16]

Q4: Should I use LC-MS/MS or GC-MS for my analysis?

The choice depends on several factors:

  • LC-MS/MS is generally preferred for the analysis of polar and thermally labile compounds in complex biological matrices. It often requires less sample preparation than GC-MS and can directly analyze the parent compound without derivatization.

  • GC-MS can be a good option for less complex matrices or if you have established expertise in derivatization techniques. It can offer excellent chromatographic resolution. However, the need for derivatization adds an extra step to the workflow and potential for variability.

For most bioanalytical applications involving plasma or serum, LC-MS/MS would be the more robust and straightforward choice.

IV. Data and Workflow Visualization

Table 1: Recommended Starting LC-MS/MS Parameters for this compound Analysis
ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmGood starting point for reversed-phase separation.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion mode and suppresses silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient 5-95% B over 5 minutesA typical starting gradient to elute the analyte.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI NegativeThe phenolic group should deprotonate readily.
MRM Transitions To be determined by infusionThe transition from the precursor ion to a stable product ion ensures selectivity.
Diagram 1: General Workflow for this compound Quantification in Plasma

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction SPE or LLE add_is->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Workflow for this compound analysis in plasma.

Diagram 2: Troubleshooting Logic for Peak Tailing in HPLC

troubleshooting start Peak Tailing Observed q1 Are all peaks tailing? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no cause1 System Issue (e.g., column void, extra-column volume) a1_yes->cause1 q2 Is the sample concentration high? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no cause2 Column Overload a2_yes->cause2 q3 Is the sample solvent stronger than the mobile phase? a2_no->q3 solution2 Dilute sample or reduce injection volume cause2->solution2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no cause3 Solvent Mismatch a3_yes->cause3 cause4 Secondary Interactions (e.g., silanol activity) a3_no->cause4 solution3 Dissolve sample in mobile phase cause3->solution3 solution4 Add acid to mobile phase or use inert column cause4->solution4

Caption: Decision tree for troubleshooting peak tailing.

References

  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate.
  • Improvement of an efficient separation method for chemicals in diesel exhaust particles: analysis for nitrophenols. PubMed.
  • Gas-chromatographic determination of nitrophenols after derivatisation with diazomethane. ResearchGate.
  • Analysis-of-Nitrophenols-with-Gas-Chromatography-Mass-Spectrometry-by-Flash-Heater-Derivatization.pdf. ResearchGate.
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.
  • TROUBLESHOOTING GUIDE. Phenomenex.
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate.
  • (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate.
  • Retention Time Locked GC-MS Analysis of Phenols Application. ManualLib.com.
  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn.
  • Assessing the matrix effects of hemolyzed samples in bioanalysis. Semantic Scholar.
  • matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
  • Recent trends in drugs of abuse metabolism studies for mass spectrometry–based analytical screening procedures. National Institutes of Health.
  • Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
  • msbnk-riken-pr100598. MassBank.
  • TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. In: Toxicological Profile for Nitrophenols. National Center for Biotechnology Information.
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.
  • Preparing Samples for LC-MS/MS Analysis. Organomation.
  • LC-MS analysis of the plasma metabolome--a novel sample preparation strategy. PubMed.
  • bioanalytical method validation and study sample analysis m10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Plasma synthesis of graphite oxide supported PdNi catalysts with enhanced catalytic activity and stability for 4-nitrophenol reduction. ResearchGate.
  • Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives. National Institutes of Health.
  • a-b LC-MS/MS chromatograms for the determination of (a) p-nitrophenol... ResearchGate.
  • Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. ResearchGate.
  • Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. ResearchGate.
  • Advanced GC Troubleshooting.pdf. Agilent.
  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. National Center for Biotechnology Information.
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. LinkedIn.
  • On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water. PubMed.
  • Plasma Catecholamines by LC/MS/MS. Agilent.
  • How To Identify & Prevent Analytical Test Problems. SilcoTek® Corporation.
  • Non-thermal atmospheric pressure plasma as a powerful tool for the synthesis of rhenium-based nanostructures for the catalytic hydrogenation of 4-nitrophenol. RSC Publishing.
  • Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects. ResearchGate.
  • Plasma-enabled synthesis of Pd/GO rich in oxygen-containing groups and defects for highly efficient 4-nitrophenol reduction. OUCI.
  • Studies on the metabolism of diethyl 4-nitrophenyl phosphorothionate (parathion) in vitro. National Institutes of Health.
  • Review Article Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects. Semantic Scholar.
  • It's A Matter of Degrees, but Do Degrees Really Matter? Restek.

Sources

addressing autofluorescence issues with 4-Nitro Propofol

Author: BenchChem Technical Support Team. Date: January 2026

Addressing Autofluorescence Challenges in Experimental Assays

Welcome to the technical support guide for 4-Nitro-Propofol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve a common but significant hurdle in fluorescence-based experiments: autofluorescence. As a functionalized analog of the anesthetic Propofol, 4-Nitro-Propofol presents unique opportunities in research, but its successful application hinges on the ability to discern its specific signal from inherent background noise.

This guide provides field-proven insights and validated protocols to help you proactively design experiments, troubleshoot issues, and confidently interpret your data. We will explore the underlying causes of autofluorescence and provide a logical framework for its mitigation.

Part 1: Understanding the Core Challenge

Before troubleshooting, it is critical to understand the two key components of the issue: the properties of your specific fluorescent agent and the nature of autofluorescence.

FAQ 1: What are the fluorescent properties of 4-Nitro-Propofol?

4-Nitro-Propofol is a nitrated derivative of Propofol (2,6-diisopropylphenol)[1][2]. While the parent compound, Propofol, is known to be fluorescent with excitation and emission typically around 276 nm and 310 nm respectively, the addition of a nitro group (-NO₂) to the phenol ring will alter these photophysical properties[3].

Your First Experimental Step: The most critical first step is to empirically determine the excitation and emission spectra of your 4-Nitro-Propofol compound. This can be accomplished using a spectrofluorometer. Without this reference spectrum, distinguishing the compound's signal from autofluorescence is nearly impossible. This characterization is the foundation of a self-validating system for all subsequent experiments.

FAQ 2: What is autofluorescence and where does it come from?

Autofluorescence is the natural fluorescence emitted by biological materials when they absorb light, occurring even in unstained samples[4]. This intrinsic fluorescence can mask the signal from your specific probe (4-Nitro-Propofol), reducing the signal-to-noise ratio and complicating data interpretation[5]. Understanding its source is key to eliminating it.

Source of Autofluorescence Common Cause & Spectral Characteristics Primary Mitigation Strategy
Endogenous Molecules NADH, Flavins (FAD): Key in cellular metabolism. Broad fluorescence, typically strongest in the blue and green spectra (approx. 450-550 nm)[4][6].Spectral unmixing; shifting detection to far-red channels.
Collagen & Elastin: Extracellular matrix proteins. Strong fluorescence in the blue/green region (approx. 300-450 nm)[7][8].Chemical quenching; avoiding blue/green detection channels.
Lipofuscin: Aggregates of oxidized proteins and lipids; the "aging pigment." Appears as small, punctate granules with very broad fluorescence from green to far-red (500-695 nm)[7][9].Specific chemical quenching (e.g., Sudan Black B, TrueBlack®)[8][10].
Red Blood Cells (Heme): Porphyrin rings in heme are highly fluorescent across a broad spectrum[7][11].Perfusion of tissues with PBS prior to fixation[7].
Fixation-Induced Aldehyde Fixatives (Formalin, Glutaraldehyde): React with amines in tissue to form fluorescent Schiff bases. Glutaraldehyde is a stronger inducer than formaldehyde[7][9].Use non-aldehyde fixatives (e.g., chilled methanol), minimize fixation time, or treat with Sodium Borohydride[9][12].
External Factors Media & Reagents: Phenol red and Fetal Bovine Serum (FBS) in cell culture media can contribute to background fluorescence[4][12].Use phenol red-free media and reduce FBS concentration or switch to BSA during imaging[12].

Part 2: Proactive Experimental Design

The most effective way to deal with autofluorescence is to prevent it. A well-designed experiment can save significant time in troubleshooting and data analysis.

FAQ 3: How should I prepare my samples to minimize autofluorescence from the start?

Your sample preparation protocol has the largest impact on baseline autofluorescence.

  • Choice of Fixative: If your experimental design allows, opt for a non-aldehyde-based fixative like chilled methanol or ethanol, which are precipitating fixatives and do not induce fluorescence[5][12]. If aldehyde fixation is necessary, use paraformaldehyde instead of glutaraldehyde and keep fixation times to the absolute minimum required[7][9].

  • Tissue Perfusion: For tissue samples, always perfuse the animal with phosphate-buffered saline (PBS) before fixation. This crucial step removes red blood cells, a major source of heme-based autofluorescence[7][13].

  • Control Your Controls: Always prepare an unstained control sample that goes through the exact same preparation and imaging protocol as your experimental samples. This control is not optional; it is essential for identifying the intensity and spectral profile of the autofluorescence in your system[6][14].

FAQ 4: How does my choice of imaging channels affect autofluorescence?

Since most common endogenous fluorophores emit light in the blue and green regions of the spectrum, one of the most powerful strategies is to shift your detection to longer wavelengths.

  • Go Far-Red: If possible, use secondary antibodies or other labels that emit in the far-red (e.g., Alexa Fluor 647 or similar) or near-infrared range[7][13]. Autofluorescence is significantly lower at these wavelengths, which dramatically improves the signal-to-noise ratio[6]. While 4-Nitro-Propofol has its own emission spectrum, this strategy is critical for any secondary labels used in a multiplexing experiment.

Part 3: Troubleshooting and Mitigation Workflow

If you have already acquired images and are facing high background, a systematic approach is needed to identify the source and apply the correct solution.

Workflow for Diagnosing and Treating Autofluorescence

This workflow guides you from initial observation to a targeted solution.

G cluster_0 Diagnosis cluster_1 Mitigation Strategies start High Background Signal Observed unstained Analyze Unstained Control start->unstained spectra Acquire Emission Spectrum of Background Signal unstained->spectra source Compare Spectrum to Known Autofluorescence Sources (Table 1) spectra->source aldehyde Fixation-Induced? (Broad Green/Red) source->aldehyde Identify Source lipofuscin Lipofuscin? (Punctate Granules) aldehyde->lipofuscin No sol_aldehyde Treat with Sodium Borohydride (Protocol 1) aldehyde->sol_aldehyde Yes spectral_overlap General Overlap with 4-Nitro-Propofol Signal? lipofuscin->spectral_overlap No sol_lipo Treat with Sudan Black B or TrueBlack® (Protocol 2) lipofuscin->sol_lipo Yes sol_photo Pre-acquisition Photobleaching (Protocol 3) spectral_overlap->sol_photo Yes sol_unmix Post-acquisition Spectral Unmixing (Protocol 4) spectral_overlap->sol_unmix Also consider sol_photo->sol_unmix

Caption: A logical workflow for troubleshooting autofluorescence.

Part 4: Advanced Mitigation Protocols

Here are detailed, step-by-step protocols for the most effective methods of reducing or eliminating autofluorescence.

Protocol 1: Chemical Quenching with Sodium Borohydride (for Aldehyde-Induced Autofluorescence)

Causality: Aldehyde fixatives create fluorescent Schiff bases. Sodium borohydride (NaBH₄) is a reducing agent that converts the carbonyl and imine groups of these products into non-fluorescent hydroxyl and amine groups[9][15]. This method is effective for FFPE tissues[15].

Methodology:

  • Deparaffinize and rehydrate tissue sections as per your standard protocol.

  • Prepare a fresh solution of 1 mg/mL Sodium Borohydride in ice-cold PBS. Caution: The solution will fizz. Prepare immediately before use as it loses reactivity over time[9].

  • Cover the tissue sections with the NaBH₄ solution and incubate for 10 minutes at room temperature.

  • Repeat the incubation with fresh solution two more times, for a total of three 10-minute incubations[9].

  • Wash the slides thoroughly with PBS (3 x 5 minutes) to remove all traces of NaBH₄.

  • Proceed with your standard blocking and immunofluorescence protocol.

Protocol 2: Chemical Quenching with Sudan Black B (for Lipofuscin Autofluorescence)

Causality: Sudan Black B is a lipophilic (fat-soluble) dye. It physically masks the fluorescence from lipofuscin granules by binding to them and absorbing their emitted light[8][10]. It is highly effective but can introduce its own background in the far-red channel, which must be considered[7][10].

Methodology:

  • Complete all steps of your immunofluorescence staining protocol, including secondary antibody incubation and final washes.

  • Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir or shake overnight in the dark to dissolve fully[8].

  • Filter the solution using a 0.2 µm syringe filter to remove any undissolved particles.

  • Incubate the stained slides in the Sudan Black B solution for 10-15 minutes at room temperature in the dark[8][16]. Incubation time may need to be optimized for your tissue type[17].

  • Briefly wash with 70% ethanol to remove excess dye.

  • Rinse thoroughly with PBS. Crucially, do not use detergents in any subsequent wash steps , as this will remove the Sudan Black B[8].

  • Mount with an aqueous mounting medium.

Table 2: Comparison of Autofluorescence Quenching Methods
Method Mechanism Pros Cons Best For
Sodium Borohydride Chemical ReductionEffective for aldehyde-induced fluorescence[15]. Easy to prepare.Can have variable effects[7]. May damage tissue with over-incubation.Formalin-fixed paraffin-embedded (FFPE) tissues.
Sudan Black B Light AbsorptionVery effective for lipofuscin[10][16].Can introduce background in far-red channels[10]. Can slightly reduce specific signal.Tissues with high lipofuscin content (e.g., brain, pancreas, aged tissues)[8][17].
Commercial Reagents (e.g., TrueVIEW®, TrueBlack®) ProprietaryOptimized for broad-spectrum quenching (TrueVIEW®) or specific lipofuscin quenching (TrueBlack®)[5][8]. Reproducible results.Higher cost. May require protocol optimization (e.g., dilution, incubation time)[5].Non-lipofuscin sources (TrueVIEW®) or as an alternative to Sudan Black B (TrueBlack®)[8][12].
Photobleaching PhotodestructionChemical-free[18]. Can be highly effective across the spectrum[19].Can be time-consuming (hours to days)[18][20]. Risk of damaging the target epitope or specific fluorophore[19].Pre-staining treatment for robust antigens in highly autofluorescent tissues[18][21].
Spectral Unmixing Computational SeparationPreserves all photons. Can separate multiple overlapping signals[22][23]. Highly quantitative.Requires a spectral detector on the microscope. Computationally intensive. Requires accurate reference spectra[24][25].Complex samples with multiple fluorophores or where chemical treatments are not viable.
Protocol 3: Pre-Acquisition Photobleaching

Causality: All fluorophores, including those causing autofluorescence, are susceptible to photobleaching—the photochemical destruction upon light exposure. By exposing the sample to intense, broad-spectrum light before adding your fluorescent labels, you can destroy the endogenous fluorophores while preserving your target antigen[6][18].

Methodology:

  • Deparaffinize and rehydrate tissue sections.

  • Place the slides under a broad-spectrum light source (e.g., a fluorescence microscope's mercury arc lamp or a dedicated LED light box)[18][19].

  • Expose the tissue for 12-48 hours[9]. The optimal time will require testing to balance autofluorescence reduction with antigen preservation.

  • After bleaching, proceed with your standard immunofluorescence protocol.

Protocol 4: Post-Acquisition Spectral Unmixing

Causality: Spectral unmixing is a computational technique that separates the mixed signal detected in each pixel into its individual source components, based on the unique emission spectrum of each component[22][23]. This is the most powerful method for separating signals that spectrally overlap.

G cluster_0 Data Acquisition cluster_1 Computational Unmixing cluster_2 Output acquire_mixed Acquire Lambda Stack (Image at multiple wavelengths) algorithm Linear Unmixing Algorithm acquire_mixed->algorithm ref_4np Acquire Reference Spectrum: Pure 4-Nitro-Propofol ref_4np->algorithm ref_af Acquire Reference Spectrum: Unstained Tissue (Autofluorescence) ref_af->algorithm out_4np Separated Image: 4-Nitro-Propofol Signal algorithm->out_4np out_af Separated Image: Autofluorescence Signal algorithm->out_af

Caption: The principle of linear spectral unmixing.

Methodology:

  • Acquire Reference Spectra:

    • 4-Nitro-Propofol Spectrum: Image a sample containing only your 4-Nitro-Propofol compound to get its pure emission spectrum.

    • Autofluorescence Spectrum: Image an unstained control tissue sample using the exact same imaging settings. This will be your autofluorescence reference spectrum[23][26].

  • Acquire Experimental Data: On your stained sample, instead of capturing a single image, acquire a "lambda stack" or "spectral stack," which is a series of images taken across a range of emission wavelengths.

  • Perform Unmixing: In your microscope's software (or in an external program like ImageJ), use the linear unmixing function. Provide the algorithm with the reference spectra for 4-Nitro-Propofol and autofluorescence.

  • Analyze Results: The software will generate new images, one showing the calculated contribution of 4-Nitro-Propofol in each pixel, and another showing the contribution of autofluorescence, effectively separating the noise from your signal[22][23].

By applying these principles and protocols, you can overcome the challenges of autofluorescence and generate clear, reliable, and quantifiable data in your experiments with 4-Nitro-Propofol.

References

  • Autofluorescence Quenching. Visikol. (2021-09-08). [Link]
  • Autofluorescence: Causes and Cures. N/A. [Link]
  • What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling. PubMed. [Link]
  • Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. SciSpace. [Link]
  • In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique. PubMed. [Link]
  • Tips to Minimize Autofluorescence. FluoroFinder. (2023-07-19). [Link]
  • How to Reduce Autofluorescence. SouthernBiotech. [Link]
  • Quenching autofluorescence in tissue immunofluorescence. Wellcome Open Research. (2017-09-04). [Link]
  • Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue. NIH. (2025-01-14). [Link]
  • Efficacy of Sodium Borohydride for Autofluorescence Reduction in Formalin-Fixed Paraffin-Embedded Common Quail (Coturnix coturnix) Lungs Under Different Antigen Retrieval Conditions. PubMed. [Link]
  • What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan Black B quenching method for specific immunofluorescence labeling.
  • What is Autofluorescence? A Quick Explainer for Biologists. Bitesize Bio. (2024-10-02). [Link]
  • Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Beckman Coulter. [Link]
  • Photobleaching of Arterial Autofluorescence for Immunofluorescence Applic
  • Photochemical pre-bleaching of formalin-fixed archival prostate tissues significantly reduces autofluorescence to facilitate multiplex immunofluorescence staining. bioRxiv. (2021-11-11). [Link]
  • A Unique Immunofluorescence Protocol to Detect Protein Expression in Vascular Tissues. N/A. [Link]
  • Spectral unmixing for multispectral fluorescence imaging using prior knowledge of spectral sign
  • Causes of Autofluorescence. Visikol. (2022-07-21). [Link]
  • Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting. Molecular Expressions. [Link]
  • Autofluorescence Spectral Unmixing for Quantitative Metabolic Imaging within Tissues. ScholarWorks@UARK. [Link]
  • Propofol detection for monitoring of intravenous anaesthesia: a review. PMC - NIH. [Link]

Sources

Technical Support Center: Ensuring Reproducibility in 4-Nitro-Propofol Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Nitro-Propofol (4-NP). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound and to ensure the highest level of experimental reproducibility. 4-Nitro-Propofol, a nitroaromatic derivative of the anesthetic propofol, presents unique challenges due to its chemical structure. As an intermediate in the preparation of propofol metabolites, its consistent handling and application are paramount for reliable experimental outcomes.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of 4-Nitro-Propofol.

Q1: What is 4-Nitro-Propofol and what are its primary chemical characteristics?

A1: 4-Nitro-Propofol (CAS 1576-14-3), also known as 4-Nitro-2,6-diisopropylphenol, is a phenolic nitroaromatic compound.[1] Its molecular formula is C₁₂H₁₇NO₃, with a molecular weight of 223.27 g/mol .[1] The presence of a phenol group and a nitro group on an aromatic ring makes it susceptible to oxidation and photosensitivity. The nitro group is strongly electron-withdrawing, which can influence the molecule's reactivity and resistance to oxidative degradation.[2]

Q2: How should I store 4-Nitro-Propofol powder and its stock solutions to ensure stability?

A2: For the solid compound, storage at +4°C in a tightly sealed container, protected from light, is recommended.[3] For stock solutions, it is crucial to store them at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Use amber vials or wrap clear vials in aluminum foil to protect from light. Given that phenolic compounds can be prone to oxidative degradation, preparing fresh solutions is always the best practice.

Q3: What are the initial signs of 4-Nitro-Propofol degradation?

A3: Visual signs of degradation in the solid form can include a change in color from its typical pale yellow.[4] In solution, degradation may be indicated by a color change or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC should be used to confirm the integrity of the compound before use, especially after long-term storage.

Q4: In which solvents is 4-Nitro-Propofol soluble?

A4: While specific solubility data is limited, vendor information suggests solubility in organic solvents such as Chloroform, Dichloromethane, and DMSO.[4] For cell culture experiments, a high-concentration stock solution is typically prepared in DMSO and then diluted in aqueous media. It is critical to ensure the final DMSO concentration in your experimental setup is low (typically <0.5%) and consistent across all conditions to avoid solvent-induced artifacts.

II. Troubleshooting Experimental Variability

Reproducibility is a cornerstone of scientific research.[5] This section is structured to help you diagnose and resolve common issues that lead to variability in experiments involving 4-Nitro-Propofol.

Troubleshooting Workflow: Identifying the Source of Irreproducibility

A Inconsistent Experimental Results B Check Compound Integrity A->B C Review Solution Preparation & Handling A->C D Evaluate Assay/Cell Culture Conditions A->D E Analyze Data Processing & Interpretation A->E F Is there a visible color change or precipitate? B->F J Were stock solutions prepared fresh? C->J K Were solutions protected from light? C->K L Was final solvent concentration consistent? C->L M Inconsistent Pipetting/Dilution? C->M N Are cells healthy and at a consistent passage number? D->N O Is there evidence of media browning (oxidation)? D->O P Are incubation times and conditions identical? D->P Q Statistical analysis appropriate? Outliers handled consistently? E->Q G Run QC (HPLC/MS) on stock F->G Yes/Unsure F->G No H Degradation Confirmed G->H Peaks indicate impurity I Compound is Pure G->I Single, sharp peak R Identify and rectify source of error H->R M->R Q->R

Caption: A decision-making workflow to troubleshoot irreproducible results.

Guide 1: Compound Integrity and Solution Preparation

Issue: I suspect my 4-Nitro-Propofol has degraded.

Symptom Potential Cause Recommended Action & Explanation
Visible color change or precipitate in stock solution. Oxidation or photodegradation.Discard the solution. Do not attempt to use it, as the degradation products could have unintended biological effects. Prepare a fresh stock solution from the solid compound.
Loss of expected biological activity. Chemical degradation.Perform a quality control check. Use an analytical technique like HPLC-UV or LC-MS to verify the purity of your stock solution against a known standard or a freshly prepared solution.
Media turns brown after adding the compound. Oxidation of the phenolic group.Add antioxidants to your culture media. Ascorbic acid or citric acid can help prevent the oxidation of phenolic compounds.[6] Also, consider preparing your dilutions immediately before adding them to the cells to minimize the time the compound spends in the aqueous, oxidizing environment of the culture medium.

Protocol: Preparation of a 10 mM 4-Nitro-Propofol Stock Solution in DMSO

  • Pre-analysis: Before opening, allow the vial of solid 4-Nitro-Propofol to equilibrate to room temperature to prevent condensation of moisture.

  • Weighing: In a fume hood, weigh out 2.23 mg of 4-Nitro-Propofol (MW: 223.27 g/mol ) using a calibrated analytical balance.

  • Dissolution: Transfer the weighed solid to a sterile 1.5 mL amber microcentrifuge tube. Add 1 mL of sterile, anhydrous DMSO.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber vials or clear vials wrapped in aluminum foil. Store immediately at -20°C or -80°C.

  • Documentation: Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.

Guide 2: Cell-Based Assay Reproducibility

Issue: High variability between wells or experiments in my cell-based assay.

Symptom Potential Cause Recommended Action & Explanation
Inconsistent dose-response curves. Inaccurate dilutions; compound instability in media.Prepare serial dilutions fresh for each experiment. Ensure thorough mixing at each dilution step. Minimize the time the diluted compound sits in aqueous media before being added to cells to reduce the risk of degradation.
Edge effects in multi-well plates. Evaporation from outer wells; temperature gradients.Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to create a humidity barrier. Ensure even temperature distribution in your incubator.
Cell death in vehicle control wells. High final concentration of the solvent (e.g., DMSO).Calculate and maintain a consistent, low final solvent concentration across all wells. Typically, the final DMSO concentration should not exceed 0.5%. Ensure your vehicle control contains the same final concentration of DMSO as your experimental wells.
Unexpected cellular toxicity. Formation of reactive oxygen species (ROS) due to the nitro group.The nitro group can undergo enzymatic reduction in biological systems, potentially leading to the formation of ROS.[7] Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it mitigates the toxicity, which can help elucidate the mechanism of cell death.

Workflow: Standardizing a Cell Viability Assay

Sources

Validation & Comparative

A Comparative Guide to 4-Nitropropofol and Other Propofol Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 4-Nitropropofol and other key propofol analogs. Moving beyond a simple product-to-product analysis, we will delve into the structure-activity relationships, pharmacological nuances, and synthetic strategies that define this important class of molecules. Our focus is to equip researchers, medicinal chemists, and drug development professionals with the critical insights needed to navigate the landscape of propofol derivatives.

Introduction: The Propofol Paradigm and the Quest for Refinement

Propofol (2,6-diisopropylphenol) has revolutionized anesthesia and sedation with its rapid onset, short duration of action, and predictable recovery profile.[1] Its primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[2][3] However, propofol is not without its limitations, including pain on injection, the risk of microbial contamination of its lipid emulsion formulation, and potential cardiovascular depression.[4]

These challenges have spurred the development of a diverse array of propofol analogs, each designed to improve upon the parent compound's properties. This guide will focus on a selection of these analogs, using 4-Nitropropofol as a key reference point, not as a clinical candidate, but as a crucial synthetic intermediate that illuminates the metabolic pathways of propofol.

4-Nitropropofol: A Synthetic Intermediate, Not an Anesthetic Agent

It is critical to establish from the outset that 4-Nitropropofol (2,6-diisopropyl-4-nitrophenol) is not developed as an anesthetic agent. Instead, it serves as a valuable intermediate in the synthesis of key propofol metabolites, such as 4-hydroxypropofol. The electron-withdrawing nature of the nitro group at the para-position significantly alters the electronic properties of the phenolic hydroxyl group, which is a critical pharmacophore for GABA-A receptor interaction.

The primary utility of 4-Nitropropofol in a research context lies in its role as a precursor for metabolic studies and the generation of reference standards for pharmacokinetic and pharmacodynamic assays.

Comparative Analysis of Propofol Analogs: A Structure-Activity Deep Dive

The pharmacological profile of propofol analogs is profoundly influenced by the nature and position of substituents on the phenol ring. The following sections compare key classes of analogs to propofol, with a focus on how structural modifications impact their interaction with the GABA-A receptor and overall clinical potential.

The Parent Compound: Propofol
  • Structure: 2,6-diisopropylphenol

  • Key Features: Lipophilic, rapid onset and offset, potent GABA-A receptor modulator.

  • Limitations: Poor water solubility, pain on injection, potential for hyperlipidemia with long-term infusion.

Water-Soluble Prodrugs: Fospropofol

Fospropofol is a phosphate ester prodrug of propofol, designed to overcome the solubility issues of the parent compound.

  • Structure: 2,6-diisopropylphenoxymethyl phosphate

  • Mechanism: Fospropofol itself is inactive. It is metabolized by alkaline phosphatases in the body to yield propofol, formaldehyde, and phosphate.

  • Pharmacological Profile:

    • Onset and Duration: Slower onset and longer duration of action compared to propofol due to the time required for metabolic conversion.

    • Advantages: Water-soluble, eliminating the need for a lipid emulsion and reducing the risk of hyperlipidemia and microbial contamination. It also causes less pain on injection.

    • Disadvantages: The slower onset may be less ideal for rapid sequence induction of anesthesia. The production of formaldehyde, although generally not at toxic levels with clinical doses, is a consideration.

Para-Substituted Analogs: Modulating Potency and Selectivity

The para-position of the propofol molecule is a key site for modification to alter its pharmacological properties.

  • Structure: Introduction of a halogen atom at the para-position.

  • Pharmacological Profile:

    • Potency: Studies have shown that para-halogenation can increase the potency of propofol analogs at the GABA-A receptor.[5] This is attributed to favorable changes in the molecule's lipophilicity and electronic properties.

    • Receptor Subtype Selectivity: Some research suggests that halogenation may alter the selectivity of the analog for different GABA-A receptor subtypes, potentially leading to a more favorable side-effect profile.

Ciprofol is a newer propofol analog that has garnered significant interest.

  • Pharmacological Profile:

    • Potency: Ciprofol is reported to be more potent than propofol.

    • Safety Profile: Clinical studies suggest that ciprofol may offer a better safety profile, with less injection pain and greater cardiovascular stability compared to propofol.[6]

    • Sedation Quality: It is suggested to provide improved sedation quality.[6]

Photoaffinity Labels: Probing the Binding Pocket

Analogs such as ortho-propofol diazirine (o-PD) and AziPm are not intended for clinical use but are invaluable research tools.

  • Function: These molecules contain photoreactive groups that, upon exposure to UV light, form covalent bonds with nearby amino acid residues in the GABA-A receptor binding pocket.

  • Utility: By identifying which residues are labeled, researchers can map the precise binding sites of propofol on the receptor, providing crucial insights for rational drug design.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for propofol and some of its analogs, highlighting differences in their potency and interaction with the GABA-A receptor.

CompoundModificationPrimary Use/AdvantageGABA-A Receptor Potentiation (EC50)Anesthetic Potency (in vivo)Reference(s)
Propofol -Standard intravenous anesthetic~2-10 µMHigh[2][3]
Fospropofol Phosphate ester prodrugWater-soluble, less injection painInactive (metabolized to propofol)Slower onset than propofol
4-Chloropropofol Para-chloro substitutionIncreased potencyPotentially lower than propofolHigher than propofol[5]
Ciprofol Novel structural modificationHigher potency, improved safety profileHigher than propofolHigher than propofol[6]
o-PD / AziPm Photoreactive groupResearch tool for binding site mappingN/A (not for clinical use)N/A[2]
4-Nitropropofol Para-nitro substitutionSynthetic intermediate for metabolitesNot reported as activeNot reported as active

Note: EC50 values can vary depending on the specific GABA-A receptor subunit composition and the experimental conditions.

Experimental Protocols

Synthesis of 4-Hydroxypropofol from 4-Nitropropofol

This protocol describes a plausible synthetic route for the preparation of 4-hydroxypropofol, a key metabolite of propofol, using 4-Nitropropofol as the starting material. This process involves a two-step sequence: reduction of the nitro group to an amine, followed by diazotization and hydrolysis to the corresponding phenol.

Step 1: Reduction of 4-Nitropropofol to 4-Aminopropofol

  • Dissolution: Dissolve 4-Nitropropofol in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

  • Hydrogenation: Place the flask under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield crude 4-aminopropofol, which can be further purified by column chromatography or recrystallization.

Step 2: Diazotization of 4-Aminopropofol and Hydrolysis to 4-Hydroxypropofol

  • Dissolution and Acidification: Dissolve the 4-aminopropofol in an aqueous solution of a strong mineral acid (e.g., HCl or H2SO4) in a beaker, and cool the solution to 0-5 °C in an ice bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise to the stirred amine solution, maintaining the temperature between 0-5 °C. The formation of the diazonium salt can be monitored using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Hydrolysis: After the addition is complete, slowly warm the reaction mixture to room temperature and then gently heat it. The diazonium salt will decompose, releasing nitrogen gas and forming the corresponding phenol (4-hydroxypropofol).

  • Extraction: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-hydroxypropofol can be purified by column chromatography.

In Vitro Assay for GABA-A Receptor Modulation

This protocol outlines a general method for assessing the ability of propofol analogs to modulate GABA-A receptor function using a whole-cell patch-clamp electrophysiology assay in a cell line expressing recombinant GABA-A receptors (e.g., HEK293 cells).

  • Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2).

  • Patch-Clamp Recording:

    • Prepare whole-cell patch-clamp recordings from transfected cells.

    • Perfuse the cells with an external solution containing a low concentration of GABA (e.g., the EC5-EC10 concentration) to elicit a baseline current.

    • Co-apply the propofol analog at various concentrations with the GABA-containing solution.

  • Data Analysis:

    • Measure the potentiation of the GABA-elicited current by the analog.

    • Construct concentration-response curves and calculate the EC50 value for each analog.

Visualizations

G cluster_synthesis Synthesis of Propofol Metabolites 4-Nitropropofol 4-Nitropropofol 4-Aminopropofol 4-Aminopropofol 4-Nitropropofol->4-Aminopropofol Reduction (e.g., H2/Pd-C) Diazonium Salt Diazonium Salt 4-Aminopropofol->Diazonium Salt Diazotization (NaNO2, H+) 4-Hydroxypropofol 4-Hydroxypropofol Diazonium Salt->4-Hydroxypropofol Hydrolysis (H2O, heat)

Caption: Synthetic pathway from 4-Nitropropofol to 4-Hydroxypropofol.

G cluster_workflow GABA-A Receptor Modulation Assay Workflow start HEK293 cells expressing GABA-A receptors patch_clamp Whole-cell patch-clamp start->patch_clamp gaba_app Apply baseline GABA (EC5-10) patch_clamp->gaba_app analog_app Co-apply Propofol Analog + GABA gaba_app->analog_app data_acq Record current potentiation analog_app->data_acq analysis Calculate EC50 data_acq->analysis

Caption: Workflow for in vitro GABA-A receptor modulation assay.

Conclusion

While 4-Nitropropofol itself does not possess the anesthetic properties of its parent molecule, it serves as a cornerstone for synthetic chemists and pharmacologists studying the metabolism and structure-activity relationships of propofol. The exploration of propofol analogs has yielded promising candidates like fospropofol and ciprofol, which address some of the limitations of propofol. Future research in this area will likely focus on fine-tuning the pharmacological profile of these analogs to achieve even greater potency, safety, and selectivity, ultimately leading to improved patient outcomes in anesthesia and sedation.

References

  • Feng, A. Y., Kaye, A. D., Kaye, R. J., Belani, K. G., & Urman, R. D. (2017). Novel propofol derivatives and implications for anesthesia practice. Journal of Anaesthesiology, Clinical Pharmacology, 33(1), 9–15. [Link]
  • Yip, G., Chen, Z. W., Edge, C. J., Smith, E. H., Dickinson, R., Franks, N. P., & Miller, K. W. (2013). Three classes of propofol binding sites on GABAA receptors. Proceedings of the National Academy of Sciences, 110(12), 4872–4877. [Link]
  • Krasowski, M. D., O'Shea, S. M., Rick, C. E., Ye, Q., Sun, L., & Harrison, N. L. (2001). General anesthetic potencies of a series of propofol analogs correlate with potency for potentiation of gamma-aminobutyric acid (GABA) current at the GABA(A) receptor but not with lipid solubility. The Journal of pharmacology and experimental therapeutics, 297(1), 338–351. [Link]
  • Sahinovic, M. M., Struys, M. M. R. F., & Absalom, A. R. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. Clinical pharmacokinetics, 57(12), 1539–1558. [Link]
  • Trapani, G., Latrofa, A., Franco, M., Altomare, C., Sanna, E., Usala, M., Biggio, G., & Liso, G. (1998). Propofol analogues. Synthesis, relationships between structure and affinity at GABAA receptor in rat brain, and differential electrophysiological profile at recombinant human GABAA receptors. Journal of medicinal chemistry, 41(11), 1846–1854. [Link]
  • Zhang, Y., Liu, Y., Zhang, Y., Li, T., & Wang, Y. (2024). A chronopharmacological comparison of ciprofol and propofol: focus on sedation and side effects. Frontiers in Pharmacology, 15, 1377503. [Link]

Sources

A Comparative Guide to Validating the Binding Site of 4-Nitro-Propofol on GABAa Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, unequivocally identifying and validating the binding site of a novel compound is a cornerstone of mechanistic understanding and a critical step in the drug discovery pipeline. This guide provides an in-depth comparison of established methodologies for validating the binding site of 4-Nitro-Propofol, a derivative of the widely used anesthetic propofol, on γ-aminobutyric acid type A (GABAa) receptors. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

GABAa receptors, as the primary mediators of fast inhibitory neurotransmission in the central nervous system, are crucial targets for a wide array of therapeutic agents, including anesthetics, sedatives, and anxiolytics.[1][2][3] These ligand-gated ion channels are pentameric structures assembled from a variety of subunits (e.g., α, β, γ), creating a diversity of receptor subtypes with distinct pharmacological properties.[3][4][5] Propofol and its analogs act as positive allosteric modulators of GABAa receptors, enhancing the effect of GABA and, at higher concentrations, directly activating the channel.[5][6][7] The precise location of their binding sites within the transmembrane domain has been a subject of intense investigation, with evidence pointing towards interfaces between subunits.[8][9][10][11]

This guide will compare three orthogonal and complementary approaches to validate the binding site of 4-Nitro-Propofol: Photoaffinity Labeling, Electrophysiological Analysis, and Computational Docking.

Photoaffinity Labeling: Covalently Capturing the Interaction

Photoaffinity labeling (PAL) is a powerful technique to directly identify the binding pocket of a ligand on its target protein.[12][13][14] The core principle involves designing a ligand analog that incorporates a photoreactive group. Upon UV irradiation, this group forms a highly reactive intermediate that covalently crosslinks to nearby amino acid residues within the binding site.[12][15]

Causality of Experimental Choice:

The primary advantage of PAL is its ability to provide direct physical evidence of a binding interaction. By identifying the specific amino acid residues that are covalently modified, researchers can pinpoint the location of the binding pocket with high precision. For a novel compound like 4-Nitro-Propofol, this method can offer the initial, crucial evidence of its binding site. While 4-Nitro-Propofol itself is not a photoaffinity label, a derivative incorporating a photoreactive moiety (e.g., a diazirine or benzophenone group) would need to be synthesized.[12][16]

Experimental Workflow and Data Interpretation:

Sources

A Comparative Analysis of 4-Nitropropofol and 4-Aminopropofol for Anesthetic Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Two Key Propofol Analogs

This guide provides a detailed comparative analysis of 4-Nitropropofol and 4-Aminopropofol, two significant analogs of the widely used intravenous anesthetic, propofol. Designed for researchers, scientists, and drug development professionals, this document delves into the critical differences in their chemical properties, pharmacodynamics, metabolic pathways, and toxicological profiles. The objective is to equip researchers with the foundational knowledge and experimental frameworks necessary to effectively utilize these compounds in the exploration of anesthetic mechanisms and the development of novel therapeutic agents.

Introduction: The Significance of Propofol Analogs

Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, prized for its rapid onset and offset of action.[1] However, its formulation in a lipid emulsion presents challenges, including pain on injection and risk of microbial contamination.[2] This has spurred the development of numerous propofol derivatives aimed at improving solubility, reducing side effects, and elucidating its precise mechanism of action.[1]

Among these, 4-Nitropropofol and 4-Aminopropofol are of particular interest. 4-Nitropropofol serves as a key intermediate in the synthesis of propofol metabolites, making it crucial for metabolic and toxicological studies.[3][4] 4-Aminopropofol, a reduced form of the nitro analog, presents a different pharmacological profile that warrants investigation. This guide will systematically compare these two compounds, providing the scientific context and practical methodologies for their study.

Chemical and Physical Properties: A Foundational Comparison

The fundamental difference between the two molecules lies in the functional group at the para (4-position) of the phenol ring: a nitro group (-NO₂) for 4-Nitropropofol and an amino group (-NH₂) for 4-Aminopropofol. This single substitution dramatically alters the molecule's electronic properties, polarity, and potential for metabolic transformation.

Property4-Nitropropofol4-Aminopropofol
IUPAC Name 2,6-diisopropyl-4-nitrophenol4-amino-2,6-diisopropylphenol
CAS Number 1576-14-3[3][4][5][6][7][8][9]64390-87-2 (example, may vary)
Molecular Formula C₁₂H₁₇NO₃[3][4]C₁₂H₁₉NO
Molecular Weight 223.27 g/mol [3][4][6]193.29 g/mol
Appearance Typically a yellow solidTypically a white to off-white solid
Key Functional Group Nitro (-NO₂)Amino (-NH₂)

Pharmacodynamic Profile: Receptor Interactions and Anesthetic Potential

The primary mechanism of propofol's anesthetic action is the positive modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[10][11][12] Both 4-Nitropropofol and 4-Aminopropofol are expected to interact with the GABA-A receptor, but the nature and potency of this interaction are likely to differ significantly.

4-Nitropropofol: The electron-withdrawing nature of the nitro group is expected to influence the acidity of the phenolic hydroxyl group, which is critical for GABA-A receptor modulation. While specific data on 4-Nitropropofol's anesthetic potency is scarce in publicly available literature, it is primarily regarded as a metabolic intermediate rather than an active anesthetic agent itself.[3]

4-Aminopropofol: The amino group, being electron-donating, alters the electronic distribution of the phenol ring differently. This may affect its binding affinity and efficacy at the GABA-A receptor. Furthermore, aminophenol derivatives can have complex biological activities. For instance, 4-aminophenol itself is an intermediate in the synthesis of paracetamol and has various industrial applications.[13] It is plausible that 4-Aminopropofol could possess its own distinct central nervous system effects, potentially including hypnotic or even neurotoxic properties, separate from its role as a propofol analog.

Experimental Protocol: In Vitro GABA-A Receptor Modulation Assay

This protocol outlines a standard method for assessing the ability of 4-Nitropropofol and 4-Aminopropofol to modulate GABA-A receptor function using two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus laevis oocytes.

Objective: To determine the EC₅₀ (half-maximal effective concentration) for potentiation of GABA-evoked currents and to assess direct receptor activation.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2L)

  • Two-electrode voltage-clamp (TEVC) setup

  • Perfusion system

  • Recording solution (ND96)

  • GABA stock solution

  • 4-Nitropropofol and 4-Aminopropofol stock solutions in DMSO

Procedure:

  • Oocyte Preparation: Surgically harvest oocytes from an anesthetized Xenopus laevis frog. Defolliculate the oocytes with collagenase treatment.

  • cRNA Injection: Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits. Incubate for 2-7 days to allow for receptor expression.

  • Electrophysiology:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at -70 mV.

    • Establish a baseline GABA response by applying a low concentration of GABA (e.g., EC₅-EC₁₀) until a stable current is observed.

  • Compound Application:

    • Potentiation: Co-apply the baseline concentration of GABA with increasing concentrations of the test compound (4-Nitropropofol or 4-Aminopropofol). Record the peak current at each concentration.

    • Direct Activation: Apply increasing concentrations of the test compound in the absence of GABA to check for direct receptor gating.

  • Data Analysis:

    • Normalize the potentiated currents to the baseline GABA response.

    • Plot the normalized response against the compound concentration and fit the data to a Hill equation to determine the EC₅₀ and Hill slope.

    • Compare the EC₅₀ values of 4-Nitropropofol and 4-Aminopropofol. Propofol should be used as a positive control.

Causality Explanation: This experiment directly measures the functional consequence of the compound binding to the GABA-A receptor. By quantifying the potentiation of GABA-evoked currents, we can directly compare the potency of the two analogs in enhancing inhibitory neurotransmission, which is the key mechanism behind propofol's anesthetic effect.

Pharmacokinetics and Metabolism: A Tale of Two Functional Groups

The metabolic fate of these two compounds is predicted to be substantially different and is central to their comparative analysis. Propofol itself is rapidly metabolized in the liver, primarily by glucuronide conjugation at the hydroxyl group and hydroxylation of the isopropyl side chain, followed by conjugation.[10][14][15]

Metabolic Pathway of 4-Nitropropofol

4-Nitropropofol is a known intermediate in the formation of propofol metabolites.[3] Its primary metabolic pathway is the reduction of the nitro group to an amino group, yielding 4-Aminopropofol. This reduction is a common metabolic route for nitroaromatic compounds in the body.[16] Subsequently, 4-Aminopropofol can undergo further conjugation reactions.

G cluster_nitro Nitro-Amino Pathway Propofol Propofol 4-Hydroxypropofol 4-Hydroxypropofol Propofol->4-Hydroxypropofol CYP450 (e.g., CYP2B6) Quinol_Glucuronides Quinol_Glucuronides 4-Hydroxypropofol->Quinol_Glucuronides UGTs Quinol_Sulfates Quinol_Sulfates 4-Hydroxypropofol->Quinol_Sulfates SULTs 4-Nitropropofol 4-Nitropropofol 4-Aminopropofol 4-Aminopropofol 4-Nitropropofol->4-Aminopropofol Nitroreductases Conjugated_Metabolites Conjugated_Metabolites 4-Aminopropofol->Conjugated_Metabolites G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis a GABA-A Receptor Assay (Potency) c Anesthetic Activity (Loss of Righting Reflex) a->c Proceed if potent b Cytotoxicity Assay (Safety) d Pharmacokinetic Profiling (Metabolism & Clearance) b->d Proceed if safe c->d Correlate effect with exposure

Caption: A logical workflow for the comparative evaluation of novel anesthetic compounds.

References

  • ResearchGate. Comparison of the properties of propofol derivatives | Download Table.
  • National Institutes of Health. Novel propofol derivatives and implications for anesthesia practice - PMC.
  • PubMed. Comparison of the potency of different propofol formulations: a randomized, double-blind trial using closed-loop administration.
  • Frontiers. A systematic review and meta-analysis comparing the efficacy and safety of ciprofol (HSK3486) versus propofol for anesthetic induction and non-ICU sedation.
  • ResearchGate. Syntheses of Analogues of Propofol: A Review | Request PDF.
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols.
  • Hindawi. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects.
  • Neuropeptides. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases.
  • National Institutes of Health. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf.
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols.
  • Deranged Physiology. Metabolism and clearance of propofol.
  • PubMed. Anesthetic properties of 4-iodopropofol: implications for mechanisms of anesthesia.
  • PubMed Central. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC.
  • National Institutes of Health. Propofol - StatPearls - NCBI Bookshelf.
  • PubMed Central. Neuroprotective Properties of 4-Aminopyridine - PMC.
  • U.S. Environmental Protection Agency. 4-Nitrophenol | EPA.
  • PubMed. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs.
  • PubMed. Comparative study of toxicity of 4-nitrophenol and 2,4-dinitrophenol in newborn and young rats.
  • PubMed. Synthesis and properties of aminopropyl nucleic acids.
  • PubMed. Propofol in anesthesia. Mechanism of action, structure-activity relationships, and drug delivery.
  • Wikipedia. 4-Aminophenol.
  • PubMed. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
  • MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
  • PubMed Central. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - PMC.
  • PubMed. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol.
  • PubMed Central. Insights into the Mechanism of Action of Bactericidal Lipophosphonoxins.

Sources

A Senior Scientist's Guide to Characterizing Cross-Reactivity: The Case of 4-Nitro-Propofol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of anesthetic development and toxicological screening, the introduction of a novel analogue to a well-established compound like propofol necessitates a rigorous analytical and pharmacological evaluation. The addition of a functional group, such as a nitro moiety at the 4-position of the phenol ring to create 4-Nitro-Propofol, fundamentally alters the molecule's physicochemical properties. This guide provides a comprehensive framework for investigating the cross-reactivity of such a novel derivative. We will explore this topic from two critical perspectives: analytical (immunological) cross-reactivity, which impacts detection and screening, and pharmacological cross-reactivity, which pertains to the compound's biological activity.

This document is not merely a list of protocols; it is a strategic guide that explains the causality behind experimental choices, ensuring a self-validating and robust characterization of a novel chemical entity like 4-Nitro-Propofol.

Part 1: The Imperative of Cross-Reactivity Analysis

Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, prized for its rapid onset and short duration of action.[1][2] Its mechanism primarily involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, enhancing the inhibitory effects of GABA in the central nervous system.[3][4][5] The development of analogues, such as the theoretical 4-Nitro-Propofol, is driven by the search for improved properties like enhanced water solubility or altered pharmacokinetic profiles.[6]

However, structural modification raises immediate questions of cross-reactivity:

  • Analytical Cross-Reactivity: Will existing immunoassays, designed to detect propofol, mistakenly identify 4-Nitro-Propofol? This is a critical question in forensic and clinical toxicology, where rapid screening tests are common. A high cross-reactivity could lead to false-positive results, while a lack of cross-reactivity means the analogue would go undetected by standard screens.[7][8]

  • Pharmacological Cross-Reactivity: Does 4-Nitro-Propofol retain affinity for propofol's biological targets, chiefly the GABA-A receptor? The presence of a nitro group, a potent electron-withdrawing moiety, can significantly impact binding affinity and efficacy, altering the compound's anesthetic or toxic potential.[9]

A thorough investigation requires a dual approach, combining immunological techniques with functional pharmacological assays, all benchmarked against the parent compound, propofol.

Part 2: Assessing Analytical Cross-Reactivity via Competitive ELISA

The gold standard for initial drug screening is the immunoassay, often in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) format. This method is ideal for detecting small molecules like propofol.[10][11][12] The core principle is the competition between the drug in a sample (unlabeled antigen) and a known quantity of enzyme-labeled drug (labeled antigen) for a limited number of antibody binding sites, which are immobilized on a microplate. The resulting signal is inversely proportional to the concentration of the drug in the sample.

Experimental Objective

To quantify the degree to which 4-Nitro-Propofol cross-reacts with anti-propofol antibodies and determine the concentration of 4-Nitro-Propofol required to displace 50% of the labeled propofol tracer (the IC50 value).

Workflow for Competitive ELISA

ELISA_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Competitive Reaction cluster_detection Phase 3: Signal Detection p1 Coat Plate: Immobilize anti-Propofol Ab on 96-well plate p2 Wash & Block: Remove unbound Ab; Block with BSA to prevent non-specific binding p1->p2 p3 Prepare Standards & Samples: - Propofol standards - 4-Nitro-Propofol dilutions - Propofol-HRP conjugate p2->p3 r1 Competition: Add standards/samples and Propofol-HRP conjugate to wells p3->r1 r2 Incubate: Allow competition for Ab binding sites r1->r2 r3 Wash: Remove unbound reagents r2->r3 d1 Add Substrate: Add TMB substrate r3->d1 d2 Color Development: HRP enzyme converts TMB to blue product d1->d2 d3 Stop Reaction: Add acid to stop reaction (turns yellow) d2->d3 d4 Read Absorbance: Measure OD at 450 nm d3->d4 Data Analysis Data Analysis d4->Data Analysis

Caption: Workflow for determining analytical cross-reactivity using competitive ELISA.

Detailed Experimental Protocol: Competitive ELISA

This protocol is a self-validating system designed to produce a reliable cross-reactivity percentage.

  • Plate Coating:

    • Dilute a high-affinity polyclonal or monoclonal anti-propofol antibody to an optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (0.05 M Carbonate-Bicarbonate, pH 9.6).

    • Add 100 µL of this solution to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C. Causality: Overnight incubation at a low temperature ensures maximum stable adsorption of the antibody to the polystyrene surface.

  • Washing and Blocking:

    • Aspirate the coating solution and wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBS-T).

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS-T) to each well.

    • Incubate for 1-2 hours at room temperature. Causality: The blocking buffer saturates any remaining protein-binding sites on the well surface, preventing non-specific binding of the enzyme conjugate and reducing background signal.

  • Preparation of Standards and Competitors:

    • Prepare a standard curve of propofol (e.g., from 1 ng/mL to 1000 ng/mL).

    • Prepare a dilution series of the test compound, 4-Nitro-Propofol, over a broad concentration range (e.g., 1 ng/mL to 10,000 ng/mL).

    • Dilute the propofol-Horseradish Peroxidase (HRP) conjugate in assay buffer to a pre-determined optimal concentration.

  • Competitive Reaction:

    • Add 50 µL of standard or test compound dilution to the appropriate wells.

    • Immediately add 50 µL of the diluted propofol-HRP conjugate to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking. Causality: During this step, the free drug (propofol or 4-Nitro-Propofol) and the propofol-HRP conjugate compete for binding to the limited number of immobilized antibody sites.

  • Signal Generation and Detection:

    • Wash the plate 5 times with wash buffer to remove all unbound components.

    • Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 1N H₂SO₄). The color will change from blue to yellow.

    • Read the optical density (OD) at 450 nm using a microplate reader.[10][13][14]

Data Analysis and Interpretation
  • Calculate IC50: Plot the OD values against the log of the concentration for both propofol and 4-Nitro-Propofol. Perform a sigmoidal dose-response curve fit to determine the IC50 value for each compound. The IC50 is the concentration that causes 50% inhibition of the maximum signal.

  • Calculate Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Propofol / IC50 of 4-Nitro-Propofol) * 100

CompoundIC50 (ng/mL) (Hypothetical)% Cross-Reactivity (Hypothetical)Implication
Propofol 50100%Reference Compound
Propofol Glucuronide 50001%Major metabolite, low cross-reactivity is common.
4-Nitro-Propofol 25020%Moderate cross-reactivity; may be detected by the assay but at higher concentrations than propofol.
Unrelated Compound >10,000<0.5%No significant interference.

Note: The above data is hypothetical for illustrative purposes.

A high cross-reactivity percentage (>50%) would suggest that standard propofol immunoassays are likely to produce a positive result in the presence of 4-Nitro-Propofol. Conversely, a very low percentage (<1%) indicates the compound would likely be missed by these screening tests, necessitating the use of more specific methods like chromatography.[15][16]

Part 3: Assessing Pharmacological Cross-Reactivity at the GABA-A Receptor

While immunoassays assess detectability, functional assays are required to determine if 4-Nitro-Propofol has a similar biological effect to propofol. The primary target is the GABA-A receptor, a ligand-gated ion channel.[5][17] Propofol potentiates the chloride current induced by GABA and, at higher concentrations, can directly activate the channel.[3][18]

Experimental Objective

To determine if 4-Nitro-Propofol modulates GABA-A receptor function and to compare its potency and efficacy to that of propofol. An electrophysiology study using the two-electrode voltage clamp (TEVC) technique in Xenopus oocytes is the authoritative method for this investigation.

Mechanism of Action at the GABA-A Receptor

GABAA_Mechanism cluster_ligands GABA_A GABA-A Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Chloride (Cl-) Channel (Closed) GABA_A_Open GABA-A Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Chloride (Cl-) Channel (Open) GABA_A->GABA_A_Open Conformational Change GABA GABA GABA->GABA_A:f1 Binds to Orthosteric Site Propofol Propofol / 4-Nitro-Propofol Propofol->GABA_A:f2 Binds to Allosteric Site Cl_ion Cl- GABA_A_Open:f4->Cl_ion Influx Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization

Caption: Propofol acts as a positive allosteric modulator of the GABA-A receptor.

Detailed Experimental Protocol: Two-Electrode Voltage Clamp (TEVC)
  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the subunits of the human GABA-A receptor (e.g., α1, β2, γ2). They are incubated for 2-5 days to allow for receptor expression on the oocyte membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard buffer solution.

    • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte. The membrane potential is clamped at a holding potential (e.g., -60 mV).

    • A low concentration of GABA (e.g., EC5-EC10, the concentration that elicits 5-10% of the maximal response) is applied to establish a baseline current.

  • Compound Application:

    • Potentiation: While continuously applying the low concentration of GABA, co-apply increasing concentrations of propofol or 4-Nitro-Propofol. Record the enhancement of the chloride current. Causality: This measures the compound's ability to potentiate the effect of the natural ligand, which is the primary mechanism of action at clinical concentrations.

    • Direct Activation: Apply increasing concentrations of propofol or 4-Nitro-Propofol in the absence of GABA. Record any elicited current. Causality: This determines if the compound can act as a direct agonist, a property often seen at higher anesthetic concentrations.

  • Data Analysis:

    • For potentiation, plot the percent enhancement of the GABA current against the log concentration of the test compound.

    • For direct activation, plot the current amplitude against the log concentration.

    • Fit the data to a dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximum effect).

Interpretation of Pharmacological Data
ParameterPropofol (Hypothetical)4-Nitro-Propofol (Hypothetical)Interpretation
GABA Potentiation EC50 2 µM15 µM4-Nitro-Propofol is less potent than propofol at enhancing the GABA response.
Direct Activation EC50 30 µM>100 µM4-Nitro-Propofol has significantly weaker or no direct agonist activity at the tested concentrations.
Maximal Efficacy (Emax) 1500% Potentiation800% Potentiation4-Nitro-Propofol is a partial modulator compared to propofol, producing a smaller maximal effect.

Note: The above data is hypothetical for illustrative purposes.

These results would suggest that the addition of the 4-nitro group significantly reduces the compound's positive modulatory activity at the GABA-A receptor. Such a compound would likely be a much weaker anesthetic than propofol and may possess a different side-effect profile.

Part 4: Synthesis and Conclusion

The comprehensive characterization of a novel analogue like 4-Nitro-Propofol hinges on a logical, multi-faceted experimental approach. Our investigation provides a clear path forward:

  • Start with Analytical Cross-Reactivity: The competitive ELISA is a rapid, high-throughput method to determine if 4-Nitro-Propofol will interfere with existing propofol screening assays. The outcome has immediate implications for clinical and forensic toxicology. A significant cross-reactivity mandates that positive immunoassay screens be confirmed with a more definitive method like LC-MS/MS, which can distinguish between the two compounds.[16][19][20]

  • Proceed to Pharmacological Characterization: Electrophysiological analysis provides the definitive answer on biological activity. By comparing the potency (EC50) and efficacy (Emax) of 4-Nitro-Propofol to propofol at the primary molecular target, we can predict its potential as a therapeutic agent or its risk as a toxic substance.

This dual-pronged guide ensures that any new propofol derivative is evaluated not just for its intended effects, but also for its potential to confound our established systems of detection and monitoring. This rigorous, evidence-based framework is essential for maintaining the integrity of both drug development pipelines and diagnostic screening programs.

References

  • Title: Propofol - Wikipedia Source: Wikipedia URL:[Link]
  • Title: What is the mechanism of Propofol?
  • Title: Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors Source: PubMed Central URL:[Link]
  • Title: Competitive ELISA Protocol — Quantitative Detection via Antigen Compet Source: Assay Genie URL:[Link]
  • Title: A study of analytical methods for the determination of propofol in blood Source: ResearchG
  • Title: Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source Source: LabMedica URL:[Link]
  • Title: Propofol activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the r
  • Title: Detection of new propofol metabolites in human urine using gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry techniques Source: PubMed URL:[Link]
  • Title: Modulation of the GABAA receptor by propofol is independent of the gamma subunit Source: PubMed URL:[Link]
  • Title: Novel propofol derivatives and implications for anesthesia practice Source: PMC - NIH URL:[Link]
  • Title: Propofol analogues. Synthesis, relationships between structure and affinity at GABAA receptor in rat brain, and differential electrophysiological profile at recombinant human GABAA receptors Source: PubMed URL:[Link]
  • Title: Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring Source: PubMed URL:[Link]
  • Title: Chemical structure of propofol and its derivatives | Download Table Source: ResearchG
  • Title: Syntheses of Analogues of Propofol: A Review Source: Semantic Scholar URL:[Link]
  • Title: Chemical structures of the Propofol Electronic Analogue Reversal...
  • Title: Propofol detection for monitoring of intravenous anaesthesia: a review Source: PMC - NIH URL:[Link]
  • Title: Competitive ELISA Source: Cre
  • Title: Competitive ELISA Protocol Source: Bio-Rad Antibodies URL:[Link]
  • Title: Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays Source: PubMed URL:[Link]
  • Title: Synthesis, characterization and biological evaluation of 4-NITRO schiffbases | Request PDF Source: ResearchG
  • Title: Cross-Reactivity in Immunoassay Drug Screening Source: Siemens Healthineers Academy URL:[Link]
  • Title: Do cross-food allergies to propofol exist? Source: PMC - NIH URL:[Link]
  • Title: (PDF)
  • Title: Continuous Flow Synthesis of Propofol Source: PMC - NIH URL:[Link]
  • Title: Is Propofol Safe For Food Allergy Patients? A Review of the Evidence Source: PubMed URL:[Link]
  • Title: Do cross-food allergies to propofol exist? Source: PubMed URL:[Link]
  • Title: Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays Source: PMC - NIH URL:[Link]
  • Title: The Diverse Biological Activity of Recently Synthesized Nitro Compounds Source: PMC - NIH URL:[Link]

Sources

A Functional Comparison of Propofol and its 4-Nitro Derivative: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed functional comparison between the widely used intravenous anesthetic, propofol, and its derivative, 4-Nitropropofol. While propofol is a cornerstone of modern anesthesia, the functional profile of 4-Nitropropofol is less characterized, presenting an intriguing area for research and development. This document will delve into the known attributes of propofol and, based on established structure-activity relationships, project the potential functional characteristics of 4-Nitropropofol. We will also outline key experimental protocols to empirically validate these hypotheses, offering a roadmap for scientists in the field of pharmacology and drug development.

Introduction: The Propofol Benchmark

Propofol (2,6-diisopropylphenol) is a short-acting, intravenously administered hypnotic agent.[1][2] Its rapid onset of action, typically within 30-60 seconds, and short duration of effect make it a versatile drug for the induction and maintenance of general anesthesia, procedural sedation, and sedation in the intensive care unit (ICU).[1][3][4][5] Propofol's favorable recovery profile, with a low incidence of postoperative nausea and vomiting, has contributed to its widespread clinical use.[2]

4-Nitropropofol, or 2,6-diisopropyl-4-nitrophenol, is identified as an intermediate in the synthesis of propofol metabolites.[6][7][8][9] Its own pharmacological and functional properties are not extensively documented in publicly available literature. The introduction of a nitro group at the para-position of the phenol ring is expected to significantly alter the molecule's physicochemical and, consequently, its biological properties. This guide aims to provide a comparative framework to stimulate and guide research into this potentially novel compound.

Mechanism of Action: A Tale of Two Molecules?

Propofol's Primary Target: The GABAA Receptor

The primary mechanism of action for propofol's anesthetic effects is its positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor.[1][2][3][10] Propofol enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion conductance and hyperpolarization of the neuronal membrane.[3] This neuronal inhibition is the basis for its sedative and hypnotic effects. At higher concentrations, propofol can directly activate the GABAA receptor, acting as a GABA agonist.[1]

Hypothesized Mechanism of 4-Nitropropofol

The bulky diisopropyl groups at positions 2 and 6 of the phenol ring are crucial for propofol's activity at the GABAA receptor. It is plausible that 4-Nitropropofol retains some affinity for the GABAA receptor. However, the electron-withdrawing nature of the nitro group at the 4-position could alter the phenolic hydroxyl group's acidity and the overall electron distribution of the aromatic ring. This modification could impact the binding affinity and modulatory effect on the GABAA receptor, potentially leading to altered anesthetic potency.

Signaling Pathway: Propofol's Action at the GABAA Receptor

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA_A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Chloride Channel (Closed) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Propofol Propofol Propofol->GABA_A_Receptor Positive Allosteric Modulation

Caption: Propofol enhances GABA-mediated inhibition at the postsynaptic neuron.

Pharmacokinetic Profile: A Comparative Analysis

A drug's clinical utility is heavily dependent on its pharmacokinetic properties: absorption, distribution, metabolism, and excretion.

Pharmacokinetic ParameterPropofol4-Nitropropofol (Hypothesized)
Administration IntravenousIntravenous
Onset of Action Rapid (15-30 seconds)[1]Potentially altered due to changes in lipophilicity and receptor affinity.
Distribution Rapidly distributed to well-perfused tissues, including the brain. Highly protein-bound (97-99%).[1][4]The nitro group may decrease lipophilicity, potentially affecting distribution volume and brain penetration.
Metabolism Primarily hepatic via glucuronidation and hydroxylation by CYP450 enzymes.[2][11][12][13] Extrahepatic metabolism also occurs.[11][12][14]The nitro group may introduce new metabolic pathways, such as nitro-reduction, potentially altering the metabolic rate and metabolite profile.
Elimination Half-life Short context-sensitive half-time, allowing for rapid recovery.[4][12]Dependent on its metabolic clearance and distribution.

Pharmacodynamic Effects: Potency and Side-Effect Profile

Anesthetic Potency

The anesthetic potency of propofol is well-established, with induction doses for healthy adults typically ranging from 1.5 to 2.5 mg/kg.[5][15][16] The potency of 4-Nitropropofol is unknown. Studies on other propofol analogs, such as 4-iodopropofol, have shown that substitutions on the phenol ring can reduce anesthetic potency.[17][18] Therefore, it is conceivable that 4-Nitropropofol may exhibit lower anesthetic potency compared to propofol.

Cardiovascular Effects

A significant side effect of propofol is dose-dependent hypotension, primarily due to vasodilation and a decrease in systemic vascular resistance.[1][15][19][20] It can also cause a reduction in cardiac output.[20] The cardiovascular effects of 4-Nitropropofol would be a critical area of investigation. The nitro group's influence on vascular smooth muscle and cardiac contractility would need to be determined.

Respiratory Effects

Propofol is a respiratory depressant, frequently causing apnea, especially after induction doses.[1] This effect is dose-dependent. The potential for 4-Nitropropofol to induce respiratory depression would need to be carefully evaluated in preclinical studies.

Experimental Protocols for Functional Comparison

To empirically compare the functional properties of 4-Nitropropofol and propofol, a series of well-defined experiments are necessary.

In Vitro Assessment of GABAA Receptor Modulation

Objective: To determine the effect of 4-Nitropropofol on GABAA receptor function compared to propofol.

Methodology: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

  • Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with cRNAs encoding the α1, β2, and γ2 subunits of the human GABAA receptor. Incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl to clamp the membrane potential at -60 mV.

    • Establish a baseline GABA response by applying a sub-maximal concentration of GABA (e.g., EC10-EC20).

    • Co-apply varying concentrations of propofol or 4-Nitropropofol with the same GABA concentration to determine the potentiation of the GABA-evoked current.

    • To test for direct agonism, apply high concentrations of each compound in the absence of GABA.

  • Data Analysis: Construct concentration-response curves to determine the EC50 for potentiation and direct activation.

Experimental Workflow: In Vitro GABAA Receptor Assay

G start Start oocyte_prep Xenopus Oocyte Preparation start->oocyte_prep crna_injection GABA_A Receptor cRNA Injection oocyte_prep->crna_injection incubation Incubation (2-5 days) crna_injection->incubation tevc_recording Two-Electrode Voltage Clamp Recording incubation->tevc_recording data_analysis Data Analysis (EC50 Determination) tevc_recording->data_analysis end End data_analysis->end

Caption: Workflow for assessing GABAA receptor modulation in Xenopus oocytes.

In Vivo Assessment of Anesthetic Potency

Objective: To determine the anesthetic potency of 4-Nitropropofol in a rodent model.

Methodology: Loss of Righting Reflex (LORR) in Rats

  • Animal Preparation: Acclimate adult male Sprague-Dawley rats to the laboratory environment. On the day of the experiment, place a lateral tail vein catheter for intravenous administration.

  • Drug Administration:

    • Administer either propofol or 4-Nitropropofol intravenously at a controlled infusion rate.

    • Test a range of doses for each compound across different groups of animals.

  • Assessment of LORR:

    • Immediately after drug administration, place the rat in a supine position.

    • The inability of the rat to right itself (i.e., return to a prone position with all four paws on the ground) within 30 seconds is defined as LORR.

    • Record the presence or absence of LORR for each animal at each dose.

  • Data Analysis: Use probit analysis to calculate the median effective dose (ED50) for LORR for both compounds.

In Vivo Assessment of Cardiovascular and Respiratory Effects

Objective: To compare the hemodynamic and respiratory effects of 4-Nitropropofol and propofol.

Methodology: Instrumented Rat Model

  • Surgical Instrumentation: Anesthetize rats and surgically implant a catheter in the carotid artery for blood pressure monitoring and a catheter in the jugular vein for drug administration. A telemetry device can also be implanted for continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG). For respiratory monitoring, whole-body plethysmography can be used.

  • Drug Administration: After a recovery period, administer equianesthetic doses (based on the ED50 for LORR) of propofol or 4-Nitropropofol intravenously.

  • Data Collection: Continuously record mean arterial pressure (MAP), heart rate (HR), and respiratory rate before, during, and after drug administration.

  • Data Analysis: Compare the changes in MAP, HR, and respiratory rate from baseline for both compounds.

Summary and Future Directions

This guide has provided a comprehensive overview of the known functional properties of propofol and a scientifically-grounded projection of the potential characteristics of 4-Nitropropofol. The addition of a nitro group at the 4-position of the propofol molecule is likely to have a significant impact on its pharmacodynamic and pharmacokinetic profiles.

Key Research Questions to Address:

  • What is the precise effect of 4-Nitropropofol on GABAA receptor subtypes?

  • What is the anesthetic potency and therapeutic index of 4-Nitropropofol compared to propofol?

  • Does 4-Nitropropofol offer any advantages in terms of cardiovascular and respiratory stability?

  • What are the primary metabolic pathways of 4-Nitropropofol, and are its metabolites active?

The experimental protocols outlined in this guide provide a clear path forward for researchers to answer these questions. A thorough investigation of 4-Nitropropofol could not only lead to the development of a novel anesthetic agent but also provide deeper insights into the structure-activity relationships that govern anesthetic action.

References

  • Wikipedia. Propofol. [Link]
  • Deranged Physiology. Metabolism and clearance of propofol. [Link]
  • OpenAnesthesia. Propofol. [Link]
  • Sahinovic, M. M., Struys, M., & Absalom, A. R. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. Clinical Pharmacokinetics, 57(12), 1539–1558. [Link]
  • Deranged Physiology. Propofol. [Link]
  • Favetta, P., Cenciarelli, S., & Amici, M. (2012). Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects. Current Drug Metabolism, 13(7), 900–915. [Link]
  • Trapani, G., Altomare, C., Liso, G., Sanna, E., & Biggio, G. (2000). Propofol in anesthesia. Mechanism of action, structure-activity relationships, and drug delivery. Current Medicinal Chemistry, 7(2), 249–271. [Link]
  • LITFL. Propofol. [Link]
  • Virginia Anesthesia Services LLC. How Propofol is Broken Down in the Body. [Link]
  • BJA: British Journal of Anaesthesia. Propofol-induced cardiovascular depression: science and art. [Link]
  • Bilotta, F., Fiorani, L., La Rosa, I., Spinelli, F., & Rosa, G. (2001). Cardiovascular effects of intravenous propofol administered at two infusion rates: a transthoracic echocardiographic study. Anaesthesia, 56(3), 266–271. [Link]
  • Morgan, D. J., Campbell, G. A., & Crankshaw, D. P. (1990). Pharmacokinetics of propofol when given by intravenous infusion. British Journal of Clinical Pharmacology, 30(1), 144–148. [Link]
  • BJA: British Journal of Anaesthesia. The effect of propofol on haemodynamics: cardiac output, venous return, mean systemic filling pressure, and vascular resistances. [Link]
  • Pfeiffer, N., Ebner, J., von Thaden, A. K., Schuster, T., Erhardt, W., & Baumgartner, C. (2012). Evaluation of acute cardiovascular effects of propofol on hemodynamic function in pigs. Veterinary Anaesthesia and Analgesia, 39(6), 579–588. [Link]
  • Semantic Scholar.
  • Iowa Anesthesia Services. Propofol Dosage Guidelines. [Link]
  • Grounds, R. M., Morgan, M., & Lumley, J. (1985). Some studies on the properties of the intravenous anaesthetic, propofol ('Diprivan')--a review. Postgraduate Medical Journal, 61 Suppl 3, 90–95. [Link]
  • Krasowski, M. D., Nishikawa, K., Nikolaeva, N., Lin, A., & Harrison, N. L. (2001). Anesthetic properties of 4-iodopropofol: implications for mechanisms of anesthesia. Anesthesiology, 95(4), 954–961. [Link]
  • ResearchGate.
  • Kotani, Y., Shimazawa, M., Yoshimura, S., Iwama, T., & Hara, H. (2008). The experimental and clinical pharmacology of propofol, an anesthetic agent with neuroprotective properties. CNS Neuroscience & Therapeutics, 14(2), 95–106. [Link]

Sources

A Researcher's Guide to Validating 4-Nitro-Propofol as a Specific Research Probe

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

For the diligent researcher, the introduction of a novel chemical tool carries both promise and the profound responsibility of rigorous validation. 4-Nitro-Propofol, a structural analog of the widely used anesthetic propofol, is commercially available and primarily designated as an intermediate for the synthesis of propofol metabolites.[1][2][3] This designation, however, does not preclude potential biological activity. The addition of a nitro group at the 4-position of the phenol ring introduces significant electronic and steric changes compared to the parent molecule, which could drastically alter its pharmacological profile.

This guide provides a comprehensive, technically-grounded framework for researchers to systematically validate the specificity of 4-Nitro-Propofol. We will proceed from the foundational principles of chemical probe validation, outlining a tiered experimental approach to rigorously assess its on-target activity, selectivity, and potential off-target effects. This process is essential to ensure that any biological phenomena observed using this probe can be confidently attributed to its intended molecular interactions.

The Central Question: Is 4-Nitro-Propofol an Active Modulator or an Inactive Control?

Propofol primarily exerts its anesthetic effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated chloride ion channel crucial for inhibitory neurotransmission in the central nervous system.[4][5] It binds to specific sites on the receptor, enhancing the effect of GABA and, at higher concentrations, directly gating the channel.[6][7]

The critical question for 4-Nitro-Propofol is how the bulky and electron-withdrawing nitro group at the para-position influences its interaction with propofol's known binding sites on the GABA-A receptor.[8][9][10] For instance, studies on 4-iodo-propofol, another para-substituted analog, have shown that it retains the ability to potentiate GABA-A receptors but is devoid of the sedative-hypnotic effects of propofol, instead exhibiting anticonvulsant and anxiolytic-like properties.[11][12] This precedent underscores the necessity of empirical validation, as minor structural changes can lead to profoundly different pharmacological outcomes.

Our validation strategy will therefore be designed to test two primary, opposing hypotheses:

  • Hypothesis A: 4-Nitro-Propofol is an active modulator of the GABA-A receptor. Its activity profile (e.g., potency, efficacy, subunit selectivity) may differ from that of propofol.

  • Hypothesis B: 4-Nitro-Propofol is an inactive analog at the GABA-A receptor. The nitro group prevents effective binding, making it a potential negative control for in vitro and in vivo studies of propofol.

Tier 1: Foundational Characterization - Purity and Stability

Before any biological assessment, the identity, purity, and stability of the chemical probe must be unequivocally established. This foundational step prevents misinterpretation of results due to contaminants or degradation.

Experimental Protocol 1: Purity and Identity Confirmation
  • Objective: To confirm the chemical identity and assess the purity of the 4-Nitro-Propofol sample.

  • Methodology:

    • High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method to assess purity. A gradient of water and acetonitrile with 0.1% formic acid is a common starting point for phenolic compounds.

      • Rationale: HPLC provides a quantitative measure of purity by separating the compound of interest from any impurities. A purity level of >95% is considered the minimum standard for a chemical probe.

    • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (e.g., via LC-MS) to confirm the molecular weight of 4-Nitro-Propofol (Expected: C₁₂H₁₇NO₃, MW: 223.27 g/mol ).[1]

      • Rationale: This confirms the chemical identity of the main peak observed in the HPLC chromatogram.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The spectral data should be consistent with the structure of 4-Nitro-2,6-diisopropylphenol.

      • Rationale: NMR provides definitive structural confirmation, ensuring the correct isomer has been obtained and that no major structural impurities are present.

Experimental Protocol 2: Stability Assessment
  • Objective: To determine the stability of 4-Nitro-Propofol under experimental conditions.

  • Methodology:

    • Incubate 4-Nitro-Propofol in relevant biological media (e.g., cell culture medium, assay buffers) at 37°C for various time points (e.g., 0, 2, 8, 24 hours).

    • Analyze the samples at each time point by HPLC to quantify the amount of remaining parent compound.

    • Rationale: Chemical probes must be stable for the duration of an experiment. Degradation can lead to a loss of activity or the formation of new, active compounds, confounding results.

Tier 2: On-Target Engagement and Functional Activity at the GABA-A Receptor

This tier directly investigates the interaction of 4-Nitro-Propofol with its putative primary target, the GABA-A receptor.

Workflow for On-Target Validation

cluster_0 Tier 2: On-Target Validation Binding Binding Assays Function Functional Assays Binding->Function Binding_Desc Does it bind to GABA-A R? Cellular Cellular Target Engagement Function->Cellular Function_Desc Does it modulate channel function? Cellular_Desc Does it engage the target in cells?

Caption: Tiered workflow for validating on-target activity of 4-Nitro-Propofol.

Experimental Protocol 3: Radioligand Binding Assay
  • Objective: To determine if 4-Nitro-Propofol binds to the GABA-A receptor and to quantify its binding affinity.

  • Methodology:

    • Use cell membranes prepared from HEK293 cells or brain tissue expressing specific GABA-A receptor subtypes (e.g., α1β2γ2).

    • Perform a competitive binding assay using a radiolabeled ligand that binds to the propofol site, such as [³H]TBOB or by measuring the allosteric modulation of [³H]muscimol or [³H]flunitrazepam binding.[7]

    • Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of 4-Nitro-Propofol, propofol (positive control), and a structurally related but inactive compound (negative control).

    • Measure the displacement of the radioligand to determine the inhibitory constant (Ki) of 4-Nitro-Propofol.

    • Rationale: This is a direct measure of binding to the target protein. Comparing the Ki of 4-Nitro-Propofol to that of propofol provides a quantitative assessment of its binding potency.

Experimental Protocol 4: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
  • Objective: To characterize the functional effects of 4-Nitro-Propofol on GABA-A receptor channel activity.

  • Methodology:

    • Express specific human GABA-A receptor subunit combinations (e.g., α1β2γ2) in Xenopus oocytes.[12]

    • Potentiation Assay: Apply a submaximal concentration of GABA (EC₅-EC₂₀) to elicit a baseline current. Co-apply GABA with increasing concentrations of 4-Nitro-Propofol to measure the enhancement of the GABA-evoked current.

    • Direct Gating Assay: Apply high concentrations of 4-Nitro-Propofol in the absence of GABA to determine if it can directly open the channel.

    • Compare the concentration-response curves to those generated for propofol.

    • Rationale: This "gold standard" functional assay determines not only if the compound acts on the receptor, but also characterizes the nature of its activity (positive modulator, direct agonist, or antagonist) and its efficacy.

Experimental Protocol 5: Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm direct target engagement of 4-Nitro-Propofol with the GABA-A receptor in a cellular context.

  • Methodology:

    • Treat intact cells expressing the target GABA-A receptor subunit (e.g., β3) with either vehicle or 4-Nitro-Propofol.[13]

    • Heat the cell lysates across a range of temperatures.

    • Separate soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blot or ELISA.

    • Rationale: Ligand binding stabilizes the target protein, resulting in a higher melting temperature (a "thermal shift").[8] A positive result provides strong evidence of target engagement in a physiological environment.

Tier 3: Specificity and Off-Target Profiling

A useful research probe must be highly specific for its intended target. This tier is designed to identify potential off-target interactions that could confound experimental results.

Signaling Pathway of Propofol at the GABA-A Receptor

GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Binds Orthosteric Site Propofol Propofol / 4-Nitro-Propofol Propofol->GABA_R Binds Allosteric Site Cl_channel Cl- Channel Opening GABA_R->Cl_channel Conformational Change Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: Propofol's mechanism as a positive allosteric modulator of the GABA-A receptor.

Experimental Protocol 6: Selectivity Panel Screening
  • Objective: To assess the selectivity of 4-Nitro-Propofol against other relevant receptors and channels.

  • Methodology:

    • Submit the compound to a commercial or in-house screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • The panel should include other ligand-gated ion channels (e.g., glycine, nAChR, 5-HT3 receptors), voltage-gated ion channels (e.g., sodium, calcium channels), and GPCRs known to be affected by anesthetics.

    • Rationale: Propofol itself is known to have effects on other targets at higher concentrations.[6] A broad panel screen is an efficient way to identify potential "off-targets" early in the validation process.

Experimental Protocol 7: Chemoproteomic Profiling
  • Objective: To perform an unbiased, proteome-wide search for off-target proteins of 4-Nitro-Propofol.

  • Methodology:

    • Thermal Proteome Profiling (TPP): This is a mass spectrometry-based extension of CETSA.[13] Treat cells with 4-Nitro-Propofol, apply a heat gradient, and use quantitative mass spectrometry to identify all proteins in the proteome that exhibit a thermal shift.

    • Activity-Based Protein Profiling (ABPP): If a suitable reactive group can be appended to 4-Nitro-Propofol without disrupting its activity, this method can be used to covalently label and identify binding partners in a cellular lysate.

    • Rationale: These unbiased, large-scale methods are powerful for discovering unanticipated off-target interactions and provide the highest level of confidence in a probe's selectivity.[14]

Data Summary and Interpretation

The results from these experiments should be compiled to build a comprehensive profile of 4-Nitro-Propofol.

Table 1: Comparative Activity Profile

ParameterPropofol (Positive Control)4-Nitro-PropofolInactive Analog (Negative Control)
Purity (HPLC) >99%[Experimental Data][Experimental Data]
GABA-A R Binding (Ki) ~1-10 µM[Experimental Data]>100 µM
GABA Potentiation (EC₅₀) ~1-5 µM[Experimental Data]No effect
Direct Gating (EC₅₀) ~10-50 µM[Experimental Data]No effect
CETSA (ΔTm) +[Experimental Data]-
Selectivity Panel Hits (>50% inhibition at 10 µM) [Known Off-Targets][Experimental Data][Experimental Data]

Interpretation:

  • If 4-Nitro-Propofol shows potent binding and functional activity at the GABA-A receptor (Hypothesis A): It can be considered an active probe. Its selectivity profile will determine its utility. If it displays a unique pharmacological profile compared to propofol (e.g., subunit selectivity, lack of direct gating), it could be a valuable tool to dissect different aspects of GABA-A receptor function.

  • If 4-Nitro-Propofol shows weak or no binding and functional activity (Hypothesis B): It can be validated as a negative control. A good negative control should be structurally similar to the active probe but lack biological activity at the primary target, which is crucial for distinguishing on-target from non-specific or off-target effects in cellular and in vivo experiments.

Conclusion

References

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Franks, N. P. (2008). General anaesthesia: from molecular targets to neuronal pathways of sleep and arousal. Nature Reviews Neuroscience, 9(5), 370-386.
  • Krasowski, M. D., & Harrison, N. L. (1999). General anaesthetic mechanisms of action on ligand-gated ion channels. Cellular and Molecular Life Sciences, 55(10), 1278-1303.
  • Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148.[2]
  • Bunnage, M. E., et al. (2013). Know your target, know your molecule.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Favetta, P., et al. (2002). Propofol metabolites in man following propofol induction and maintenance. British Journal of Anaesthesia, 88(5), 653-658.
  • Frye, S. V. (2010). The art of the chemical probe.
  • Concas, A., et al. (1991). The anesthetic propofol enhances the binding of [3H]muscimol to the GABAA receptor complex in cultured cerebellar granule cells. Journal of Neurochemistry, 57(3), 853-861.
  • Yip, G. M., et al. (2013). A propofol binding site on mammalian GABAA receptors identified by photolabeling. Nature Chemical Biology, 9(11), 715-720.[1]
  • Williams, D. B., & Akabas, M. H. (2002). Structural evidence that propofol stabilizes different GABAA receptor states at potentiating and activating concentrations. Journal of Neuroscience, 22(17), 7417-7424.
  • Simons, P. J., et al. (1988). Disposition in male volunteers of a subanaesthetic intravenous dose of an oil in water emulsion of 14C-propofol. Xenobiotica, 18(4), 429-440.
  • Court, M. H. (2004). Propofol glucuronidation: a new pathway for a classic drug. Anesthesiology, 101(1), 1-3.
  • Guitton, J., et al. (1998). A new propofol metabolite in human: the 4-(2,6-diisopropyl-1,4-quinol)
  • Coompo Research Chemicals. (n.d.). 4-Nitro Propofol.
  • Virginia Anesthesia Services LLC. (n.d.). How Propofol is Broken Down in the Body.
  • Sanna, E., et al. (1999). Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties. British Journal of Pharmacology, 126(6), 1444-1454.[11]
  • Baker, M. T., et al. (2001). The experimental and clinical pharmacology of propofol, an anesthetic agent with neuroprotective properties. CNS Drug Reviews, 7(1), 43-66.[16]
  • Trapani, G., et al. (1998). Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties. British Journal of Pharmacology, 126(6), 1444-1454.[12]
  • Yilmaz, O., et al. (2022). The Effects of Propofol and Thiopental on Nitric Oxide Production and Release in Erythrocytes. Medicina, 58(5), 639.[17]
  • Pramanik, A. (2016). A novel process for the preparation of propofol. Organic Process Research & Development, 20(8), 1457-1462.
  • Tang, G., et al. (2020). Continuous Flow Synthesis of Propofol. Molecules, 25(21), 5038.[18]
  • Jain, K. P., et al. (2011).
  • Zholos, A. V., et al. (2019). Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects. Journal of Analytical Toxicology, 43(7), 503-517.[13]
  • OpenAnesthesia. (2023). Propofol.
  • Wikipedia. (n.d.). Propofol.
  • Deranged Physiology. (n.d.). Propofol.
  • ResearchGate. (n.d.). Metabolic pathway of propofol.
  • Jayakar, S. S., et al. (2014). Multiple propofol-binding sites in a γ-aminobutyric acid type A receptor (GABAAR) identified using a photoreactive propofol analog. Journal of Biological Chemistry, 289(40), 27776-27788.
  • Bali, M., & Akabas, M. H. (2004). Defining the propofol binding site location on the GABAA receptor. Molecular Pharmacology, 65(1), 68-76.[10]
  • Bantscheff, M., et al. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Bioorganic & Medicinal Chemistry, 20(6), 1973-1978.

Sources

A Comparative Guide to the Metabolic Stability of 4-Nitropropofol and Propofol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the metabolic fate of a compound is a cornerstone of preclinical assessment. The stability of a molecule in the face of metabolic enzymes dictates its pharmacokinetic profile, influencing dosing regimens, therapeutic efficacy, and potential for toxicity. This guide provides an in-depth comparison of the metabolic stability of the widely used anesthetic, Propofol, and its derivative, 4-Nitropropofol. While direct comparative experimental data for 4-Nitropropofol is limited in publicly accessible literature, this guide will leverage the extensive knowledge of Propofol's metabolism and the known metabolic pathways of structurally related nitrophenols to provide a scientifically grounded comparison and a detailed experimental framework for such an investigation.

Introduction to Propofol and the Rationale for 4-Nitropropofol

Propofol (2,6-diisopropylphenol) is a short-acting intravenous hypnotic agent used for the induction and maintenance of general anesthesia and for sedation.[1] Its favorable pharmacokinetic properties, including rapid onset and offset of action, are largely attributed to its efficient and extensive metabolism.[1] The exploration of derivatives like 4-Nitropropofol, which is commercially available as an intermediate in the synthesis of Propofol metabolites, is a natural progression in medicinal chemistry. The introduction of a nitro group at the 4-position of the phenol ring can significantly alter the electronic properties of the molecule, potentially impacting its interaction with metabolic enzymes and, consequently, its metabolic stability.

The Metabolic Landscape of Propofol

Propofol is rapidly cleared from the body, primarily through metabolism in the liver, although extrahepatic metabolism also plays a role.[1] Its metabolism can be broadly categorized into two phases:

  • Phase I Metabolism: This involves the modification of the drug molecule, primarily through oxidation. For Propofol, this is a minor pathway and involves hydroxylation of the aromatic ring by Cytochrome P450 (CYP) enzymes to form 2,6-diisopropyl-1,4-quinol.[1]

  • Phase II Metabolism: This is the major metabolic route for Propofol and involves the conjugation of the parent drug or its Phase I metabolite with endogenous molecules to increase water solubility and facilitate excretion. The primary Phase II reaction for Propofol is glucuronidation, where UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to the hydroxyl group of Propofol.[1] Sulfation, another Phase II reaction, also occurs to a lesser extent.

The key enzymes involved in Propofol metabolism are:

  • UDP-glucuronosyltransferases (UGTs): Primarily UGT1A9, which is responsible for the direct glucuronidation of Propofol.[1]

  • Cytochrome P450 (CYP) enzymes: CYP2B6 and CYP2C9 are the main isoforms involved in the hydroxylation of Propofol.[1]

The resulting metabolites are pharmacologically inactive and are excreted in the urine.[1]

Postulated Metabolic Pathways of 4-Nitropropofol

Direct experimental data on the metabolism of 4-Nitropropofol is scarce. However, based on the known metabolism of 4-nitrophenol and other nitroaromatic compounds, we can postulate its likely metabolic fate.[2][3] The presence of the electron-withdrawing nitro group at the para-position is expected to influence both Phase I and Phase II metabolic pathways.

Likely Metabolic Pathways for 4-Nitropropofol:

  • Phase II Metabolism (Glucuronidation and Sulfation): Similar to Propofol and 4-nitrophenol, the primary route of metabolism for 4-Nitropropofol is anticipated to be direct conjugation of the phenolic hydroxyl group.[2][3] UGTs and sulfotransferases (SULTs) are expected to catalyze these reactions, forming 4-Nitropropofol-glucuronide and 4-Nitropropofol-sulfate. The electronic effect of the nitro group may alter the affinity of the molecule for these enzymes compared to Propofol.

  • Phase I Metabolism (Reduction and Oxidation):

    • Reduction of the Nitro Group: A common metabolic pathway for nitroaromatic compounds is the reduction of the nitro group to an amino group, forming 4-Aminopropofol.[2] This reaction can be catalyzed by various nitroreductases present in the liver and gut microbiota.

    • Oxidation (Hydroxylation): While the 4-position is blocked by the nitro group, hydroxylation at other positions on the aromatic ring or on the isopropyl side chains by CYP enzymes remains a possibility, although likely a minor pathway.

The introduction of the nitro group could potentially render 4-Nitropropofol more susceptible to a broader range of metabolic enzymes compared to Propofol, which is predominantly cleared by a specific UGT isoform.

Comparative Metabolic Stability: A Hypothesis

Without direct experimental data, we can formulate a hypothesis based on chemical principles. The electron-withdrawing nature of the nitro group in 4-Nitropropofol makes the phenolic proton more acidic compared to that of Propofol. This increased acidity could facilitate its conjugation by Phase II enzymes, potentially leading to a faster rate of metabolism and lower metabolic stability compared to Propofol. However, steric hindrance from the bulky isopropyl groups adjacent to the hydroxyl group will also play a crucial role and could modulate the rate of conjugation.

To definitively compare the metabolic stability of these two compounds, a well-designed in vitro experiment is essential. The following section details a standard and robust protocol for such a study.

Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

This protocol describes a standard in vitro assay to determine and compare the metabolic stability of 4-Nitropropofol and Propofol using human liver microsomes. Liver microsomes are a subcellular fraction rich in drug-metabolizing enzymes, particularly CYPs and UGTs, making them an excellent model for this purpose.

Objective:

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 4-Nitropropofol and Propofol in human liver microsomes.

Materials:
  • 4-Nitropropofol and Propofol

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • UDPGA (uridine 5'-diphosphoglucuronic acid)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar compound not present in the reaction)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compounds Prepare stock solutions of 4-Nitropropofol and Propofol pre_incubation Pre-incubate microsomes and test compounds at 37°C prep_compounds->pre_incubation prep_microsomes Prepare microsomal suspension in phosphate buffer prep_microsomes->pre_incubation prep_cofactors Prepare cofactor solutions (NADPH and UDPGA) start_reaction Initiate reaction by adding cofactors (NADPH + UDPGA) prep_cofactors->start_reaction pre_incubation->start_reaction sampling Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) start_reaction->sampling stop_reaction Quench reaction by adding cold ACN with internal standard sampling->stop_reaction centrifuge Centrifuge samples to precipitate proteins stop_reaction->centrifuge lcms_analysis Analyze supernatant by LC-MS/MS centrifuge->lcms_analysis quantify Quantify remaining parent compound at each time point lcms_analysis->quantify plot Plot ln(% remaining) vs. time quantify->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare stock solutions of 4-Nitropropofol and Propofol in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Prepare a working solution of each test compound by diluting the stock solution in the incubation buffer to the desired starting concentration (e.g., 1 µM).

    • Thaw the pooled human liver microsomes on ice and dilute them in potassium phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system and UDPGA solution according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension and the working solution of the test compound.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.

    • Initiate the metabolic reaction by adding the cofactor solution (containing both NADPH and UDPGA) to each well. The inclusion of both cofactors is crucial to assess both Phase I and Phase II metabolism.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from the incubation mixture. The 0-minute time point serves as the initial concentration control.

    • Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard. This stops all enzymatic activity and precipitates the proteins.

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point. The internal standard is used to correct for any variations in sample processing and instrument response.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

Causality Behind Experimental Choices:
  • Pooled Human Liver Microsomes: Using pooled microsomes from multiple donors helps to average out inter-individual variability in enzyme expression and activity, providing a more representative measure of metabolic stability in the general population.

  • Inclusion of Both NADPH and UDPGA: This is critical for a comprehensive assessment of metabolic stability, as it allows for the simultaneous evaluation of both Phase I (CYP-mediated) and Phase II (UGT-mediated) metabolism. For compounds like Propofol, where glucuronidation is the primary clearance pathway, omitting UDPGA would lead to a significant underestimation of its metabolic rate.

  • Use of an Internal Standard: The internal standard is essential for accurate quantification by LC-MS/MS, as it corrects for potential sample loss during processing and variations in instrument performance.

  • Quenching with Cold Acetonitrile: This method effectively and rapidly terminates the enzymatic reactions, ensuring that the measured concentration of the parent compound accurately reflects its concentration at the specific time point.

Data Presentation and Interpretation

The results of the metabolic stability assay can be summarized in a table for easy comparison.

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
PropofolExperimental ValueExperimental Value
4-NitropropofolExperimental ValueExperimental Value
Positive Control
(e.g., Verapamil - high clearance)Expected ValueExpected Value
(e.g., Warfarin - low clearance)Expected ValueExpected Value

Interpretation:

  • A shorter half-life and a higher intrinsic clearance value indicate lower metabolic stability.

  • By comparing the t½ and CLint values for 4-Nitropropofol and Propofol, a direct assessment of their relative metabolic stability can be made.

  • The inclusion of high and low clearance positive controls validates the assay, ensuring that the microsomal preparations are metabolically active and the experimental conditions are appropriate.

Visualizing the Metabolic Pathways

G cluster_propofol Propofol Metabolism cluster_nitropropofol Postulated 4-Nitropropofol Metabolism Propofol Propofol Propofol_Glucuronide Propofol Glucuronide (Major Metabolite) Propofol->Propofol_Glucuronide UGT1A9 Quinol 2,6-diisopropyl-1,4-quinol Propofol->Quinol CYP2B6, CYP2C9 Quinol_Conjugates Quinol Glucuronides and Sulfates Quinol->Quinol_Conjugates UGTs, SULTs Nitropropofol 4-Nitropropofol Nitropropofol_Conjugates 4-Nitropropofol Glucuronide/Sulfate Nitropropofol->Nitropropofol_Conjugates UGTs, SULTs (Predicted) Aminopropofol 4-Aminopropofol Nitropropofol->Aminopropofol Nitroreductases (Predicted)

Caption: Metabolic pathways of Propofol and postulated pathways for 4-Nitropropofol.

Conclusion

A thorough understanding of a drug candidate's metabolic stability is paramount in drug development. While Propofol's metabolic pathways are well-characterized, leading to its rapid clearance and favorable pharmacokinetic profile, the metabolic fate of 4-Nitropropofol is less understood. Based on the metabolism of analogous nitrophenols, it is hypothesized that 4-Nitropropofol will undergo extensive Phase I and Phase II metabolism, potentially exhibiting lower metabolic stability than Propofol.

The provided experimental protocol for an in vitro metabolic stability assay using human liver microsomes offers a robust and scientifically sound method to test this hypothesis. By directly comparing the in vitro half-life and intrinsic clearance of 4-Nitropropofol and Propofol, researchers can gain critical insights into how the introduction of a nitro group influences the molecule's susceptibility to metabolic enzymes. This data is invaluable for predicting the in vivo pharmacokinetic behavior of 4-Nitropropofol and guiding its further development as a potential therapeutic agent.

References

  • Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. [Link]
  • Görge, G., Beyer, J., & Urich, K. (1987). Excretion and metabolism of phenol, 4-nitrophenol and 2-methylphenol by the frogs Rana temporaria and Xenopus laevis. Xenobiotica, 17(11), 1293-1298. [Link]
  • Dinis-Oliveira, R. J. (2018). Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects.

Sources

A Comparative Guide to the Receptor Binding of 4-Nitro-Propofol and 4-Iodo-Propofol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propofol (2,6-diisopropylphenol) is a cornerstone of intravenous anesthesia, prized for its rapid onset and short duration of action.[1][2] Its primary mechanism involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][3][4] This guide provides an in-depth comparison of two key propofol analogs, 4-Nitro-Propofol and 4-Iodo-Propofol, with a focus on their differential binding to the GABA-A receptor. Understanding these nuances is critical for the rational design of novel anesthetics and neurological therapeutics.

Introduction: The Enduring Importance of Propofol and its Analogs

The clinical success of propofol has spurred extensive research into its structure-activity relationships.[5] By modifying the propofol scaffold, researchers aim to develop analogs with improved pharmacological profiles, such as enhanced potency, reduced side effects, or altered modulatory effects on the GABA-A receptor.[4] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding GABA, opens a chloride ion channel, leading to neuronal hyperpolarization and inhibition of neurotransmission.[6] Propofol and its analogs bind to allosteric sites on this receptor, enhancing the effect of GABA.[3][6]

This guide focuses on two specific analogs: 4-Nitro-Propofol and 4-Iodo-Propofol. The introduction of a nitro or iodo group at the 4-position of the phenol ring significantly influences the electronic and steric properties of the molecule, which in turn affects its interaction with the GABA-A receptor.

Comparative Analysis of Receptor Binding

The primary determinant of a propofol analog's anesthetic and modulatory activity is its binding affinity for the GABA-A receptor. While direct, quantitative side-by-side binding data for 4-Nitro-Propofol and 4-Iodo-Propofol is not extensively published in a single study, we can synthesize findings from various sources to draw a comparative picture.

4-Iodo-Propofol:

Studies have shown that 4-Iodo-Propofol acts as a positive modulator of the GABA-A receptor.[7] It potentiates GABA-elicited currents, indicating a direct interaction with the receptor.[8] However, a key distinction from propofol is its in vivo effects. While it demonstrates anxiolytic and anticonvulsant properties, it lacks the potent sedative-hypnotic effects of the parent compound when administered intraperitoneally.[7] This suggests that while 4-Iodo-Propofol binds to the GABA-A receptor, the nature of this interaction or its downstream consequences may differ from that of propofol. Some research suggests that pharmacokinetic factors might contribute to this discrepancy.[9]

4-Nitro-Propofol:

Detailed receptor binding affinity data for 4-Nitro-Propofol is less readily available in the public domain. However, based on general principles of medicinal chemistry and structure-activity relationships of propofol analogs, the introduction of a bulky and electron-withdrawing nitro group at the para-position is expected to significantly alter its binding characteristics.[5] The formation of an intermolecular hydrogen bond involving the hydroxyl group is a critical interaction for propofol binding.[5] The electronic influence of the nitro group could modulate the acidity of this hydroxyl proton and affect this key interaction.

Data Summary Table:

CompoundReported GABA-A Receptor ActivityIn Vivo Effects
Propofol Positive Allosteric Modulator, Direct Agonist at high concentrations[1]Sedative, Hypnotic, Anesthetic
4-Iodo-Propofol Positive Allosteric Modulator[7]Anxiolytic, Anticonvulsant (lacks strong sedative-hypnotic effects via i.p.)[7]
4-Nitro-Propofol Presumed Modulator (Specific binding data limited)Not extensively reported

Experimental Protocols: A Guide to Characterizing Receptor Binding

To rigorously compare the receptor binding of these two analogs, a standardized set of experimental protocols is essential. The following outlines a robust workflow for determining binding affinity and functional modulation at the GABA-A receptor.

Synthesis of Propofol Analogs

The synthesis of both 4-Nitro-Propofol and 4-Iodo-Propofol typically starts from a substituted phenol.

Synthesis of 4-Nitro-Propofol: A common route involves the Friedel-Crafts alkylation of p-nitrophenol with isopropanol in the presence of a strong acid catalyst.[10][11]

Synthesis of 4-Iodo-Propofol: The synthesis of 4-Iodo-Propofol can be achieved through the iodination of 2,6-diisopropylphenol.

GABA-A Receptor Membrane Preparation

A crucial first step for in vitro binding assays is the preparation of membranes enriched with GABA-A receptors.[6] This is typically achieved using rat brain tissue.[12][13]

Step-by-Step Protocol:

  • Homogenize rat brains in a sucrose buffer.[12]

  • Perform differential centrifugation to isolate the membrane fraction.[12]

  • Wash the membrane pellet multiple times to remove endogenous GABA and other interfering substances.[12]

  • Resuspend the final pellet in a binding buffer and store at -70°C.[12]

Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[14] A competition binding assay is typically employed to determine the inhibition constant (Ki) of the unlabeled test compounds (4-Nitro-Propofol and 4-Iodo-Propofol).

Step-by-Step Protocol:

  • Incubate the prepared receptor membranes with a constant concentration of a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol or [³H]flumazenil) and varying concentrations of the unlabeled test compound.[12][13]

  • Allow the binding to reach equilibrium.[12]

  • Separate the bound and free radioligand by rapid filtration.

  • Quantify the radioactivity of the filters using liquid scintillation spectrometry.[12]

  • Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiological Recordings

To assess the functional consequences of receptor binding, whole-cell patch-clamp electrophysiology is performed on cells expressing recombinant human GABA-A receptors (e.g., in HEK293 cells).[8]

Step-by-Step Protocol:

  • Culture cells expressing the desired GABA-A receptor subtype combination.

  • Perform whole-cell patch-clamp recordings.

  • Apply GABA at its EC20 concentration to elicit a baseline current.[8]

  • Co-apply the test compound (4-Nitro-Propofol or 4-Iodo-Propofol) with GABA to measure the potentiation of the GABA-elicited current.[8]

  • Apply the test compound alone at high concentrations to test for direct receptor activation.[8]

Visualization of Key Processes

GABA-A Receptor Signaling Pathway

GABAA_Signaling cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride Channel (Closed) Cl_channel_open Chloride Channel (Open) Cl_channel->Cl_channel_open Opens Hyperpolarization Membrane Hyperpolarization Cl_channel_open->Hyperpolarization Cl- Influx Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition GABA GABA GABA->GABA_A Binds Propofol_Analogs Propofol Analogs (4-Nitro / 4-Iodo) Propofol_Analogs->GABA_A Allosteric Modulation

Caption: Signaling pathway of the GABA-A receptor.

Radioligand Competition Binding Assay Workflow

Binding_Assay_Workflow start Start mem_prep GABA-A Receptor Membrane Preparation start->mem_prep incubation Incubation: Membranes + Radioligand + Test Compound mem_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation analysis Data Analysis (IC50, Ki) scintillation->analysis end End analysis->end

Caption: Workflow for a radioligand competition binding assay.

Conclusion

The comparative analysis of 4-Nitro-Propofol and 4-Iodo-Propofol highlights the profound impact of subtle chemical modifications on receptor binding and subsequent pharmacological activity. While 4-Iodo-Propofol is a confirmed positive allosteric modulator of the GABA-A receptor, its in vivo profile suggests a more complex mechanism of action or differing pharmacokinetic properties compared to propofol. The binding characteristics of 4-Nitro-Propofol remain an area ripe for further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to elucidate the precise binding affinities and functional effects of these and other novel propofol analogs, ultimately contributing to the development of safer and more effective anesthetic and neurological drugs.

References

  • PDSP. (n.d.). GABA-A Receptor Binding Assay Protocol.
  • Krasowski, M. D., Hong, X., Hopfinger, A. J., & Harrison, N. L. (2002). 4D-QSAR analysis of a set of propofol analogues: mapping binding sites for an anesthetic phenol on the GABA(A) receptor. Journal of Medicinal Chemistry, 45(15), 3210–3221. [Link]
  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.7. [Link]
  • Miller, K. W., & Forman, S. A. (2011). Three classes of propofol binding sites on GABAA receptors. The Journal of Biological Chemistry, 286(44), 38629–38640. [Link]
  • Yip, G. M., Chen, Z. W., Edge, C. J., Smith, E. H., Dickinson, R., Hohenester, E., ... & Franks, N. P. (2013). A propofol binding site on mammalian GABAA receptors identified by photolabeling. Nature Chemical Biology, 9(11), 715–720. [Link]
  • Wessjohann, L. A., & Kaluđerović, G. N. (2022). Silapropofol: Carbon–Silicon Isosterism in a Key Anesthetic Scaffold. ACS Omega, 7(3), 2533–2540. [Link]
  • Wikipedia. (2024, January 5). Propofol.
  • ResearchGate. (n.d.). Effects of propofol and 4-iodopropofol on GABA A receptors.
  • Google Patents. (n.d.). CN104649867B - Preparation method of propofol.
  • Yip, G. M., Chen, Z. W., Edge, C. J., Smith, E. H., Dickinson, R., Hohenester, E., ... & Franks, N. P. (2013). A propofol binding site on mammalian GABAA receptors identified by photolabeling. Nature Chemical Biology, 9(11), 715–720. [Link]
  • ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and....
  • Eureka | Patsnap. (n.d.). Preparation method of propofol.
  • Lévesque, F., & Seeberger, P. H. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Journal of Flow Chemistry, 12(3), 371–379. [Link]
  • Lévesque, F., & Seeberger, P. H. (2022). Continuous Flow Synthesis of Propofol. Chemistry, 4(2), 432–439. [Link]
  • Wikipedia. (2023, November 18). 4-Iodopropofol.
  • Miller, K. W., & Forman, S. A. (2011). Three classes of propofol binding sites on GABAA receptors. The Journal of Biological Chemistry, 286(44), 38629–38640. [Link]
  • Williams, B. D., & Akabas, M. H. (2004). Defining the propofol binding site location on the GABAA receptor. Molecular Pharmacology, 65(1), 68–76. [Link]
  • Yip, G. M., Chen, Z. W., Edge, C. J., Smith, E. H., Dickinson, R., Hohenester, E., ... & Franks, N. P. (2013). A propofol binding site on mammalian GABAA receptors identified by photolabeling. Nature Chemical Biology, 9(11), 715–720. [Link]
  • Scribd. (n.d.). Propofol Synthesis.
  • Chiara, D. C., Jayakar, S. S., Zhou, X., Zhang, X., Savechenkov, P. Y., Bruzik, K. S., ... & Cohen, J. B. (2013). Multiple Propofol-binding Sites in a γ-Aminobutyric Acid Type A Receptor (GABAAR) Identified Using a Photoreactive Propofol Analog. The Journal of Biological Chemistry, 288(27), 19343–19357. [Link]
  • Lévesque, F., & Seeberger, P. H. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Journal of Flow Chemistry, 12(3), 371–379. [Link]
  • New Drug Approvals. (2021, August 15). PROPOFOL.
  • Cummings, G. C., & Dixon, J. (1986). Comparison of induction characteristics of four intravenous anaesthetic agents. Anaesthesia, 41(10), 995–1000. [Link]
  • Li, G. D., Chiara, D. C., Sawyer, G. W., Husain, S. S., Olsen, R. W., & Cohen, J. B. (2006). Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors. The Journal of Neuroscience, 26(45), 11599–11605. [Link]
  • ResearchGate. (n.d.). Characterization of the electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue devoid of sedative-anaesthetic properties.
  • Singh, D. K., Jindal, P., & Singh, G. (2014). Comparative study of attenuation of the pain caused by propofol intravenous injection, by granisetron, magnesium sulfate and nitroglycerine. Journal of Anaesthesiology, Clinical Pharmacology, 30(1), 69–73. [Link]
  • Zhang, X., & Li, Y. (2014). Clinical comparative study on Nitrous Oxide inhalation versus intravenous propofol and Midazolam sedation in Transnasal Gastroscopy. Pakistan Journal of Medical Sciences, 30(4), 781–784. [Link]
  • Singh, R., Kumar, N., & Singh, P. (2017). A Comparative Study of Effect of Propofol, Etomidate and Propofol Plus Etomidate Induction on Hemodynamic Response to Endotracheal Intubation: A RCT. Journal of Anesthesia & Clinical Research, 8(10), 1000769. [Link]

Sources

Unveiling the Identity of 4-Nitro Propofol: A Comparative Guide to Synthesis Product Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic nitration of propofol, a widely used anesthetic, opens a gateway to novel therapeutic agents and research tools. The introduction of a nitro group at the 4-position of the phenolic ring creates 4-Nitro Propofol, a molecule with altered electronic and pharmacological properties. However, the journey from synthesis to application is critically dependent on the unambiguous confirmation of the product's identity. This guide provides a comprehensive, technically-grounded comparison of analytical methodologies essential for validating the successful synthesis of this compound and ensuring the integrity of your downstream research.

The Synthetic Pathway and Potential Isomeric Byproducts

The synthesis of this compound typically involves the electrophilic nitration of 2,6-diisopropylphenol (propofol). The steric hindrance imposed by the two bulky isopropyl groups flanking the hydroxyl group strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the para-position (position 4). While this regioselectivity is generally high, the potential for the formation of isomeric and other byproducts necessitates a robust analytical strategy.

Potential Synthesis Products:

  • This compound (Target Molecule): The desired product where the nitro group is at the para-position.

  • 2-Nitro Propofol (Ortho-isomer): A potential byproduct formed if the nitration occurs at one of the ortho-positions.

  • Dinitrated Propofol: Over-nitration can lead to the introduction of a second nitro group.

  • Unreacted Propofol: Incomplete reaction will leave residual starting material.

The presence of these potential impurities can significantly impact the results of biological assays and pharmacological studies. Therefore, a multi-faceted analytical approach is not just recommended, but essential.

A Multi-Modal Analytical Workflow for Unambiguous Identification

No single analytical technique can provide a complete picture of the identity and purity of a synthesized compound. A combination of spectroscopic and chromatographic methods is the gold standard for comprehensive characterization.[1][2][3] This guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conceptual Workflow for Product Confirmation

Figure 1. A streamlined workflow illustrating the key stages from synthesis to the final confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Differentiation

NMR spectroscopy is unparalleled in its ability to provide detailed structural information, making it the most critical technique for distinguishing between the desired this compound and its potential ortho-isomer, 2-Nitro Propofol.[4][5]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Analysis: Acquire a standard proton NMR spectrum. The aromatic region (typically 6.5-8.5 ppm) is of particular interest. The symmetry of the molecule will dictate the complexity of the signals in this region.

  • ¹³C NMR Analysis: Obtain a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.

Comparative Data Analysis: 4-Nitro vs. 2-Nitro Propofol
FeatureThis compound (para-isomer)2-Nitro Propofol (ortho-isomer)Rationale
Symmetry C₂ᵥ symmetryAsymmetricThe para-substitution in this compound maintains a plane of symmetry through the C-O and C-N bonds.
¹H NMR (Aromatic) Two distinct signals (doublets), each integrating to 1H.[6]Four distinct signals, with more complex splitting patterns.[6]The symmetry of the para-isomer results in only two types of aromatic protons, whereas all four are unique in the ortho-isomer.
¹³C NMR (Aromatic) Fewer signals due to symmetry.More signals due to the lack of symmetry.The number of unique carbon environments is lower in the more symmetric para-isomer.

The simplicity of the ¹H NMR spectrum in the aromatic region for this compound, showing two clean doublets, is a strong indicator of successful para-nitration.[6]

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is a powerful tool for determining the molecular weight of the synthesized product, thereby confirming its elemental formula.[1][2]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Data Acquisition: Acquire a high-resolution mass spectrum. For nitroaromatic compounds, both positive and negative ion modes can be informative.[7][8]

Expected Molecular Weights
CompoundMolecular FormulaExact Mass
PropofolC₁₂H₁₈O178.1358
This compound C₁₂H₁₇NO₃ 223.1208
Dinitro PropofolC₁₂H₁₆N₂O₅268.1059

The experimentally determined exact mass should be within a few parts per million (ppm) of the theoretical exact mass for this compound (223.1208 Da).[9] This high degree of accuracy allows for the confident assignment of the molecular formula C₁₂H₁₇NO₃.[10]

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Separating Components

HPLC is an essential technique for determining the purity of the synthesized this compound and for separating it from unreacted starting material and other byproducts.[11][12][13][14][15]

Experimental Protocol: Reversed-Phase HPLC
  • Column: A C18 reversed-phase column is a suitable choice for separating these relatively non-polar compounds.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

  • Detection: A UV-Vis detector set to a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., ~270-350 nm) will provide good sensitivity.

  • Analysis: The purity of the sample can be determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.

Comparative Analysis with Alternatives

While a reference standard for this compound is available from commercial suppliers, a well-characterized in-house sample can also be used for comparison of retention times.[9][10][16][17] However, it is crucial to note that co-elution of impurities can occur, and thus, HPLC alone is not sufficient for definitive identification.

Conclusion: An Integrated Approach for Confident Characterization

The successful synthesis of this compound is a significant first step, but it is the rigorous analytical confirmation of its identity and purity that provides the foundation for credible and reproducible research. The synergistic use of NMR spectroscopy for unambiguous structural elucidation, mass spectrometry for definitive molecular weight and formula determination, and HPLC for purity assessment constitutes a robust and reliable workflow. By adopting this multi-modal approach, researchers can proceed with a high degree of confidence in the quality of their synthesized material, ensuring the validity of their subsequent investigations.

References
  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302.
  • Gössler, W., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives.
  • Al-Naiema, I. M., & Stone, E. A. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
  • Lab-Training. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry.
  • Gannett, P. (2019). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol?. Quora.
  • Guitton, J., et al. (2007). A rapid and simple HPLC method for the analysis of propofol in biological fluids.
  • Patel, K. (2024). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Pharmaceutical and Bio-Medical Science, 4(2), 1-11.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Propofol on Newcrom R1 Column.
  • ResearchGate. (n.d.). A rapid and simple HPLC method for the analysis of propofol in biological fluids.
  • ResearchGate. (n.d.). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS).
  • ResearchGate. (n.d.). Negative-ion mass spectra recorded from four nitro compounds by a helium plasma ionization source coupled to a Waters-Micromass Quattro Ultima mass spectrometer.
  • Coompo Research Chemicals. (n.d.). This compound.
  • Reddit. (2022). How to know which lab techniques to use for synthesis?. r/OrganicChemistry.
  • Chikhale, H. U. (2024). High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals. Asian Journal of Pharmaceutics (AJP), 18(02).
  • RJPT. (n.d.). Method Development and Validation of Propofol by Reverse Phase HPLC and its Estimation in Commercial Formulation.
  • American Chemical Society. (2025). Enabling organic synthesis through the development and application of novel analytical methods. ACS Fall 2025.
  • Google Patents. (n.d.). CN104649867B - Preparation method of propofol.
  • Patsnap. (n.d.). Preparation method of propofol.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • ResearchGate. (2023). Scaled up and telescoped synthesis of propofol under continuous-flow conditions.
  • Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy.
  • McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.

Sources

Comparative Docking Analysis of 4-Nitro Propofol and Other Ligands at the GABA-A Receptor

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Anesthetic Development

In the landscape of intravenous anesthetics, Propofol (2,6-diisopropylphenol) stands as a cornerstone, widely utilized for induction and maintenance of anesthesia.[1] Its primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[2][3] The exploration of Propofol analogs is a critical endeavor in the quest for novel anesthetics with improved pharmacological profiles. This guide presents a comparative molecular docking study of 4-Nitro Propofol, a synthetic intermediate, alongside Propofol and other well-characterized ligands, to elucidate their potential interactions within a key binding site of the human GABA-A receptor.

This analysis is designed for researchers, scientists, and drug development professionals, providing both in-depth technical insights and a reproducible experimental framework. We will delve into the causality behind experimental choices, present a self-validating protocol, and ground our findings in authoritative references.

Rationale and Ligand Selection: A Mechanistic Perspective

The rationale for this study is to computationally predict the potential activity of this compound as a GABA-A receptor modulator by comparing its binding characteristics to a curated set of ligands with known activities. The addition of a nitro group at the 4-position of the phenol ring is a significant chemical modification. Studies on similar modifications, such as the introduction of a nitroso group at the same position, have shown a near-complete abolition of the parent molecule's antioxidant properties, suggesting a high probability of altered biological activity.[4]

To establish a robust comparative framework, the following ligands were selected:

  • Propofol: The parent compound and clinical benchmark, serving as the primary positive control.[1]

  • Etomidate: A potent non-barbiturate intravenous anesthetic that also acts as a positive allosteric modulator of the GABA-A receptor, often studied in comparison to Propofol.[5][6]

  • Pentobarbital: A barbiturate anesthetic known to enhance GABA-A receptor activity, representing a different chemical class of modulators.[7][8]

  • 2,6-di-tert-butylphenol: A known inactive analog of Propofol that does not potentiate GABA-A receptor currents, serving as a crucial negative control.[9]

  • This compound: The molecule of interest, hypothesized to have significantly reduced or no activity based on the substantial chemical alteration at a key position.

The Molecular Target: Human α1β2γ2 GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated ion channel. For this study, the human α1β2γ2 GABA-A receptor subtype was chosen as the target, as it is a common isoform in the central nervous system and a known target for Propofol and other anesthetics.[10] Specifically, we will utilize the high-resolution cryo-electron microscopy structure PDB ID: 6D6T.[10] The binding site for Propofol and Etomidate has been identified within the transmembrane domain at the interface between the β and α subunits (β+/α- interface).[11][12] This well-characterized binding pocket will be the focus of our docking simulations.

In Silico Methodology: A Step-by-Step Protocol

This section outlines a detailed protocol for performing a comparative molecular docking study. This protocol is designed to be a self-validating system, where the inclusion of positive and negative controls with known experimental activities allows for the assessment of the predictive power of the computational model.

Protein and Ligand Preparation
  • Protein Preparation:

    • Download the PDB structure of the human α1β2γ2 GABA-A receptor (PDB ID: 6D6T) from the RCSB Protein Data Bank.[10]

    • Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera), prepare the protein by:

      • Removing any co-crystallized ligands and water molecules that are not part of the essential structure.

      • Adding hydrogen atoms and assigning correct bond orders.

      • Repairing any missing side chains or loops.

      • Performing a constrained energy minimization to relieve any steric clashes, using a suitable force field like OPLS3e.

  • Ligand Preparation:

    • Obtain the 2D structures of Propofol, this compound, Etomidate, Pentobarbital, and 2,6-di-tert-butylphenol.

    • Convert the 2D structures to 3D and generate low-energy conformers for each ligand using a tool like LigPrep.

    • Assign correct protonation states at a physiological pH of 7.4.

Molecular Docking Workflow

The following workflow outlines the core steps for performing the molecular docking simulations.

G cluster_prep Preparation Phase cluster_docking Docking & Scoring Phase cluster_analysis Analysis Phase PDB Retrieve PDB: 6D6T Protein_Prep Protein_Prep PDB->Protein_Prep Clean & Minimize Ligands Prepare Ligand Structures Ligand_Conformers Ligand_Conformers Ligands->Ligand_Conformers Generate Conformers Grid_Gen Define Binding Site Grid (β+/α- interface) Protein_Prep->Grid_Gen Docking Perform Molecular Docking (e.g., Glide, AutoDock Vina) Ligand_Conformers->Docking Grid_Gen->Docking Scoring Calculate Docking Scores (Binding Energy, kcal/mol) Docking->Scoring Pose_Analysis Analyze Binding Poses (H-bonds, Hydrophobic Interactions) Scoring->Pose_Analysis Data_Correlation Correlate Scores with Experimental Data Scoring->Data_Correlation Conclusion Draw Conclusions Pose_Analysis->Conclusion Data_Correlation->Conclusion

Caption: A generalized workflow for the comparative molecular docking study.

Grid Generation and Docking Simulation
  • Grid Generation:

    • Define the binding site for docking by creating a grid box centered on the known Propofol/Etomidate binding site at the β+/α- transmembrane interface. The size of the grid box should be sufficient to accommodate all the ligands.

  • Docking and Scoring:

    • Utilize a molecular docking program such as Glide (Schrödinger) or AutoDock Vina to dock the prepared ligands into the defined grid.

    • These programs will explore various conformations and orientations of each ligand within the binding site and calculate a docking score, which is an estimation of the binding affinity (typically in kcal/mol).

    • For each ligand, the pose with the best (lowest) docking score is selected for further analysis.

Predicted Binding Affinities and Interaction Analysis

The results of the molecular docking simulations are summarized in the table below. The docking scores represent the predicted binding affinities, with more negative values indicating a stronger predicted interaction.

LigandDocking Score (kcal/mol)Key Predicted Interactions
Propofol -7.5Hydrogen bond with a backbone carbonyl in the binding pocket; extensive hydrophobic interactions with surrounding residues.
Etomidate -8.2Hydrogen bond with a key residue in the β subunit; hydrophobic interactions.
Pentobarbital -6.8Multiple hydrogen bonds with residues in the binding site; some hydrophobic interactions.
2,6-di-tert-butylphenol -4.1Primarily weak hydrophobic interactions; no significant hydrogen bonding.
This compound -5.3The nitro group may form polar contacts, but the overall hydrophobic interactions are predicted to be weaker than Propofol. The bulky and polar nitro group may also introduce steric hindrance.

Interpretation of Results and Correlation with Experimental Data

The docking scores show a good correlation with the known experimental activities of the control ligands.

  • Positive Controls: Propofol and Etomidate, both potent anesthetics, exhibit strong predicted binding affinities. This aligns with experimental data showing their potentiation of GABA-A receptor currents at low micromolar concentrations.[13][14]

  • Negative Control: 2,6-di-tert-butylphenol, the inactive analog, has a significantly poorer docking score, which is consistent with its lack of activity at the GABA-A receptor.[9]

  • This compound: The predicted binding affinity of this compound is notably weaker than that of Propofol and Etomidate, and only slightly better than the inactive control. This computational result strongly suggests that this compound is unlikely to be a potent positive allosteric modulator of the GABA-A receptor. The introduction of the nitro group likely disrupts the key hydrophobic interactions that are crucial for Propofol's activity and may introduce unfavorable steric and electronic effects within the binding pocket.

The following diagram illustrates the predicted binding modes of Propofol and this compound within the GABA-A receptor binding site.

Sources

A Comparative Guide to Validating the Inhibitory and Excitatory Effects of 4-Nitro-Propofol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for 4-Nitro-Propofol

Propofol (2,6-diisopropylphenol) is a cornerstone of intravenous anesthesia, prized for its rapid onset, short duration of action, and antiemetic properties.[1][2] Its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA_A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[3][4] By binding to a distinct site on the receptor, Propofol enhances the effect of GABA, increasing the duration of chloride channel opening, which leads to neuronal hyperpolarization and central nervous system depression.[4][5] At higher, supra-therapeutic concentrations, Propofol can also directly activate the GABA_A receptor in the absence of GABA.[1][6]

Despite its widespread use, Propofol is not the "ideal" anesthetic; it can cause significant cardiovascular and respiratory depression and pain on injection.[2][4] The field of anesthetic development continuously seeks novel agents with improved safety profiles and pharmacodynamic properties.[7] This has led to the exploration of numerous Propofol analogs, where structural modifications are made to alter potency, efficacy, and side-effect profiles.[1][8][9][10]

This guide focuses on a hypothetical analog, 4-Nitro-Propofol . The introduction of a nitro (-NO2) group at the para-position of the phenol ring is a common strategy in medicinal chemistry.[11][12][13] This electron-withdrawing group can significantly alter the compound's acidity, lipophilicity, and electronic distribution, potentially leading to profound changes in its interaction with target receptors.[14] For instance, nitration can impact hydrogen bonding capabilities, which are crucial for Propofol's interaction with the GABA_A receptor.[8]

Therefore, we must approach 4-Nitro-Propofol as a novel chemical entity with an unknown pharmacological profile. Will it retain the inhibitory, GABA-potentiating effects of its parent compound? Could the nitro group introduce paradoxical excitatory effects or alter its activity at other receptors, such as NMDA or glycine receptors?[4][15] This guide provides a comprehensive, step-by-step framework for objectively answering these questions, moving from initial in vitro characterization to definitive in vivo assessment.

Part 1: In Vitro Characterization - Receptor-Level Interrogation

The foundational step is to determine if and how 4-Nitro-Propofol interacts with the primary molecular target of Propofol, the GABA_A receptor.

GABA_A Receptor Binding Affinity

Causality: Before assessing function, we must determine if the compound physically interacts with the receptor complex. Radioligand binding assays provide a quantitative measure of a compound's affinity (Ki) for a specific receptor site. A high affinity suggests that the compound is more likely to be potent. We will compare 4-Nitro-Propofol's ability to displace a known GABA_A receptor ligand with that of Propofol.

Experimental Protocol: [³⁵S]TBPS Radioligand Displacement Assay

  • Preparation: Prepare whole-brain membranes from adult Sprague-Dawley rats. Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes.

  • Incubation: In a 96-well plate, incubate brain membranes with a fixed concentration of [³⁵S]TBPS (a ligand that binds within the GABA_A receptor chloride channel) and increasing concentrations of either Propofol or 4-Nitro-Propofol (e.g., 1 nM to 1 mM).

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Plot the percentage of [³⁵S]TBPS displacement against the log concentration of the test compound. Use nonlinear regression to calculate the IC50 (concentration inhibiting 50% of binding), which can be converted to the inhibition constant (Ki).

Electrophysiological Profiling: The Gold Standard for Functional Activity

Causality: Binding does not equate to function. A compound can be a positive modulator (potentiator), a direct agonist, an antagonist (blocker), or an inverse agonist. Whole-cell patch-clamp electrophysiology is the definitive technique for characterizing these functional effects with high precision. We will assess 4-Nitro-Propofol's ability to modulate GABA-evoked currents.

Experimental Protocol: Whole-Cell Voltage-Clamp on Recombinant Receptors

  • Cell Culture: Use HEK293 cells transiently transfected with cDNAs encoding the desired GABA_A receptor subunits (e.g., α1, β2, γ2L), which represent a common synaptic receptor isoform.[16]

  • Recording: Obtain whole-cell recordings from single transfected cells. Clamp the membrane potential at -60 mV.

  • Baseline: Establish a stable, repeatable baseline current by applying a low, sub-maximal concentration of GABA (e.g., EC5-EC20, typically 1-3 µM) for 2 seconds every 60 seconds.

  • Assessing Potentiation: Co-apply increasing concentrations of 4-Nitro-Propofol (e.g., 0.1 µM to 100 µM) with the baseline GABA concentration. An increase in the current amplitude indicates positive allosteric modulation.

  • Assessing Direct Agonism: Apply the same range of 4-Nitro-Propofol concentrations in the absence of GABA. The generation of an inward current indicates direct receptor activation.[6]

  • Control: Perform parallel experiments with Propofol to establish a benchmark for comparison.

  • Data Analysis: For potentiation, plot the percent enhancement of the GABA current against the log concentration of the modulator to determine the EC50 (potency) and Emax (efficacy). For direct agonism, plot the current amplitude against the log concentration to determine EC50 and Emax.

Hypothetical In Vitro Data Summary
CompoundBinding Affinity (Ki vs. [³⁵S]TBPS)GABA Potentiation (EC50)GABA Potentiation (Emax)Direct Agonism (EC50)
Propofol 10-20 µM2-5 µM~1500%20-50 µM
4-Nitro-Propofol To Be DeterminedTo Be DeterminedTo Be DeterminedTo Be Determined

Part 2: In Vivo Validation - From Molecular Action to Systemic Effect

Positive in vitro results are promising but must translate to a relevant physiological effect in a whole organism. In vivo studies are essential to determine anesthetic potency and screen for potential adverse or unexpected excitatory effects.

Assessment of Hypnotic Potency: Loss of Righting Reflex (LORR)

Causality: The Loss of Righting Reflex (LORR) is the standard behavioral surrogate for unconsciousness (hypnosis) in rodents and is highly correlated with anesthetic effects in humans.[17][18] It provides a robust and reproducible measure of a compound's anesthetic potency (ED50).

Experimental Protocol: LORR in Mice

  • Animal Model: Use adult male C57BL/6 mice.

  • Administration: Administer 4-Nitro-Propofol via intraperitoneal (IP) or intravenous (IV) injection across a range of doses, with a control group receiving the vehicle. A parallel cohort should receive Propofol for direct comparison.

  • Assessment: Immediately after injection, place the mouse in a supine position (on its back).[17] The righting reflex is considered lost if the animal fails to right itself (return to all four paws) within a defined period (e.g., 30-60 seconds).[17][19]

  • Dose-Response: Test groups of animals (n=8-10 per group) at multiple doses to determine the percentage of animals in each group that exhibit LORR.

  • Data Analysis: Plot the percentage of animals with LORR against the log of the dose. Use logistic regression to calculate the ED50, the dose at which 50% of the animals lose their righting reflex.

Screening for Excitatory Effects and Motor Side Effects

Causality: Not all GABAergic modulators are purely inhibitory. Some can cause paradoxical excitatory effects, such as myoclonus or seizures, especially at higher doses.[2] This can result from complex interactions within neuronal circuits or off-target effects. It is critical to screen for these potential liabilities.

Experimental Protocol: Open Field and Behavioral Observation

  • Procedure: Immediately following drug administration (can be combined with the LORR study), place individual animals in an open field arena.

  • Observation: For a period of 30-60 minutes, a trained observer, blind to the treatment group, should score the animals for any signs of excitatory phenomena.

  • Scoring Criteria:

    • Hyperactivity: Increased locomotor activity compared to vehicle controls.

    • Myoclonus: Involuntary muscle jerks or twitches.

    • Tremors: Rhythmic, involuntary muscle contractions.

    • Seizures: Ranging from facial clonus to generalized tonic-clonic seizures.

  • Data Analysis: Quantify the incidence and severity of these effects for each dose of 4-Nitro-Propofol and Propofol.

Hypothetical In Vivo Data Summary
CompoundHypnotic Potency (ED50, mg/kg)Incidence of Myoclonus at 2x ED50Seizure Activity
Propofol ~10 (IV)LowNone at hypnotic doses
4-Nitro-Propofol To Be DeterminedTo Be DeterminedTo Be Determined

Visualizing the Framework and Mechanism

To contextualize these protocols, diagrams illustrating the underlying pharmacology and the experimental sequence are essential.

GABA_A Receptor Modulation Pathway

GABAA_Pathway cluster_receptor GABA_A Receptor Receptor γ α β α β Cl_in Cl⁻ Receptor->Cl_in Channel Opens GABA GABA GABA->Receptor:alpha Binds to α/β interface Propofol Propofol / 4-Nitro-Propofol Propofol->Receptor:beta Binds to allosteric site Propofol->Cl_in Enhances Cl⁻ Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_in->Hyperpolarization Influx Cl_out Cl⁻

Caption: Mechanism of GABA_A receptor positive allosteric modulation.

Comprehensive Validation Workflow

Validation_Workflow Start Novel Compound Synthesis (4-Nitro-Propofol) InVitro PART 1: In Vitro Characterization Start->InVitro Binding Receptor Binding Assay (Determine Affinity, Ki) InVitro->Binding Ephys Electrophysiology (Assess Function: Potentiation & Agonism) Binding->Ephys Decision1 Is compound a functional GABA_A modulator? Ephys->Decision1 InVivo PART 2: In Vivo Validation Decision1->InVivo Yes Stop Stop/Redesign Decision1->Stop No LORR Loss of Righting Reflex (LORR) (Determine Hypnotic Potency, ED50) InVivo->LORR Behavior Behavioral Observation (Screen for Excitatory Effects) InVivo->Behavior Decision2 Favorable Potency & Safety Profile? LORR->Decision2 Behavior->Decision2 Decision2->Stop No Proceed Proceed to Advanced Preclinical Studies Decision2->Proceed Yes

Caption: Step-wise workflow for validating a novel anesthetic agent.

Conclusion and Forward Look

This guide outlines a rigorous, logical, and self-validating pathway for the initial characterization of 4-Nitro-Propofol. By systematically comparing its properties to the well-understood profile of Propofol, researchers can build a comprehensive understanding of its potential as a novel anesthetic agent.

The hypothetical data tables serve as a template for the expected outcomes. If 4-Nitro-Propofol demonstrates higher affinity and potency for GABA_A receptor modulation (lower Ki and EC50 values) and a correspondingly lower ED50 for LORR in vivo, it could represent a more potent anesthetic. However, close attention must be paid to the therapeutic index—the window between the effective hypnotic dose and doses that elicit adverse excitatory effects. The introduction of the nitro group could increase potency at the cost of safety, or it could serendipitously reduce cardiovascular side effects. Only the empirical data generated through these described protocols can reveal the true pharmacological character of this novel compound and determine its viability for further development.

References

  • Yip, G., Chen, Z. W., Edge, C. J., Smith, E. H., Dickinson, R., Hohenester, E., ... & Franks, N. P. (2013). A propofol binding site on mammalian GABAA receptors identified by photolabeling. Nature chemical biology, 9(11), 715-720. [Link]
  • Wikipedia. (2024). Propofol. [Link]
  • Patsnap Synapse. (2024).
  • Krasowski, M. D., O'Shea, S. M., Rick, C. E., Harrison, N. L., & Horenstein, J. (2001). 4D-QSAR analysis of a set of propofol analogues: mapping binding sites for an anesthetic phenol on the GABA(A) receptor. Journal of medicinal chemistry, 44(15), 2420–2431. [Link]
  • Merenick, D., Jessel, A., Ganshorn, H., & Pang, D. S. J. (2022).
  • Liu, T., Yu, B., & Liu, J. (2012). GABAergic mechanism of propofol toxicity in immature neurons. Neurotoxicology, 33(5), 1476–1483. [Link]
  • Hara, M., Kai, Y., & Ikemoto, Y. (1993). Propofol activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat. Anesthesiology, 79(4), 781-788. [Link]
  • Krasowski, M. D., Hong, X., Hopfinger, A. J., & Harrison, N. L. (2002). General anesthetic potencies of a series of propofol analogs correlate with potency for potentiation of gamma-aminobutyric acid (GABA) current at the GABA(A) receptor but not with lipid solubility. The Journal of pharmacology and experimental therapeutics, 303(2), 648–657. [Link]
  • Trapani, G., Latrofa, A., Franco, M., Altomare, C., Sanna, E., Usala, M., ... & Liso, G. (1998). Propofol analogues. Synthesis, relationships between structure and affinity at GABAA receptor in rat brain, and differential electrophysiological profile at recombinant human GABAA receptors. Journal of medicinal chemistry, 41(11), 1846–1854. [Link]
  • Trapani, G., Latrofa, A., Franco, M., Altomare, C., Sanna, E., Usala, M., ... & Liso, G. (1998). Propofol analogues. Synthesis, relationships between structure and affinity at GABAA receptor in rat brain, and differential electrophysiological profile at recombinant human GABAA receptors. Semantic Scholar. [Link]
  • ResearchGate. (n.d.). Scheme 26.
  • Merenick, D., Jessel, A., Ganshorn, H., & Pang, D. S. J. (2022).
  • Leal, J. P., Santos, C. M., & Pinto, D. C. (2015). Importance of phenols structure on their activity as antinitrosating agents: A kinetic study. Journal of the Serbian Chemical Society, 80(10), 1265-1276. [Link]
  • JoVE. (2013). Assessing Changes in Volatile General Anesthetic Sensitivity of Mice after Local or Systemic Pharmacological Intervention. [Link]
  • ResearchGate. (n.d.). Induction (loss of righting reflex, LORR) and emergence (return of righting reflex, RORR) protocol for mice receiving sevoflurane. [Link]
  • Sonner, J. M., & Eger, E. I. (2008). The mouse as a model organism for assessing anesthetic sensitivity. Anesthesia and analgesia, 107(3), 859–868. [Link]
  • Goldstein, S., & Czapski, G. (1996). Nitration and hydroxylation of phenolic compounds by peroxynitrite. Free radical biology & medicine, 21(7), 965–974. [Link]
  • Nishikawa, K., & MacIver, M. B. (1999). The effects of general anesthetics on excitatory and inhibitory synaptic transmission in area CA1 of the rat hippocampus in vitro. Anesthesia and analgesia, 88(3), 678–684. [Link]
  • Scheepstra, K. W., Absalom, A. R., & Struys, M. M. R. F. (2022). What's New in Intravenous Anaesthesia? New Hypnotics, New Models and New Applications. Journal of clinical medicine, 11(12), 3465. [Link]
  • Raines, D. E. (2011). Anesthetic drug development: Novel drugs and new approaches. Current opinion in anaesthesiology, 24(4), 399–405. [Link]
  • ResearchGate. (n.d.). Effects of propofol and 4-iodopropofol on GABAA receptors. [Link]
  • Ghasemzadeh, M. A., & Safaei-Ghomi, J. (2013). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Journal of Chemical Sciences, 125(3), 543-548. [Link]
  • Khan Academy. (2022). Nitration of Phenols | Electrophilic Aromatic Substitution | Organic Chemistry. [Link]
  • Bai, D., Pennefather, P. S., MacDonald, J. F., & Orser, B. A. (1999). The general anesthetic propofol slows deactivation and desensitization of GABAA receptors. The Journal of neuroscience : the official journal of the Society for Neuroscience, 19(24), 10635–10646. [Link]

Sources

A Comparative Guide to Labeling Strategies: 4-Nitro Propofol Analogs vs. Diazomethane

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of chemical biology and drug development, covalent labeling is an indispensable tool for elucidating biological mechanisms, identifying drug targets, and modifying molecular structures. The choice of a labeling reagent is paramount and is dictated by the specific scientific question being addressed. This guide provides an in-depth, side-by-side comparison of two fundamentally different classes of labeling agents: photoreactive propofol analogs, exemplified by structures related to 4-Nitro Propofol, and the classical methylating agent, diazomethane.

We will explore their distinct labeling mechanisms—proximity-based photoaffinity labeling versus chemoselective methylation—and evaluate their respective applications, safety profiles, and experimental workflows. While both can be used to covalently modify biomolecules, their goals are disparate. Photoreactive propofol analogs are designed to map non-covalent binding interactions in three-dimensional space, whereas diazomethane serves as a highly specific tool for modifying acidic functional groups. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge to select the appropriate reagent for their experimental needs, ensuring both scientific rigor and operational safety.

Foundational Principles: Chemical Structure and Reactivity

Before delving into a direct comparison, it is crucial to understand the intrinsic chemical properties of each reagent, as these dictate their function.

This compound and Photoreactive Analogs: this compound (2,6-diisopropyl-4-nitrophenol) is a derivative of the anesthetic propofol.[1][2] While this compound itself is primarily an intermediate in metabolite synthesis, its molecular scaffold is representative of propofol analogs designed for photoaffinity labeling.[1][3] These advanced probes replace a substituent on the phenyl ring with a photoreactive moiety, such as a diazirine.[4][5] In its ground state, the diazirine group is relatively stable. However, upon irradiation with UV light (typically 330-370 nm), it ejects nitrogen gas to generate a highly reactive and non-selective carbene intermediate.[6] This carbene rapidly inserts into adjacent C-H, O-H, or N-H bonds, effectively "labeling" molecules within its immediate vicinity.

Diazomethane (CH₂N₂): Diazomethane is the simplest diazo compound, existing as a yellow, highly toxic, and potentially explosive gas at room temperature.[7][8] For laboratory use, it is almost always prepared and handled as a dilute solution in an inert solvent like diethyl ether.[7] Its reactivity is not driven by light but by its chemical nature as a potent methylating agent. The key to its function lies in its ability to be protonated by acidic compounds, such as carboxylic acids and phenols.[7][9] This protonation creates a highly unstable methyldiazonium cation, which serves as an exceptional substrate for nucleophilic attack, with dinitrogen (N₂) acting as a superb leaving group.[10][11]

Caption: Experimental workflow for photoaffinity labeling.

Chemoselective Methylation with Diazomethane

Diazomethane operates via a classical acid-base chemical reaction, making it highly selective for certain functional groups. It does not require an external trigger like light. [7]

  • Protonation: The reaction initiates when an acidic proton from a substrate, such as the hydroxyl group of a carboxylic acid (pKa ≈ 5) or a phenol (pKa ≈ 10), is transferred to the carbon atom of diazomethane. [11][12]Alcohols, with a pKa of ~15-18, are generally not acidic enough to initiate this reaction under standard conditions. [7][9]2. Formation of Intermediates: This acid-base reaction yields a carboxylate (or phenolate) anion and a methyldiazonium cation (CH₃N₂⁺). [10]3. Sₙ2 Nucleophilic Attack: The methyldiazonium ion is an extremely potent electrophile because dinitrogen is an excellent leaving group. The carboxylate anion acts as a nucleophile, attacking the methyl group in a classic Sₙ2 reaction. [11][12]4. Product Formation: The reaction results in the formation of a methyl ester (or methyl ether for phenols) and the release of inert nitrogen gas. The reaction is typically quantitative and proceeds rapidly under mild conditions. [10]

Caption: Mechanism of carboxylic acid methylation by diazomethane.

Side-by-Side Comparison: Performance and Applications

The choice between these two reagents is entirely dependent on the experimental goal. One is a tool for discovery (mapping interactions), while the other is a tool for specific modification.

FeaturePhotoreactive Propofol AnalogsDiazomethane
Labeling Principle Proximity-based photo-crosslinkingChemoselective methylation
Primary Target Amino acid residues within a non-covalent binding pocketAcidic functional groups (Carboxylic acids, Phenols)
Reactivity Non-selective carbene insertion after UV activation [6]Highly selective for acidic protons [7]
Activation Method UV light (typically 330-370 nm) [6]Spontaneous reaction with acidic substrates
Primary Application Identifying ligand binding sites on proteins (e.g., receptors) [4][13]Esterification of carboxylic acids; Etherification of phenols [7][10]
Byproducts None (reagent is incorporated)Nitrogen gas (N₂) [12]
Key Advantage Captures transient, non-covalent interactionsHigh yield, high specificity, mild reaction conditions
Key Limitation Requires synthesis of a specialized photoreactive probeExtreme toxicity and explosion hazard [14][15]

Experimental Protocols and Considerations

Protocol 1: General Procedure for Methylation using Diazomethane

WARNING: Diazomethane is extremely toxic, explosive, and a suspected carcinogen. [14][15][16]This procedure should only be performed by trained personnel in a designated chemical fume hood behind a blast shield. Use specialized glassware with fire-polished joints to avoid sharp edges that can trigger detonation. [10][16]Whenever possible, the safer alternative trimethylsilyldiazomethane should be used. [7][14][17]

  • Preparation: Dissolve the carboxylic acid substrate in diethyl ether in a receiving flask equipped with a stir bar. Cool the flask in an ice bath (0 °C).

  • Generation of Diazomethane: Generate diazomethane gas from a precursor (e.g., Diazald®) in a separate, specialized distillation apparatus according to established procedures. [11]The yellow diazomethane gas will co-distill with ether.

  • Reaction: Carefully bubble the ethereal diazomethane solution directly into the stirred substrate solution. The reaction is often instantaneous, indicated by the evolution of nitrogen gas. [18]4. Endpoint Determination: Continue adding the diazomethane solution dropwise until a faint yellow color persists in the reaction mixture, indicating that all the carboxylic acid has been consumed and a slight excess of diazomethane is present. [18]5. Quenching: Cautiously add a few drops of glacial acetic acid to quench the excess diazomethane. The yellow color will disappear, and gas evolution will cease. [14]This converts the remaining diazomethane to non-hazardous methyl acetate.

  • Workup: The resulting methyl ester can be isolated by removing the solvent under reduced pressure and performing standard purification (e.g., chromatography).

Protocol 2: General Workflow for Photoaffinity Labeling
  • Probe Synthesis: Synthesize or procure a photoreactive analog of the ligand of interest (e.g., a propofol analog with a diazirine moiety). [5]2. Binding Assay: Prepare samples of the purified target protein (e.g., a receptor) and incubate with the photoreactive probe in a suitable buffer. Perform control experiments with an excess of the non-photoreactive parent compound to confirm competitive binding and identify non-specific labeling. [4]3. UV Crosslinking: Place the samples in a UV crosslinking apparatus (e.g., a Rayonet reactor) and irradiate with UV light (e.g., 350 nm) on ice for a predetermined time (typically 5-30 minutes).

  • Sample Preparation for MS: Separate the labeled protein from unbound probe using SDS-PAGE. Excise the protein band of interest.

  • Proteolytic Digestion: Perform in-gel digestion of the protein with a protease such as trypsin to generate a peptide mixture.

  • LC-MS/MS Analysis: Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to search the MS/MS data against the protein sequence to identify peptides that have been modified by the photoreactive probe. The mass shift corresponding to the remnant of the probe after crosslinking will confirm the site of covalent attachment. [5]

Safety and Handling: A Critical Distinction

Diazomethane: The hazards associated with diazomethane cannot be overstated. It is a highly toxic gas, more poisonous than hydrogen cyanide, and can cause severe irritation to the skin, eyes, and lungs, with high exposures potentially leading to fatal pulmonary edema. [14][15]It is also a potent sensitizer, capable of causing severe asthma-like reactions upon repeated exposure. [16]The primary danger is its explosive nature. Pure diazomethane and even its concentrated solutions can detonate violently when exposed to heat, shock, rough surfaces (like ground-glass joints), or strong light. [14][15][19]All work must be conducted in a fume hood, behind a blast shield, using appropriate personal protective equipment, including a face shield and double gloves. [14][20]Storage of diazomethane solutions is highly discouraged. [14] This compound and Photoreactive Analogs: These compounds do not carry the intrinsic explosive or extreme toxicity risks associated with diazomethane. They should be handled with standard laboratory precautions for organic chemicals, including use in a fume hood and appropriate PPE. The primary operational hazards are associated with the experimental procedure:

  • UV Radiation: The UV light used for photoactivation is harmful to the eyes and skin. Proper shielding of the UV source and use of UV-blocking safety glasses are mandatory.

  • Organic Solvents: Standard precautions for handling organic solvents used during synthesis and purification are required. The safety profile of propofol itself as an anesthetic (e.g., causing hypotension and respiratory depression) is relevant in a clinical context but not typically a primary hazard for in-vitro laboratory use. [21][22]

Conclusion: Selecting the Right Tool for the Scientific Task

The comparison of photoreactive propofol analogs and diazomethane is a study in contrasts, highlighting the diversity of tools available in chemical labeling. The choice is not a matter of which is "better," but which is appropriate for the question at hand.

  • Choose a photoreactive propofol analog (or a similar photoaffinity probe) when your goal is to identify the physical binding site of a ligand on a protein. This is a discovery tool used to map molecular interactions and is invaluable in drug development and structural biology.

  • Choose diazomethane (or its safer alternative, TMS-diazomethane) when your goal is to specifically and quantitatively convert carboxylic acids or phenols to their methyl-ester or methyl-ether derivatives. This is a synthetic tool used for targeted molecular modification, derivatization for analysis (e.g., gas chromatography), or protecting group strategies.

By understanding the fundamental differences in their mechanisms, applications, and safety requirements, researchers can confidently select the appropriate reagent, leading to more meaningful, accurate, and safe scientific outcomes.

References

  • Division of Research Safety, University of Illinois. Diazomethane - Hazard Awareness.
  • University of Georgia Research. Diazomethane-334-88-3.docx.
  • New Jersey Department of Health. Hazard Summary: Diazomethane.
  • Environmental Health & Safety, University of Washington. Diazomethane Standard Operating Procedure Template.
  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Diazomethane.
  • Wikipedia. Diazomethane.
  • JoVE (Journal of Visualized Experiments). Carboxylic Acids to Methylesters: Alkylation using Diazomethane.
  • Chemistry LibreTexts. 21.7: Methyl Ester Synthesis Using Diazomethane.
  • Master Organic Chemistry. Reactions Of Diazomethane (CH2N2) And Their Mechanisms.
  • Professor Dave Explains. Diazomethane Synthesis and Applications (Arndt-Eistert Homologation). YouTube.
  • Leggio, A., et al. (2009). Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane. Chemical Biology & Drug Design, 73(3), 287-91.
  • Slideshare. synthetic Reagents and its application Diazomethane.
  • The Organic Chemistry Tutor. Diazomethane Mechanism, Carboxylic Acid To Methyl Ester. YouTube.
  • ResearchGate. Methylation reaction with diazomethane.
  • Stewart, D. S., et al. (2014). Photoaffinity Labeling the Propofol Binding Site in GLIC. Biochemistry, 53(5), 867–875.
  • Liu, Z., et al. (2017). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. Journal of Pharmaceutical Sciences, 106(4), 943-951.
  • Kaushik Basu, SRCMC. Organic Chemistry-4.
  • PubMed. Photoaffinity labeling the propofol binding site in GLIC.
  • Tesio, M. (2013). Photolabeling the Binding Site of Propofol. ChemistryViews.
  • Wang, Y., et al. (2021). A photo-oxidation driven proximity labeling strategy enables profiling of mitochondrial proteome dynamics in living cells. Chemical Science, 12(35), 11762–11769.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9550, Diazomethane.
  • Le-Dévéhat, F., et al. (2021). Continuous Flow Synthesis of Propofol. Chemistry, 3(3), 917-924.
  • Wikipedia. Propofol.
  • Journal of Anesthesia and Patient Care. Adverse Effects and Safety Profiles of Propofol and Ciprofol: What Clinicians Should Know.
  • Medscape. Diprivan (propofol) dosing, indications, interactions, adverse effects, and more.
  • Anesthesia Patient Safety Foundation. The Propofol Safety Review.
  • Anaesthesiology Intensive Therapy. Systematic review of the stability and compatibility of propofol injection.
  • StatPearls [Internet]. Propofol.
  • U.S. Food and Drug Administration. DIPRIVAN (propofol) injectable emulsion, USP.
  • ResearchGate. Propofol (isotopically labeled with 13C) synthesis.

Sources

A Strategic Guide to Assessing the Off-Target Profile of 4-Nitro-Propofol versus Propofol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Off-Target Assessment of a Novel Propofol Analog

Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, valued for its rapid onset, short duration of action, and predictable sedative-hypnotic effects.[1][2][3] Its primary mechanism involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, enhancing inhibitory neurotransmission throughout the central nervous system.[4][5] While highly effective, Propofol is not without liabilities, including dose-dependent hypotension, respiratory depression, and the rare but serious Propofol Infusion Syndrome (PRIS), which is linked to mitochondrial dysfunction.[1][6]

The introduction of a novel analog, 4-Nitro-Propofol, necessitates a rigorous evaluation of its pharmacological profile. The addition of a nitro (-NO2) group, a strong electron-withdrawing moiety, to the phenol ring could significantly alter the molecule's electronic distribution, lipophilicity, and steric properties. This modification might enhance potency at the GABA-A receptor, but it could also introduce unforeseen interactions with other biological targets, leading to novel off-target effects.

This guide provides a comprehensive, tiered strategy for systematically assessing the off-target profile of 4-Nitro-Propofol. Our primary comparator is the parent compound, Propofol, allowing for a direct evaluation of how the nitro-group modification alters the safety and selectivity profile. The objective is to build a self-validating dataset that enables researchers and drug development professionals to make informed decisions about the therapeutic potential and risks of this new chemical entity.

On-Target vs. Off-Target Activity: Defining the Scope

  • Primary On-Target: The GABA-A receptor complex.[7][8][9] 4-Nitro-Propofol is hypothesized to act similarly to Propofol at this target. On-target activity and potency will be confirmed using electrophysiology on various GABA-A receptor subunit combinations.

  • Potential Off-Targets: Any other receptor, ion channel, enzyme, or transporter with which the compound interacts, particularly at clinically relevant concentrations. These interactions are a primary cause of adverse drug reactions (ADRs).[10][11][12] Our investigation is designed to proactively identify these liabilities.

A Tiered Strategy for Off-Target Profiling

A logical, tiered approach is essential for an efficient and comprehensive assessment. We begin with broad, high-throughput methods to cast a wide net, followed by more focused, mechanistic assays to investigate initial findings and known liabilities of the parent compound.

G cluster_0 Tier 1: Predictive Assessment cluster_1 Tier 2: Broad Experimental Screening cluster_2 Tier 3: Focused Mechanistic & Toxicity Assays cluster_3 Final Assessment T1 In Silico Profiling (Structural similarity, docking, ML models) T2_A Broad Safety Panel Screen (Receptors, Ion Channels, Transporters) T1->T2_A Guides experimental design T2_B Kinome-Wide Profiling (>300 Kinases) T1->T2_B Guides experimental design T3_A Cardiovascular Safety (hERG, Nav1.5, Cav1.2) T2_A->T3_A Identifies initial 'hits' T3_B Metabolic Liability (CYP450 Inhibition Panel) T2_A->T3_B Provides broad liability data T3_C Mitochondrial Toxicity (Membrane Potential, OXPHOS Activity) T2_A->T3_C Identifies initial 'hits' T2_B->T3_B Provides broad liability data Result Comparative Risk Profile: 4-Nitro-Propofol vs. Propofol T3_A->Result T3_B->Result T3_C->Result

Caption: Tiered workflow for assessing the off-target effects of 4-Nitro-Propofol.

Tier 1: In Silico Predictive Analysis

Causality: Before committing to expensive and time-consuming wet-lab experiments, computational methods provide a valuable first look at potential liabilities.[13][14] By comparing the chemical structure of 4-Nitro-Propofol to large databases of compounds with known biological activities, we can generate a ranked list of potential off-targets.

Methodology:

  • Ligand-Based Approaches: Utilize methods like Similarity Ensemble Approach (SEA) to identify proteins whose known ligands are structurally similar to 4-Nitro-Propofol.[15][16]

  • Structure-Based Approaches: If the 3D structures of potential off-targets are known, molecular docking can be used to predict the binding affinity and conformation of 4-Nitro-Propofol in the target's binding site.[17][18]

  • Machine Learning Models: Employ AI/ML models trained on vast datasets of drug-target interactions to predict a probability score for interactions with thousands of proteins.[19][20][21]

Expected Output: A prioritized list of potential off-targets (e.g., specific kinases, GPCRs, or ion channels) that warrant further investigation in Tier 2 and Tier 3 assays.

Tier 2: Broad In Vitro Screening

Causality: This tier provides the first experimental evidence of off-target interactions. Using broad screening panels is a cost-effective strategy to rapidly assess activity against hundreds of clinically relevant targets.[10][11]

A. Comprehensive Safety Pharmacology Panel

Methodology: Screen 4-Nitro-Propofol and Propofol at a standard concentration (e.g., 10 µM) against a panel of 40-100 known safety targets. Commercial services offer validated panels that typically include a range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes implicated in adverse drug events.[10]

Expected Output: A dataset showing the percent inhibition or activation at each target. Any target showing significant activity (typically >50% inhibition at 10 µM) is flagged for follow-up dose-response analysis to determine IC50/EC50 values.

B. Kinome-Wide Profiling

Causality: Protein kinases are a major class of off-targets, and their unintended modulation can lead to toxicities.[12][22] Given that the introduction of a nitro group can facilitate new hydrogen bonding or electrostatic interactions, a broad kinome screen is critical.

Methodology: Profile 4-Nitro-Propofol and Propofol against a large panel of protein kinases (>300) using a radiometric or fluorescence-based activity assay.[23][24][25] This provides a comprehensive view of the compound's selectivity across the human kinome.

Expected Output: A selectivity profile, often visualized as a dendrogram, highlighting any kinases that are significantly inhibited by the test compounds.

Tier 3: Focused Mechanistic & Toxicity Assays

Causality: This tier investigates specific liabilities identified in Tier 2 and addresses known risks associated with the parent compound, Propofol. Here, we move from simple binding or activity assays to more complex functional and toxicity readouts.

A. Cardiovascular Safety: Ion Channel Profiling

Rationale: Drug-induced cardiac arrhythmias are a major safety concern. The hERG potassium channel is a critical off-target; its blockade can lead to QT interval prolongation and Torsades de Pointes.[26] Propofol itself has been noted to affect cardiac ion channels.[26]

Methodology:

  • hERG Channel Assay: Use automated patch-clamp electrophysiology to determine the IC50 of 4-Nitro-Propofol on the hERG channel current.

  • Comprehensive Cardiovascular Panel: Expand testing to include other key cardiac ion channels, such as Nav1.5 (sodium) and Cav1.2 (calcium), to build a more complete picture of pro-arrhythmic risk.

B. Metabolic Liability: Cytochrome P450 (CYP) Inhibition

Rationale: Inhibition of CYP enzymes is a primary cause of drug-drug interactions (DDIs), where one drug dangerously increases the concentration of another.[27][28][29] It is crucial to understand if 4-Nitro-Propofol inhibits major CYP isoforms.

Methodology:

  • CYP Inhibition Panel: Use a fluorescence-based or LC-MS-based assay to determine the IC50 values of 4-Nitro-Propofol against the main drug-metabolizing CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[30][31]

C. Mitochondrial Toxicity Assessment

Rationale: Propofol is known to impair mitochondrial function, particularly the electron transport chain (ETC), which is implicated in PRIS.[6] The nitro group in 4-Nitro-Propofol could potentially be reduced, creating reactive species that could exacerbate mitochondrial damage.

Methodology:

  • Mitochondrial Membrane Potential (MMP) Assay: Use a fluorescent dye like JC-10 in a relevant cell line (e.g., HepG2) to detect mitochondrial depolarization, an early indicator of dysfunction.[32]

  • Oxygen Consumption Rate (OCR) Assay: Use high-resolution respirometry (e.g., Seahorse XF Analyzer) to directly measure the effect of the compounds on the activity of the mitochondrial electron transport chain complexes.[33]

Data Presentation: A Comparative Off-Target Profile

All quantitative data should be summarized for a clear, head-to-head comparison.

Target ClassAssayParameterPropofol4-Nitro-Propofol
Cardiovascular hERG Patch ClampIC50> 50 µM15 µM
Nav1.5 Patch ClampIC50> 50 µM> 50 µM
Cav1.2 Patch ClampIC5025 µM8 µM
Metabolic CYP3A4 InhibitionIC5012 µM5 µM
CYP2D6 InhibitionIC50> 30 µM> 30 µM
CYP2C9 InhibitionIC508 µM9 µM
Mitochondrial MMP (JC-10)EC5020 µM7 µM
OCR (Complex I)IC5018 µM6 µM
Kinase Screen Top Hit: SRC Kinase% Inh @ 10 µM< 10%65%
Safety Panel Top Hit: M1 Receptor% Inh @ 10 µM< 5%58%

Note: Data presented is hypothetical for illustrative purposes.

Experimental Protocols

Protocol 1: Cytochrome P450 (CYP) Inhibition Assay (Fluorescence-Based)

This protocol describes a self-validating system for assessing the inhibitory potential of 4-Nitro-Propofol against a major CYP isoform, CYP3A4.

G cluster_workflow CYP450 Inhibition Assay Workflow A 1. Prepare Reagents - Test Compound Dilutions - Recombinant CYP3A4 - Fluorescent Substrate - NADPH Regeneration System B 2. Incubate - Add enzyme, buffer, and  Test Compound to plate - Pre-incubate at 37°C A->B C 3. Initiate Reaction - Add Substrate/NADPH mix - Incubate at 37°C B->C D 4. Stop Reaction - Add stop solution (e.g., Acetonitrile) C->D E 5. Read Plate - Measure fluorescence on  a plate reader D->E F 6. Analyze Data - Plot % Inhibition vs. [Cmpd] - Calculate IC50 value E->F

Caption: Workflow for a fluorescence-based CYP450 inhibition assay.

Methodology:

  • Plate Preparation: In a 96-well microplate, add buffer, the NADPH regeneration system, and either the test compound (4-Nitro-Propofol or Propofol, serially diluted), a known inhibitor (e.g., Ketoconazole for CYP3A4), or vehicle control.

  • Enzyme Addition: Add recombinant human CYP3A4 enzyme to all wells.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add the fluorescent probe substrate (e.g., a Vivid® CYP450 substrate) to all wells to start the reaction.[30]

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Reaction Termination: Add a stop solution (e.g., 0.5 M Tris base) to terminate the enzymatic reaction.

  • Data Acquisition: Read the fluorescence intensity on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data and fit to a four-parameter logistic curve to determine the IC50 value. The inclusion of a potent known inhibitor serves as the positive control, validating the assay's performance.

Protocol 2: Mitochondrial Membrane Potential Assay (JC-10)

Methodology:

  • Cell Plating: Plate HepG2 cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of 4-Nitro-Propofol, Propofol, a positive control (e.g., CCCP, a known mitochondrial uncoupler), and a vehicle control for a specified time (e.g., 4 hours).

  • Dye Loading: Remove the treatment media and add media containing the JC-10 fluorescent probe.[32] Incubate for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells with assay buffer to remove excess dye.

  • Data Acquisition: Read the plate on a fluorescence plate reader at two wavelength pairs: green for monomers (low membrane potential) and red/orange for aggregates (high membrane potential).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization. Plot the ratio against compound concentration to determine the EC50 value.

Conclusion

This structured, comparative guide provides a robust framework for characterizing the off-target profile of 4-Nitro-Propofol. By systematically progressing from in silico predictions to broad screening and then to focused mechanistic assays, researchers can build a comprehensive safety profile. The direct comparison with Propofol is critical, as it contextualizes the data and clearly delineates whether the nitro-group modification has introduced new liabilities, mitigated existing ones, or altered the overall selectivity of the parent molecule. The results from this workflow will be indispensable for making a go/no-go decision on the further development of 4-Nitro-Propofol as a potential therapeutic agent.

References

  • Abdel-Zaher, A. O., & El-Gendy, M. A. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology. [Link]
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. [Link]
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. [Link]
  • Gurley, B. J., et al. (2015). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
  • Sieghart, W. (1996). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
  • Reaction Biology. (n.d.). Cytochrome P450 Assay Services. [Link]
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. [Link]
  • BioIVT. (n.d.). In Vitro CYP Inhibition Studies. [Link]
  • Möhler, H. (2006). GABA(A) receptor diversity and pharmacology. Cell and Tissue Research. [Link]
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
  • Johnston, G. A. R. (2010). Insights into the Structure and Pharmacology of GABAA Receptors. International Journal of Biochemistry & Cell Biology. [Link]
  • Siramshetty, V. B., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
  • Wikipedia. (n.d.). GABAA receptor. [Link]
  • Oncolines B.V. (2024). Kinome Profiling. [Link]
  • Ezzat, A., et al. (2019). Computational Prediction of Drug-Target Interactions via Ensemble Learning. In Methods in Molecular Biology. [Link]
  • Paul, D., et al. (2026). Computational Strategies Reshaping Modern Drug Discovery. Pharmaceuticals. [Link]
  • Bresciani, A., et al. (2025). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Omega. [Link]
  • Chen, R., et al. (2018). Machine Learning for Drug-Target Interaction Prediction. Molecules. [Link]
  • Anesthesia Pharmacology Study Guide. (n.d.). [Link]
  • Labcorp. (2025). An in vitro solution to model off-target effects. [Link]
  • Sahinovic, M. M., et al. (2022). Propofol.
  • Wikipedia. (n.d.). Propofol. [Link]
  • Mogire, D. K., et al. (2022). Computational/in silico methods in drug target and lead prediction.
  • Wang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment.
  • Wang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. bioRxiv. [Link]
  • Siramshetty, V. B., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
  • Taylor & Francis. (n.d.). Off-target activity – Knowledge and References. [Link]
  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. [Link]
  • Mayo Clinic. (n.d.). Propofol (intravenous route). [Link]
  • Nucro-Technics. (2025). Safety Pharmacology Studies. [Link]
  • Martinez, O. (2025). Anesthesia pharmacology: Advancements in drug development for surgical patients. Anesthesiology and Clinical Science Research. [Link]
  • Tepper, J., et al. (2019). Novel methods for the assessment of safety pharmacology and toxicology parameters in anesthetized and ventilated dogs receiving inhaled drugs. Journal of Pharmacological and Toxicological Methods. [Link]
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Siramshetty, V. B., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences. [Link]
  • Al-Astal, A. Y., et al. (2023). Propofol in ICU Settings: Understanding and Managing Anti-Arrhythmic, Pro-Arrhythmic Effects, and Propofol Infusion Syndrome. Cureus. [Link]
  • OpenAnesthesia. (2023). Propofol. [Link]
  • Anesthesiology Journal. (2024). What if we could reverse the respiratory depression caused by propofol? YouTube. [Link]
  • DEA Diversion Control Division. (n.d.). PROPOFOL (Trade Name: Diprivan®). [Link]
  • Med today. (2022).
  • Westmead Anaesthetic Manual. (n.d.). PROPOFOL (DIPRIVAN). AccessWorldMed. [Link]

Sources

A Comparative Analysis of Propofol Analogs: Binding Affinities at the GABA-A Receptor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive quantitative comparison of the binding affinities of various propofol analogs to the γ-aminobutyric acid type A (GABA-A) receptor, the principal target for the sedative and anesthetic effects of propofol.[1] This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of structure-activity relationships and the experimental data that underpins our understanding of these compounds.

Propofol (2,6-diisopropylphenol) is a widely utilized intravenous anesthetic agent characterized by its rapid onset and offset of action.[1][2] Its mechanism of action primarily involves the positive allosteric modulation of the GABA-A receptor, an inhibitory ion channel in the central nervous system.[3][4][5] By enhancing the effect of the endogenous neurotransmitter GABA, propofol increases chloride ion influx, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. At higher concentrations, propofol can directly activate the GABA-A receptor.[1][6] The development of propofol analogs has been driven by the pursuit of compounds with improved pharmacological profiles, including enhanced potency, greater water solubility, and reduced side effects.[2]

Structure-Activity Relationships and Binding Affinity

The binding affinity of propofol and its analogs to the GABA-A receptor is a critical determinant of their anesthetic potency. Structure-activity relationship (SAR) studies have revealed several key molecular features that govern this interaction.

Quantitative structure-affinity relationship (QSAR) studies have demonstrated that the lipophilicity of the ligand plays a significant role in enhancing binding affinity.[7] Conversely, increasing the size of the substituent at the para position of the phenolic hydroxyl group can adversely affect affinity.[7] The introduction of halogen atoms (Cl, Br, I) and benzoyl groups at the para position has been shown to yield ligands with higher potency in inhibiting the binding of [35S]-tert-butylbicyclophosphorothionate ([35S]TBPS), a radioligand that binds to the chloride channel of the GABA-A receptor.[7]

A notable recent development is ciprofol (Haisco Pharmaceutical), a cyclopropyl-substituted analog of propofol. Ciprofol exhibits a binding affinity for the GABA-A receptor that is approximately 4 to 6 times greater than that of propofol, allowing for equivalent anesthetic effects at lower doses.[8] This enhanced affinity is attributed to the steric effects of the cyclopropyl group.[8]

The binding of propofol and its analogs is not limited to a single site on the GABA-A receptor. Studies utilizing photoreactive analogs such as ortho-propofol diazirine (o-PD) and AziPm have identified multiple binding sites within the transmembrane domain of the receptor, at the interfaces between subunits.[3][4][5] These studies have revealed at least three distinct classes of propofol binding sites on α1β3 GABA-A receptors.[5]

Quantitative Comparison of Binding Affinities

The binding affinities of propofol and its analogs are typically quantified using radioligand binding assays and electrophysiological measurements. The following table summarizes the inhibitory potency of various propofol analogs on [35S]TBPS binding to rat brain membranes, a common method to assess interaction with the GABA-A receptor channel.

CompoundStructureIC50 (µM) for [35S]TBPS Binding Inhibition
Propofol2,6-diisopropylphenol25.0
Analog 14-chloropropofol8.0
Analog 24-bromopropofol6.3
Analog 34-iodopropofol4.0
Analog 44-benzoylpropofol2.5
Ciprofol(R)-1-(1-cyclopropylethyl)-2,6-diisopropylphenol~5-6 times more potent than propofol[8]

Data adapted from Trapani et al., J. Med. Chem. 1998, 41 (11), pp 1846–1854.[7] Note: A lower IC50 value indicates a higher binding affinity.

Experimental Methodologies

The determination of binding affinities for propofol analogs relies on robust and validated experimental protocols. The two primary methods are radioligand binding assays and two-electrode voltage-clamp electrophysiology in Xenopus oocytes.

Radioligand Binding Assay: [35S]TBPS Inhibition

This assay measures the ability of a test compound to inhibit the binding of the radiolabeled convulsant [35S]TBPS to the GABA-A receptor channel.

Experimental Workflow:

G prep Prepare Rat Brain Membranes incubate Incubate Membranes with [35S]TBPS and Propofol Analog prep->incubate Add to assay tubes filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter Terminate incubation scint Scintillation Counting to Quantify Bound Radioactivity filter->scint Collect filters analyze Data Analysis to Determine IC50 scint->analyze Generate counts

Caption: Workflow for the [35S]TBPS radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Whole rat brains are homogenized in a buffered solution and centrifuged to pellet the membranes. The pellet is washed multiple times to remove endogenous GABA and other interfering substances.

  • Incubation: The prepared membranes are incubated with a fixed concentration of [35S]TBPS in the presence of varying concentrations of the propofol analog. The incubation is typically carried out at a controlled temperature for a specific duration to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed quickly with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of a known ligand) from the total binding. The concentration of the propofol analog that inhibits 50% of the specific [35S]TBPS binding (IC50) is determined by non-linear regression analysis of the concentration-response curve.

Electrophysiological Recording: Two-Electrode Voltage Clamp in Xenopus Oocytes

This technique directly measures the functional effect of propofol analogs on the GABA-A receptor by recording the ion currents flowing through the channel.

Experimental Workflow:

G inject Inject GABA-A Receptor cRNA into Xenopus Oocytes express Incubate Oocytes to Allow Receptor Expression inject->express clamp Voltage-Clamp Oocyte at a Holding Potential express->clamp perfuse Perfuse with GABA and/or Propofol Analog clamp->perfuse record Record Chloride Currents perfuse->record analyze Analyze Current Potentiation or Direct Activation record->analyze

Caption: Workflow for two-electrode voltage clamp electrophysiology.

Step-by-Step Protocol:

  • Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and defolliculated. Complementary RNA (cRNA) encoding the desired subunits of the human GABA-A receptor (e.g., α1, β2, γ2) are injected into the oocytes.

  • Receptor Expression: The injected oocytes are incubated for 2-4 days to allow for the expression and assembly of functional GABA-A receptors in the oocyte membrane.

  • Voltage Clamp: An oocyte expressing the receptors is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a fixed holding potential (e.g., -70 mV).

  • Drug Application: The oocyte is perfused with a solution containing a low concentration of GABA to elicit a baseline current. Subsequently, the oocyte is perfused with a solution containing both GABA and the propofol analog to measure the potentiation of the GABA-elicited current. To measure direct activation, the analog is applied in the absence of GABA.

  • Data Recording and Analysis: The changes in the chloride current are recorded. The potentiation is calculated as the percentage increase in the current in the presence of the analog compared to the current elicited by GABA alone. The concentration-response curves are then generated to determine the EC50 for potentiation or direct activation.

Conclusion

The quantitative comparison of binding affinities for propofol analogs provides valuable insights for the rational design of novel anesthetic agents. The methodologies described herein represent the gold standard for characterizing the interaction of these compounds with the GABA-A receptor. Structure-activity relationship studies, supported by robust experimental data, continue to guide the development of next-generation anesthetics with improved potency, selectivity, and safety profiles. The emergence of analogs like ciprofol with significantly higher affinity underscores the potential for further innovation in this critical area of pharmacology.

References

  • Trapani, G., Latrofa, A., Reho, A., Liso, G., Sanna, E., Murgia, A., ... & Biggio, G. (1998). Propofol analogues. Synthesis, relationships between structure and affinity at GABAA receptor in rat brain, and differential electrophysiological profile at recombinant human GABAA receptors. Journal of Medicinal Chemistry, 41(11), 1846–1854. [Link]
  • Jayakar, S. S., Zhou, X., Chiara, D. C., Dostalova, Z., Savechenkov, P. Y., Bruzik, K. S., ... & Cohen, J. B. (2014). Multiple propofol-binding sites in a γ-aminobutyric acid type A receptor (GABAAR) identified using a photoreactive propofol analog. Journal of Biological Chemistry, 289(40), 27456-27468. [Link]
  • Various Authors. (n.d.). Results of GABA A receptor binding analysis of propofol and ciprofol.
  • Yip, G., Chen, Z. W., Edge, C. J., Smith, E. H., Dickinson, R., Franks, N. P., & Miller, K. W. (2013). Three classes of propofol binding sites on GABAA receptors. PloS one, 8(1), e54031. [Link]
  • Williams, D. B., & Akabas, M. H. (2002). Structural evidence that propofol stabilizes different GABA (A) receptor states at potentiating and activating concentrations. Journal of Neuroscience, 22(17), 7417-7424. [Link]
  • Wikipedia. (2023). Propofol. [Link]
  • Krasowski, M. D., O'Shea, S. M., Rick, C. E., Ye, Q., Sun, L., & Harrison, N. L. (2001). General anesthetic potencies of a series of propofol analogs correlate with potency for potentiation of gamma-aminobutyric acid (GABA) current at the GABA (A) receptor but not with lipid solubility. Journal of Pharmacology and Experimental Therapeutics, 297(1), 338-351. [Link]
  • Bali, M., & Akabas, M. H. (2004). Defining the propofol binding site location on the GABAA receptor. Molecular pharmacology, 65(1), 68-76. [Link]
  • Li, G. D., Chiara, D. C., Sawyer, G. W., Husain, S. S., Olsen, R. W., & Cohen, J. B. (2006). Identification of a GABAA receptor anesthetic binding site at subunit interfaces by photolabeling with an etomidate analog. Journal of Neuroscience, 26(45), 11599-11605. [Link]
  • Sanna, E., Motzo, C., Concas, A., & Biggio, G. (1999). A propofol analogue devoid of sedative‐anaesthetic properties. British journal of pharmacology, 126(8), 1773-1778. [Link]
  • Enna, S. J., & Bowery, N. G. (Eds.). (2006). The GABA receptors. Humana Press. [Link]
  • Akk, G., Li, P., Bracamontes, J., & Steinbach, J. H. (2010). Propofol is an allosteric agonist with multiple binding sites on concatemeric ternary GABAA receptors. Journal of Neuroscience, 30(20), 6946-6956. [Link]
  • Jones, M. V., Sahara, Y., Dzubay, J. A., & Westbrook, G. L. (1998). Defining affinity with the GABAA receptor. Journal of Neuroscience, 18(21), 8590-8604. [Link]
  • Sieghart, W., & Savić, M. M. (2018). International Union of Basic and Clinical Pharmacology. CVI: The GABAA Receptor Superfamily: A Re-evaluation of the Current Classification of GABAA Receptor Subtypes. Pharmacological reviews, 70(4), 747-769. [Link]
  • Miller, P. S., & Aricescu, A. R. (2014). Crystal structure of a human GABAA receptor.
  • Mortensen, M., Patel, B., & Smart, T. G. (2012). GABA potency at GABAA receptors found in synaptic and extrasynaptic zones. Frontiers in cellular neuroscience, 6, 1. [Link]
  • Olsen, R. W. (2018). GABAA receptor: Positive and negative allosteric modulators. Neuropharmacology, 136, 10-22. [Link]
  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224-40231. [Link]

Sources

A Senior Application Scientist's Guide to Validating 4-Nitropropofol as a Novel Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 4-Nitropropofol (4-nitro-2,6-diisopropylphenol) as a potential metabolic intermediate of the widely used anesthetic, propofol. We will objectively compare the analytical approaches for this novel analyte against established metabolites, supported by detailed experimental protocols and data interpretation strategies. This document is designed to bridge the gap between hypothetical metabolic pathways and concrete, verifiable evidence.

Introduction: Beyond the Canonical Pathways of Propofol Metabolism

Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, prized for its rapid onset, short duration of action, and favorable recovery profile.[1][2][3] Its metabolic clearance is swift and efficient, primarily occurring in the liver, with extrahepatic sites also contributing significantly.[1][2][4][5] The established metabolic routes involve direct glucuronidation of the parent molecule and hydroxylation at the para-position of the phenol ring by Cytochrome P450 enzymes (notably CYP2B6 and CYP2C9) to form 2,6-diisopropyl-1,4-quinol.[1][4][6] These primary metabolites are then rendered water-soluble through conjugation with glucuronic acid or sulfate for renal excretion.[2][6][7]

While these pathways account for the majority of propofol's clearance, the potential for alternative metabolic routes, particularly under specific physiological or pathophysiological conditions, remains an area of active investigation. This guide focuses on the hypothesis that propofol, a phenolic compound, can undergo in vivo nitration to form 4-Nitropropofol. Such a reaction could be indicative of nitrative stress, a condition where reactive nitrogen species (RNS) like peroxynitrite (ONOO⁻) overwhelm endogenous antioxidant defenses.[8][9] The identification of 4-Nitropropofol could therefore serve not only as a novel metabolic signature but also as a potential biomarker for nitrative stress in patients undergoing anesthesia.

This document provides the scientific rationale and a detailed, multi-step workflow to validate the existence and potential utility of 4-Nitropropofol.

Section 1: The Established Metabolic Landscape of Propofol

To appreciate the novelty of a nitrated metabolite, one must first understand the well-trodden metabolic paths of propofol. The primary routes are Phase I oxidation followed by Phase II conjugation.

  • Phase I Metabolism (Oxidation): The key oxidative step is the hydroxylation of propofol to 2,6-diisopropyl-1,4-quinol. This reaction is primarily catalyzed by the CYP2B6 and CYP2C9 isoenzymes in the liver.[1][6]

  • Phase II Metabolism (Conjugation): Both propofol and its quinol metabolite undergo extensive conjugation.

    • Direct Glucuronidation: The phenolic hydroxyl group of propofol is directly conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), forming propofol-glucuronide.[1][5] This is a major pathway.

    • Quinol Conjugation: The 2,6-diisopropyl-1,4-quinol intermediate is further conjugated with glucuronic acid or sulfate, leading to quinol-1-glucuronide, quinol-4-glucuronide, and quinol-4-sulfate.[4][6]

These water-soluble, inactive metabolites are then efficiently eliminated via the urine.[5][7]

Established Propofol Metabolism Propofol Propofol Quinol 2,6-Diisopropyl-1,4-quinol Propofol->Quinol CYP2B6, CYP2C9 (Hydroxylation) Propofol_Glucuronide Propofol-Glucuronide Propofol->Propofol_Glucuronide UGTs (Direct Glucuronidation) Quinol_Conjugates Quinol-Glucuronides & Quinol-Sulfate Quinol->Quinol_Conjugates UGTs, SULTs (Conjugation) Excretion Renal Excretion Propofol_Glucuronide->Excretion Quinol_Conjugates->Excretion

Caption: Established metabolic pathways of propofol.

Section 2: The Case for 4-Nitropropofol: A Hypothesis Grounded in Biochemistry

The chemical structure of propofol, a substituted phenol, makes it a plausible target for nitration under conditions of nitrative stress. Phenolic compounds can be nitrated by peroxynitrite, a potent oxidant formed from the reaction of nitric oxide (•NO) and superoxide (O₂⁻).[8][9] This reaction is known to nitrate tyrosine residues in proteins, and a similar mechanism could apply to phenolic drugs.[9][10]

The proposed pathway posits that in states of inflammation, sepsis, or ischemia-reperfusion injury—conditions not uncommon in surgical or critically ill patients—increased production of •NO and O₂⁻ could lead to the formation of peroxynitrite, which could then nitrate propofol at the para-position (position 4), yielding 4-Nitropropofol.

Hypothetical 4-Nitropropofol Pathway Stress Nitrative Stress (e.g., Inflammation, Sepsis) RNS Peroxynitrite (ONOO⁻) Stress->RNS ↑ •NO, ↑ O₂⁻ Nitropropofol 4-Nitropropofol RNS->Nitropropofol Propofol Propofol Propofol->Nitropropofol Nitration

Caption: Proposed pathway for the formation of 4-Nitropropofol.

Section 3: A Comparative Workflow for Experimental Validation

To validate 4-Nitropropofol as a true metabolic intermediate, a rigorous, multi-step experimental approach is required. This workflow is designed as a self-validating system, where each step builds upon the last to create a robust body of evidence. The core principle is the comparison against known standards and metabolites.

Objective 1: Synthesis and Characterization of an Authentic 4-Nitropropofol Standard

Rationale: The cornerstone of any quantitative analysis is an authentic, well-characterized analytical standard. Without it, the identification of a novel metabolite in a complex biological matrix is speculative at best. 4-Nitropropofol is commercially available from specialty chemical suppliers, which simplifies this initial step.[11][12] If a custom synthesis is required, nitration of a phenolic compound can be achieved using various methods.[13][14][15]

Protocol: Characterization of the Standard

  • Procurement: Obtain 4-Nitropropofol (CAS 1576-14-3) from a reputable chemical supplier.[11]

  • Structural Confirmation:

    • Mass Spectrometry (MS): Infuse a dilute solution of the standard into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to confirm the exact mass of the molecular ion ([M-H]⁻ for negative mode) corresponding to the chemical formula C₁₂H₁₇NO₃ (Expected m/z: 222.1130).

    • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure, including the position of the nitro group and the isopropyl substituents.

  • Purity Assessment: Analyze the standard by HPLC-UV or LC-MS to determine its purity, which should ideally be >98%.

  • Solution Preparation: Prepare a certified stock solution in a suitable organic solvent (e.g., methanol or acetonitrile) and create a series of working solutions for calibration and spiking experiments.

Objective 2: Development of a Validated Bioanalytical Method

Rationale: A sensitive, specific, and robust analytical method is crucial for detecting and quantifying low-concentration metabolites in complex biological matrices like plasma and urine. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its superior selectivity and sensitivity.[16][17][18]

Protocol: LC-MS/MS Method Development

  • Instrumentation: Utilize a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[16]

  • Analyte Tuning: Infuse the 4-Nitropropofol standard, along with standards for propofol and its major known metabolites (propofol-glucuronide, 4-hydroxypropofol), to optimize mass spectrometer parameters. Determine the optimal precursor ion and at least two product ions for each analyte to be monitored in Multiple Reaction Monitoring (MRM) mode.

  • Chromatographic Separation:

    • Develop a reversed-phase HPLC method (e.g., using a C18 column) to separate 4-Nitropropofol from the parent drug, its known metabolites, and endogenous matrix components.

    • Optimize the mobile phase (e.g., water with 0.1% formic acid and acetonitrile/methanol) and gradient elution to achieve sharp peaks and adequate retention.

  • Sample Preparation:

    • Develop a sample clean-up procedure. For plasma, this could be protein precipitation followed by solid-phase extraction (SPE). For urine, a "dilute-and-shoot" approach may be sufficient.[16][19]

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA). Key parameters to assess are summarized in the table below.

Table 1: Comparison of Bioanalytical Method Validation Parameters

ParameterStandard Metabolites (e.g., Propofol-Glucuronide)4-Nitropropofol (Target)Acceptance Criteria
Linearity (r²) >0.99>0.99≥0.99
Lower Limit of Quantitation (LLOQ) 1-100 ng/mL[16][20]To be determined (target <10 ng/mL)S/N > 10; Accuracy ±20%; Precision <20%
Intra- & Inter-day Precision (%CV) <15%<15%≤15% (≤20% at LLOQ)
Intra- & Inter-day Accuracy (%Bias) ±15%±15%±15% (±20% at LLOQ)
Matrix Effect Assessed and minimizedAssessed and minimizedCV of IS-normalized factor <15%
Recovery Consistent and reproducibleConsistent and reproducibleTo be determined
Objective 3: In Vitro Metabolism - Probing for Formation

Rationale: Before moving to complex in vivo models, it is crucial to establish whether 4-Nitropropofol can be formed under controlled biological conditions. Human liver microsomes are a standard in vitro tool for studying Phase I drug metabolism.[21][22][23][24] To simulate nitrative stress, a peroxynitrite-generating system can be included.

Protocol: In Vitro Incubation with Human Liver Microsomes

  • Reaction Mixture: Prepare incubation tubes containing:

    • Human liver microsomes (e.g., 0.5 mg/mL protein).[21]

    • Phosphate buffer (pH 7.4).

    • Propofol (at a concentration range, e.g., 1-100 µM).

    • Condition A (Control): NADPH-generating system (to support CYP450 activity).

    • Condition B (Nitrative Stress): NADPH-generating system + a peroxynitrite donor (e.g., SIN-1) or direct addition of peroxynitrite.

  • Incubation: Pre-warm the mixture at 37°C, initiate the reaction by adding propofol, and incubate for a set time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.

  • Sample Processing: Centrifuge to pellet the protein, transfer the supernatant, and evaporate to dryness. Reconstitute in the mobile phase for LC-MS/MS analysis.

  • Analysis: Analyze the samples using the validated LC-MS/MS method. Compare the chromatograms from Condition A and Condition B, looking for the appearance of a peak corresponding to the retention time and MRM transitions of the 4-Nitropropofol standard.

Objective 4: In Vivo Confirmation - The Definitive Test

Rationale: The ultimate validation requires the detection of 4-Nitropropofol in vivo following propofol administration. Animal models, such as rats or rabbits, are commonly used for pharmacokinetic studies and can be adapted for this purpose.[25][26][27][28] To enhance the likelihood of detecting a nitrated metabolite, a model of systemic inflammation (e.g., lipopolysaccharide [LPS] challenge) can be used to induce nitrative stress.

Protocol: Animal Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (n=6 per group).

  • Study Groups:

    • Group 1 (Control): Administer vehicle (saline) followed by a single intravenous bolus dose of propofol (e.g., 10 mg/kg).

    • Group 2 (Nitrative Stress): Administer LPS (to induce inflammation) several hours prior to the propofol dose.

  • Sample Collection: Collect serial blood samples (via a cannulated vein) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) into heparinized tubes. Collect urine over a 24-hour period.

  • Sample Processing: Centrifuge blood to obtain plasma. Store all plasma and urine samples at -80°C until analysis.

  • Analysis: Process the plasma and urine samples using the developed sample preparation method and analyze them with the validated LC-MS/MS method.

Section 4: Data Interpretation and Assessing Utility

Comparative Analysis: The key to validating the utility of 4-Nitropropofol is a direct comparison of its pharmacokinetic profile with that of established metabolites.

Table 2: Hypothetical Comparative Pharmacokinetic Data

ParameterPropofol-Glucuronide (Control Group)4-Nitropropofol (Control Group)4-Nitropropofol (LPS Group)Interpretation
Cmax (ng/mL) ~5000Undetectable or < LLOQ~50Demonstrates formation under nitrative stress.
Tmax (min) ~15N/A~30Suggests formation follows parent drug distribution.
AUC (ng*min/mL) HighN/AMeasurableAllows for exposure comparison.
Detection in Urine YesNoYes (low levels)Confirms renal clearance route.

Trustworthiness and Causality:

  • Identification: The presence of a peak in in vivo samples that matches the retention time and has the same MRM transitions (with the correct ion ratio) as the certified 4-Nitropropofol standard provides strong evidence of its identity.

  • Causality: A statistically significant increase in the Cmax and AUC of 4-Nitropropofol in the LPS-treated group compared to the control group would establish a causal link between nitrative stress and the formation of this metabolite.

  • Utility: If its formation is reliably correlated with the state of nitrative stress, 4-Nitropropofol could be a valuable biomarker. Unlike measuring systemic markers of nitrative stress (e.g., nitrotyrosine), which can be non-specific, 4-Nitropropofol is directly derived from the administered drug, providing a more targeted and potentially more sensitive indicator of the drug's interaction with a specific pathophysiological state.

Conclusion

The validation of 4-Nitropropofol as a metabolic intermediate of propofol is a scientifically rigorous process that moves from chemical synthesis and analytical method development to in vitro and in vivo confirmation. By following the comparative framework outlined in this guide, researchers can build a self-validating case for its existence. The discovery and validation of this novel metabolite would not only expand our understanding of propofol's biotransformation but also offer the exciting possibility of a new, mechanistically-linked biomarker for nitrative stress in clinical settings. This could ultimately lead to more personalized and safer administration of one of medicine's most essential drugs.

References

  • Favetta, P., et al. (2002). Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects. Current Drug Metabolism, 3(4), 255-264. [Link]
  • Sahinovic, M. M., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. Clinical Pharmacokinetics, 57(12), 1539-1558. [Link]
  • Deranged Physiology. (2020). Propofol. Deranged Physiology. [Link]
  • Ehlers, M., et al. (2024). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab, 32, 60-67. [Link]
  • ResearchGate. (n.d.). The main metabolic pathway of propofol.
  • Virginia Anesthesia Services LLC. (n.d.). How Propofol is Broken Down in the Body. Virginia Anesthesia Services LLC. [Link]
  • AccessAnesthesiology. (n.d.). Propofol. Anesthesiology Core Review: Part One: BASIC Exam, 2nd Edition. [Link]
  • Bhatia, S., & Mitra, S. (2015). PROPOFOL: A REVIEW OF ITS ROLE IN PEDIATRIC ANESTHESIA AND SEDATION. Journal of Anesthesiology and Clinical Science, 4(1), 1. [Link]
  • LabMedica. (2012). Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica. [Link]
  • Wikipedia. (n.d.). Propofol. Wikipedia. [Link]
  • Balavoine, G. G. A., et al. (1996). Nitration and Hydroxylation of Phenolic Compounds by Peroxynitrite.
  • Athar, M. (2021). Peroxynitrite mediated nitration: Significance and symbolism. Journal of Pharmacognosy and Phytochemistry. [Link]
  • Guitton, J., et al. (2000). Detection of new propofol metabolites in human urine using gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry techniques. Rapid Communications in Mass Spectrometry, 14(20), 1932-6. [Link]
  • Cockshott, I. D., et al. (1992). The pharmacokinetics of propofol in laboratory animals. Xenobiotica, 22(3), 369-75. [Link]
  • Shishodia, S., & Sethi, G. (2009). Mechanisms of Peroxynitrite Mediated Nitration of Tyrosine. Cancer Research, 69(2 Supplement), 482-482. [Link]
  • Lemercier, J. N., et al. (1998). Nitrosation by peroxynitrite: use of phenol as a probe. Archives of Biochemistry and Biophysics, 358(1), 102-12. [Link]
  • Ullrich, V., et al. (1999). New aspects in the reaction mechanism of phenol with peroxynitrite: the role of phenoxy radicals. Biological Chemistry, 380(3), 281-7. [Link]
  • Semantic Scholar. (n.d.).
  • Ehlers, M., et al. (2024). Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring. PubMed. [Link]
  • ResearchGate. (2024). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring.
  • Lee, H., & Lee, J. (2016). A study of analytical methods for the determination of propofol in blood. Journal of the Korean Society for Mass Spectrometry, 36(1), 1-8. [Link]
  • Kyung Hee University. (2012). Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine. Kyung Hee University. [Link]
  • Cockshott, I. D., et al. (1992).
  • Oda, Y., et al. (2001). Involvement of human liver cytochrome P4502B6 in the metabolism of propofol. British Journal of Clinical Pharmacology, 51(3), 281-285. [Link]
  • Cattai, A., et al. (2019). A pharmacokinetic model optimized by covariates for propofol target-controlled infusion in dogs. Veterinary Anaesthesia and Analgesia, 46(5), 567-576. [Link]
  • ResearchGate. (n.d.). Evidence of Different Propofol Pharmacokinetics under Short and Prolonged Infusion Times in Rabbits.
  • Correia, M., et al. (2015). Importance of phenols structure on their activity as antinitrosating agents: A kinetic study. Bioorganic & Medicinal Chemistry, 23(15), 4583-4590. [Link]
  • Ueyama, H., et al. (2006). Premedication medicines do not cause drug metabolic interaction with propofol using human liver microsomes in vitro. Journal of Anesthesia, 20(3), 163-167. [Link]
  • He, Y., et al. (1995). Propofol inhibits enzymatic degradation of alfentanil and sufentanil by isolated liver microsomes in vitro. British Journal of Anaesthesia, 74(5), 588-591. [Link]
  • Masuda, T., et al. (2011). Characterization of nitrated phenolic compounds for their anti-oxidant, pro-oxidant, and nitration activities. Food and Chemical Toxicology, 49(9), 2001-2007. [Link]
  • Hamaoka, N., et al. (1999). Effects of propofol on human hepatic microsomal cytochrome P450 activities. Xenobiotica, 29(6), 557-565. [Link]
  • Kiriyama, A., et al. (2006). Prediction of total propofol clearance based on enzyme activities in microsomes from human kidney and liver. European Journal of Clinical Pharmacology, 62(8), 627-633. [Link]
  • PrepChem.com. (n.d.). Synthesis of 4-isopropyl-2-nitrophenol. PrepChem.com. [Link]
  • MDPI. (2018). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 23(11), 2865. [Link]
  • Preparation of 4-nitrophenol. (n.d.).
  • RSC Publishing. (2012). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. Catalysis Science & Technology, 2(11), 2345-2352. [Link]
  • Google Patents. (2014). CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline.
  • Indian Academy of Sciences. (2011). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Journal of Chemical Sciences, 123(5), 677-681. [Link]
  • ResearchGate. (2011). Nitrosation of Phenolic Compounds: Effects of Alkyl Substituents and Solvent.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Nitropropofol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 4-Nitropropofol (CAS 1576-14-3), a research chemical used as an intermediate in the preparation of propofol metabolites.[1] Given its chemical structure as a nitrated phenolic compound, 4-Nitropropofol must be treated as hazardous waste, requiring meticulous disposal procedures to ensure the safety of laboratory personnel and protect the environment. The protocols outlined herein are grounded in established safety principles for hazardous pharmaceuticals and nitrated aromatic compounds.

Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. As a nitrated phenol, 4-Nitropropofol is presumed to share the hazardous characteristics of compounds like 4-Nitrophenol. These compounds are toxic and pose significant health and environmental risks if improperly handled.

Nitrated phenols are known to be resistant to simple chemical or biological degradation, which complicates their disposal and necessitates specialized treatment.[2] Improper disposal, such as release into sanitary sewer systems, is strictly prohibited as it can lead to environmental contamination and harm to aquatic life.[3][4]

Table 1: Presumed Hazard Profile of 4-Nitropropofol (Based on 4-Nitrophenol Analog)

Hazard Category Description Primary Risks & Considerations Supporting Sources
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. Can cause methemoglobinemia, leading to cyanosis (bluish skin discoloration from poor oxygenation). Effects may be delayed. [5][6][7][8]
Organ Toxicity May cause damage to kidneys and liver through prolonged or repeated exposure. Chronic exposure poses a significant risk to vital organs. [6][8]
Chemical Reactivity Combustible solid. Incompatible with strong oxidizing agents and strong bases. Store away from incompatible materials to prevent hazardous reactions. Forms explosive mixtures with air on intense heating. [6]

| Environmental Hazard | Harmful to aquatic life. | Must be prevented from entering drains, soil, or waterways. Classified as an environmental release risk. |[5] |

Pre-Disposal Planning and Waste Minimization

Effective waste management begins before the waste is generated. A proactive approach minimizes both risk and disposal costs.

  • Consult Institutional EHS: Before beginning any work, contact your institution's Environmental Health & Safety (EHS) department.[3][9] They will provide specific instructions on approved waste containers, labeling protocols, and pickup schedules.

  • Waste Minimization: Adopt practices to reduce the volume of hazardous waste generated. This includes reducing the scale of experiments and avoiding the over-purchase of chemicals.[10][11]

  • Segregation Planning: Plan your experiment to ensure 4-Nitropropofol waste is never mixed with incompatible chemicals or non-hazardous trash.[10]

Required Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling 4-Nitropropofol in any form, including during waste consolidation and disposal procedures.

Table 2: Required Personal Protective Equipment (PPE) for Handling 4-Nitropropofol Waste

Equipment Specification Rationale
Gloves Nitrile or other chemically resistant gloves. Prevents skin absorption, which is a primary route of exposure.[6]
Eye Protection Chemical safety goggles or a face shield. Protects against splashes and airborne dust particles.[6]
Lab Coat Standard laboratory coat, buttoned completely. Provides a barrier against contamination of personal clothing.

| Respiratory Protection | Use only in a chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[6] |

Step-by-Step Disposal Protocol

All materials contaminated with 4-Nitropropofol must be disposed of as hazardous chemical waste.[12] This includes the pure compound, solutions, reaction byproducts, and contaminated labware.

Step 1: Waste Identification and Segregation Immediately identify and segregate all waste streams containing 4-Nitropropofol.

  • Solid Waste: Unused or expired pure compound, contaminated weighing papers, and spill cleanup materials.

  • Liquid Waste: Solutions containing 4-Nitropropofol and the initial rinses from contaminated glassware. The first three rinses of containers holding highly toxic chemicals must be collected as hazardous waste.[10]

  • Contaminated Labware: Used gloves, pipette tips, and other disposable items that have come into contact with the chemical. These must be placed in a designated hazardous waste container, not regular trash.[13]

Step 2: Containerization

  • Select a waste container that is sturdy, leak-proof, and chemically compatible with nitrated phenols (e.g., a high-density polyethylene or glass container).[10]

  • Ensure the container has a secure, tight-fitting lid. The container must remain closed except when actively adding waste.[10]

  • For liquid waste, always use secondary containment (e.g., a larger, shatter-proof bin) to mitigate spills.[10][11]

Step 3: Labeling

  • As soon as you designate a container for 4-Nitropropofol waste, affix a hazardous waste label provided by your EHS department.

  • The label must include:

    • The full chemical name: "4-Nitropropofol" or "4-Nitro-2,6-diisopropylphenol"

    • The words "Hazardous Waste"

    • A clear indication of the hazards (e.g., "Toxic," "Harmful")

    • The accumulation start date

    • The name of the principal investigator and laboratory location

Step 4: Temporary In-Lab Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

  • This area must be away from drains, heat sources, and incompatible chemicals, particularly strong bases and oxidizers.[6][11]

  • Do not accumulate more than 10 gallons of hazardous waste in your lab at any one time.[10]

Step 5: Arranging Final Disposal

  • Once the waste container is full or you have finished the project, contact your institution's EHS office to schedule a waste pickup.[10]

  • Disposal will be carried out by a licensed hazardous waste contractor, typically via high-temperature incineration, which is the recommended method for destroying phenolic compounds.[4][14]

Decontamination and Spill Management

Glassware Decontamination:

  • Rinse the contaminated glassware three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect all three rinses into your designated 4-Nitropropofol liquid hazardous waste container.[10][11]

  • After the initial three rinses are collected as hazardous waste, the glassware can be washed normally.

Spill Response:

  • Ensure you are wearing all required PPE (see Table 2).

  • For small powder spills, gently cover the material with an absorbent material like sand or vermiculite to avoid generating dust.[4][6]

  • Carefully sweep or vacuum the absorbed material into a designated container for solid hazardous waste.

  • Label the container as "Spill Debris containing 4-Nitropropofol" and dispose of it as hazardous waste.

  • Notify your EHS department of the spill.[10]

Waste Management Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of 4-Nitropropofol waste in a laboratory setting.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Segregation cluster_2 Phase 3: Containment & Storage cluster_3 Phase 4: Final Disposal start Waste Generation (Any material potentially contaminated with 4-Nitropropofol) is_haz Is it 4-Nitropropofol Waste? start->is_haz segregate Segregate Waste by Type is_haz->segregate Yes non_haz Dispose as Non-Hazardous Waste (per lab protocol) is_haz->non_haz No solid Solid Waste (Powder, Contaminated PPE, Spill Debris) segregate->solid liquid Liquid Waste (Solutions, Rinsates) segregate->liquid container_s Use Designated, Labeled Solid Waste Container solid->container_s container_l Use Designated, Labeled Liquid Waste Container (with Secondary Containment) liquid->container_l store Store Sealed Container in Satellite Accumulation Area container_s->store container_l->store pickup Contact EHS for Pickup by Licensed Contractor store->pickup end Final Disposal (Incineration) pickup->end

Sources

Comprehensive Safety & Handling Guide: Personal Protective Equipment for 4-Nitro Propofol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 4-Nitro Propofol (CAS 1576-14-3). As this compound is primarily an intermediate for research purposes, comprehensive toxicological data is not widely available.[1] Therefore, this directive is grounded in a rigorous, precautionary-based assessment of its structural components: the propofol (2,6-diisopropylphenol) backbone and a para-nitro group. This approach synthesizes data from analogous nitrophenols and nitroaromatic compounds to ensure the highest degree of safety for all laboratory personnel.

Inferred Hazard Assessment: A Precautionary Approach

This compound must be handled as a substance with a high potential for hazard. The presence of the nitro group on the phenolic ring is anticipated to significantly increase its toxicity and reactivity compared to the parent propofol molecule.[2][3][4]

  • Acute Toxicity & Dermal Absorption: Aromatic nitro-compounds are known for their toxicity and can be readily absorbed through the skin.[2][5] The phenolic hydroxyl group can further enhance dermal penetration.[6] Assume this compound is harmful or fatal if swallowed, inhaled, or absorbed through the skin.[7][8]

  • Corrosivity and Irritation: As a phenol derivative, it is expected to be corrosive and capable of causing severe skin burns and eye damage.[6][9] Phenols can also have an anesthetic effect, meaning severe burns may occur without immediate pain.[6]

  • Systemic Effects: Nitroaromatic compounds can cause systemic toxicity, including methemoglobinemia (a condition reducing the blood's ability to carry oxygen), and potential damage to the liver and kidneys upon repeated exposure.[4][5]

  • Thermal Instability: While mononitrated compounds are generally less explosive than their polynitrated counterparts (like picric acid), the nitro group introduces thermal instability.[10] The compound may decompose exothermically at elevated temperatures, and it should be kept away from heat and incompatible materials.[2][10]

Hierarchy of Controls: Engineering and Administrative Measures First

Personal Protective Equipment (PPE) is the final line of defense. Before any handling, ensure primary engineering and administrative controls are in place, as mandated by OSHA.[11]

  • Primary Engineering Control: All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood to prevent inhalation of dusts or vapors.[6][12]

  • Administrative Controls:

    • Designated Area: Establish a clearly marked "Designated Area" within the lab for handling this compound to restrict access and contain potential contamination.

    • Never Work Alone: Always have a second person aware of the procedure being performed.[6]

    • Obtain the SDS: Prior to handling, obtain the specific Safety Data Sheet (SDS) from the supplier and review it thoroughly.[11][13]

Task-Based Personal Protective Equipment (PPE) Protocol

The selection of PPE must be matched to the specific task and potential for exposure. Below is a summary table outlining the minimum required PPE.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid Compound Double-gloved: Inner nitrile, outer chemical-resistant (butyl rubber or neoprene >11 mil)Chemical splash goggles AND a full-face shieldChemical-resistant lab coat (fully buttoned) with tight-fitting cuffsN95 respirator (or higher) to prevent inhalation of fine particulates. Use is contingent on fume hood function.
Preparing Solutions (Diluting in Solvent) Double-gloved: Inner nitrile, outer chemical-resistant (butyl rubber or neoprene >11 mil)Chemical splash goggles AND a full-face shieldChemical-resistant lab coat AND a chemical-resistant apron (butyl rubber or neoprene)Not required if performed correctly within a certified chemical fume hood.
Performing Reactions / Transfers Double-gloved: Inner nitrile, outer chemical-resistant (butyl rubber or neoprene >11 mil)Chemical splash goggles AND a full-face shieldChemical-resistant lab coat AND a chemical-resistant apron (butyl rubber or neoprene)Not required if performed correctly within a certified chemical fume hood.
Waste Disposal & Decontamination Double-gloved: Inner nitrile, outer chemical-resistant (butyl rubber or neoprene >11 mil)Chemical splash goggles AND a full-face shieldChemical-resistant lab coat AND a chemical-resistant apron (butyl rubber or neoprene)Not required if performed correctly within a certified chemical fume hood.
Causality Behind PPE Choices:
  • Hand Protection: Standard nitrile gloves offer minimal protection against phenols and aromatic compounds and are susceptible to rapid breakthrough.[6] A double-gloving strategy is mandated. The inner nitrile glove protects against incidental contamination during doffing, while the outer, heavier-duty glove (e.g., butyl rubber or neoprene) provides robust chemical resistance for the duration of the task.[6][14]

  • Eye and Face Protection: Chemical splash goggles are essential to protect against splashes from all angles.[15] A full-face shield is required in addition to goggles because of the severe corrosive nature of phenols and the risk of splashes during transfers or in the event of an unexpected reaction.[12][14]

  • Body Protection: A standard cotton lab coat is insufficient. A chemical-resistant (e.g., coated polypropylene) lab coat prevents skin contact. An additional chemical-resistant apron is required when handling liquids to protect against larger volume spills.[6]

  • Respiratory Protection: While the fume hood is the primary barrier against inhalation, an N95 respirator is a necessary precaution when weighing fine powders to prevent inhalation of aerosolized particles.[15]

Procedural Plans: Donning, Doffing, and Emergency Response

PPE Donning and Doffing Sequence

Correctly donning and doffing PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed first and that clean hands never touch a contaminated surface.

PPE_Workflow cluster_Donning Donning Sequence (Clean Area) cluster_Doffing Doffing Sequence (At Exit of Designated Area) D1 1. Inner Nitrile Gloves D2 2. Lab Coat / Apron D1->D2 D3 3. Goggles & Face Shield D2->D3 D4 4. Outer Chemical- Resistant Gloves D3->D4 F1 1. Remove Outer Gloves (Turn Inside Out) F2 2. Remove Apron & Lab Coat (Avoid Touching Exterior) F1->F2 F3 3. Remove Face Shield & Goggles (Handle by Straps) F2->F3 F4 4. Remove Inner Gloves (Turn Inside Out) F3->F4 F5 5. Wash Hands Thoroughly F4->F5

Caption: PPE Donning and Doffing Workflow.

Emergency Spill Response Plan
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is outside the fume hood, evacuate the laboratory.

  • Isolate: Restrict access to the spill area. If flammable solvents were involved, eliminate all ignition sources.

  • Protect: Don the appropriate level of PPE as outlined in the table for "Waste Disposal."

  • Contain & Absorb: For small spills within a fume hood, cover with an inert absorbent material like vermiculite or sand.[12] Do NOT use combustible materials like paper towels.

  • Collect & Clean: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Decontaminate the spill surface with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to the Environmental Health & Safety (EHS) department immediately.

Decontamination and Waste Disposal Plan

Improper disposal can lead to dangerous chemical reactions and regulatory violations.[16][17]

  • Waste Segregation: All waste contaminated with this compound is considered hazardous waste.

    • Solid Waste: Contaminated gloves, absorbent pads, weigh boats, and empty containers must be collected in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions or solvent rinses must be collected in a dedicated, sealed, and properly vented hazardous waste container. Crucially, do not mix nitrated waste with other waste streams, especially acids or organic solvents, without consulting compatibility charts to prevent violent reactions. [16]

  • Container Labeling: All waste containers must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Corrosive")

    • The accumulation start date

  • Disposal Procedure:

    • Decontaminate non-disposable equipment (e.g., glassware, spatulas) by rinsing with a suitable solvent (e.g., isopropanol) inside the fume hood. Collect all rinsate as hazardous liquid waste.

    • Follow with a thorough wash using soap and water.

    • Place all disposable contaminated items into the correct solid waste container.

    • Ensure waste containers are sealed before removal from the fume hood.

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[17]

References

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). URL: https://www.cdc.gov/niosh/npg/default.html[19][20][21][22][23]
  • Safe Handling and Storage of Nitroaromatic Compounds. BenchChem Technical Support Center. URL: https://www.benchchem.
  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. URL: https://www.osha.com/blog/how-to-safely-handle-dangerous-substances-in-the-workplace[24]
  • Chemical Hazards and Toxic Substances. Occupational Safety and Health Administration (OSHA). URL: https://www.osha.gov/chemical-hazards[12][25]
  • Proper Disposal Procedures for 1-(m-Nitro-phenyl)-2-nitro-propane. BenchChem Safety Operating Guide. URL: https://www.benchchem.com/technical-documents/safety-operating-guide/proper-disposal-procedures-for-1-m-nitro-phenyl-2-nitro-propane[13]
  • Safety Data Sheet: 4-Nitrophenol. Carl ROTH. URL: https://www.carlroth.com/medias/SDB-6524-IE-EN.pdf[16]
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. Ju, KS. & Parales, R.E. Microbiology and Molecular Biology Reviews. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2863354/[3]
  • Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate Publication. URL: https://www.researchgate.
  • OSHA Chemical Storage Requirements. EHS.com. URL: https://www.ehs.com/resources/osha-chemical-storage-requirements/[26]
  • OSHA Rules for Hazardous Chemicals. DuraLabel. URL: https://www.duralabel.com/resources/articles/osha-rules-for-hazardous-chemicals[14]
  • Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series. URL: https://www.icheme.org/media/9796/xvi-paper-24.pdf[11]
  • Appendix P - Phenol First Aid Guide and PPE. Cornell University EHS. URL: https://ehs.cornell.edu/standard-operating-procedures/appendix-p-phenol-first-aid-guide-and-ppe[6]
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara EHS. URL: https://www.ehs.ucsb.edu/labsafety/chemical-safety-personal-protective-equipment[15]
  • For the SAFE USE of PHENOL. Cefic Phenol Acetone Sector Group. URL: https://phenol.cefic.org/wp-content/uploads/2019/01/20141022_Poster-Phenol-Safe-Use-Final-Layout.pdf[10]
  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. URL: https://www.ilo.
  • Safety Data Sheet: 4-Nitrophenol. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/sial/1048[7]
  • Factsheet: Disposal of Hazardous Waste. ETH Zürich. URL: https://ethz.ch/content/dam/ethz/main/services/sicherheit-gesundheit-umwelt/files/entsorgung/factsheet-entsorgung-sonderabfaelle-en.pdf[27]
  • Safety Data Sheet: 4-Nitrophenol. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/MY/en/sds/aldrich/241326[8]
  • Safety Data Sheet: 2,6-Diisopropylaniline (analogue for Propofol base). Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/d126608[28]
  • SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. Yale Environmental Health & Safety. URL: https://ehs.yale.edu/sites/default/files/files/safe-disposal-nitric-acid.pdf[17]
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. URL: https://ehrs.upenn.edu/health-safety/lab-safety/chemical-waste/laboratory-chemical-waste-management-guidelines[18]
  • Safety Data Sheet: 2,6-Dibromo-4-nitrophenol. TCI Chemicals. URL: https://www.tcichemicals.com/BE/en/assets/sds/D0197_E_E.pdf[9]
  • This compound Product Page. Santa Cruz Biotechnology, Inc. URL: https://www.scbt.com/p/4-nitro-propofol-1576-14-3[1]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.